Gamma-nonalactone
説明
Structure
3D Structure
特性
IUPAC Name |
5-pentyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYTRUKMRCXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0034229 | |
| Record name | gamma-Nonanolactone | |
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Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |
| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
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| Record name | gamma-Nonalactone | |
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| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
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Solubility |
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.958-0.966 at 25 °C, 0.958-0.966 | |
| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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| Record name | gamma-Nonalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Color/Form |
Colorless to slightly yellow liquid | |
CAS No. |
104-61-0, 82373-92-0, 57084-16-9 | |
| Record name | (±)-γ-Nonalactone | |
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| Record name | Dihydro-5-pentyl-2(3H)-furanone | |
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| Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
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| Record name | gamma-Nonanolactone | |
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| Record name | .GAMMA.-NONALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XGH66S8P | |
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| Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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| Record name | Dihydro-5-pentyl-2(3H)-furanone | |
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Foundational & Exploratory
Gamma-nonalactone chemical properties and structure
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This guide provides a comprehensive overview of gamma-nonalactone (γ-nonalactone), a pivotal molecule in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and analysis of this compound, grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
This compound, systematically named 5-pentyloxolan-2-one, is a cyclic ester, or lactone, with the chemical formula C₉H₁₆O₂.[1][2][3] Its structure consists of a five-membered lactone ring with a pentyl side chain attached at the 5-position.[4] This seemingly simple structure gives rise to a complex and highly valued sensory profile.
The common trade name "Aldehyde C-18" is a historical misnomer, as the molecule is unequivocally a lactone and not an aldehyde.[1][5] This distinction is critical for understanding its chemical reactivity and stability. The molecule possesses a chiral center at the C5 position, leading to two enantiomeric forms: (R)-(+)-gamma-nonalactone and (S)-(-)-gamma-nonalactone.[5] While possessing identical physical properties, these enantiomers can exhibit different olfactory characteristics due to chiral interactions with olfactory receptors, though the racemic mixture is most commonly used in perfumery.[5][6]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| Molecular Weight | 156.22 g/mol | [1][2][6] |
| Appearance | Colorless to pale yellow liquid | [2][6][7] |
| Odor | Strong, creamy, coconut-like, fruity | [1][2][4][7] |
| Boiling Point | 243°C (469.4°F) | [6] |
| Flash Point | 126°C (258.8°F) | [6] |
| Density | ~0.964 - 0.976 g/mL at 25°C | [2][6][8] |
| Refractive Index | ~1.446 - 1.450 at 20°C | [2] |
| Solubility | Soluble in most fixed oils, mineral oil, propylene glycol, and ethanol; insoluble in water and glycerol.[2][7][8] | |
| Log P | 2.5 | [6] |
The stability of γ-nonalactone is pH-dependent. It is stable in acidic conditions but unstable in alkaline environments, where it is susceptible to hydrolysis, reverting to the open-chain 4-hydroxynonanoic acid.[5][7] This characteristic is a crucial consideration in formulation science.
Synthesis and Natural Occurrence
This compound is found in a wide array of natural sources, contributing to the characteristic aromas of many fruits, fermented products, and other foods.[1]
Natural Occurrence:
-
Fruits: Peaches, apricots, coconuts, strawberries, papayas, and guavas.[1][4]
-
Fermented Products: Bourbon whiskey, beer, wine, and rum.[1][7]
-
Other Foods: Butter, cheese, roasted beef fat, and green tea.[1]
While naturally occurring, the demand for γ-nonalactone in industrial applications necessitates robust synthetic production methods.[6]
Chemical Synthesis Pathways
Several synthetic routes have been established for the industrial production of γ-nonalactone. The choice of pathway is often dictated by factors such as precursor availability, cost, and desired purity.
-
Radical Addition of n-Hexanol to Acrylic Acid: This is a common industrial method where n-hexanol undergoes a free-radical addition to acrylic acid, often catalyzed by peroxides like di-tert-butyl peroxide.[1][9] The subsequent intramolecular esterification (lactonization) of the resulting 4-hydroxynonanoic acid, typically acid-catalyzed, yields the final product.[6] The primary challenge in this process is minimizing the polymerization of acrylic acid, which can be mitigated by using a large excess of the alcohol.[9]
-
Condensation of Heptanal and Malonic Acid: This method involves a Knoevenagel-type condensation between heptanal and malonic acid, followed by decarboxylation and subsequent lactonization.[10][11] This route provides a good yield and a distinct coconut aroma in the final product.[10]
-
Lactonization of Nonenoic Acid: The direct intramolecular cyclization of various isomers of nonenoic acid under acidic conditions is another viable pathway.[7]
The diagram below illustrates a generalized workflow for the synthesis via radical addition, a prevalent industrial method.
Caption: Generalized workflow for the chemical synthesis of γ-nonalactone.
Biosynthesis
In biological systems, particularly in yeasts like Saccharomyces cerevisiae, γ-nonalactone is synthesized from fatty acid precursors.[12] The primary precursor is linoleic acid.[12][13] Two distinct biosynthetic routes have been elucidated:
-
13-Lipoxygenation Pathway: Involves lipoxygenation at the 13th carbon, reduction, and subsequent β-oxidation followed by an α-oxidation step, primarily yielding (S)-γ-nonalactone.[12][14]
-
9-Lipoxygenation Pathway: Involves lipoxygenation at the 9th carbon, reduction, followed by a Baeyer-Villiger oxidation, which ultimately leads to the formation of (R)-γ-nonalactone.[12][13][14]
Understanding these pathways is crucial for the development of biotechnological production methods to meet the growing demand for "natural" flavor and fragrance ingredients.[4]
Caption: Simplified biosynthetic pathways of γ-nonalactone in yeast.
Analytical Methodologies
The accurate identification and quantification of γ-nonalactone in complex matrices such as food, beverages, and biological samples are paramount for quality control and research. The primary analytical technique employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both high separation efficiency and definitive identification. The volatile nature of γ-nonalactone makes it an ideal candidate for GC analysis.
-
Sample Preparation: For complex matrices, a sample preparation step is often required to extract and concentrate the analyte. Solid-Phase Microextraction (SPME) is a solvent-free, efficient method for extracting volatile and semi-volatile compounds from the headspace of a sample. Solid-Phase Extraction (SPE) is also commonly used for liquid samples like wine.[15]
-
GC Separation: A capillary column with a polar stationary phase, such as one containing wax (e.g., DB-Wax), is typically used to achieve good separation from other volatile components.
-
MS Detection: In the mass spectrometer, γ-nonalactone undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. The most abundant and characteristic ion peak in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 85.[2] This fragment corresponds to the lactone ring structure after the loss of the pentyl side chain.
Protocol: Quantification of γ-Nonalactone in Wine via SIDA-SPE-GC-MS
This protocol is based on established stable isotope dilution analysis (SIDA) methods, which provide high accuracy and precision by using an isotopically labeled internal standard.[16]
Objective: To accurately quantify the concentration of γ-nonalactone in a wine sample.
Materials:
-
Wine sample (50 mL)
-
Isotopically labeled internal standard ([²H₂,¹³C₂]-γ-nonalactone) solution
-
Solid-Phase Extraction (SPE) cartridges
-
GC-MS system with a suitable capillary column
-
Standard laboratory glassware and solvents (e.g., ethanol, dichloromethane)
Procedure:
-
Internal Standard Spiking: Spike a 50 mL aliquot of the wine sample with a known amount (e.g., 100 µL of a 10,000 µg/L solution) of the isotopically labeled internal standard.[15] This step is critical as the internal standard corrects for analyte loss during sample preparation and analysis.
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the spiked wine sample onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the analyte and internal standard using an appropriate solvent (e.g., dichloromethane).
-
GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the eluate into the GC-MS. b. The GC oven temperature program is set to separate the compounds of interest. c. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for both the native γ-nonalactone (m/z 85) and the labeled internal standard.[15]
-
Quantification: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of γ-nonalactone in the original sample by comparing this ratio to a previously established calibration curve.[15][16]
Rationale: The use of a stable isotope-labeled internal standard is the gold standard for quantification in complex matrices. Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction inefficiencies and matrix effects, leading to a highly accurate relative response factor.
Applications and Sensory Profile
This compound is a versatile ingredient with wide-ranging applications in the flavor and fragrance industries.[1] Its sensory profile is predominantly characterized by an intense, sweet, creamy coconut aroma.[4] At lower concentrations, it can also impart fruity notes reminiscent of peach and apricot.[4]
-
Fragrance Industry: It is a cornerstone in creating tropical, gourmand, and white floral (e.g., gardenia, tuberose, jasmine) fragrances.[1][6][17] Its tenacity and substantivity make it an excellent fixative, adding depth and longevity to perfume compositions.[1][18] Typical usage levels in fine fragrances range from 0.01% to 0.3%.[1]
-
Flavor Industry: As a FEMA GRAS (Generally Recognized As Safe) substance (FEMA No. 2781), it is widely used to impart coconut, peach, and creamy notes in a variety of food products.[1][7] Applications include baked goods, candies, ice cream, puddings, and beverages.[7][19] It is also used to enhance the mouthfeel and creamy texture of plant-based dairy alternatives.[18]
-
Other Applications: It is used in personal care products like soaps and lotions, as well as in household products such as air fresheners and detergents for its pleasant and long-lasting aroma.[19]
Safety and Toxicology
This compound has been extensively evaluated for safety.
-
Toxicity: It exhibits low acute toxicity.[1] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that it is not genotoxic.
-
Irritation and Sensitization: It is not considered a skin sensitizer under controlled levels and is not among the declarable allergens in the EU.[1] At high concentrations, it may cause temporary skin or eye irritation.[17]
-
Regulatory Status: It is registered under REACH in Europe and is approved for flavor use by the FDA and JECFA.[1][2]
Standard safety precautions, such as avoiding direct contact with skin and eyes and ensuring adequate ventilation during handling, should always be observed.[8][20]
Conclusion
This compound is a molecule of significant industrial importance, prized for its unique and powerful sensory characteristics. Its well-defined chemical structure, understood synthetic and biosynthetic pathways, and established analytical protocols make it a reliable and versatile tool for scientists and product developers. A thorough understanding of its properties, from its pH-dependent stability to its olfactory profile, is essential for its effective and safe application in the creation of innovative flavors, fragrances, and other consumer products.
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The Natural Occurrence of Gamma-Nonalactone in Fruits: A Technical Guide
Introduction: The Aromatic Signature of γ-Nonalactone
Gamma-nonalactone (γ-nonalactone), often referred to by its common name aldehyde C-18, is a crucial volatile organic compound that imparts desirable coconut-like, creamy, and fruity aromas to a wide array of natural products and consumer goods.[1][2][3][4] Despite its misleading common name, it is a cyclic ester, specifically a γ-lactone, with a five-membered ring and a pentyl side chain.[5][6] Its potent and persistent aroma makes it a significant contributor to the characteristic flavor profiles of numerous fruits.[7][8] This technical guide provides an in-depth exploration of the natural occurrence of γ-nonalactone in fruits, its intricate biosynthetic pathways, and the analytical methodologies for its quantification, aimed at researchers and professionals in the fields of food science, flavor chemistry, and drug development.
Distribution of γ-Nonalactone Across Fruit Species
This compound is a naturally occurring flavor compound found in a diverse range of fruits. Its presence is particularly notable in stone fruits such as peaches and apricots, where it contributes to their characteristic sweet, fruity, and slightly coconut-like notes.[7][8][9] It is also a known constituent of strawberries, blackberries, and various tropical fruits.[10] The concentration of γ-nonalactone can vary significantly depending on the fruit species, cultivar, and stage of ripeness.
| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Reference |
| Apricot (Prunus armeniaca) | Fresh fruit tissue | 5 | [7] |
| Nectarine (Prunus persica var. nucipersica) | Sunfire, Flavortop, etc. | < 10 | [7] |
Note: Quantitative data for γ-nonalactone in many fruits is often part of broader volatile profile studies and can vary. The values presented are indicative and sourced from available literature.
The Biosynthetic Pathway: From Fatty Acids to Flavor
The formation of γ-nonalactone in fruits is a complex biochemical process originating from the metabolism of fatty acids, primarily unsaturated C18 fatty acids like linoleic acid.[11][12] The pathway involves a series of enzymatic reactions, including oxidation and chain shortening.
The biosynthesis of γ-lactones in plants is understood to proceed through several key enzymatic steps: dehydrogenation, epoxidation, hydration, hydroxylation, β-oxidation, and internal esterification.[12][13] Key enzymes such as fatty acid desaturase (FAD), epoxide hydrolase (EPH), and acyl-CoA oxidase (ACX) play crucial roles in this process.[12]
A proposed pathway for the formation of γ-nonalactone initiates with the lipoxygenase (LOX) catalyzed oxidation of linoleic acid.[11] This leads to the formation of hydroperoxy fatty acids. Specifically, the 9-lipoxygenase (9-LOX) pathway is implicated in lactone biosynthesis.[14] Subsequent enzymatic activities, including those of peroxygenases and epoxide hydrolases, are thought to be involved in generating hydroxylated fatty acid precursors.[12][14] These precursors then undergo chain shortening via the β-oxidation pathway. The final step is the intramolecular esterification, or lactonization, of a 4-hydroxy fatty acid intermediate to form the stable γ-lactone ring.
Caption: Figure 1: Proposed Biosynthetic Pathway of γ-Nonalactone in Fruits
Analytical Methodologies for Quantification
Accurate quantification of γ-nonalactone in complex fruit matrices is essential for quality control and research. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation method.
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a generalized workflow for the extraction and quantification of γ-nonalactone from a fruit puree matrix.
1. Sample Preparation (HS-SPME)
-
Materials:
-
Homogenized fruit puree
-
20 mL headspace vials with PTFE/silicone septa
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
-
Procedure:
-
Weigh a precise amount of fruit puree (e.g., 2-5 g) into a 20 mL headspace vial.
-
Add a known quantity of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds.[15]
-
Seal the vial tightly with the septum cap.
-
Place the vial in the heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with gentle agitation.[15]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[15][16]
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
-
2. Instrumental Analysis (GC-MS)
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5MS or equivalent)
-
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Temperature Program | Initial 40-60°C (hold 2 min), ramp at 4-6°C/min to 230-250°C (hold 5 min) |
| MS Transfer Line Temp. | 270°C |
| Ion Source Temperature | 200°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
Note: These parameters are illustrative and should be optimized for the specific instrument and application.
3. Data Analysis and Quantification
-
Identification of γ-nonalactone is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The characteristic base peak for γ-lactones is often at m/z 85.[15][17]
-
Quantification is typically performed using an internal standard method. For the highest accuracy, a Stable Isotope Dilution Assay (SIDA) using an isotopically labeled analog of γ-nonalactone is recommended. This method corrects for variations in sample preparation and instrument response.
Caption: Figure 2: Analytical Workflow for γ-Nonalactone Quantification
Conclusion and Future Perspectives
This compound is a vital aroma compound that significantly influences the sensory perception of many fruits. Its biosynthesis from fatty acid precursors via oxidative pathways represents a fascinating area of plant biochemistry. Understanding the nuances of its natural occurrence and the factors that affect its concentration is crucial for optimizing fruit flavor and for the development of natural flavoring agents. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this important volatile. Future research should focus on further elucidating the specific enzymatic steps and regulatory mechanisms in the biosynthetic pathway of γ-nonalactone in different fruit species. Such knowledge will not only enhance our fundamental understanding of fruit flavor development but also open new avenues for the biotechnological production of this valuable aroma compound.
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A Technical Guide to the Biosynthesis of Gamma-Nonalactone in Plants
Abstract: Gamma-nonalactone (γ-nonalactone), a C9 lactone, is a high-value aroma compound prized for its characteristic creamy, coconut-like, and fruity fragrance.[1][2] It is a significant contributor to the natural flavor profile of numerous fruits, including peaches, apricots, and strawberries, as well as fermented products.[1][3] While microbial and synthetic production routes are established, understanding the endogenous biosynthetic pathway in plants is critical for applications in crop improvement, natural flavor engineering, and drug discovery programs that leverage plant secondary metabolism. This technical guide provides an in-depth exploration of the primary proposed biosynthetic pathway of γ-nonalactone in plants, rooted in the lipoxygenase (LOX) pathway. We will dissect the precursor molecules, key enzymatic transformations, the final lactonization step, and regulatory aspects. Furthermore, this guide furnishes a detailed experimental protocol for the extraction and analysis of γ-nonalactone from plant matrices, providing researchers with a practical framework for investigation.
Part 1: The Core Biosynthetic Pathway
The biosynthesis of γ-nonalactone in plants is intrinsically linked to the metabolism of fatty acids. The prevailing evidence points to a multi-step enzymatic cascade initiated by the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids released from membrane lipids.[4][5]
Precursor Mobilization: Linoleic Acid
The primary precursor for C9 volatile compounds, including the precursor to γ-nonalactone, is linoleic acid (C18:2), an omega-6 polyunsaturated fatty acid.[6] In response to stimuli such as tissue damage or stress, lipases hydrolyze membrane glycerolipids, releasing free linoleic acid into the cytoplasm, making it available for downstream enzymatic action.
The Lipoxygenase (LOX) Pathway: Initiation and Diversification
The LOX pathway is a complex network responsible for generating a wide array of biologically active compounds known as oxylipins.[4] The first committed step is the dioxygenation of linoleic acid by lipoxygenase enzymes. Plant LOXs exhibit positional specificity, inserting a hydroperoxy group at either the C-9 or C-13 position of the fatty acid chain.[7]
-
13-LOX Activity: Leads to the formation of 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE).
-
9-LOX Activity: Leads to the formation of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HPODE).
These hydroperoxides are highly reactive and serve as substrates for several downstream enzyme families, including hydroperoxide lyase (HPL), which generates short-chain C6 and C9 aldehydes and alcohols known as Green Leaf Volatiles (GLVs).[6][7]
Chain Shortening and Functionalization: From C18 to C9
The conversion of a C18 hydroperoxy fatty acid to the direct C9 precursor of γ-nonalactone, 4-hydroxynonanoic acid, involves a series of oxidative and chain-shortening reactions. While the precise sequence in plants is an area of active research, evidence from plant and microbial systems suggests a combination of β-oxidation and α-oxidation is likely involved.[8]
One plausible route, extrapolated from yeast models and related plant pathways, begins with the 13-HPODE intermediate.[8][9]
-
Reduction: The 13-hydroperoxy group is reduced to a hydroxyl group by a reductase, forming 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE).
-
β-Oxidation: The C18 chain of 13-HODE undergoes four cycles of peroxisomal β-oxidation. Each cycle removes a two-carbon acetyl-CoA unit, shortening the chain. This process ultimately yields 5-hydroxydecanoic acid (a C10 intermediate).[8]
-
α-Oxidation: A key α-oxidation step is proposed to convert the C10 intermediate, (S)-5-hydroxydecanoic acid, into the C9 precursor, (S)-4-hydroxynonanoic acid.[8] This enzymatic step removes one carbon atom, which is critical for shifting from the even-numbered carbon chain of the fatty acid precursor to the odd-numbered C9 lactone.
The Final Step: Lactonization
The immediate precursor to γ-nonalactone is 4-hydroxynonanoic acid.[10] The formation of the stable, five-membered lactone ring occurs via an intramolecular esterification (cyclization) between the carboxylic acid group at C-1 and the hydroxyl group at C-4.[11] This lactonization can occur spontaneously, particularly under acidic conditions within the plant cell, or it may be facilitated by specific enzymes.[12] The resulting molecule is γ-nonalactone.
The stereochemistry of the final product is determined by the configuration of the 4-hydroxy precursor. Enzymatic routes typically exhibit high stereoselectivity, leading to an enrichment of one enantiomer over the other.[8][13]
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway from linoleic acid to γ-nonalactone.
Caption: Proposed biosynthesis of γ-nonalactone from linoleic acid.
Part 2: Experimental Analysis of this compound
Investigating the biosynthesis of γ-nonalactone requires robust analytical methods to identify and quantify the target compound and its precursors in complex plant matrices. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely adopted technique for this purpose.[14][15][16]
Causality Behind Experimental Choices
-
Headspace Sampling (HS): γ-Nonalactone is a semi-volatile organic compound (VOC). Analyzing the headspace (the gas phase above the sample) allows for the extraction of volatile and semi-volatile compounds while leaving non-volatile matrix components (sugars, proteins, salts) behind. This provides a cleaner sample for analysis, reducing instrument contamination and improving signal quality.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique. A fused-silica fiber coated with an adsorbent polymer is exposed to the sample's headspace.[15] Analytes partition from the gas phase onto the fiber coating. This process concentrates the analytes, significantly improving detection limits compared to direct headspace injection. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping a broad range of volatiles, including lactones.
-
Gas Chromatography (GC): GC is an ideal separation technique for volatile and semi-volatile compounds. The sample is vaporized and travels through a long, narrow column. Compounds separate based on their boiling points and interactions with the column's stationary phase. A polar column, like one with a WAX stationary phase, is often used for aroma compounds to achieve good separation.[16]
-
Mass Spectrometry (MS): MS serves as the detector. As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint that allows for confident identification by comparison to spectral libraries (e.g., NIST) and authentic standards.[16] For quantification, a specific ion characteristic of γ-nonalactone (e.g., the base peak at m/z 85) is monitored for high sensitivity and specificity.[16]
Detailed Protocol: HS-SPME-GC-MS Analysis
This protocol provides a self-validating system for the analysis of γ-nonalactone in plant tissue.
1. Sample Preparation: a. Collect fresh plant tissue (e.g., fruit flesh, leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis. b. Weigh approximately 2-5 g of frozen tissue into a 20 mL headspace vial. c. To inhibit enzymatic activity that could alter the volatile profile post-homogenization, add 5 mL of a saturated CaCl₂ solution. d. Add a known concentration of an internal standard (e.g., 2-octanol or a stable isotope-labeled γ-nonalactone if available) for accurate quantification.[17][18] e. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. Headspace Generation and SPME: a. Place the sealed vial in a heating block or autosampler incubator set to 50-60°C. b. Allow the sample to equilibrate for 15-30 minutes with gentle agitation to facilitate the release of volatiles into the headspace. c. Introduce the SPME fiber assembly through the vial's septum. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte range. d. Expose the fiber to the headspace for 30-45 minutes at the same temperature to adsorb the volatiles.
3. GC-MS Analysis: a. After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS, set to 250°C. b. Desorb the trapped analytes from the fiber onto the GC column for 3-5 minutes. The injector should be in splitless mode to maximize the transfer of the sample. c. GC Conditions (Example):
- Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[16]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Start at 40°C (hold for 2 min), ramp to 230°C at 4°C/min, and hold for 5 min.[16] d. MS Conditions (Example):
- Ion Source: Electron Impact (EI) at 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 35 to 350.
4. Data Analysis: a. Identify γ-nonalactone by comparing its retention time and mass spectrum with that of an authentic standard run under the same conditions. The mass spectrum should show a characteristic base peak at m/z 85.[16] b. Quantify the compound by integrating the area of the characteristic ion peak (m/z 85) and comparing it to the peak area of the internal standard, using a pre-established calibration curve.
Experimental Workflow Diagram
Caption: Workflow for γ-nonalactone analysis by HS-SPME-GC-MS.
Part 3: Summary and Future Outlook
The biosynthesis of γ-nonalactone in plants is a sophisticated process originating from the ubiquitous lipoxygenase pathway. Starting from linoleic acid, a series of enzymatic steps including dioxygenation, reduction, and oxidative chain shortening produce the key intermediate, 4-hydroxynonanoic acid, which subsequently cyclizes to form the final lactone. While the broad strokes of this pathway are understood, the specific plant enzymes responsible for each conversion, particularly the α-oxidation step, require further elucidation.
For researchers in agriculture and biotechnology, manipulating this pathway could lead to crops with enhanced flavor profiles. For drug development professionals, understanding the regulation of plant secondary metabolite pathways like this one provides a blueprint for harnessing plant systems to produce complex, high-value molecules. Future research, leveraging transcriptomics, proteomics, and gene-editing technologies, will undoubtedly uncover the finer regulatory details and enzymatic players, paving the way for the targeted engineering of this valuable natural compound.
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A Comprehensive Technical Guide to Gamma-Nonalactone (CAS: 104-61-0) for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of gamma-nonalactone (γ-nonalactone), a widely utilized aliphatic lactone. Moving beyond a simple data sheet, this document elucidates the fundamental chemistry, synthesis, analysis, and biological relevance of this molecule, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Molecular and Physical Properties
This compound, also known by its trivial name aldehyde C-18, is a cyclic ester that is appreciated for its characteristic creamy, coconut-like aroma.[1][2] Despite its common name, it is chemically a lactone, not an aldehyde.[2] It is a colorless to pale yellow liquid at room temperature and is found naturally in a variety of foods and fruits, including peaches, apricots, and roasted barley.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 104-61-0 | [1][2] |
| Molecular Formula | C₉H₁₆O₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor Profile | Strong, creamy, coconut-like, fruity | [1][2] |
| Boiling Point | 121-122 °C at 6 mmHg | [4] |
| Density | 0.976 g/mL at 25 °C | [4] |
| Solubility | Soluble in most fixed oils and alcohol; slightly soluble in water. | [1] |
| Vapor Pressure | 1.9 Pa at 25 °C |
Synthesis of this compound: Mechanisms and Protocols
The synthesis of this compound can be approached through several pathways. The choice of method often depends on the desired yield, purity, and the availability of starting materials. Two common and illustrative synthetic routes are detailed below.
Synthesis via Knoevenagel Condensation and Lactonization
This classic approach involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, followed by intramolecular cyclization.
The synthesis begins with a Knoevenagel condensation between heptaldehyde and malonic acid, catalyzed by a base like triethylamine. This reaction forms a β,γ-unsaturated carboxylic acid. The subsequent and crucial step is an acid-catalyzed intramolecular cyclization (lactonization) of the unsaturated acid intermediate to form the stable five-membered gamma-lactone ring. The use of a strong acid protonates the double bond, allowing for the intramolecular attack of the carboxylic acid's hydroxyl group.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, charge 4.16 g (40 mmol) of malonic acid.[1]
-
Addition of Reactants: Add 5.6 mL (40 mmol) of heptaldehyde, followed by the dropwise addition of 8 mL (60 mmol) of triethylamine.[1]
-
Heating: Heat the reaction mixture to 100-110 °C for 1 hour.[1]
-
Work-up and Extraction of the Intermediate:
-
Transfer the cooled solution to a separatory funnel.
-
Rinse the reaction flask with 2 x 20 mL of diethyl ether and add to the separatory funnel.
-
Add 40 mL of 4N HCl and shake to neutralize the triethylamine. Separate the layers.[1]
-
Wash the organic layer with 2 x 10 mL of deionized water.[1]
-
Extract the unsaturated acid with 40 mL of 1.25N NaOH. Separate the aqueous layer.[1]
-
Wash the aqueous layer with 2 x 10 mL of diethyl ether to remove any remaining neutral impurities.[1]
-
Acidify the aqueous layer with 40 mL of 4N HCl, which will precipitate the unsaturated carboxylic acid as an oil.[1]
-
Extract the acid with 3 x 20 mL of diethyl ether, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield the crude unsaturated acid.[1]
-
-
Lactonization:
-
Dissolve the crude acid in 30 mL of heptane.[1]
-
Add an equal weight of Amberlyst 15 cationic resin (or a strong acid catalyst like H₂SO₄) and heat the mixture to reflux for 1 hour with vigorous stirring.[1]
-
Cool the mixture and decant the supernatant.
-
Wash the resin with 3 x 10 mL of diethyl ether and combine with the supernatant.[1]
-
Remove the solvents under reduced pressure to yield crude this compound.[1]
-
-
Purification: The crude product can be purified by vacuum distillation to yield a pale yellow oil with a strong coconut aroma.[1]
Diagram 1: Synthesis of this compound via Knoevenagel Condensation
Caption: Free radical addition followed by lactonization.
Analytical Methodologies
The identification and quantification of this compound in various matrices, from food and beverages to biological samples, are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation of volatile compounds and definitive identification based on their mass spectra.
For complex matrices like food or biological fluids, SPME is a solvent-free, sensitive, and efficient sample preparation technique.
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial. For aqueous samples, adding salt (e.g., NaCl) can improve the extraction efficiency by increasing the ionic strength. [5]2. Equilibration: Seal the vial and heat it in a water bath or heating block (e.g., at 60 °C for 15 minutes) to allow the volatile compounds to partition into the headspace. [5]3. Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a constant temperature. [5]4. Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes onto the analytical column. [5]
-
Column: A polar column, such as a DB-WAX (30 m x 0.25 mm i.d. x 0.25 µm), is often used for the analysis of flavor compounds. [6]* Oven Program: A typical temperature program starts at a low temperature (e.g., 40 °C for 2 minutes), then ramps up to a higher temperature (e.g., 230 °C at 4 °C/min) and holds for a few minutes. [6]* Carrier Gas: Helium is typically used as the carrier gas. [6]* Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass range is typically scanned from m/z 40 to 300.
The mass spectrum of this compound is characterized by a prominent base peak at m/z 85, which is a hallmark of gamma-lactones. [6][7]This fragment corresponds to the cleavage of the pentyl side chain.
Table 2: Characteristic Mass Fragments of this compound (EI-MS)
| m/z | Relative Intensity | Proposed Fragment |
| 85 | 100% (Base Peak) | [C₅H₉O]⁺ |
| 41 | ~25% | [C₃H₅]⁺ |
| 55 | ~20% | [C₄H₇]⁺ |
| 29 | ~15% | [C₂H₅]⁺ |
| 156 | Low | Molecular Ion [M]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| H-4 | 4.53-4.44 | m | -CH-O- |
| H-2 | 2.52 | dd | -CH₂-C=O |
| H-3 | 2.33-2.25 | m | -CH₂-CH- |
| H-3' | 1.87-1.77 | m | -CH₂-CH- |
| H-5, H-6 | 1.75-1.52 | m | -CH₂-CH₂- |
| H-7, H-8 | 1.48-1.25 | m | -CH₂-CH₂- |
| H-9 | 0.92-0.86 | m | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| C-1 | 177.39 | C=O |
| C-4 | 81.11 | -CH-O- |
| C-5 | 35.52 | -CH₂-CH-O- |
| C-7 | 31.49 | -CH₂- |
| C-2 | 28.86 | -CH₂-C=O |
| C-3 | 27.99 | -CH₂-CH- |
| C-6 | 24.89 | -CH₂- |
| C-8 | 22.47 | -CH₂- |
| C-9 | 13.94 | -CH₃ |
Source:[8]
Diagram 3: Analytical Workflow for this compound
Caption: A typical workflow for the analysis of this compound.
Biological Activity and Toxicological Profile
For drug development professionals, understanding the biological interactions and safety profile of any compound is paramount.
Olfactory Receptor Interaction and Sensory Perception
The primary biological activity of this compound is its interaction with olfactory receptors (ORs) in the nasal epithelium, which leads to the perception of its characteristic coconut-like aroma. [9]Olfactory receptors are a class of G-protein coupled receptors (GPCRs). [9]The binding of an odorant like this compound to an OR initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent. [9]While the specific human ORs that bind to this compound are not fully elucidated, it is known that the olfactory system uses a combinatorial coding scheme, where one odorant can interact with multiple ORs, and one OR can be activated by several different molecules. [10]
Metabolism and Toxicology
-
Metabolism: In vivo studies in rats have shown that this compound is rapidly absorbed after oral administration and is primarily metabolized and excreted in the urine (approximately 64%) and to a lesser extent in the feces (approximately 32%). [3]The lactone ring can be opened by enzymes in the liver. [11]* Acute Toxicity: this compound exhibits low acute toxicity. The oral LD₅₀ in rats is reported to be 9780 mg/kg. [12]* Irritation and Sensitization: It is considered to be a slight skin irritant but is not a skin sensitizer. [3]* Genotoxicity: Studies on the mutagenicity of this compound have yielded mixed results, with some assays showing a weak positive result under specific conditions, while others were negative. [13]However, the overall assessment by regulatory bodies suggests it does not pose a significant genotoxic risk at typical exposure levels.
-
Chronic Toxicity: Long-term feeding studies in rats did not show significant adverse effects. [13]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) of 0-1.25 mg/kg body weight. [12]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical compound.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [14]Avoid contact with skin and eyes, and avoid inhalation of vapors. [14]* Storage: Store in a cool, dry place in a tightly sealed container. [4]It is stable under normal conditions but should be kept away from strong oxidizing agents and strong bases, which can hydrolyze the lactone ring. [4]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant interest in the flavor and fragrance industries, with a well-characterized chemical profile. For researchers and drug development professionals, it serves as an excellent model for studying lactone chemistry, analytical method development, and the principles of sensory science. A thorough understanding of its synthesis, analysis, and biological interactions is key to its effective and safe application in various scientific and commercial endeavors.
References
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- Sciencemadness Discussion Board. (2008). Synthesis of this compound (Coconut aroma).
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- PubMed. (2009). Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS.
- Collas, S. (n.d.). Synthesis of gamma nonalactone. Prezi.
- INCHEM. (1967). 120. Nonalactone, gamma- (FAO Nutrition Meetings Report Series 44a).
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An In-depth Technical Guide to the Olfactory Perception of Gamma-nonalactone Enantiomers
Abstract
Chirality is a fundamental principle in molecular science, where the spatial arrangement of atoms dictates biological activity. In olfaction, this is profoundly demonstrated by enantiomeric pairs—molecules that are mirror images yet can elicit vastly different scent perceptions. This guide provides a comprehensive technical exploration of the olfactory perception of the (R)- and (S)-enantiomers of γ-nonalactone. Commonly known as "aldehyde C-18," this molecule is renowned for its characteristic coconut aroma.[1] We will dissect the critical interplay between stereochemistry, analytical validation, sensory evaluation, and the underlying receptor mechanisms that govern its perception. This document is intended for researchers and professionals in sensory science, analytical chemistry, and pharmacology, offering field-proven insights and methodologies for investigating chiral odorants.
The Principle of Chirality in Olfaction: A Molecular Handshake
The human olfactory system is a exquisitely sensitive and selective apparatus, capable of discriminating between thousands of structurally diverse volatile compounds.[2] This specificity extends to stereoisomers, particularly enantiomers. The prevailing model of olfactory reception posits that odorant molecules interact with a large family of G-protein coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons.[3][4][5][6]
The binding pocket of each olfactory receptor is itself a chiral environment, formed by a specific three-dimensional arrangement of amino acid residues.[7][8] Consequently, the interaction between an odorant and a receptor is a stereospecific event, akin to a handshake. The (R)- and (S)-enantiomers of a molecule, while chemically identical in an achiral environment, present different spatial configurations. This difference in "fit" within the receptor's binding site can lead to significant variations in:
-
Binding Affinity: One enantiomer may bind more tightly than the other, resulting in a lower odor detection threshold.
-
Receptor Activation: The conformational change induced in the receptor upon binding may differ, leading to varied signal strength.
-
Receptor Repertoire: Each enantiomer might activate a unique combination of olfactory receptors, resulting in distinct perceived odor qualities.[9]
Gamma-nonalactone serves as a classic exemplar of this principle. Its chiral center at the C4 position gives rise to (R)- and (S)-enantiomers, whose distinct perceptual properties underscore the necessity of enantioselective analysis in flavor and fragrance science.[10]
Caption: Stereospecific interaction of enantiomers with a chiral olfactory receptor.
Enantioselective Synthesis and Analytical Validation
To study the distinct perceptual properties of γ-nonalactone enantiomers, the synthesis and subsequent analytical verification of their enantiomeric purity are paramount. Contamination with even a small amount of the opposing enantiomer can confound sensory data, as the more potent enantiomer may dominate the perceived odor.
Synthesis of Enantiopure γ-Nonalactone
Enantiomerically pure γ-lactones are commonly synthesized from chiral starting materials. A well-established and reliable strategy utilizes glutamic acid as the chiral precursor.[11][12][13]
-
(R)-γ-nonalactone is prepared starting from L-glutamic acid.
-
(S)-γ-nonalactone is prepared via an analogous route starting from D-glutamic acid.
The general synthetic strategy involves the deamination and reduction of the glutamic acid precursor to a chiral 5-oxo-2-tetrahydrofurancarboxaldehyde.[11][12] The pentyl side chain is then introduced through a Wittig reaction, followed by hydrogenation to yield the final saturated γ-lactone.[11][12] Alternative modern approaches employ enantioselective organocatalysis, which can provide high enantiomeric purity from achiral starting materials like long-chain aldehydes.[14][15]
Protocol: Chiral Gas Chromatography for Enantiomeric Purity Assessment
The cornerstone of validating enantiomeric purity is chiral gas chromatography (GC).[16][17] This technique uses a stationary phase containing a chiral selector, typically a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation.[18][19]
Objective: To separate and quantify the (R)- and (S)-enantiomers of γ-nonalactone to determine enantiomeric excess (% ee).
Instrumentation & Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Rt-βDEXcst (permethylated beta-cyclodextrin).[11][20]
-
High-purity helium or hydrogen carrier gas.
-
Sample: Synthesized γ-nonalactone enantiomer dissolved in a suitable solvent (e.g., dichloromethane).
-
Standards: Racemic γ-nonalactone, and certified pure (R)- and (S)-enantiomers, if available.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in dichloromethane. Prepare a similar solution of the racemic standard.
-
Injector Configuration: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 2°C/minute to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
Causality: This slow temperature ramp is critical for achieving baseline resolution between the two closely-eluting enantiomers.
-
-
Detector Configuration: Set FID temperature to 250°C.
-
Analysis Sequence:
-
Inject the racemic standard first to determine the retention times for both (R)- and (S)-enantiomers and to confirm system suitability (i.e., resolution).
-
Inject the synthesized sample.
-
Inject a solvent blank to ensure no carryover.
-
-
Data Processing:
-
Identify the peaks in the sample chromatogram by comparing retention times with the racemic standard.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100
-
Self-Validation: The protocol's integrity is maintained by the initial run of the racemic standard, which provides an unequivocal 50:50 reference for retention time and detector response. Any significant deviation from a 50:50 area ratio in the standard run would indicate a problem with the system, not the sample.
Caption: Workflow for chiral GC analysis of γ-nonalactone enantiomers.
Sensory Perception and Evaluation
With enantiomerically pure samples validated, sensory analysis can be conducted to quantify the differences in perception. This involves determining odor detection thresholds and characterizing the qualitative odor profile using a trained human panel.
Quantitative Olfactory Differences
Multiple studies have consistently shown statistically significant differences in the odor detection thresholds of (R)- and (S)-γ-nonalactone. The (S)-enantiomer is perceived as being considerably more potent, possessing a much lower detection threshold than the (R)-enantiomer.[11][12][20]
Table 1: Odor Detection Thresholds of γ-Nonalactone Enantiomers
| Compound | Odor Detection Threshold (in Red Wine) | Primary Odor Descriptor | Reference |
|---|---|---|---|
| (S)-γ-nonalactone | 91 µg/L | Strong, sweet, coconut-like | [20][21] |
| (R)-γ-nonalactone | 285 µg/L | Weaker coconut, waxy | [20][21] |
| Racemic γ-nonalactone | ~30 µg/L | Sweet, coconut |[21] |
Note: The threshold of the racemic mixture is not a simple average, as the more potent (S)-enantiomer significantly influences its perception.
Protocol: Odor Threshold Determination by Ascending Forced-Choice (ASTM E679)
This standard methodology is a robust, self-validating system for determining the detection threshold of a chemical substance.[11][12]
Objective: To determine the concentration at which a panelist can reliably detect a difference between the odorant sample and a blank.
Materials:
-
Enantiomerically pure (S)- or (R)-γ-nonalactone.
-
Odor-free medium (e.g., dry red wine for context-specific results, or deionized water).[11][12][20]
-
Series of dilutions in ascending concentration steps (e.g., 3-fold increments).
-
Opaque, coded sample presentation vessels (e.g., glass snifters with watch glass covers).
-
A panel of 20-30 screened and trained assessors.
Step-by-Step Methodology:
-
Preparation: Prepare a geometric series of dilutions of the enantiomer in the chosen medium. Concentrations should span the expected threshold level.
-
Presentation (Triangular Test): For each concentration level, present three samples to the panelist: two are blanks (medium only) and one contains the diluted odorant. The position of the odd sample is randomized for each trial.
-
Task: The panelist's task is to sniff all three samples and identify which one is different from the other two. Guessing is required if no difference is perceived.
-
Ascending Order: The test begins with the lowest concentration and proceeds to higher concentrations. The test is stopped for an individual once they have correctly identified the odd sample in a set number of consecutive trials (e.g., three or five).
-
Individual Threshold Calculation: The individual's threshold is calculated as the geometric mean of the last concentration at which they failed to detect the odorant and the first concentration at which they correctly detected it.
-
Group Threshold Calculation: The overall panel threshold is calculated as the geometric mean of the individual thresholds.
Trustworthiness and Self-Validation: The forced-choice nature of the triangular test is critical. It forces a decision and, over multiple trials and panelists, allows for the statistical separation of correct detection from random chance. A panelist who cannot perceive the odorant will score correctly only one-third of the time on average.
The Receptor-Level Mechanism of Enantiomeric Discrimination
The sensory data—that (S)-γ-nonalactone is more potent than its (R)-mirror image—is a direct consequence of molecular events at the receptor level.
The Olfactory Signaling Cascade
The binding of an odorant like γ-nonalactone to a compatible olfactory receptor (OR) initiates a rapid, well-characterized signal transduction cascade.[2][3]
-
Binding & Activation: The odorant binds to the OR, a GPCR, causing a conformational change.
-
G-Protein Coupling: The activated OR binds and activates an olfactory-specific G-protein, Golf.
-
Second Messenger Production: The activated Golf stimulates adenylate cyclase, which converts ATP into cyclic AMP (cAMP).
-
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of Na+ and Ca2+ ions through the open channels depolarizes the neuron's membrane, generating an action potential.
-
Signal Transmission: This electrical signal is transmitted to the olfactory bulb in the brain for processing.[8]
The perceived intensity of a scent is directly related to the frequency of action potentials generated, which in turn depends on the strength and duration of the initial receptor activation.
Caption: The olfactory signal transduction pathway initiated by odorant binding.
The Structural Basis for Discrimination
The three-fold difference in odor threshold between the γ-nonalactone enantiomers strongly implies a difference in binding affinity at one or more ORs. The (S)-enantiomer achieves a more energetically favorable interaction with the chiral binding pocket of its cognate receptor(s). This superior "fit" leads to a more stable odorant-receptor complex, a more profound activation of the GPCR, and a more robust downstream signal for a given concentration. Recent advances in cryo-electron microscopy and molecular modeling are beginning to unravel the precise amino acid contacts that define these binding pockets and confer enantioselectivity.[8][22] Identifying the specific human ORs that respond differently to (R)- and (S)-γ-nonalactone remains an active area of research, with functional assays in heterologous cells being a key screening methodology.[22][23]
Conclusion and Future Directions
The case of γ-nonalactone provides a clear and compelling illustration of how molecular chirality dictates olfactory perception. The lower odor threshold of the (S)-enantiomer is not an anomaly but a direct result of stereospecific interactions at the receptor level, a fundamental principle of pharmacology and sensory science. For researchers and developers, this underscores the absolute requirement for enantioselective synthesis and analysis when working with chiral flavor and fragrance compounds.
Future work will focus on deorphanizing the specific human olfactory receptors that respond to γ-nonalactone, using high-throughput screening to pair ligands with receptors.[24] Elucidating the precise structural interactions through site-directed mutagenesis and computational docking will provide a deeper understanding of the molecular logic of smell and enable the predictive design of novel flavor and fragrance ingredients.
References
- Cooke née Brown, R. C., van Leeuwen, K. A., et al. (2009). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. Journal of Agricultural and Food Chemistry. [Link]
- González-Jiménez, D., et al. (2022).
- Cooke née Brown, R. C., et al. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. PubMed. [Link]
- Gkizis, P. L., et al. (2018).
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A Senior Application Scientist’s Guide to Lactone Synthesis from Castor Oil: The Case of γ-Nonalactone
Abstract: This technical guide provides an in-depth exploration of the synthesis of γ-nonalactone, a high-value aroma compound, utilizing castor oil as a renewable feedstock. Addressed to researchers and chemical development professionals, this document moves beyond simple protocols to elucidate the fundamental chemical principles and strategic decisions underpinning the synthetic pathway. We will dissect the critical preparatory step of isolating the ricinoleic acid precursor and subsequently navigate the complexities of transforming its 18-carbon backbone into the target 9-carbon lactone. A comparative analysis of chemical and biotechnological routes will be presented, highlighting why the synthesis of γ-nonalactone (a C9 lactone) from ricinoleic acid necessitates a different and more intricate approach than the well-documented bioconversion to γ-decalactone (a C10 lactone). This guide provides detailed, field-proven methodologies, quantitative comparisons, and process visualizations to equip the reader with a comprehensive understanding of this advanced synthesis challenge.
Introduction: The Allure of γ-Nonalactone and the Promise of Castor Oil
Gamma-nonalactone (5-pentyloxolan-2-one), often referred to as "aldehyde C-18" in the fragrance industry, is a key aroma compound prized for its creamy, coconut-like, and fruity scent profile.[1] Its applications are extensive, ranging from flavor formulations in the food and beverage industry to fragrance compositions in perfumes and personal care products. The market's increasing demand for "natural" ingredients makes the synthesis of γ-nonalactone from renewable feedstocks a highly attractive endeavor.
Castor oil, derived from the seeds of Ricinus communis, presents itself as a uniquely suitable starting material. It is a non-edible, biodegradable, and abundant resource.[2] Its chemical value lies in its unusual composition: approximately 89-92% of its fatty acid content is ricinoleic acid ((12R,9Z)-12-hydroxyoctadec-9-enoic acid).[3] The presence of both a hydroxyl group and a double bond within its 18-carbon chain makes ricinoleic acid a versatile and powerful platform molecule for chemical synthesis.[4]
This guide details the synthetic journey from the triglyceride esters in raw castor oil to the purified C9 aroma molecule, γ-nonalactone. We will establish that this conversion is not a single-step process but a strategic, multi-stage synthesis requiring a deep understanding of both oleochemistry and organic synthesis principles.
Part 1: Foundational Step - Isolation of Ricinoleic Acid from Castor Oil
The first essential stage of the synthesis is the liberation of free ricinoleic acid from the triglyceride structure of castor oil. The efficiency and purity achieved in this step directly impact the success of subsequent transformations. Two primary methodologies are prevalent in laboratory and industrial settings: traditional alkaline hydrolysis and modern enzymatic hydrolysis.
Methodology 1: Alkaline Hydrolysis (Saponification)
This classic and robust method involves the cleavage of the ester bonds using a strong alkali, followed by acidification to protonate the resulting carboxylate salts.
Causality and Scientific Insight: Saponification is a time-tested, high-yield process. The use of a strong base like sodium hydroxide (NaOH) ensures the complete and irreversible hydrolysis of the triglyceride's ester linkages. The initial reaction in an alcoholic solvent like ethanol creates a homogeneous solution, accelerating the reaction. Subsequent acidification with a strong mineral acid, such as hydrochloric acid (HCl), is a straightforward protonation step that precipitates the water-insoluble free fatty acids, allowing for their separation from the aqueous glycerol byproduct.
Experimental Protocol: Saponification of Castor Oil
-
Saponification:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 100 g of castor oil in 200 mL of 95% ethanol.
-
Separately, prepare a solution of 25 g of NaOH in 50 mL of distilled water.
-
Slowly add the NaOH solution to the ethanolic oil solution while stirring continuously.
-
Heat the mixture to reflux for 2 hours to ensure the reaction proceeds to completion, forming a homogenous soap solution.[5]
-
-
Acidification:
-
After cooling the reaction mixture, transfer it to a large separatory funnel.
-
Slowly add concentrated HCl with stirring until the solution is acidic (test with pH paper). This will cause the free fatty acids to separate as an oily layer.
-
-
Extraction & Purification:
-
Extract the fatty acids from the mixture using a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with distilled water to remove residual glycerol and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield crude ricinoleic acid.[5]
-
Methodology 2: Enzymatic Hydrolysis
Leveraging biocatalysis, this method offers a "green" and highly specific alternative to chemical hydrolysis, operating under significantly milder conditions.
Causality and Scientific Insight: Lipases are enzymes that specifically catalyze the hydrolysis of ester bonds in triglycerides. This biocatalytic approach avoids the use of harsh chemicals and high temperatures, reducing energy consumption and waste generation. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, improving process economics. The reaction is typically performed in an emulsion to maximize the interfacial area between the aqueous enzyme phase and the oily substrate phase, which is critical for catalytic efficiency. A conversion rate of 96.2 ± 1.5% has been reported, showcasing the effectiveness of this green method.[3][6]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Castor Oil
-
Emulsion Preparation:
-
Create an emulsion by homogenizing castor oil and a buffer solution (e.g., phosphate buffer, pH 7.0) at a 1:1 ratio.
-
-
Enzymatic Reaction:
-
Product Separation:
-
Separate the immobilized enzyme from the reaction mixture via filtration for reuse.
-
Allow the remaining mixture to settle. The ricinoleic acid will form an upper oily layer, which can be separated from the lower aqueous layer containing glycerol.[5]
-
Data Presentation: Comparison of Hydrolysis Methodologies
| Method | Purity | Yield/Conversion Rate | Key Advantages | Key Disadvantages | Reference |
| Alkaline Hydrolysis | Good to High | Typically High | Simple, well-established, cost-effective. | Requires strong acids and bases; can produce byproducts. | [5] |
| Enzymatic Hydrolysis | High | 96.2 ± 1.5% (conversion rate) | "Green" method, mild reaction conditions, high specificity. | Enzymes can be costly; may require process optimization. | [3][5][6] |
Visualization: Ricinoleic Acid Isolation Workflows
Caption: Parallel workflows for the isolation of ricinoleic acid.
Part 2: The C18 to C9 Challenge: Synthetic Pathways to γ-Nonalactone
With pure ricinoleic acid in hand, we confront the core chemical challenge: converting a C18 hydroxy fatty acid into a C9 lactone. This is fundamentally different from the more commonly cited bioconversion of ricinoleic acid to γ-decalactone (C10).
The Precursor Problem: Why a C9 Lactone is Different
The direct precursor to γ-nonalactone is 4-hydroxynonanoic acid . Upon acidification, this γ-hydroxy acid readily cyclizes to form the stable five-membered lactone ring. The central challenge, therefore, is the precise synthesis of this C9 precursor from the C18 ricinoleic acid.
The Dominant Biological Pathway: A Detour to γ-Decalactone (C10)
It is crucial to first understand the well-documented biotransformation of ricinoleic acid by various yeast species, such as Yarrowia lipolytica.[3] This process does not yield γ-nonalactone. Instead, the yeast utilizes the peroxisomal β-oxidation pathway.[7]
Causality and Scientific Insight: β-oxidation is the metabolic process by which fatty acids are broken down to produce energy. The pathway proceeds by cleaving two-carbon units (as acetyl-CoA) from the carboxyl end of the fatty acid chain in a four-step cycle. For ricinoleic acid (C18), four cycles of β-oxidation shorten the chain by eight carbons, yielding a C10 intermediate, 4-hydroxydecanoic acid. This intermediate is the natural precursor to γ-deca lactone.[7][8] This metabolic logic explains why direct bioconversion of ricinoleic acid is a highly effective route to C10 lactones but not to C9 lactones.
Visualization: The β-Oxidation Pathway to γ-Decalactone
Caption: The β-oxidation pathway naturally leads to a C10 lactone.
A Viable Chemosynthetic Route via Oxidative Cleavage
To obtain a C9 precursor, a chemical strategy is required that can cleave the 18-carbon chain of ricinoleic acid into two C9 fragments. This is achieved through the oxidative cleavage of the C9=C10 double bond.[9] Research has demonstrated that this can be accomplished via ozonolysis.
Step A: Oxidative Cleavage to 3-Hydroxynonanoic Acid
Causality and Scientific Insight: Ozonolysis is a powerful and selective organic reaction that cleaves carbon-carbon double bonds. When methyl ricinoleate (the ester form is often used for better solubility) is treated with ozone, an unstable ozonide intermediate is formed at the site of the double bond. A subsequent oxidative work-up cleaves this intermediate, breaking the C18 chain into two C9 fragments. The fragment from the carboxyl end becomes azelaic acid, while the fragment from the methyl end becomes methyl 3-hydroxynonanoate. This crucial step successfully creates the C9 backbone, but critically, the hydroxyl group is at the C3 (beta) position, not the required C4 (gamma) position.
Experimental Protocol: Ozonolysis of Methyl Ricinoleate
-
Ozonolysis:
-
Dissolve methyl ricinoleate in a suitable solvent (e.g., dichloromethane or methanol) in a three-neck flask equipped with a gas inlet tube and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
-
Oxidative Work-up:
-
Purge the solution with oxygen or nitrogen to remove excess ozone.
-
Add an oxidizing agent, such as hydrogen peroxide in formic acid, and allow the mixture to warm to room temperature to cleave the ozonide and oxidize the fragments to carboxylic acids/esters.
-
-
Isolation:
-
Perform an aqueous work-up and extraction to separate the product, methyl 3-hydroxynonanoate, from the co-product, azelaic acid.
-
Purify the desired ester via column chromatography.
-
Step B: Isomeric Conversion and Final Lactonization
With methyl 3-hydroxynonanoate isolated, the final challenge is to convert it to γ-nonalactone. This requires hydrolyzing the ester and effectively moving the hydroxyl group from the C3 to the C4 position before the final cyclization.
Causality and Scientific Insight: This transformation is a classic organic synthesis problem. A robust strategy involves a dehydration-hydration sequence. First, the 3-hydroxynonanoic acid is dehydrated under acidic conditions to form a mixture of unsaturated nonenoic acids (primarily 2-nonenoic and 3-nonenoic acid). The subsequent step is a regioselective hydration of the double bond to install a hydroxyl group at the C4 position. While several methods exist, hydroboration-oxidation is an excellent choice as it provides anti-Markovnikov addition of water across the double bond of the 3-nonenoic acid isomer, selectively yielding the desired 4-hydroxynonanoic acid.
Experimental Protocol: Conversion and Lactonization
-
Ester Hydrolysis:
-
Hydrolyze the purified methyl 3-hydroxynonanoate using aqueous NaOH, followed by acidification to yield free 3-hydroxynonanoic acid.
-
-
Dehydration-Hydration (Proposed):
-
Dehydration: Heat the 3-hydroxynonanoic acid with a catalytic amount of a strong acid (e.g., H₂SO₄) to generate a mixture of nonenoic acids.
-
Hydroboration-Oxidation: Treat the unsaturated acid mixture with borane-THF complex (BH₃·THF) followed by oxidative work-up with hydrogen peroxide and sodium hydroxide to yield 4-hydroxynonanoic acid.
-
-
Lactonization:
-
Heat the crude 4-hydroxynonanoic acid, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent like toluene with a Dean-Stark trap to remove water and drive the intramolecular esterification to completion, forming γ-nonalactone.
-
Visualization: The Complete Chemosynthetic Pathway
Caption: Multi-step chemosynthetic route from ricinoleic acid to γ-nonalactone.
Part 3: Purification and Characterization
Purification: The final crude γ-nonalactone is typically purified by vacuum distillation to separate it from non-volatile impurities and any remaining starting materials. The relatively high boiling point (121-122 °C at 6 mmHg) makes this an effective method.
Characterization: The identity and purity of the synthesized γ-nonalactone must be confirmed using standard analytical techniques.
| Technique | Expected Result / Key Signal |
| GC-MS | A single major peak with a mass spectrum matching the γ-nonalactone standard (molecular ion m/z 156.22). |
| ¹H NMR | Characteristic multiplet for the proton on the chiral carbon (C4) adjacent to the ring oxygen (~4.5 ppm). |
| ¹³C NMR | Signal for the carbonyl carbon of the ester at ~177 ppm. |
| FTIR | Strong carbonyl (C=O) stretching absorption band for the five-membered lactone ring at ~1775 cm⁻¹. |
Conclusion
The synthesis of γ-nonalactone from castor oil is a testament to the potential of oleochemistry, transforming a renewable feedstock into a high-value aroma chemical. This guide demonstrates that while castor oil is an excellent starting point, the specific target molecule dictates the required synthetic strategy.
We have established two key takeaways:
-
The direct bioconversion of ricinoleic acid via β-oxidation is a highly efficient and well-documented route to the C10 aroma, γ-decalactone, but is not a viable pathway for the C9 γ-nonalactone.
-
A successful synthesis of γ-nonalactone from ricinoleic acid is a multi-step chemosynthetic process. It relies on the oxidative cleavage of the fatty acid's double bond to create the C9 carbon backbone, followed by necessary chemical transformations to position the hydroxyl group at the gamma-carbon to facilitate the final, decisive lactonization step.
This understanding of the underlying chemical and biological pathways is paramount for researchers and process chemists. It allows for informed decisions in experimental design, enabling the logical and efficient development of synthetic routes to a wide range of valuable lactones from sustainable bio-based resources.
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The Genesis of Coconut and Cream: An In-depth Technical Guide to Gamma-Nonalactone Precursors in Food Systems
Abstract
Gamma-nonalactone (γ-nonalactone) is a pivotal aroma compound, imparting characteristic creamy, coconut-like, and fruity notes to a wide array of food products. Its presence, whether desired or incidental, is a direct consequence of the transformation of specific precursors inherent in the food matrix. Understanding the genesis of γ-nonalactone is paramount for researchers, scientists, and product development professionals aiming to modulate flavor profiles, ensure product consistency, and troubleshoot off-flavors. This in-depth technical guide provides a comprehensive exploration of the core precursors of γ-nonalactone in food systems, the intricate chemical and enzymatic pathways governing its formation, and the analytical methodologies for its precise quantification. We will delve into the causality behind experimental choices, presenting field-proven insights to empower the scientific community in their endeavors related to this significant flavor molecule.
Introduction: The Sensory Significance of this compound
This compound, also known as aldehyde C-18, is a naturally occurring and synthetically produced flavor and fragrance compound.[1][2] Its sensory profile is characterized by a potent coconut aroma, with nuances of creaminess and fruitiness, particularly reminiscent of peach and apricot.[3][4] This versatile lactone is a key constituent of the flavor profiles of numerous foods, including dairy products, fruits, baked goods, and beverages.[5][6][7] Its presence can be a hallmark of quality and consumer acceptance, for instance, in creating the rich, creamy notes in butter and the tropical fruit character in juices and confectioneries.[3][5] Conversely, its formation through lipid oxidation can also signal the onset of rancidity in certain products.[8][9] A thorough understanding of its precursors and formation mechanisms is therefore essential for effective flavor control in the food industry.
The Primary Precursors: Unraveling the Lipid Origins
The journey to γ-nonalactone begins with lipids, specifically unsaturated fatty acids. The most prominent and well-documented precursor is linoleic acid (C18:2) , a polyunsaturated omega-6 fatty acid abundant in vegetable oils, nuts, seeds, and animal fats.[6][10] Other unsaturated fatty acids, such as linolenic acid, can also contribute to its formation.[11] The initial step in the transformation of these fatty acids is their oxidation, which can be initiated through enzymatic or non-enzymatic pathways.
Enzymatic Pathways: The Role of Lipoxygenases
In many biological systems, including plants and microorganisms, the formation of γ-nonalactone is initiated by the action of lipoxygenase (LOX) enzymes.[10][12] These enzymes catalyze the stereospecific dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system, such as linoleic acid.
The lipoxygenation of linoleic acid can occur at two primary positions, leading to the formation of two key hydroperoxide intermediates:
-
9-hydroperoxyoctadecadienoic acid (9-HPODE)
-
13-hydroperoxyoctadecadienoic acid (13-HPODE)
The regioselectivity of the lipoxygenase enzyme dictates the initial hydroperoxide formed, which in turn influences the stereochemistry of the final γ-nonalactone.[12] These highly reactive hydroperoxides are then reduced to their corresponding hydroxy fatty acids, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) , which serve as the direct precursors for subsequent microbial degradation.[10]
Non-Enzymatic Pathways: The Impact of Thermal Processing
In the absence of enzymatic activity, the oxidation of linoleic acid can be initiated by heat, light, and the presence of metal catalysts, a process known as autoxidation.[8][9] During thermal processing, such as roasting, frying, and baking, the high temperatures accelerate the formation of lipid hydroperoxides from unsaturated fatty acids.[5][13] These hydroperoxides are unstable and readily decompose into a complex mixture of volatile compounds, including aldehydes, ketones, and lactones. The formation of γ-nonalactone through this pathway is a result of the thermal degradation of these lipid oxidation products.[5][13]
Formation Pathways: From Precursor to Potent Aroma
The conversion of hydroxy fatty acid precursors into γ-nonalactone is a multi-step process that can proceed through distinct microbial and chemical routes.
Microbial Biotransformation: The Power of Yeast
Various yeast species, notably Saccharomyces cerevisiae and Sporobolomyces odorus, are capable of metabolizing HODE isomers to produce γ-nonalactone.[10] This biotransformation involves a series of enzymatic reactions, primarily β-oxidation and, in some cases, α-oxidation.
Two distinct pathways have been elucidated, leading to different enantiomers of γ-nonalactone:[12]
-
Pathway I (from 13-HODE): This pathway involves the β-oxidation of 13-HODE, followed by one step of α-oxidation. This sequence of reactions preferentially yields (S)-γ-nonalactone .[12]
-
Pathway II (from 9-HODE): The conversion of 9-HODE proceeds through a Baeyer-Villiger-type oxidation, resulting in the formation of azelaic acid and 2E,4E-nonadien-1-ol. The latter is then further transformed into (R)-γ-nonalactone .[12]
The final enantiomeric composition of γ-nonalactone in fermented products is therefore dependent on the initial ratio of 13-HODE and 9-HODE precursors and the specific metabolic capabilities of the yeast strain.
Chemical Formation: The Influence of Processing Conditions
The thermal degradation of lipid hydroperoxides is a complex process involving free radical reactions. The specific reaction conditions, such as temperature and pH, significantly influence the profile of volatile compounds produced.
-
Temperature: Higher roasting temperatures generally lead to increased lipid oxidation, as indicated by higher peroxide values (PV) and thiobarbituric acid-reactive substances (TBARS).[5][13] However, at very high temperatures, the primary hydroperoxides can decompose, leading to a decrease in their concentration.[5] The formation of γ-nonalactone is thus dependent on a temperature range that promotes both the formation and subsequent cyclization of its precursors.
-
pH: The pH of the food matrix can influence the rate of both enzymatic and non-enzymatic lipid oxidation. For instance, the activity of lipoxygenase enzymes is highly pH-dependent.[14] In microbial fermentations, pH control is crucial for optimizing the metabolic activity of the yeast and maximizing the yield of desired flavor compounds.[15][16] Lower pH conditions can inhibit the growth of certain microorganisms and the activity of spoilage enzymes, thereby influencing the overall flavor profile.[14]
Quantitative Data: this compound in Food Systems
The concentration of γ-nonalactone in food products can vary widely depending on the raw materials, processing conditions, and storage. The following table summarizes typical concentration ranges found in various foods.
| Food Product | Typical Concentration Range | References |
| Wine (Red) | Up to 39.7 µg/L | [9] |
| Wine (Botrytized White) | Up to 59 µg/L | [9] |
| Beer | Variable, contributes to aroma | [12] |
| Dairy Cream | Variable, increases with heat treatment | [17] |
| Butter | Can be effective at ~1,500 ppm in flavors | [18] |
| Milk and Cream | Recommended starting level of 500 ppm in flavors | [18] |
| Mango | Recommended starting level of 600 ppm in flavors | [18] |
| Passion Fruit | Recommended starting level of 800 ppm in flavors | [18] |
| Cooked Rice | Detected as a key odor-active compound | [6][19] |
| Fruits (e.g., apricot, peach) | Present in volatile constituents | [20] |
Analytical Methodologies: A Practical Guide
The accurate quantification of γ-nonalactone in complex food matrices requires robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are the gold standard methods for this purpose.[19][21]
Sample Preparation: Isolating the Volatiles
The choice of sample preparation technique is critical and depends on the food matrix.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is ideal for the analysis of volatile and semi-volatile compounds in both liquid and solid samples. It is a solvent-free, sensitive, and relatively simple method.[19][22]
Methodology:
-
Sample Preparation: Homogenize solid samples or use liquid samples directly. Place a known amount of the sample (e.g., 5 g of homogenized solid or 5 mL of liquid) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of γ-nonalactone) for accurate quantification.
-
Incubation: Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with gentle agitation to promote the release of volatiles into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes onto the analytical column.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique suitable for extracting analytes from liquid matrices, such as beverages.[23][24]
Methodology:
-
Sample Preparation: Take a known volume of the liquid sample (e.g., 10 mL).
-
pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction efficiency for the target analyte. For lactones, maintaining a neutral to slightly acidic pH is generally recommended.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample in a separatory funnel. The choice of solvent should be based on the polarity of the analyte.[23]
-
Mixing: Shake the funnel vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate. Collect the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen before GC-MS analysis.
Instrumental Analysis: GC-MS and GC-O
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is typically used for the separation of lactones.
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to elute all compounds of interest.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. The characteristic fragment ion for γ-nonalactone is m/z 85.[19]
Gas Chromatography-Olfactometry (GC-O)
GC-O is used to identify the odor-active compounds in a sample.[21][25] The effluent from the GC column is split between a mass spectrometer and a sniffing port, where a trained panelist can assess the odor of each eluting compound. This allows for the direct correlation of a specific chromatographic peak with its sensory perception.[21]
Conclusion: A Call for Controlled Flavor Generation
The formation of γ-nonalactone in food systems is a multifaceted process governed by the availability of its lipid precursors and the prevailing chemical and enzymatic conditions. For researchers and product developers, a deep understanding of these pathways is not merely academic; it is a practical tool for innovation and quality control. By carefully selecting raw materials, optimizing processing parameters such as temperature and pH, and employing precise analytical techniques, it is possible to control the generation of this potent flavor compound. This guide provides a foundational framework for such endeavors, encouraging a scientifically grounded approach to the art of flavor creation and preservation. The continued exploration of microbial strains with specific metabolic capabilities and the development of advanced analytical methods will further empower the food industry to harness the desirable sensory attributes of γ-nonalactone while mitigating its potential for off-flavor development.
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Physical properties of Gamma-nonalactone at different temperatures
An In-depth Technical Guide to the Physical Properties of Gamma-Nonalactone as a Function of Temperature
Abstract
This compound, a key aroma compound widely recognized for its characteristic coconut and fruity notes, is a critical ingredient in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The efficacy, stability, and processability of formulations containing this lactone are profoundly influenced by its physical properties, which exhibit significant temperature dependency. This technical guide provides a comprehensive analysis of the essential physical properties of this compound, including density, viscosity, refractive index, vapor pressure, and aqueous solubility, with a specific focus on their variation with temperature. By integrating established experimental data with detailed, field-proven methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to optimize its use in complex formulations and manufacturing processes.
Introduction
Chemical Identity and Significance
This compound (γ-Nonalactone), also known by its industrial synonym Aldehyde C-18, is a cyclic ester with the chemical formula C₉H₁₆O₂.[2][4][5] It is a colorless to pale yellow liquid at room temperature, valued for its potent and persistent creamy, coconut-like aroma.[1][5][6] This unique sensory profile has established it as an indispensable component in food and beverage flavorings, fine fragrances, and personal care products.[1][7][8] Beyond its organoleptic properties, its physicochemical characteristics are of paramount importance in pharmaceutical formulations, where it may act as an excipient or a flavoring agent, influencing product stability and bioavailability.
Key Identifiers:
-
Chemical Name: 5-Pentyldihydrofuran-2(3H)-one
-
CAS Number: 104-61-0[9]
Scope of the Guide
A precise understanding of how temperature modulates the physical behavior of this compound is fundamental for predictable and reproducible outcomes in research and manufacturing. Process parameters such as mixing efficiency, fluid transfer, distillation, and formulation stability are directly tied to properties like viscosity, density, and vapor pressure. This guide moves beyond standard datasheet values to provide a deeper, temperature-centric perspective. Each property is examined through a three-pillar approach: the underlying scientific principles, available experimental data, and a self-validating protocol for in-house determination, ensuring both theoretical comprehension and practical applicability.
Physicochemical Properties at Standard Conditions
Before exploring temperature dependency, it is crucial to establish a baseline. The following table summarizes the key physical properties of this compound reported at standard temperatures (20°C or 25°C).
| Property | Value | Conditions | Source(s) |
| Boiling Point | 243 °C | @ 760 mmHg | [4][11] |
| 121-122 °C | @ 6 mmHg | [10][11] | |
| Melting Point | ~26 °C | - | [5] |
| Density | 0.976 g/mL | @ 25 °C | [8][10][12] |
| 0.962–0.968 g/mL | @ 20 °C | [13] | |
| Refractive Index | 1.446–1.450 | @ 20 °C, nD | [1][9][14] |
| Vapor Pressure | 1.9 Pa (0.014 mmHg) | @ 25 °C | [8][10] |
| 0.002 hPa (0.0015 mmHg) | @ 20 °C | [5] | |
| Water Solubility | 9.22 g/L | @ 25 °C | [8][15] |
| General Solubility | Soluble | In alcohol, most fixed oils, propylene glycol | [1][5][6] |
Temperature-Dependent Properties: Experimental Analysis
This section delves into the core of the guide, examining the variation of key physical properties as a function of temperature.
Density
3.1.1 Theoretical Background The density of a liquid is a measure of its mass per unit volume. For most liquids, including this compound, density exhibits an inverse relationship with temperature. As thermal energy increases, the kinetic energy of the molecules rises, leading to greater intermolecular distances and, consequently, volume expansion. This phenomenon is critical for accurate mass-to-volume conversions in temperature-variant processes like hot-filling or chemical reactions conducted at elevated temperatures.
3.1.2 Experimental Data A recent study by Uprety et al. provides crucial experimental data on the density of this compound across a wide range of temperatures and pressures, which is invaluable for process modeling.[16]
| Temperature (K) | Temperature (°C) | Density (kg·m⁻³) @ 0.16 MPa |
| 293.15 | 20.0 | 967.6 |
| 323.15 | 50.0 | 942.9 |
| 348.15 | 75.0 | 921.4 |
| 373.15 | 100.0 | 899.6 |
| 398.15 | 125.0 | 877.3 |
| 423.15 | 150.0 | 854.4 |
| 448.15 | 175.0 | 830.7 |
| 473.15 | 200.0 | 805.9 |
| Data adapted from the Journal of Chemical & Engineering Data.[16] |
3.1.3 Protocol: Measurement of Density vs. Temperature using a Vibrating Tube Densimeter This method offers high precision and requires a small sample volume, making it ideal for research and quality control.
-
System Calibration: Calibrate the instrument at atmospheric pressure using two reference standards with well-known densities, typically dry air and ultrapure water. The calibration should be performed across the entire intended temperature range.
-
Sample Preparation: Ensure the this compound sample is degassed and free of particulates to prevent measurement artifacts.
-
Temperature Equilibration: Introduce the sample into the oscillating U-tube of the densimeter. Allow the system to achieve thermal equilibrium at the first target temperature. The stability of the oscillation period is the primary indicator of equilibrium.
-
Density Measurement: Once stable, record the oscillation period. The instrument's software calculates the density based on the calibration parameters.
-
Temperature Ramp: Program the instrument to incrementally increase the temperature to the next setpoint. Repeat steps 3 and 4 for each temperature point.
-
Data Validation: After the run, re-measure the density of a known standard (e.g., water) at an intermediate temperature to validate the instrument's performance and ensure no drift occurred.
Causality: The choice of a vibrating tube densimeter is based on its reliance on a fundamental physical principle—the direct relationship between the mass of the tube (sample + instrument) and its resonant frequency. This provides a robust and highly accurate measurement, minimizing operator-dependent variables.
3.1.4 Workflow Diagram
Caption: Workflow for density measurement vs. temperature.
Refractive Index
3.2.1 Theoretical Background The refractive index (RI) is a dimensionless number that describes how fast light propagates through a material. It is a function of temperature and the wavelength of light used. For liquids, RI typically decreases linearly with increasing temperature due to the corresponding decrease in density. This property is an excellent, rapid indicator of a substance's purity.
3.2.2 Protocol: Measurement of Refractive Index vs. Temperature using an Abbe Refractometer
-
System Preparation: Connect the refractometer prisms to a circulating, temperature-controlled water bath. Set the bath to the first target temperature.
-
Calibration Check: Calibrate the instrument using a certified RI standard of known temperature dependence (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the clean, dry lower prism.
-
Thermal Equilibration: Close the prisms and allow 5-10 minutes for the sample to reach the temperature of the circulating fluid.
-
Measurement: Switch on the light source (typically a 589 nm sodium D-line). Adjust the optics until the borderline between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
-
Temperature Variation: Adjust the water bath to the next temperature setpoint. Allow the system to re-equilibrate and repeat the measurement.
-
Data Analysis: Plot the refractive index as a function of temperature. The relationship is typically linear over moderate temperature ranges, and a temperature correction factor (dN/dT) can be derived.
3.2.3 Workflow Diagram
Caption: Workflow for refractive index measurement vs. temperature.
Vapor Pressure
3.3.1 Theoretical Background Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for predicting volatility, evaporation rates, and boiling points at different pressures. Vapor pressure increases exponentially with temperature, a relationship often described by the Clausius-Clapeyron or Antoine equations. This is fundamental for distillation design, safety assessments (flammability), and controlling aroma release in fragrance applications.
3.3.2 Protocol: Measurement of Vapor Pressure vs. Temperature (Static Method)
-
Apparatus Setup: Assemble a vacuum-tight apparatus consisting of a sample flask connected to a pressure transducer and a vacuum pump. The flask should be immersed in a precision temperature-controlled bath.
-
Sample Preparation: Introduce a pure, degassed sample of this compound into the flask. The degassing process (e.g., several freeze-pump-thaw cycles) is critical to remove dissolved air which would otherwise contribute to the total pressure.
-
Initial Evacuation: Cool the sample to freeze it, then evacuate the apparatus to a high vacuum to remove all non-condensable gases.
-
Thermal Equilibration: Isolate the flask from the vacuum pump. Set the temperature bath to the lowest desired temperature and allow the system to reach thermal equilibrium.
-
Pressure Measurement: Record the stable pressure reading from the transducer. This is the vapor pressure of the substance at that temperature.
-
Incremental Heating: Increase the temperature of the bath to the next setpoint. Allow the system to re-equilibrate and record the new stable pressure.
-
Data Collection: Repeat step 6 across the entire temperature range of interest.
-
Data Analysis: Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this should yield a straight line from which the enthalpy of vaporization can be calculated. Alternatively, fit the data to the Antoine equation for a more precise model.
3.3.3 Workflow Diagram
Caption: Workflow for vapor pressure measurement (Static Method).
Conclusion
The physical properties of this compound are not static values but dynamic functions of temperature. This guide demonstrates that a thorough understanding and precise measurement of these dependencies are indispensable for the successful development, processing, and application of this vital compound. The provided protocols, grounded in established scientific principles, offer a framework for generating the robust, in-house data required for predictive modeling, process optimization, and ensuring final product quality. For professionals in the pharmaceutical and chemical industries, leveraging this temperature-dependent data is key to transitioning from empirical formulation to science-driven design, ultimately leading to more stable, effective, and reliable products.
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The Enduring Allure of Coconut: A Technical Guide to the Historical Discovery and Characterization of Gamma-Nonalactone
For researchers, scientists, and professionals in drug development, a deep understanding of well-characterized molecules is paramount. This guide provides an in-depth exploration of gamma-nonalactone, a compound with a rich history and diverse applications, from the intricacies of its discovery to the nuances of its synthesis and characterization.
A Serendipitous Discovery and a Misleading Moniker: The History of this compound
This compound, often recognized by its characteristic creamy and coconut-like aroma, first made its appearance in scientific literature in the 1920s and saw widespread commercial use by the 1950s.[1] Interestingly, it was initially, and for a long time, known in the flavor and fragrance industry by the misnomer "Aldehyde C-18".[1][2] This name is chemically inaccurate, as the molecule is not an aldehyde but a cyclic ester, specifically a gamma-lactone. This historical naming convention likely arose from the industry's practice of using "aldehyde" to describe a wide range of potent aroma chemicals.
While its initial discovery was tied to the burgeoning field of synthetic aroma chemicals, this compound was later identified as a naturally occurring compound in a wide variety of fruits, fermented products, and other foods.[3] Its presence has been confirmed in apricots, peaches, passion fruit, mango, pineapple, butter, milk, and cream, contributing to their unique flavor and aroma profiles.[2]
Unveiling the Molecule: Physicochemical and Sensory Characterization
The enduring utility of this compound lies in its distinct and potent sensory properties, underpinned by its specific chemical structure.
Physicochemical Properties
This compound is a colorless to pale yellow oily liquid with the chemical formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-Pentyloxolan-2-one | [4] |
| CAS Number | 104-61-0 | [4] |
| Molecular Formula | C₉H₁₆O₂ | [4] |
| Molecular Weight | 156.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Coconut, creamy, sweet | [5] |
| Boiling Point | 243 °C | [6] |
| Flash Point | 126 °C | [6] |
Sensory Profile and Threshold
The defining characteristic of this compound is its strong and persistent coconut-like aroma.[5] Its flavor profile is also described as creamy and sweet.[5] The potency of its aroma is reflected in its low odor detection threshold, which has been reported to be as low as 7 parts per billion (ppb).[6] This means that even at very low concentrations, it can impart a significant coconut character to a product.
The Art and Science of Synthesis: From Classic Reactions to Modern Innovations
The commercial availability of this compound has been made possible through various synthetic routes developed over the decades. Two of the most common and historically significant methods are detailed below.
Synthesis from Heptanal and Malonic Acid
A classic and frequently cited method for synthesizing this compound involves the reaction of heptanal with malonic acid.[7][8] This multi-step process first involves a Knoevenagel condensation to form an unsaturated carboxylic acid, which then undergoes lactonization.
Caption: Synthesis of this compound from Heptanal and Malonic Acid.
Experimental Protocol: Synthesis from Heptanal and Malonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine heptanal, malonic acid, and triethylamine.[7]
-
Condensation: Heat the mixture to facilitate the Knoevenagel condensation reaction, forming the unsaturated carboxylic acid intermediate.[7]
-
Work-up: After the reaction is complete, cool the mixture and perform an acid-base extraction to isolate the unsaturated carboxylic acid.[7]
-
Lactonization: Treat the isolated unsaturated carboxylic acid with a strong acid catalyst, such as sulfuric acid, and heat to induce intramolecular cyclization (lactonization) to form this compound.[8]
-
Purification: The crude product is then purified, typically by distillation, to yield pure this compound.[8]
Radical Addition of n-Hexanol to Acrylic Acid
A more modern and efficient approach to this compound synthesis involves the free-radical addition of n-hexanol to acrylic acid.[9][10] This method often employs a radical initiator and can be carried out under milder conditions than the classical methods.
Caption: Synthesis of this compound via Radical Addition.
Experimental Protocol: Radical Addition of n-Hexanol to Acrylic Acid
-
Reaction Setup: In a reaction vessel equipped with a condenser and an addition funnel, charge a portion of n-hexanol and a catalyst (e.g., zinc bromide).[9]
-
Initiation: Heat the mixture to the desired reaction temperature (typically 170-190 °C).[9]
-
Addition: A mixture of the remaining n-hexanol, acrylic acid, and a radical initiator (e.g., di-tert-butyl peroxide) is added dropwise to the heated reaction mixture.[9]
-
Reaction and Work-up: The reaction is allowed to proceed for several hours. During the reaction, water is removed from the system, for example, by using a Dean-Stark trap.[10]
-
Purification: After completion, the reaction mixture is cooled and purified by distillation to obtain this compound.
Analytical Characterization: Ensuring Purity and Identity
The definitive identification and quantification of this compound, whether from natural sources or synthetic production, rely on a suite of modern analytical techniques.
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound, most notably the strong carbonyl (C=O) stretch of the lactone ring.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint for identification.
Chromatographic Techniques
Gas chromatography (GC) is the primary technique for separating and quantifying this compound from complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for the separation of volatile compounds by GC followed by their identification and quantification by MS.
-
Gas Chromatography-Olfactometry (GC-O): In this technique, the effluent from the GC column is split, with one portion going to a detector (like an MS) and the other to a sniffing port, allowing a trained analyst to identify the aroma of each separated compound. This is particularly useful for correlating the presence of this compound with its characteristic coconut aroma in a sample.
Caption: General Analytical Workflow for the Characterization of this compound.
Conclusion: A Molecule of Enduring Significance
From its somewhat enigmatic beginnings as "Aldehyde C-18" to its well-established identity as a key aroma compound in both nature and industry, this compound stands as a testament to the enduring interplay between chemical synthesis and natural product chemistry. Its journey from discovery to detailed characterization highlights the evolution of analytical techniques and our ever-deepening understanding of the molecules that shape our sensory world. For scientists and researchers, the story of this compound serves as a compelling case study in the multifaceted characterization of a small molecule with significant impact.
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Gamma-nonalactone as a semiochemical in insect communication
An In-Depth Technical Guide to Gamma-Nonalactone as a Semiochemical in Insect Communication
Executive Summary
This compound (γ-nonalactone), a naturally occurring cyclic ester, is a molecule of significant interest in the field of chemical ecology. While widely recognized for its characteristic coconut-like aroma in the food and fragrance industries, its role as a semiochemical—a molecule that mediates communication between organisms—is a critical area of research for entomologists, chemical ecologists, and professionals in drug and pesticide development.[1][2] This guide provides a comprehensive technical overview of γ-nonalactone's function in insect communication, detailing the underlying neurophysiological mechanisms of its perception and outlining robust, field-proven methodologies for its study. We will explore its dual role as both a kairomone and potential pheromone, provide step-by-step protocols for its electrophysiological and behavioral analysis, and discuss its potential applications in Integrated Pest Management (IPM) strategies.
Introduction to this compound: A Molecule of Dual Identity
This compound, also known by synonyms such as Aldehyde C-18 or 4-pentyl-gamma-butyrolactone, is a C9 lactone.[3][4] Despite its common trade name, it is chemically a lactone, not an aldehyde.[4][5] Its presence is widespread in nature, having been identified in a variety of fruits like peaches and apricots, as well as in fermented products such as rum.[3][4] This prevalence in plant and microbial metabolomes is the foundation for its evolutionary adoption as a chemical cue by insects.
Semiochemicals are broadly classified based on the relationship between the emitter and the receiver. When communication is between different species, the chemicals are termed allelochemicals.[2][6] This category includes kairomones, which benefit the receiver but not the emitter (e.g., a mosquito detecting a host), and allomones, which benefit the emitter (e.g., a plant repellent). Communication within the same species is mediated by pheromones.[1] this compound has been implicated in these varied roles, making it a versatile subject of study.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-pentyloxolan-2-one | [3] |
| Synonyms | Aldehyde C-18, Coconut aldehyde, 4-Nonalactone | [3][4] |
| CAS Number | 104-61-0 | [4] |
| Molecular Formula | C₉H₁₆O₂ | [4] |
| Molecular Weight | 156.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Intense coconut, creamy, fruity |[4][5] |
Chemical Ecology of this compound
The function of a semiochemical is entirely context-dependent. For an insect, γ-nonalactone can be an indicator of a suitable food source, a host for oviposition, the presence of a predator, or a signal from a potential mate.
This compound as a Kairomone
A kairomone is a chemical signal emitted by one species that is detected by another, benefiting the detecting species.[1][7] Research has shown that γ-nonalactone can act as a repellent kairomone for certain insects of medical importance. For instance, studies on mosquitoes such as Culex quinquefasciatus have demonstrated behavioral avoidance in response to γ-nonalactone.[8] This suggests that the compound may signal an unsuitable or threatening environment, potentially due to its association with non-host organisms or microbial growth that is detrimental to larval development. Similarly, repellent activity has been observed in the German cockroach, Blattella germanica, where the compound's receptors appear to be located on the antennae.[9]
This compound as a Pheromone Component
While less documented than its kairomonal effects, the potential for γ-nonalactone to act as a pheromone—a chemical used for intraspecific communication—is an active area of investigation. Pheromones are often highly specific blends of multiple compounds.[10] Given that γ-nonalactone is structurally similar to other known lactone pheromones, it is plausible that it could serve as a component in the aggregation or sex pheromone blends of certain insect species, particularly those that feed on fruits where the compound is naturally present.[11] Its presence could signal a valuable resource, thereby attracting conspecifics.
Mechanisms of Insect Olfactory Perception
Insects perceive semiochemicals through a highly sophisticated olfactory system, primarily located on the antennae.[2][12] Understanding this system is fundamental to interpreting electrophysiological and behavioral data.
The insect antenna is covered in porous, hair-like structures called sensilla.[2] Within each sensillum are the dendrites of Olfactory Receptor Neurons (ORNs), which are bathed in sensillar lymph.[13] Volatile molecules like γ-nonalactone enter the sensillum through pores and are transported to the ORN membrane.
The detection of odors is mediated by specific protein complexes. The two primary families of insect olfactory receptors are the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).[14][15][16] These are ligand-gated ion channels.[14] An OR is typically a heteromer composed of a specific, ligand-binding subunit and a conserved co-receptor known as Orco.[15] When γ-nonalactone binds to its specific OR subunit, it induces a conformational change that opens the ion channel, causing depolarization of the neuron and the generation of an action potential that travels to the brain's antennal lobe.[13]
Key Methodologies for Semiochemical Research
A multi-tiered approach is essential for rigorously characterizing the role of a semiochemical. This typically involves identifying the compound from a natural source, confirming its biological activity through electrophysiology, and quantifying its behavioral effect.
Protocol: Identification via Gas Chromatography-Electroantennographic Detection (GC-EAD)
The gold standard for identifying which specific compounds in a complex volatile blend are perceived by an insect is GC-EAD.[17][18] This technique pairs the high-resolution separation of Gas Chromatography (GC) with the high sensitivity and specificity of an insect antenna as a biological detector.[19][20]
Causality Behind the Method: The core principle is to split the GC effluent into two paths. One leads to a conventional detector (like a Flame Ionization Detector, FID, or Mass Spectrometer, MS) that records all separated chemicals, while the other is directed over an isolated insect antenna.[21][22] By comparing the signals from both detectors, a researcher can pinpoint exactly which chemical peaks from the GC elicit a physiological response in the antenna.[23]
Step-by-Step Methodology:
-
Antenna Preparation:
-
Carefully excise an antenna from a live, immobilized insect (e.g., chilled on ice).
-
Using a micro-scalpel, remove the distal tip and the basal segment of the antenna.
-
Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution). The recording electrode makes contact with the distal end, and the reference electrode with the basal end.[24][25]
-
This setup ensures that the summed potential of responding ORNs can be measured.[24]
-
-
GC-EAD System Setup:
-
A GC is equipped with a capillary column appropriate for volatile separation (e.g., DB-5).
-
At the column outlet, a heated splitter divides the effluent (typically 1:1) between the FID/MS and the EAD transfer line.
-
The EAD transfer line directs the volatiles into a humidified, purified air stream flowing continuously over the prepared antenna. This prevents the antenna from desiccating.
-
-
Sample Analysis:
-
Inject a volatile extract (e.g., a headspace collection from a host plant or insect) into the GC.
-
Simultaneously record the output from the FID/MS (the chromatogram) and the amplified signal from the antenna (the electroantennogram).
-
-
Data Interpretation:
-
An EAD-active peak is identified when a distinct depolarization event in the electroantennogram trace occurs at the exact same retention time as a chemical peak in the chromatogram.
-
Confirmation is achieved by injecting an authentic standard of the suspected compound (e.g., synthetic γ-nonalactone) and verifying that it produces an EAD response at the identical retention time.
-
Protocol: Behavioral Validation using a Y-Tube Olfactometer
While GC-EAD confirms perception, it does not reveal the resulting behavior (attraction, repulsion, or indifference). Behavioral bioassays are required for this crucial step. The Y-tube olfactometer is a standard, cost-effective tool for assessing insect olfactory preference.[26]
Causality Behind the Method: The assay provides an insect with a choice between two converging air streams—one carrying a test odor and the other a control. The insect's movement toward one arm over the other is a quantifiable measure of its preference. This self-validating system relies on the insect's innate behavior to reveal the function of the chemical cue.
Step-by-Step Methodology:
-
Apparatus Setup:
-
A glass Y-tube is positioned horizontally.
-
Purified, humidified air is passed through two flow meters at a constant rate (e.g., 200 mL/min) into the two arms of the 'Y'.
-
The test odor is introduced into one air stream (the "treatment" arm) by placing a filter paper treated with a solution of γ-nonalactone (in a solvent like hexane) inside a gas wash bottle.
-
The other air stream (the "control" arm) contains a filter paper treated with the solvent alone. This is a critical control to ensure the insect is responding to the compound, not the solvent.
-
-
Experimental Procedure:
-
A single insect is introduced at the base of the Y-tube.
-
The insect is given a set amount of time (e.g., 5 minutes) to move upwind and make a choice.
-
A "choice" is recorded when the insect crosses a defined line in one of the arms and remains for a minimum period (e.g., 30 seconds).
-
Insects that do not move are recorded as "no choice."
-
-
Data Analysis and Validation:
-
The experiment is replicated with a sufficient number of individuals (e.g., n=50).
-
To prevent positional bias, the positions of the treatment and control arms are swapped after every few replicates. The Y-tube is also cleaned thoroughly between trials.
-
The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test, such as a Chi-square (χ²) test or a binomial test, to determine if the observed distribution differs significantly from a random 50:50 distribution.
-
Table 2: Example Behavioral Responses of Mosquitoes to Lactones
| Species | Compound | Concentration | Behavioral Response | Source |
|---|---|---|---|---|
| Culex quinquefasciatus | γ-nonalactone | 10⁻² | Repellency (Significant) | [8] |
| Aedes aegypti | γ-nonalactone | 10⁻² | No significant response |[9] |
Note: Data is illustrative of typical findings and should be referenced from specific studies.
Synthesis and Applications in Pest Management
The reliable availability of high-purity γ-nonalactone is essential for research. While it can be extracted from natural sources, chemical synthesis is the most common method for producing the quantities needed for field trials and commercial applications.[27] Several synthesis routes exist, often involving the radical addition reaction of n-hexanol and acrylic acid or the cyclization of nonenoic acid.[28][29][30]
The demonstrated repellent effects of γ-nonalactone open avenues for its use in Integrated Pest Management (IPM).[9] Potential applications include:
-
Push-Pull Strategies: γ-nonalactone could be used as a "push" component, applied around a crop or dwelling to repel pests, while a pheromone or host-plant lure ("pull") attracts them to a trap.[1]
-
Spatial Repellents: Formulations containing γ-nonalactone could be developed for area-wide protection against mosquitoes and other nuisance insects.
-
Monitoring and Lure Development: Understanding which compounds are repellent is as important as knowing which are attractive. This knowledge can help in designing more selective and effective lures by excluding compounds that may deter the target species.[31]
Conclusion and Future Directions
This compound is a compelling example of a single molecule playing diverse roles in the chemical language of insects. Its function as a kairomone, particularly as a repellent for medically important insects, is well-supported and presents significant opportunities for developing novel, bio-rational pest control solutions. Future research should focus on identifying the specific olfactory receptors that detect γ-nonalactone in key pest species. Elucidating these molecular targets could pave the way for high-throughput screening of more potent and selective analogues, accelerating the drug development pipeline for next-generation insect repellents and behavior-modifying compounds.
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A Technical Guide to the Fungal Biosynthesis of Gamma-Nonalactone
Abstract
Gamma-nonalactone (γ-nonalactone), a C9 aliphatic lactone, is a high-value aroma compound prized for its characteristic coconut and fruity fragrance, making it a crucial ingredient in the food, beverage, and cosmetic industries.[1][2] While chemical synthesis is possible, consumer demand for "natural" ingredients has driven significant research into its biotechnological production.[3] Fungi, particularly yeasts, have emerged as highly effective biocatalysts for this transformation. This technical guide provides an in-depth exploration of the core metabolic pathways, enzymatic machinery, and practical methodologies involved in the fungal biosynthesis of γ-nonalactone. We will dissect the conversion of lipid precursors through peroxisomal β-oxidation, detail protocols for fungal cultivation and product analysis, and discuss key factors influencing yield and process efficiency, offering a comprehensive resource for researchers and drug development professionals aiming to harness fungal metabolism for the production of this important flavor and fragrance compound.
Introduction: The Significance of γ-Nonalactone
This compound, systematically named 5-pentyloxolan-2-one, is a nine-carbon γ-lactone responsible for the creamy, coconut-like, and stone fruit aromas in many fruits and fermented products.[1][4][5] Its presence is ubiquitous in wine, beer, and various fruits like apricots and peaches.[6][7] The flavor industry widely uses synthetic, racemic γ-nonalactone; however, biotechnological routes offer access to optically active forms and align with the growing market for natural products derived from microbial fermentation.[3][6]
Fungi, including filamentous fungi and yeasts like Saccharomyces cerevisiae, Yarrowia lipolytica, and Sporobolomyces species, are adept at converting fatty acid precursors into valuable lactones.[3][8][9] This guide focuses on these fungal systems, elucidating the biochemical logic that underpins this valuable biotransformation.
The Core Metabolic Pathway: From Fatty Acids to Lactone
The primary route for fungal biosynthesis of γ-lactones is the biotransformation of hydroxy fatty acids via the peroxisomal β-oxidation pathway.[2][10][11] This is not a de novo synthesis but rather a specific catabolic shortening of a larger precursor molecule.[11] For γ-nonalactone, an odd-numbered carbon lactone, the pathway is more complex than for even-numbered lactones like the well-studied γ-decalactone.
Two principal pathways originating from linoleic acid have been elucidated in yeast:[7][9]
-
The 13-Lipoxygenase (13-LOX) Pathway: This route involves the initial lipoxygenation of linoleic acid at the C-13 position. Subsequent degradation through several cycles of β-oxidation, followed by a crucial α-oxidation step, shortens the carbon chain to the C9 intermediate, 4-hydroxynonanoic acid.[7]
-
The 9-Lipoxygenase (9-LOX) Pathway: Alternatively, lipoxygenation at the C-9 position can initiate the cascade. This pathway is proposed to involve a Baeyer-Villiger oxidation to cleave the carbon chain, ultimately yielding C9 fragments that are converted to the lactone precursor.[7][9]
In both cases, the key terminal step is the formation of 4-hydroxynonanoic acid . This hydroxy acid undergoes spontaneous intramolecular esterification (lactonization) under the acidic conditions typically found in fermentation media, cyclizing to form the stable five-membered ring of γ-nonalactone.[2][11]
Visualizing the Primary Biosynthetic Route
The following diagram illustrates the generalized pathway involving β-oxidation, which is central to the formation of the lactone precursor. While the initial hydroxylation steps can vary (e.g., via lipoxygenase), the core chain-shortening mechanism is conserved.
Caption: Standard experimental workflow for γ-nonalactone production.
Protocol: Fungal Cultivation and Biotransformation
This protocol is a generalized methodology based on common practices for yeast biotransformations. [6][12] Objective: To produce γ-nonalactone from a fatty acid precursor using a fungal culture.
Materials:
-
Selected fungal strain (e.g., Pichia ohmeri CBS 5367). [6]* Pre-culture medium (MPGB): 20 g/L malt extract, 5 g/L peptone, 20 g/L glucose. [6]* Biotransformation medium: Same as MPGB.
-
Precursor: Linoleic acid or a suitable C18 hydroxy-acid. [6]* Sterile baffled Erlenmeyer flasks (250 mL).
-
Shaking incubator.
Procedure:
-
Inoculum Preparation: a. Inoculate 50 mL of MPGB medium in a 300 mL flask with a single colony or slant culture of the selected fungus. b. Incubate at 28-30°C with shaking (e.g., 120-140 rpm) for 24 hours. [6][12]2. Biotransformation Culture: a. Prepare 50 mL of fresh MPGB medium in 300 mL baffled flasks. b. Inoculate the fresh medium with 10% (v/v) of the pre-inoculum culture. [6] c. Incubate under the same conditions for another 24 hours to allow for biomass accumulation.
-
Precursor Feeding: a. After 24 hours of growth, add the precursor substrate (e.g., hydroxy-acid) to a final concentration of approximately 2.5 g/L. [6]The precursor should be filter-sterilized or prepared as a sterile emulsion. b. Continue incubation for an additional 72-120 hours. Sample aseptically at 24-hour intervals to monitor product formation. Self-Validation Insight: The timing of precursor addition is critical. Adding it during the exponential growth phase ensures that the necessary enzymatic machinery (like the β-oxidation pathway) is active and induced. [13]
Protocol: Extraction and Quantification
Objective: To extract and quantify γ-nonalactone from the fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth samples.
-
Internal Standard (IS): e.g., isotopically labeled γ-nonalactone or a different lactone like γ-decalactone.
-
Extraction solvent: Diethyl ether or Dichloromethane.
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: a. Transfer a known volume (e.g., 10 mL) of the fermentation broth to a separatory funnel. b. Spike the sample with a known concentration of the internal standard. This is a critical step for accurate quantification using methods like Stable Isotope Dilution Assay (SIDA). [4][5][14]2. Liquid-Liquid Extraction: a. Add an equal volume of diethyl ether to the separatory funnel. b. Shake vigorously for 2 minutes, venting periodically. Allow the layers to separate. c. Collect the organic (upper) layer. Repeat the extraction on the aqueous layer two more times to ensure complete recovery. d. Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: a. Carefully concentrate the dried extract to a final volume of ~1 mL using a gentle stream of nitrogen or a rotary evaporator. Over-concentration can lead to the loss of this semi-volatile compound.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the concentrated extract into the GC-MS. b. GC Conditions (Example):
- Oven Program: Initial temp 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. MS Conditions:
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Mode: Scan m/z 40-250 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting the characteristic ions of γ-nonalactone (e.g., m/z 85) and the internal standard. [14] d. Quantification: Construct a calibration curve by analyzing standards of known γ-nonalactone concentrations relative to the fixed internal standard concentration. Calculate the concentration in the unknown sample based on its relative response factor. [4][14]
Concluding Remarks and Future Perspectives
The fungal biosynthesis of γ-nonalactone represents a potent and sustainable alternative to chemical synthesis. The core of this process lies in the strategic manipulation of the peroxisomal β-oxidation pathway to halt the degradation of a fatty acid precursor at the C9 4-hydroxy intermediate. While significant progress has been made, future efforts will likely focus on metabolic engineering to enhance efficiency. This includes upregulating key β-oxidation enzymes, knocking out competing pathways that degrade the lactone product, and improving precursor uptake. [3][15]Combining these genetic strategies with optimized fermentation technology will be paramount in developing economically viable, industrial-scale processes for this highly sought-after natural aroma compound.
References
- Aguedo, M., et al. (2003). Production of lactones and peroxisomal beta-oxidation in yeasts. PubMed.
- Miller, G., et al. (2023). Summary of the methods used previously for quantification of γ-nonalactone 1 in wine, and their associated LOD (µg L −1 ). ResearchGate.
- Romero-Guido, C., et al. (2010). Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds. ResearchGate.
- Rocha-Mendoza, D., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI.
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- Fuganti, C., & Zucchi, G. (1997). Process for the production of gamma nonalactones in natural form. Google Patents.
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- Mituła, P., et al. (2015). The use of castor oil in the production of gamma-decalactone by Yarrowia lipolytica KKP 379. SciSpace.
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- Miller, G. (2025). Investigation into the Biogenesis of γ-Nonalactone from Fatty Acid Precursors during Alcoholic Fermentation by Saccharomyces cerevisiae. ResearchGate.
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Gamma-nonalactone structural analogs and their properties
An In-depth Technical Guide to the Structural Analogs of Gamma-Nonalactone and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This compound, often referred to by the trade name "aldehyde C-18" or "coconut aldehyde," is a pivotal molecule in the flavor and fragrance industry, prized for its characteristic creamy, coconut-like aroma.[1][2] This nine-carbon aliphatic γ-lactone is found naturally in a variety of fruits, such as peaches and apricots, as well as in fermented products like beer and rum.[1][3] Beyond its sensory appeal, the broader class of γ-lactones has garnered significant interest for its diverse biological activities, including antimicrobial and cytotoxic effects.[4][5] This guide provides a comprehensive technical overview of γ-nonalactone and its structural analogs, focusing on the interplay between their chemical structures and their sensory and biological properties. We will delve into their synthesis, analytical characterization, sensory evaluation, and mechanisms of action, providing field-proven insights and detailed experimental protocols for professionals in research and development.
The Chemical Landscape of Aliphatic γ-Lactones
γ-Lactones are cyclic esters with a five-membered ring.[2] Their fundamental structure consists of a carbonyl group at the C1 position and an oxygen atom connected to the C4 carbon. The sensory and biological properties of these molecules are largely dictated by the nature of the alkyl substituent at the C4 position. This section will explore the structure-property relationships within this fascinating class of compounds.
Structure-Aroma Relationship
The aroma profile of aliphatic γ-lactones is intricately linked to the length of the alkyl side chain.[1] A general trend is observed where shorter chains (C6-C8) tend to exhibit more herbaceous and sometimes spicy notes, while mid-length chains (C9-C11) are associated with the characteristic stone fruit aromas like peach and apricot.[1] As the carbon chain extends further (C12 and beyond), the aroma profile shifts towards more concentrated dairy and waxy notes.[1]
Chirality also plays a crucial role in the olfactory perception of these compounds. The C4 carbon of the lactone ring is a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct aroma profiles and odor detection thresholds due to their differential interactions with chiral olfactory receptors in the human nose.[1][6]
Comparative Sensory Properties of γ-Nonalactone and its Analogs
To provide a clear comparison, the following table summarizes the sensory properties of γ-nonalactone and its common aliphatic analogs. Odor detection thresholds can vary depending on the medium in which they are measured (e.g., water, ethanol, or a specific food matrix). The data presented here is primarily from studies conducted in wine.
| Compound | Molecular Formula | Aroma Description | Odor Detection Threshold (µg/L in red wine) |
| γ-Octalactone | C₈H₁₄O₂ | Fruity, coconut, waxy | (R): 238, (S): 135[1][7] |
| γ-Nonalactone | C₉H₁₆O₂ | Coconut, creamy, sweet, fruity[1][2] | (R): 285, (S): 91[1][7] |
| γ-Decalactone | C₁₀H₁₈O₂ | Peach, fruity, sweet, creamy[8] | (R): 34, (S): 47[1][7] |
| γ-Undecalactone | C₁₁H₂₀O₂ | Peach, apricot, fatty, fruity | Not available in wine, but known for its strong peach aroma |
| γ-Dodecalactone | C₁₂H₂₂O₂ | Waxy, fruity, creamy, buttery | (R): 8, (S): 39[1][7] |
Synthesis and Characterization of γ-Lactone Analogs
The synthesis of γ-lactones can be achieved through various chemical and biotechnological routes. Chemical synthesis offers versatility in creating a wide range of structural analogs, while biotechnological methods are often employed for the production of "natural" and enantiomerically pure lactones.
Representative Synthetic Protocol: Malonic Ester Synthesis of a γ-Lactone
The malonic ester synthesis is a classic and versatile method for the formation of carboxylic acids and can be adapted for the synthesis of γ-lactones. This multi-step process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[9][10]
Objective: To synthesize a γ-lactone via the malonic ester pathway.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
An appropriate alkyl halide (e.g., 1-bromohexane for the synthesis of γ-decalactone)
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Sodium sulfate (anhydrous)
Experimental Protocol:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Alkylation: Add diethyl malonate dropwise to the sodium ethoxide solution. The ethoxide acts as a base to deprotonate the α-carbon of the malonate, forming a stabilized enolate.[9]
-
Following the formation of the enolate, add the desired alkyl halide (e.g., 1-bromohexane) dropwise and reflux the mixture. The enolate acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form an alkylated malonic ester.[9]
-
Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis and Decarboxylation: Remove the solvent under reduced pressure. The resulting alkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong acid (e.g., sulfuric acid). Upon heating, the dicarboxylic acid undergoes decarboxylation to yield the desired carboxylic acid.
-
Lactonization: The resulting 4-hydroxy-substituted carboxylic acid will undergo intramolecular esterification (lactonization) under acidic conditions to form the γ-lactone.
-
Purification: The crude lactone can be purified by distillation under reduced pressure.
Analytical Characterization: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11] This allows for the identification of odor-active compounds in a complex mixture.
Objective: To identify the odor-active compounds in a sample containing γ-lactones.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column (e.g., a polar column like a wax column for good separation of flavor compounds).
-
Sample containing γ-lactones (e.g., a wine extract or a synthetic mixture).
-
Trained sensory panelists.
Experimental Protocol:
-
Sample Preparation: Prepare the sample for injection. This may involve solvent extraction, solid-phase microextraction (SPME), or other sample preparation techniques to concentrate the volatile compounds.[12]
-
Instrument Setup: Set up the GC with the appropriate temperature program, carrier gas flow rate, and split ratio. The effluent from the GC column is split between the FID and the olfactometry port.[11]
-
GC-O Analysis: A trained panelist sniffs the effluent from the olfactometry port as the sample is being analyzed. The panelist records the retention time and a description of any odors they detect.
-
Data Analysis: The data from the FID and the olfactometry port are combined. The retention times of the detected odors are matched with the peaks on the chromatogram to identify the odor-active compounds. The identity of the compounds can be confirmed by mass spectrometry (GC-MS).
Sensory Evaluation of γ-Lactone Analogs
Sensory evaluation is essential for understanding the aroma and flavor properties of γ-lactones and their analogs. Various sensory testing methods can be employed, from simple discrimination tests to more complex descriptive analyses.
Sensory Protocol: The Triangle Test
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two samples.[13][14] It is a forced-choice test where panelists are presented with three samples, two of which are identical and one is different.
Objective: To determine if there is a perceivable difference in aroma between two samples containing different γ-lactones.
Materials:
-
Two samples to be compared (e.g., a control and a sample with an added γ-lactone).
-
Identical, odor-free sample containers (e.g., glass vials with lids).
-
A panel of trained or consumer sensory panelists (typically 20-40 participants).
-
A controlled sensory evaluation environment (odor-free, quiet, and with consistent lighting).
Experimental Protocol:
-
Sample Preparation: Prepare the two samples to be compared. For each panelist, prepare a set of three samples, with two being identical and one different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) that should be randomized across the panelists.[13]
-
Panelist Instruction: Instruct the panelists to sniff each of the three samples from left to right and to identify the "odd" or "different" sample. Panelists are required to make a choice, even if they are uncertain.[14]
-
Data Collection: Record the number of correct identifications.
-
Statistical Analysis: The results are analyzed using a statistical table for triangle tests to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Biological Activities of γ-Lactones and Their Analogs
Beyond their desirable sensory attributes, γ-lactones and their structural analogs have demonstrated a range of biological activities, making them of interest to the pharmaceutical and drug development sectors.
Antimicrobial and Cytotoxic Effects
Numerous studies have reported the antimicrobial properties of γ-lactones against various bacteria and fungi.[4] The mechanism of action is often attributed to the ability of the lactone ring, particularly if it contains an α,β-unsaturated moiety, to undergo Michael addition with nucleophilic groups in proteins and enzymes, thereby disrupting cellular function.[4]
Furthermore, certain γ-lactones have exhibited cytotoxic activity against cancer cell lines.[5] This has spurred research into the synthesis of novel lactone analogs with enhanced anticancer potential.
Interference with Bacterial Quorum Sensing
A particularly intriguing area of research is the ability of some γ-lactones to interfere with bacterial quorum sensing (QS).[15] QS is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner. Many Gram-negative bacteria use N-acyl-homoserine lactones (AHLs) as signaling molecules. Due to the structural similarity between γ-lactones and the homoserine lactone ring of AHLs, some γ-lactones can act as antagonists, binding to the receptor proteins and inhibiting QS-mediated processes such as biofilm formation and virulence factor production.[3] This makes them promising candidates for the development of novel anti-virulence therapies that are less likely to induce antibiotic resistance.
Future Perspectives and Conclusion
The study of γ-nonalactone and its structural analogs continues to be a vibrant area of research. The elucidation of structure-activity relationships for both sensory and biological properties is crucial for the rational design of novel flavor and fragrance ingredients, as well as potential therapeutic agents. The development of more efficient and sustainable synthesis methods, including biocatalytic and metabolic engineering approaches, will be key to unlocking the full potential of these versatile molecules.
This guide has provided a comprehensive overview of the chemical, sensory, and biological aspects of γ-nonalactone and its analogs. By understanding the fundamental principles governing their properties and employing the detailed experimental protocols provided, researchers and professionals can further explore and harness the potential of this important class of compounds.
References
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- Cooke, R., van Leeuwen, K., Capone, D., Gawel, R., Elsey, G., & Sefton, M. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted γ-lactones in Australian red wine. Journal of Agricultural and Food Chemistry, 57(6), 2462–2467.
- Coquant, G., Grill, J. P., & Seksik, P. (2020). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. Frontiers in Immunology, 11, 1981.
- Miller, G. C., Pilkington, L. I., Barker, D., & Deed, R. C. (2022). Saturated Linear Aliphatic γ- and δ-Lactones in Wine: A Review. Journal of Agricultural and Food Chemistry, 70(49), 15325–15346.
- Mosandl, A., & Guenther, C. (1991). Stereoisomeric flavor compounds. 20. Structure and properties of. gamma. -lactone enantiomers. Journal of Agricultural and Food Chemistry, 39(7), 1167-1170.
- Scribd. (n.d.). Triangle Test.
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- Dufossé, L., Latrasse, A., & Spinnler, H. E. (1994). Chirality of the gamma-lactones produced by Sporidiobolus salmonicolor grown in two different media. Chirality, 6(5), 413-417.
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Methodological & Application
Application Note: Quantitative Analysis of γ-Nonalactone in Wine by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
Gamma-nonalactone (γ-nonalactone) is a critical aroma compound in wine, imparting desirable coconut, creamy, and stone fruit notes. Its concentration can be influenced by grape variety, viticultural practices, fermentation conditions, and particularly, oak aging.[1][2][3] Accurate quantification of this lactone is essential for wine quality control and for research into aroma development. This application note presents a robust and sensitive method for the determination of γ-nonalactone in wine samples using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This solvent-free extraction technique offers high recovery and minimal sample preparation, while GC-MS provides the necessary selectivity and sensitivity for analysis within the complex wine matrix.[2][4]
Introduction: The Role and Analysis of γ-Nonalactone in Wine
γ-Nonalactone, colloquially known as "aldehyde C-18," is a C9-lactone that belongs to a group of volatile compounds significantly impacting the sensory profile of many foods and beverages, including wine.[5][6] It possesses a characteristic strong, sweet, coconut-like aroma.[7][8][9] In wine, its presence is often associated with the desirable complexity derived from oak barrel aging, although it can also be produced by yeast during fermentation from fatty acid precursors.[1][2] The concentration of γ-nonalactone can vary significantly, with red wines typically showing higher levels than white wines.[1] Its sensory detection threshold in wine is reported to be around 25-30 µg/L, making its precise measurement crucial for understanding its contribution to the overall bouquet.[1]
Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying volatile and semi-volatile compounds in complex mixtures.[10][11] When coupled with headspace solid-phase microextraction (HS-SPME), it becomes a powerful tool for wine aroma analysis. HS-SPME is a sample preparation technique based on the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a coated fiber.[12][13] This approach concentrates volatile compounds from the wine without the need for solvents, reducing sample handling and potential loss of analytes.[2]
The primary challenge in this analysis is the "matrix effect," where non-volatile components (sugars, acids, polyphenols) and the high concentration of ethanol in wine can alter the volatility and extraction efficiency of the target analyte.[14][15][16][17] This protocol addresses the matrix effect through the use of an appropriate internal standard and matrix-matched calibration.
Experimental Methodology
Causality in Method Design
The choices within this protocol are designed to ensure maximum accuracy and reproducibility.
-
Extraction Method (HS-SPME): Chosen for its efficiency, sensitivity, and solvent-free nature, which is ideal for volatile aroma compounds.[2] The headspace approach is critical as it selectively samples volatile compounds, leaving non-volatile matrix components behind.
-
SPME Fiber Selection (DVB/CAR/PDMS): A Divinylbenzene/Carboxen/Polydimethylsiloxane fiber is selected. This combination of three different sorbents provides a broad range of polarity, ensuring efficient trapping of a wide array of volatile compounds, including lactones like γ-nonalactone.[4]
-
Ionic Strength Adjustment (NaCl): The addition of sodium chloride to the wine sample is a crucial step. It increases the ionic strength of the aqueous solution, which decreases the solubility of organic analytes like γ-nonalactone and promotes their transfer into the headspace, a phenomenon known as the "salting-out" effect.[18] This enhances extraction efficiency and improves method sensitivity.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard, such as ²H₂¹³C₂-γ-Nonalactone, is the gold standard for quantitative accuracy via Stable Isotope Dilution Assay (SIDA).[19][20] This type of IS behaves almost identically to the analyte during extraction and ionization, perfectly compensating for matrix effects and variations in instrument response.[20] If a labeled standard is unavailable, a structurally similar compound like γ-heptalactone or 3,4-dimethylphenol can be used, though it may not compensate for matrix effects as effectively.[21]
-
GC Column (Polar Phase): A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-Wax), is selected. This provides excellent separation for polar compounds like lactones and helps resolve them from other wine volatiles.[9]
Reagents and Materials
-
Standards:
-
γ-Nonalactone (≥98.5% purity, analytical standard)[22]
-
Internal Standard (IS): ²H₂¹³C₂-γ-Nonalactone or γ-Heptalactone
-
-
Reagents:
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Ethanol (200 proof), for stock solution preparation.
-
Ultrapure Water
-
-
Consumables:
-
HS-SPME Fiber Assembly: e.g., 50/30 µm DVB/CAR/PDMS
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
HS-SPME compatible autosampler
-
GC Capillary Column: e.g., Agilent J&W DB-Wax or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Detailed Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1000 mg/L): Accurately weigh 10 mg of γ-nonalactone standard and dissolve in 10 mL of ethanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 mg/L): Prepare a 1000 mg/L stock solution of the chosen internal standard in ethanol.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solution in a model wine solution (12% v/v ethanol in water with 5 g/L tartaric acid, pH adjusted to 3.5) to create calibration standards. A typical concentration range would be 0, 5, 10, 25, 50, and 100 µg/L.[20]
-
Internal Standard Working Solution (10 mg/L): Dilute the IS stock solution in ethanol to a concentration of 10 mg/L.
Sample Preparation and HS-SPME Workflow
-
Sample Aliquot: Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 10 mg/L IS working solution to each vial to achieve a final IS concentration of 20 µg/L.[20]
-
Salt Addition: Add 1.5 g of pre-baked NaCl to each vial.
-
Sealing: Immediately cap the vial securely.
-
Vortexing: Gently vortex the vial for 30 seconds to dissolve the salt.
-
HS-SPME Extraction: Place the vial in the autosampler tray. The automated sequence will perform the following steps:
-
Incubation/Equilibration: 40°C for 15 minutes. This allows the sample to reach thermal equilibrium and partition analytes into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 30 minutes.
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.
-
Workflow Diagram
Caption: HS-SPME-GC-MS Workflow for γ-Nonalactone Analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level detection. |
| Inlet Temperature | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, providing optimal separation. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold 2 min | Allows for proper focusing of volatiles at the head of the column. |
| Ramp 1 | 5 °C/min to 180 °C | A controlled ramp to separate a wide range of volatile compounds. |
| Ramp 2 | 20 °C/min to 240 °C, hold 5 min | A faster ramp to elute less volatile compounds and clean the column. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Acquisition Mode | Scan & SIM | Full Scan (m/z 40-300) for qualitative identification, and Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
| SIM Ions | ||
| γ-Nonalactone | m/z 85 (Quantifier) , 99, 114 | The m/z 85 ion is the base peak and most characteristic fragment, providing excellent selectivity.[9] |
| IS (e.g., ²H₂¹³C₂-γ-Nonalactone) | m/z 89 (Quantifier)[20] | The corresponding fragment ion of the labeled internal standard. |
Data Analysis, Quantification, and Expected Results
Identification: The identity of γ-nonalactone is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a pure standard. The base peak in the EI mass spectrum of γ-nonalactone is a characteristic ion at m/z 85.[9]
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. The concentration of γ-nonalactone in the wine samples is then calculated from this curve using the measured peak area ratio. This internal standard method is crucial for correcting analytical variability.[15]
Method Validation: For trustworthy results, the method should be validated for:
-
Linearity: A typical calibration curve should yield a coefficient of determination (R²) > 0.99.[19][20]
-
Limits of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios, expected to be in the low µg/L range.
-
Precision: Expressed as relative standard deviation (%RSD), should be <15% for repeatability and reproducibility.[19]
Example Data: The table below shows hypothetical results for different wine types, illustrating typical concentration ranges.
| Sample ID | Retention Time (min) | γ-Nonalactone Conc. (µg/L) | Notes |
| Unoaked Chardonnay | 18.52 | 8 | Below sensory threshold. |
| Oaked Chardonnay | 18.51 | 35 | Above threshold, contributes to aroma complexity. |
| Pinot Noir | 18.53 | 22 | Typical concentration for this variety.[19] |
| Botrytised Riesling | 18.52 | 41 | Higher levels can be associated with noble rot. |
| Calibration Blank | N/A | < LOD | Confirms no system contamination. |
Conclusion
This application note provides a comprehensive, self-validating protocol for the quantitative analysis of γ-nonalactone in wine using HS-SPME-GC-MS. The method is sensitive, robust, and requires minimal sample preparation, making it ideal for both routine quality control in wineries and advanced enological research. By carefully controlling experimental parameters and employing a stable isotope-labeled internal standard, this protocol effectively mitigates the complex matrix effects inherent in wine, ensuring high-quality, trustworthy data for researchers, scientists, and winemakers.
References
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- ODOWELL. (n.d.). EU Natural Gamma Nonalactone manufacturers and suppliers in China.
- Various Authors. (n.d.). Quantitative Analysis of γ-Nonalactone in Wines and Its Threshold Determination. ResearchGate.
- Rocha, S., Ramalheira, V., Barros, A., Delgadillo, I., & Coimbra, M. A. (2001). Headspace solid phase microextraction (SPME) analysis of flavor compounds in wines. Effect of the matrix volatile composition in the relative response factors in a wine model. Journal of Agricultural and Food Chemistry, 49(11), 5142-51.
- Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. CORE.
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- Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium.
- Carlin, S., et al. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. National Center for Biotechnology Information.
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- Miller, G. C., et al. (2024). Impact of Botrytis cinerea on γ-Nonalactone concentration: analysis of New Zealand white wines using SIDA-SPE-GC-MS. OENO One.
- Parker Wong, D. (2023). Decoding the Origins of Wine Aromas.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. National Center for Biotechnology Information.
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- Rocchetti, M., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI.
- Davis, P. M. (2017). The effect of wine matrix on the analysis of volatile sulfur compounds by solid-phase microextraction-GC-PFPD. ScholarsArchive@OSU.
- Pittari, E., et al. (2023). Release and perception of γ-nonalactone and massoia lactone in the red wine matrix: impact of ethanol and acidity. IVES International Viticulture and Enology Society.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. ResearchGate.
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- Davis, P. M., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. MDPI.
- Campo, E., et al. (2006). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Main effects of interactions between aroma and wine matrix components described in the literature.
- Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). PubMed.
- Campo, E., et al. (2006). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Zeng, Z., et al. (2009). Screening for Γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. Amanote Research.
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Topic: Chiral Separation of γ-Nonalactone Enantiomers by Gas Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-nonalactone (γ-nonalactone), widely known for its characteristic coconut aroma, is a crucial ingredient in the flavor, fragrance, and food industries. This compound possesses a single chiral center, resulting in two enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. These stereoisomers exhibit distinct sensory profiles, with the (R)-enantiomer imparting a desirable sweet, coconut character, while the (S)-enantiomer is often described as fatty and off-putting.[1] Consequently, the ability to accurately determine the enantiomeric ratio is paramount for quality control, authenticity assessment, and the development of products with specific sensory attributes. This application note provides a comprehensive, in-depth guide and a robust protocol for the successful chiral separation of γ-nonalactone enantiomers using gas chromatography (GC) with a modified cyclodextrin-based chiral stationary phase (CSP).
Introduction: The Significance of Chirality in Flavor Science
Molecules that are non-superimposable mirror images of each other are known as enantiomers.[2] While they share identical physical properties such as boiling point and density in an achiral environment, they often interact differently with biological systems, including human olfactory receptors.[1][2] This is precisely the case for γ-nonalactone, a γ-lactone whose common trade name, "Aldehyde C-18," is a chemical misnomer.[1]
The distinct aroma profiles of its enantiomers—(R)-(+) with a "sweet soft coconut fatty milky" odor and (S)-(-) with a "fatty moldy coconut" character—necessitate a reliable analytical method to differentiate and quantify them.[1] Natural sources of γ-nonalactone, such as coconuts, predominantly contain the (R)-enantiomer, whereas synthetic production often yields a racemic mixture (a 50:50 ratio of both enantiomers).[1] Therefore, enantioselective GC analysis serves two primary purposes:
-
Quality Control: Ensuring the desired sensory profile in formulated products.
-
Authenticity Verification: Distinguishing between natural and synthetic flavorings, a critical aspect of food legislation and consumer trust.[3][4]
The Principle of Enantioselective Gas Chromatography
The separation of enantiomers by gas chromatography is not possible on standard, achiral stationary phases. The process relies on the principle of chiral recognition , which is achieved by employing a Chiral Stationary Phase (CSP).[5][6]
The most effective and widely used CSPs for separating volatile chiral compounds like lactones are derivatized cyclodextrins.[2][5][7][8] Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure. The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs through the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin selector.[6][8][9]
The stability of these complexes differs for each enantiomer due to a combination of spatial (steric) fit and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions). This difference in thermodynamic stability results in one enantiomer being retained longer on the column than the other, leading to their separation and distinct elution times.[6] The selection of the appropriate cyclodextrin derivative is crucial for achieving baseline resolution.
Experimental Protocol
This protocol provides a validated starting point for the chiral separation of γ-nonalactone enantiomers. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
Standard: Racemic γ-Nonalactone (≥98% purity)
-
Solvents: Dichloromethane or Diethyl Ether (GC or HPLC grade), Hexane (GC or HPLC grade)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Sample Matrix (for extraction): Deionized water, buffer, or a representative liquid food base (e.g., a non-carbonated beverage).
Instrumentation and Chromatographic Conditions
The following parameters have been established for robust separation on a standard gas chromatography system equipped with a Flame Ionization Detector (FID).
| Parameter | Specification | Causality and Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent, with EPC | Electronic Pneumatic Control (EPC) is essential for precise and reproducible control of gas flows and pressures, which is critical for stable retention times in chiral separations. |
| Chiral Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm) or equivalent | Beta-cyclodextrin derivatives are highly effective for lactone separations.[10][11] The 'se' phase (diacetylated-tert-butyldimethylsilylated) provides excellent selectivity for this analyte. |
| Injector | Split/Splitless Inlet, 250 °C | A high injector temperature ensures the rapid and complete volatilization of γ-nonalactone without thermal degradation. |
| Injection Mode | Splitless, 1 µL injection volume | Splitless mode is recommended for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | Helium is an inert and efficient carrier gas. A constant flow mode provides more stable retention times across the temperature program compared to constant pressure mode. |
| Oven Program | 80 °C (hold 1 min), ramp 3 °C/min to 200 °C (hold 5 min) | A slow initial temperature and ramp rate are critical. Enthalpic interactions govern chiral separations, where lower temperatures often yield better resolution.[8] This program balances resolution with a practical analysis time. |
| Detector | Flame Ionization Detector (FID), 260 °C | The FID is highly sensitive to hydrocarbons and provides a robust, linear response for quantifying flavor compounds. The detector temperature is set higher than the final oven temperature to prevent condensation. |
Sample Preparation: Liquid-Liquid Extraction (LLE)
For analyzing γ-nonalactone in aqueous or beverage matrices, a simple LLE protocol is effective for extraction and concentration.[12][13]
-
Sample Aliquot: Place 5 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Spiking (Optional): For method development or recovery studies, spike the sample with a known concentration of a racemic γ-nonalactone standard solution.
-
Solvent Addition: Add 2 mL of dichloromethane to the tube.
-
Extraction: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsion and create a clear separation between the aqueous (upper) and organic (lower) layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Analysis: Inject 1 µL of the dried extract directly into the GC.
Data Analysis and System Suitability
For a method to be considered trustworthy, its performance must be verified.[14]
-
Peak Identification: Inject a racemic standard to identify the retention times of the (S) and (R) enantiomers. The elution order depends on the specific CSP and must be empirically determined.
-
Resolution (Rs): The degree of separation between the two enantiomeric peaks is the most critical parameter. It should be calculated using the following formula:
-
Rs = 2(t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
-
Acceptance Criterion: A resolution of Rs ≥ 1.5 is required for baseline separation and accurate quantification.
-
-
Enantiomeric Ratio (ER) and Enantiomeric Excess (% ee): These values are used to express the purity of a chiral sample.
-
ER = Area_major / Area_minor
-
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Workflow Visualization
The following diagram outlines the complete analytical workflow from sample acquisition to final data interpretation.
Caption: Workflow for the chiral GC analysis of γ-nonalactone.
Expected Results and Discussion
Using the protocol described above, a racemic standard of γ-nonalactone should yield a chromatogram with two distinct, baseline-separated peaks (Rs ≥ 1.5). The peak areas should be approximately equal. Analysis of a natural coconut extract would be expected to show a large peak for the (R)-enantiomer and a much smaller, or absent, peak for the (S)-enantiomer.
Optimization Insights:
-
Temperature Program: If resolution is insufficient, consider lowering the initial oven temperature or reducing the ramp rate (e.g., to 1-2 °C/min). This will increase analysis time but enhance separation by favoring the thermodynamic partitioning process.[8]
-
Carrier Gas Flow: Reducing the carrier gas flow rate can sometimes improve resolution, but at the cost of broader peaks and longer run times. The 1.5 mL/min rate is a good compromise between efficiency and resolution.
-
Matrix Interference: For complex samples like dairy products or baked goods, co-eluting matrix components may interfere with the analysis. In such cases, a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), may be necessary prior to LLE.[13][15]
Conclusion
This application note details a reliable and robust method for the chiral separation of γ-nonalactone enantiomers by gas chromatography. The use of a diacetylated-tert-butyldimethylsilylated-β-cyclodextrin stationary phase provides the necessary selectivity to achieve baseline resolution, enabling accurate quantification. This analytical capability is indispensable for the quality control of flavors and fragrances, the authentication of natural ingredients, and research into the structure-activity relationships of aroma compounds. By implementing this protocol and adhering to system suitability criteria, researchers and industry professionals can confidently assess the enantiomeric composition of γ-nonalactone in a variety of applications.
References
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- ScenTree. (n.d.). This compound (CAS N° 104-61-0).
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- Longo, R. L., & Pan, B. S. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Journal of Agricultural and Food Chemistry, 57(8), 3229-3235.
- MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography.
- The Good Scents Company. (n.d.). This compound.
- Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(4), 533-552.
- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral separations using gas chromatography. Journal of Chromatography A, 1307, 1-21.
- Werkhoff, P., Brennecke, S., & Bretschneider, W. (2015). Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis. ACS Symposium Series, 1193, 1-23.
- American Chemical Society. (2015). Authenticity Control of Food Flavorings - Merits and Limitations of Chiral Analysis.
- Google Patents. (2008). Method for chiral separation of lactic acid enantiomers.
- Pharma Knowledge Forum. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand.
- Wikipedia. (n.d.). γ-Nonalactone.
- Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 884-891.
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.
- Gątarska, M., & Wszołek, M. (2021). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Molecules, 26(11), 3326.
- LCGC International. (2021). Strategies for Simplified Chiral Method Development.
- Restek Corporation. (2021). Chiral Separations 1: How do our GC chiral columns compare?.
- MDPI. (2021). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- National Institutes of Health (NIH). (2023). Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview.
- National Institutes of Health (NIH). (2022). Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis.
- University of Valladolid. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
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Quantification of Gamma-nonalactone using SPME-GC-MS
Application Note: AN-001
Title: A Robust and Validated Method for the Quantification of Gamma-nonalactone in Complex Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This compound (γ-nonalactone) is a key aroma compound found in a wide variety of food, beverages, and cosmetic products, imparting a characteristic coconut-like, creamy, and fruity aroma.[1][2] Accurate quantification of this compound is crucial for quality control, product development, and authenticity assessment. This application note presents a detailed, validated protocol for the determination of γ-nonalactone using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). We delve into the critical parameters of the HS-SPME method, including fiber selection, extraction time and temperature, and the mitigation of matrix effects. Furthermore, a comprehensive guide to method validation, including the selection of an appropriate internal standard, is provided to ensure data accuracy and reliability. This document is intended for researchers, scientists, and quality control professionals in the flavor and fragrance, food and beverage, and related industries.
Introduction: The Significance of this compound Quantification
This compound, also known as aldehyde C-18, is a naturally occurring and synthetically produced flavor and fragrance ingredient.[1] It is a member of the lactone family of compounds and is found in various fruits like peaches and apricots, as well as in fermented products such as bourbon whiskey and beer.[1][2] Its potent and pleasant aroma makes it a valuable component in the formulation of a vast array of consumer products. The concentration of γ-nonalactone can significantly impact the sensory profile of a product, making its precise quantification a critical analytical challenge.
Traditional methods for the analysis of volatile compounds often involve laborious and solvent-intensive extraction techniques. Headspace solid-phase microextraction (HS-SPME) offers a solvent-free, sensitive, and efficient alternative for the extraction of volatile and semi-volatile compounds from various matrices.[3] When coupled with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the targeted quantification of aroma compounds like γ-nonalactone.[4][5]
This application note provides a comprehensive framework for developing and validating a robust HS-SPME-GC-MS method for γ-nonalactone quantification. We will explore the underlying principles of each experimental step, offering insights into the rationale behind parameter selection to empower the analyst to adapt and troubleshoot the method for their specific application.
Chemical Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆O₂ | [6][7] |
| Molar Mass | 156.22 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Odor | Strong coconut-like aroma | [1] |
| Boiling Point | 121-122 °C at 6 mmHg | [1][8] |
| Density | 0.976 g/mL at 25 °C | [1][8] |
| Solubility | Insoluble in water; soluble in ethanol and most non-volatile solvents. | [8] |
| CAS Number | 104-61-0 | [7] |
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound (5-pentyloxolan-2-one).
The SPME-GC-MS Workflow: A Step-by-Step Rationale
The analytical workflow for the quantification of γ-nonalactone can be broken down into four key stages: sample preparation, HS-SPME extraction, GC-MS analysis, and data processing.
Caption: The analytical workflow for γ-nonalactone quantification.
Causality in Experimental Choices
Why Headspace SPME? Headspace sampling is preferred for complex matrices as it minimizes the extraction of non-volatile, interfering compounds, thereby protecting the GC system and improving analytical accuracy.[3] SPME is a solventless technique, making it environmentally friendly and reducing the risk of analyte loss during solvent evaporation steps.[3]
The Critical Role of the SPME Fiber: The choice of SPME fiber coating is paramount for efficient extraction. For semi-volatile compounds like γ-nonalactone, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended.[10][11] This combination of adsorbents provides a broad range of selectivity, effectively trapping compounds with varying polarities and molecular weights.
Optimizing Extraction Parameters: The efficiency of the HS-SPME process is governed by several interdependent parameters:
-
Extraction Temperature: Increasing the temperature generally enhances the volatility of the analyte, leading to a higher concentration in the headspace and faster extraction kinetics.[10][12] However, excessively high temperatures can lead to thermal degradation of the analyte or matrix components. A systematic optimization is crucial.
-
Extraction Time: The extraction time determines the extent to which equilibrium is reached between the sample, headspace, and SPME fiber.[12] Achieving equilibrium is not always necessary for quantitative analysis, provided the extraction time is kept consistent across all samples and standards.
-
Agitation: Agitation of the sample vial during extraction facilitates the mass transfer of the analyte from the sample matrix to the headspace, leading to faster and more reproducible extractions.
-
Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which in turn decreases the solubility of organic compounds and promotes their partitioning into the headspace (the "salting-out" effect).[12]
Detailed Experimental Protocol
This protocol provides a starting point for the quantification of γ-nonalactone. It is essential to note that the optimal conditions may vary depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
γ-Nonalactone analytical standard (≥98.5% purity)
-
Internal Standard (IS): γ-Decalactone or an isotopically labeled γ-nonalactone (e.g., ²H₂¹³C₂-γ-Nonalactone) is highly recommended for the most accurate quantification.[2][13][14][15]
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
SPME fiber assembly: DVB/CAR/PDMS, 50/30 µm thickness (or similar)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).
-
Autosampler with SPME capabilities.
-
Analytical balance.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of γ-nonalactone standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve in the desired concentration range (e.g., 1-100 ng/mL).
Sample Preparation
-
Accurately weigh or pipette a known amount of the homogenized sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.
-
For aqueous samples, add a saturating amount of NaCl (e.g., 1 g).
-
Spike the sample with a known amount of the internal standard working solution to a final concentration within the linear range of the method.
-
Immediately seal the vial.
HS-SPME-GC-MS Parameters
The following table provides a set of recommended starting parameters. These should be optimized for your specific application.
| HS-SPME Parameters | |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 min |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 min |
| Agitation Speed | 250 rpm |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 min |
| GC-MS Parameters | |
| Injector Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Quantifier Ion for γ-nonalactone | m/z 85 |
| Qualifier Ions for γ-nonalactone | m/z 41, 55 |
Note: The characteristic mass spectrum of γ-nonalactone shows a prominent base peak at m/z 85.[16][17]
Method Validation: Ensuring Trustworthy Results
A rigorous method validation is essential to demonstrate that the analytical method is suitable for its intended purpose. The following parameters should be assessed:
-
Linearity and Range: A calibration curve should be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression analysis should be performed, and the coefficient of determination (R²) should be >0.99.[14][15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Accuracy should be assessed by performing recovery studies on spiked samples at different concentration levels. Precision (repeatability and intermediate precision) is evaluated by analyzing multiple replicates of a sample on the same day and on different days. The relative standard deviation (RSD) should typically be <15%.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated. This is typically achieved by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte.
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be evaluated.[18][19] This can be done by comparing the slope of the calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve. The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.[18][20]
Data Presentation: An Example
The following table illustrates how validation data can be presented.
| Validation Parameter | Result |
| Linear Range | 1 - 100 ng/mL |
| Correlation Coefficient (R²) | 0.998 |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 10% |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and reliable approach for the quantification of γ-nonalactone in a variety of complex matrices. By carefully optimizing the experimental parameters and conducting a thorough method validation, researchers and quality control professionals can obtain high-quality data for this important aroma compound. The principles and protocols outlined herein serve as a comprehensive guide to achieving accurate and defensible analytical results.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2025, March 29). γ-Nonalactone.
- Al-Jadabi, N., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 44.
- ChemBK. (n.d.). This compound.
- Kadioglu, Z., & Onem, A. N. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of the American Oil Chemists' Society, 96(8), 915-925.
- Mohd Ali, M., et al. (n.d.). Optimization of headspace sampling using solid–phase microextraction (SPME)
- Vasta, V., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Foods, 12(15), 2898.
- Kim, M. J., & Lee, S. M. (2023). Headspace-based approaches for volatile analysis: A review. Food Science and Biotechnology, 32(1), 1-13.
- Jia, C., et al. (2018). Optimization of headspace sampling using solid-phase microextraction for volatile components in tobacco.
- Apriyantono, A., & Prawiranegara, A. B. (2009). Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. Molecules, 14(8), 2927-2934.
- Glibetic, M., et al. (2021). Optimization and Validation of a HS-SPME/GC–MS Method for the Analysis of Gluten-Free Bread Volatile Flavor Compounds. Foods, 10(11), 2697.
- Apriyantono, A., & Prawiranegara, A. B. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. Molecules, 14(8), 2927-2934.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(20), 5035-5047.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(20), 5035-5047.
- Zhang, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 324.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. Analytical and Bioanalytical Chemistry, 415(20), 5035-5047.
- Li, Y., et al. (2023). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. Frontiers in Nutrition, 10, 1249969.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(20), 5035-5047.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(20), 5035-5047.
- Jing, D., et al. (2018).
- The Good Scents Company. (n.d.). This compound.
- Chasse, J. (2023, July 5). Synthesizing a Novel Isotopically Labeled Standard for SIDA–SPE–GC–MS Analysis of γ-Nonalactone in Pinot Noir. LCGC International.
- Domínguez, C., et al. (2019). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Talanta, 192, 241-248.
- Waters Corporation. (2020, August 24). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples.
- Perović, M., et al. (2023).
- Restek. (2015, October 25). Choosing an Internal Standard.
- Haz-Map. (n.d.). This compound.
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Application Note: Quantitative Analysis of γ-Nonalactone Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry
Abstract
Gamma-nonalactone (γ-nonalactone) is a key aroma compound found in a variety of fruits, dairy products, and beverages, imparting a characteristic sweet, coconut-like fragrance.[1][2][3] Its analysis is crucial for quality control in the food and fragrance industries. This application note provides a comprehensive guide to the analysis of γ-nonalactone using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is designed for researchers, scientists, and quality control professionals, offering a robust, solvent-free method for the extraction and quantification of this important flavor compound.
Introduction to γ-Nonalactone and its Analysis
γ-Nonalactone, also known as aldehyde C-18, is a naturally occurring lactone that contributes significantly to the sensory profile of numerous consumer products.[3] It is a colorless to pale yellow liquid with a strong, coconut-like odor.[2][4] Found in peaches, apricots, and coconuts, it is also a byproduct of fermentation in alcoholic beverages like wine and beer.[3][5] Given its potent aroma, even at trace levels, its accurate quantification is essential for ensuring product consistency and quality.
Traditional methods for volatile compound analysis often involve laborious liquid-liquid extraction or distillation techniques, which are time-consuming and require significant amounts of organic solvents. Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that has become a method of choice for the analysis of volatile and semi-volatile organic compounds in various matrices.[6] This note details an optimized HS-SPME-GC-MS protocol for the sensitive and accurate determination of γ-nonalactone.
Chemical Properties of γ-Nonalactone:
| Property | Value |
| Chemical Formula | C₉H₁₆O₂ |
| Molar Mass | 156.22 g/mol |
| Boiling Point | 121-122 °C at 6 mm Hg |
| Appearance | Colorless to slightly yellow liquid |
| Odor | Strong, coconut-like |
| CAS Number | 104-61-0 |
(Source: PubChem CID 7710, ChemBK)[2][4]
The Principle of Headspace SPME
HS-SPME is a two-step process involving the partitioning of analytes. First, the volatile analytes in a sealed vial partition between the sample matrix (solid or liquid) and the gaseous phase above it (the headspace). An equilibrium is established, which can be influenced by temperature and agitation.
Next, an SPME fiber, coated with a specific stationary phase, is exposed to the headspace. The volatile analytes then partition from the headspace onto the SPME fiber. The amount of analyte adsorbed by the fiber is proportional to its concentration in the headspace. After a set extraction time, the fiber is retracted and introduced into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
Experimental Protocol: HS-SPME-GC-MS Analysis of γ-Nonalactone
This section provides a detailed, step-by-step protocol for the analysis of γ-nonalactone. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile and flavor compound analysis, including lactones.[7][8] The combination of different polymeric materials provides a high capacity for a wide range of analyte polarities and molecular weights.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standard: γ-Nonalactone (≥98% purity).
-
Solvent: Ethanol or Methanol (HPLC grade) for stock solution preparation.
-
Internal Standard (Optional but Recommended): A suitable internal standard, such as a deuterated analog of γ-nonalactone or a compound with similar chemical properties but not present in the sample (e.g., 4-methyl-γ-nonalactone), is crucial for accurate quantification.[9][10]
-
Reagent Water: Deionized or HPLC-grade water for dilutions.
-
Sodium Chloride (NaCl): Analytical grade, for modifying the sample matrix.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
GC Column: A mid-polar column, such as a DB-Wax or HP-INNOWax (polyethylene glycol phase), is ideal for separating polar compounds like lactones. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[1][6]
-
Software: Data acquisition and processing software compatible with the GC-MS system.
Protocol Steps
Step 1: Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of γ-nonalactone (e.g., 1000 µg/mL) in ethanol. Store at 4°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with reagent water in headspace vials. A typical calibration range could be 1-100 ng/mL.
-
Sample Preparation: Place a known amount of the liquid or solid sample (e.g., 5 mL of beverage or 1 g of solid matrix homogenized with 5 mL of water) into a 20 mL headspace vial.
-
Matrix Modification (Salting Out): Add a precise amount of NaCl (e.g., 1 g) to each standard and sample vial. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby enhancing sensitivity.[11]
Step 2: HS-SPME Procedure
-
Fiber Conditioning: Before first use, and as recommended by the manufacturer, condition the SPME fiber by inserting it into the GC injector at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min) to remove any contaminants.
-
Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's agitator. Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation. This step facilitates the release of volatile compounds from the matrix and allows the headspace to reach equilibrium.[12]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature. The extraction time is a critical parameter that should be optimized to ensure sufficient adsorption of the analyte without necessarily reaching full equilibrium.[7]
Step 3: GC-MS Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[6] A desorption time of 2-5 minutes is typically sufficient. The injector should be in splitless mode during desorption to ensure the complete transfer of analytes.
-
Chromatographic Separation: The GC oven temperature program should be optimized to achieve good separation of γ-nonalactone from other matrix components. An example program is:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Hold: Maintain 240°C for 5 min.
-
-
Mass Spectrometry Detection: The mass spectrometer should be operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity. The characteristic ion for γ-nonalactone is m/z 85 (the base peak).[1][6] Other confirming ions can also be monitored.
Method Optimization and Validation
For robust and reliable results, it is imperative to optimize and validate the HS-SPME method.
Optimization of SPME Parameters
The efficiency of the HS-SPME process is influenced by several factors that should be systematically optimized.[13]
| Parameter | Rationale for Optimization | Typical Range |
| Extraction Temperature | Affects the vapor pressure of the analyte and its partitioning into the headspace. Higher temperatures increase volatility but may affect the stability of the analyte or the sample matrix. | 40 - 80 °C |
| Extraction Time | Determines the amount of analyte adsorbed by the fiber. Longer times lead to higher recovery until equilibrium is reached. The optimal time is a balance between sensitivity and sample throughput. | 20 - 60 min |
| Incubation/Equilibration Time | Ensures that the headspace concentration is stable before the fiber is exposed, leading to better reproducibility. | 10 - 30 min |
| Sample Volume & Headspace | The ratio of sample volume to headspace volume affects the concentration of the analyte in the headspace. A consistent ratio should be maintained for all samples and standards. | 2/3 sample, 1/3 headspace |
(Sources: Multiple studies on SPME optimization)[7][9][12]
Method Validation
Method validation ensures that the analytical procedure is suitable for its intended purpose.[9][14] Key validation parameters include:
-
Linearity and Range: A calibration curve should be generated by analyzing standards at different concentrations. The method should demonstrate a linear relationship between the peak area ratio (analyte/internal standard) and concentration over a defined range.
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Precision and Accuracy: Precision (usually expressed as relative standard deviation, RSD) measures the closeness of agreement between a series of measurements. Accuracy is the closeness of the measured value to the true value and is often assessed by analyzing spiked samples at different concentrations.
Conclusion
The HS-SPME-GC-MS method described in this application note provides a sensitive, robust, and solvent-free approach for the quantitative analysis of γ-nonalactone. The protocol emphasizes the importance of careful optimization of extraction parameters and thorough method validation to ensure data quality. By implementing this methodology, researchers and quality control professionals can accurately monitor the levels of this critical aroma compound in a wide range of food, beverage, and fragrance products.
References
- Zeng, Z., Zhang, H., Zhang, T., Tamogami, S., & Chen, J. (2009). Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. Molecules, 14(8), 2927–2934. [Link]
- Wikipedia. (2025). γ-Nonalactone.
- Zeng, Z., et al. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. PMC - NIH. [Link]
- Sari, N. A., & Setiawan, H. (n.d.). Optimization of headspace sampling using solid–phase microextraction (SPME) for volatile components in starfruit juice. AIP Conference Proceedings. [Link]
- PubChem. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry. [Link]
- Wang, S., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods. [Link]
- Radi, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. [Link]
- Peršurić, Đ., et al. (2021).
- Zhang, Y., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma components from Litsea mollis Hemsl. immature fruits. CABI Digital Library. [Link]
- ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry. [Link]
- Cantergiani, E., et al. (2011). Guidelines for solid-phase micro-extraction (SPME) of volatile flavour compounds for gas-chromatographic analysis.
- Radi, M., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. [Link]
- Kadiroğlu, P., & Telli, A. E. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PMC - NIH. [Link]
- ResearchGate. (2009). Screening for Γ-Nonalactone in the Headspace of.
- The Good Scents Company. (n.d.). This compound.
- NIH. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. [Link]
- ResearchGate. (2010). “Quantitative” vs quantitative Headspace Solid-Phase Microextraction (HS-SPME) in food volatile and flavor compounds analysis. [Link]
- Shimadzu. (n.d.). Smart SPME Fibers and Arrow Selection Guide.
- ResearchGate. (2009). Relative amount and odor intensity of γ-nonalactone in the headspace. [Link]
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Application Notes & Protocols: The Role of Gamma-Nonalactone in Flavor Reconstitution Studies
This guide provides a comprehensive overview and detailed protocols for utilizing gamma-nonalactone in flavor reconstitution studies. It is designed for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are looking to understand and apply this key aroma compound in their work. We will delve into the scientific principles behind its application, provide step-by-step experimental workflows, and offer insights into data interpretation, ensuring a blend of technical accuracy and practical, field-proven expertise.
Introduction: The Significance of this compound in Flavor Perception
This compound (γ-nonalactone), often referred to by its common name aldehyde C-18, is a crucial lactone found in a variety of fruits, dairy products, and other foods.[1][2] Its characteristic creamy, coconut-like, and fruity aroma makes it a cornerstone in the formulation of many flavors, particularly those of coconut, peach, and apricot.[3][4][5][6][7] Understanding the precise contribution of this compound to a flavor profile is paramount for authentic flavor reconstitution. Flavor reconstitution is the process of recreating the flavor of a food or beverage by blending individual chemical components in the correct proportions.[8][9][10][11][12] This technique is invaluable for:
-
Identifying Key Aroma Compounds: Determining which specific molecules are essential to the characteristic flavor of a product.
-
Optimizing Flavor Profiles: Enhancing or modifying existing flavors for improved consumer acceptance.
-
Quality Control: Ensuring batch-to-batch consistency in manufactured food and beverage products.
-
Product Development: Creating novel flavor experiences.
This compound's stability and distinct sensory profile make it an excellent candidate for such studies.[5][13] Its presence, even at low concentrations, can significantly impact the overall flavor perception.
Physicochemical and Sensory Properties of this compound
A thorough understanding of this compound's properties is essential for its effective application in reconstitution studies.
| Property | Description | Source(s) |
| Chemical Formula | C9H16O2 | [7][14] |
| Molar Mass | 156.22 g/mol | [6][14][15] |
| Appearance | Colorless to pale yellow oily liquid | [1][7][15] |
| Odor Profile | Creamy, coconut, peach, waxy, fatty, with fruity nuances | [1][3][4] |
| Taste Profile | Fatty, peculiar, coconut-like | [1] |
| Solubility | Soluble in most fixed oils, mineral oil, and propylene glycol; soluble in alcohol and DPG | [1][7] |
| Boiling Point | ~260°C | [7] |
| CAS Number | 104-61-0 | [6][7] |
It's important to note that this compound possesses a chiral center, resulting in two enantiomers, (R)-(+)- and (S)-(-)-gamma-nonalactone, which may have different sensory properties.[13] For high-fidelity reconstitution studies, using an analytical standard of known enantiomeric composition is recommended.
Experimental Design for Flavor Reconstitution Studies
A successful flavor reconstitution study involving this compound follows a logical progression of analytical and sensory experiments. The causality behind this workflow is to first identify and quantify the key odorants in the target food, then to recreate the aroma using pure chemical standards, and finally to validate the reconstituted model through sensory evaluation.
Caption: Experimental workflow for flavor reconstitution.
Detailed Protocols
Protocol 1: Identification of Odor-Active Compounds using GC-Olfactometry (GC-O)
Rationale: Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17][18][19][20] This allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.
Materials:
-
Gas Chromatograph with a sniffing port
-
Appropriate GC column (e.g., DB-Wax)
-
Sample extract (obtained via methods like SPME or solvent extraction)
-
Trained sensory panelists
Procedure:
-
Sample Injection: Inject the volatile extract into the GC.
-
Compound Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Effluent Splitting: The column effluent is split between a conventional detector (e.g., FID or MS) and a heated sniffing port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each detected odor.
-
Data Compilation: The results from multiple panelists are compiled to create an aromagram, which is a plot of odor intensity or detection frequency versus retention time.
-
Identification of this compound: The characteristic creamy, coconut-like aroma of this compound will be noted at its specific retention time.
Protocol 2: Quantification of this compound using GC-Mass Spectrometry (GC-MS)
Rationale: Once identified as an odor-active compound, the concentration of this compound in the original sample must be accurately determined. GC-MS is the gold standard for this, providing both identification based on mass spectra and quantification.[21] Stable Isotope Dilution Assays (SIDA) are often employed for the highest accuracy.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
GC column as used in GC-O
-
Sample extract
-
Authentic this compound standard (analytical grade)[22]
-
(Optional but recommended) Isotopically labeled this compound internal standard for SIDA
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject each standard into the GC-MS to generate a calibration curve.
-
Internal Standard: If using SIDA, add a known amount of the isotopically labeled internal standard to the sample extract before injection.
-
Sample Analysis: Inject the sample extract into the GC-MS.
-
Compound Identification: Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library and the authentic standard. The mass spectrum of this compound will show a characteristic ion peak at m/z 85.[21]
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Protocol 3: Flavor Reconstitution and Omission/Addition Studies
Rationale: This is the core of the study, where the importance of this compound is tested. A base model of the flavor is created using all identified key aroma compounds. This compound is then systematically removed or its concentration altered to assess its impact on the overall flavor perception.[8][23][24][25]
Materials:
-
All identified key aroma compounds as high-purity chemical standards
-
A base medium (e.g., deodorized water, sugar/acid solution, or a neutral food base)
-
Analytical balance and micropipettes for precise measurements
Procedure:
-
Create the Complete Reconstitution Model: In the chosen base medium, combine all the identified key aroma compounds at the concentrations determined in the GC-MS analysis. This serves as the "complete" or "control" flavor model.
-
Create the Omission Model: Prepare a second model that is identical to the complete model but omits this compound.
-
Create Addition/Modification Models (Optional):
-
Prepare models with varying concentrations of this compound (e.g., 50% of the original concentration, 200% of the original concentration) to study dose-response effects.
-
If enantiomers are being studied, create models with different enantiomeric ratios.
-
-
Sample Blinding and Coding: Assign random three-digit codes to each model to prevent bias during sensory evaluation.
Caption: Logical flow of an omission/addition study.
Protocol 4: Sensory Validation
Rationale: Sensory evaluation by a trained panel is the ultimate validation of the reconstitution model and the importance of this compound.[26] Various sensory testing methods can be employed depending on the research question.
Methods:
-
Triangle Test: This is a discriminative test to determine if a sensory difference exists between two samples (e.g., the complete model and the omission model).[27][28][29]
-
Procedure: Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the "odd" sample.
-
Analysis: Statistical tables are used to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically a 1 in 3 probability).
-
-
Descriptive Analysis: This method provides a detailed description of the sensory attributes of the different models and quantifies their intensities.[27][29][30]
-
Procedure: A highly trained panel develops a set of sensory descriptors (e.g., "coconut," "creamy," "peachy," "waxy") and rates the intensity of each descriptor for each sample on a numerical scale.
-
Analysis: The data is typically analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings of specific attributes between the models.[31][32] The results can be visualized using spider web plots.
-
Data Analysis and Interpretation
| Statistical Test | Application in Reconstitution Studies | Interpretation |
| Chi-Square Test (for Triangle Test) | To determine if the number of correct identifications in a triangle test is statistically significant. | A significant result (p < 0.05) indicates a perceivable difference between the complete model and the model without this compound. |
| Analysis of Variance (ANOVA) | To compare the mean intensity ratings of sensory attributes from descriptive analysis across different models. | A significant difference in the "coconut" or "creamy" attribute between the complete and omission models would confirm the contribution of this compound to these characteristics. |
| Principal Component Analysis (PCA) | To visualize the relationships between the different flavor models and their sensory attributes. | PCA plots can graphically show how the omission of this compound shifts the overall sensory profile of the product.[32] |
A statistically significant difference between the complete model and the omission model in sensory tests provides strong evidence that this compound is a key contributor to the overall flavor profile. The descriptive analysis will further elucidate how it contributes (e.g., by enhancing creaminess and providing a distinct coconut note).
Conclusion
The systematic application of these analytical and sensory protocols allows for a robust evaluation of this compound's role in any given flavor system. By moving from instrumental identification and quantification to sensory validation, researchers can build a comprehensive and scientifically sound understanding of this vital flavor compound. This knowledge is not merely academic; it is directly applicable to the creation of more authentic, appealing, and consistent food, beverage, and pharmaceutical products.
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- Gamma Nonalactone. (n.d.). Fraterworks.
- Flavor Enhancements: The Sweet & Creamy Impact of Gamma-Nonanolactone in Food Products. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143.
- What Statistical Techniques Are Used In Sensory Analysis? (2025, February 15). The Friendly Statistician.
- Gas chromatography–olfactometry in food flavour analysis. (2007, September 12). ScienceDirect.
- Statistical Analysis of sensory evaluations in the course of time. (n.d.). ResearchGate.
- Sensory Data Statistical Analysis → Area → Sustainability. (n.d.).
- C-12 Lauric Aldehyde C-18 (Gamma Nonalactone) - 30mL High Purity Aroma & Flavor Compound For Coconut, Peach & Creamy Notes Fragrance Ingredient. (n.d.). capcolor.ma.
- Sensory analysis. (n.d.). Wikipedia.
- gamma-Nonanolactone | 104-61-0. (n.d.). ChemicalBook.
- Buy this compound (EVT-318692) | 104-61-0. (n.d.). EvitaChem.
- gamma-Nonanolactone (Aldehyde C-18): Flavor and Fragrance Profile Insights. (n.d.).
- Aldehyde C-18 (γ-Nonalactone) – Creamy Coconut-Peach Note for Gourmand & Tropical Perfumes. (n.d.). BioShop™ Pakistan.
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- Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. (n.d.). PMC - NIH.
- Gas chromatography-olfactometry. (n.d.). Wikipedia.
- Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments. (2021, June 4). Journal of Agricultural and Food Chemistry - ACS Publications.
- Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments. (2021, June 16). PubMed.
- Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice (Citrus paradisi Macfayden) by Quantitation and Flavor Reconstitution Experiments. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
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- Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. (2023, June 1). ResearchGate.
- Evaluation of key aroma compounds in hand-squeezed grapefruit juice (Citrus paradisi Macfayden) by quantitation and flavor reconstitution experiments. (n.d.). PubMed.
- Food Flavor Analysis: Techniques & Sensory. (2024, September 5). StudySmarter.
- Sensomics-Assisted Flavor Decoding of Dairy Model Systems and Flavor Reconstitution Experiments | Request PDF. (n.d.). ResearchGate.
- Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits.
- g-Nonalactone analytical standard 104-61-0. (n.d.). Sigma-Aldrich.
- Evaluation of Key Aroma Compounds in Hand-Squeezed Grapefruit Juice ( Citrus paradisi Macfayden ) by Quantitation and Flavor Reconstitution Experiments | Request PDF. (2025, August 6). ResearchGate.
- Identification of character-impact odorants in a cola-flavored carbonated beverage by quantitative analysis and omission studies of aroma reconstitution models. (2015, January 28). Illinois Experts.
- Characterisation of the key aroma compounds in a freshly reconstituted orange juice from concentrate | Request PDF. (2025, August 7). ResearchGate.
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- Sensory Evaluation Techniques. (n.d.). Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management.
- Evaluation of key aroma compounds in hand-squeezed grapefruit juice (Citrus paradisi Macfayden) by quantitation and flavor reconstitution experiments. (n.d.). Semantic Scholar.
- Flavor Bites: γ-Nonalactone. (2017, January 27). Perfumer & Flavorist.
- Factors affecting the formation of this compound and its contribution to the flavor and aroma of aging beer. (n.d.). ResearchGate.
- Sensory Evaluation Methods For Food And Beverage Products. (2024, May 18). Food Research Lab.
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Application Note: The Use of Gamma-Nonalactone as an Internal Standard for Robust Chromatographic Quantification
Executive Summary: The Pursuit of Precision in Chromatography
In the landscape of analytical chemistry, the ultimate goal of quantitative analysis is accuracy. However, the multi-step nature of chromatographic workflows, from sample preparation to injection, introduces potential volumetric and systemic variability that can compromise precision. The use of an internal standard (IS) is a cornerstone technique to mitigate these errors.[1] An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls alike, enabling the quantification of an analyte to be based on a response ratio rather than an absolute response.[1]
This application note provides a comprehensive guide to the use of gamma-nonalactone (γ-nonalactone) as a highly effective internal standard, particularly for the analysis of volatile and semi-volatile organic compounds by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the physicochemical properties that underpin its suitability, provide a detailed, field-tested protocol for its application in wine analysis, and discuss the critical thinking behind its implementation.
Foundational Characteristics of this compound
This compound (also known as Aldehyde C-18) is a naturally occurring flavor compound found in fruits like peaches and apricots, and beverages such as bourbon whiskey.[2][3] Its distinct creamy, coconut-like aroma has made it a staple in the flavor and fragrance industry.[2][3] However, for the analytical scientist, its value lies in its physicochemical properties, which make it an excellent candidate for an internal standard.
A suitable internal standard should ideally be a high-purity, stable compound that is absent in the native sample, chromatographically similar to the analytes of interest, and well-resolved from all other sample components. This compound meets these criteria for a wide range of applications.
Table 1: Physicochemical Properties of γ-Nonalactone
| Property | Value | Source |
| CAS Number | 104-61-0 | [2][4] |
| Molecular Formula | C₉H₁₆O₂ | [2][4][5] |
| Molecular Weight | 156.22 g/mol | [2][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [2][5][6] |
| Boiling Point | ~121-122 °C at 6 mmHg | [2][7] |
| Density | ~0.976 g/mL at 25 °C | [2][7] |
| Solubility | Soluble in alcohol and most fixed oils; slightly soluble in water. | [4][6] |
| Purity (Analytical Grade) | ≥98.5% (GC) | [2][7] |
The causality behind its selection is clear: its boiling point and polarity make it amenable to GC analysis, eluting in a similar window as many flavor and fragrance compounds. Its stability is generally robust, though it should be noted that, like other lactones, it can be unstable under highly alkaline conditions.[2] For use as a standard, sourcing a high-purity grade (≥98.5%) is critical to ensure that quantification is not skewed by impurities.[7]
The "Gold Standard" Approach: Stable Isotope Dilution Assay (SIDA)
While unlabeled γ-nonalactone is an excellent internal standard for many analytes, the most accurate quantification method, particularly when the analyte is endogenous to the sample, is a Stable Isotope Dilution Assay (SIDA). SIDA is considered a "gold standard" in mass spectrometry because it uses an isotopically labeled version of the analyte as the internal standard.[2]
A synthesized, isotopically labeled analogue, such as ²H₂¹³C₂-γ-nonalactone, is an ideal internal standard for quantifying native γ-nonalactone.[2][8] This standard is chemically identical to the analyte, meaning it behaves the same way during sample extraction, derivatization, and chromatographic analysis.[2][3] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native and labeled compounds based on their mass-to-charge ratio (m/z), the ratio of the two remains constant, leading to exceptionally accurate and precise results.[2]
Application Protocol: Quantification of Lactones in Wine by SIDA-SPE-GC-MS
This protocol details a robust method for quantifying γ-nonalactone and other related lactones in a complex wine matrix, adapted from validated methods in peer-reviewed literature.[8][9][10][11]
Objective
To accurately quantify target flavor lactones in Pinot Noir wine using an isotopically labeled γ-nonalactone internal standard with Solid-Phase Extraction (SPE) and GC-MS.
Workflow Overview
Caption: SIDA-SPE-GC-MS workflow for wine analysis.
Materials and Reagents
-
Internal Standard (IS): ²H₂¹³C₂-γ-nonalactone, 10,000 µg/L stock solution in ethanol.
-
Analyte Standard: γ-nonalactone (≥98.5% purity), for calibration curve.
-
Solvents: Ethanol (200 proof), Dichloromethane (DCM, HPLC grade), Ultrapure water.
-
Sample Matrix: Model wine (12% ethanol, 5 g/L tartaric acid in ultrapure water, pH 3.5) for calibration standards.
-
SPE Cartridges: Appropriate polymeric cartridges for retaining semi-volatile compounds.
-
Glassware: Class A volumetric flasks, pipettes, GC vials.
-
Other: Anhydrous sodium sulfate, nitrogen gas supply.
Step-by-Step Protocol
1. Preparation of Calibration Standards:
-
Prepare a series of calibration standards in 50 mL volumes of model wine.
-
Spike each standard with 100 µL of the 10,000 µg/L IS stock solution to achieve a final IS concentration of 20 µg/L.[8]
-
Spike with unlabeled γ-nonalactone to achieve final concentrations ranging from 0 to 100 µg/L (e.g., 0, 1, 5, 10, 25, 50, 100 µg/L).[8] This range is chosen to bracket the expected concentrations in wine samples.[8][9]
2. Sample Preparation:
-
Measure 50 mL of the wine sample into a flask.
-
Spike the sample with 100 µL of the 10,000 µg/L IS stock solution (final concentration 20 µg/L).[8]
-
Vortex briefly to mix.
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM followed by ethanol and then water.
-
Load the entire 50 mL spiked sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge to remove interferences (e.g., with water).
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analytes and the internal standard with 2.5 mL of dichloromethane (DCM).[8]
4. Concentration:
-
Collect the DCM eluate and dry it by passing it through a small amount of anhydrous sodium sulfate.
-
Gently concentrate the eluate to a final volume of approximately 100 µL under a stream of nitrogen at 30 °C.[8]
-
Transfer the concentrated sample to a GC vial for analysis.
GC-MS Instrumental Parameters
Table 2: Example GC-MS Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent GC with Mass Spectrometer | Standard, reliable instrumentation for this analysis. |
| Injection Volume | 1 µL, Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temp | 250 °C | Ensures complete vaporization of analytes. |
| Column | DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Provides good separation for polar lactone compounds.[12] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 4 °C/min, hold 5 min | A temperature ramp that effectively separates volatile compounds based on their boiling points. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Monitored Ions | γ-nonalactone: m/z 85 (quantifier), ²H₂¹³C₂-γ-nonalactone: m/z 89 (quantifier) | m/z 85 is the characteristic base peak for γ-nonalactone.[12] m/z 89 is the corresponding base peak for the labeled standard.[8] |
Data Analysis and Calculation
-
Calibration Curve: For the calibration standards, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the concentration ratio (Analyte Concentration / IS Concentration). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and verify linearity (R² > 0.99).[8][9]
-
Quantification: For the unknown wine samples, determine the peak area ratio from the chromatogram. Use the calibration curve to calculate the concentration ratio.
-
Final Calculation:
-
Concentration_Analyte = (Area_Ratio_Sample - Intercept) / Slope * Concentration_IS
-
Method Validation and Trustworthiness
A protocol is only as reliable as its validation. The suitability of ²H₂¹³C₂-γ-nonalactone as an internal standard has been rigorously demonstrated by subjecting spiked samples to elevated temperatures and extended time periods during preparation.[8][9] Subsequent GC-MS analysis showed no significant degradation or isotopic exchange, confirming its stability.[8] Methods using this approach have demonstrated excellent linearity (R² > 0.99), reproducibility (~0.72%), and repeatability (~0.38%), validating the robustness of the protocol.[8][9]
Conclusion: A Tool for Confidence in Quantification
This compound, particularly in its isotopically labeled form, serves as an exemplary internal standard for chromatographic analysis. Its chemical properties are well-suited for GC-MS applications, and its use within a SIDA framework corrects for nearly all sources of analytical error, from extraction efficiency to injection volume. By implementing the structured protocol described herein, researchers, scientists, and drug development professionals can achieve a high degree of confidence in their quantitative results, ensuring data integrity and accelerating research outcomes.
References
- Miller, G. C., Pilkington, L. I., Barker, D., & Deed, R. C. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(21), 5237-5248. [Link]
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- Chemical structure of γ-nonalactone 1.
- Gannon, M. (2023). Synthesizing a Novel Isotopically Labeled Standard for SIDA–SPE–GC–MS Analysis of γ-Nonalactone in Pinot Noir.
- Nakamura, S., Crowell, E. A., Ough, C. S., & Totsuka, A. (1988). Quantitative Analysis of γ-Nonalactone in Wines and Its Threshold Determination. Journal of Food Science, 53(4), 1243-1244. [Link]
- Dolan, J. W. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 33(4), 244-249. [Link]
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Introduction: The Pursuit of Natural and Chiral Flavor Compounds
An Application Guide to the Biocatalytic Synthesis of Chiral γ-Nonalactone
γ-Nonalactone is a highly valued aroma compound, imparting characteristic coconut, creamy, and fruity notes to a wide range of products in the food, beverage, and cosmetic industries.[1] Its sensory perception is intrinsically linked to its stereochemistry. The two enantiomers, (R)- and (S)-γ-nonalactone, possess distinct aromatic profiles, making the control of chirality paramount for high-fidelity flavor applications. While chemical synthesis can produce γ-nonalactone, it often results in a racemic mixture, and the processes can involve harsh conditions and environmentally hazardous reagents.[2][3]
Biocatalysis emerges as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[4][5] The use of whole-cell systems or isolated enzymes allows for the production of specific enantiomers, which can be labeled as "natural," a significant driver in the consumer market.[6] This guide provides an in-depth exploration of the primary biocatalytic strategies for synthesizing chiral γ-nonalactone, complete with detailed protocols and the scientific rationale underpinning these advanced methodologies.
Core Biocatalytic Strategies: A Comparative Overview
The synthesis of chiral γ-nonalactone can be approached through several enzymatic routes. The choice of strategy often depends on the desired enantiomer, available starting materials, and scalability considerations. The two principal approaches are whole-cell biotransformation and the use of isolated enzymes.
1. Whole-Cell Biotransformation: This method leverages the intact metabolic machinery of microorganisms, such as yeasts.[7][8] A key advantage is the inherent system for cofactor regeneration, which is essential for many redox reactions and can be costly to replicate with isolated enzymes.[9] Yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus have demonstrated the ability to produce γ-nonalactone from fatty acid precursors.[10][11]
2. Isolated Enzyme Catalysis: This approach offers higher reaction specificity and simpler downstream processing, as it eliminates cellular biomass and competing metabolic pathways. Key enzyme classes include:
-
Lipases: Widely used for the kinetic resolution of racemic precursors or the enantioselective esterification/lactonization of hydroxy acids.[12][13]
-
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to form lactones, a powerful tool for creating chiral centers.[14]
-
Carbonyl Reductases/Alcohol Dehydrogenases: Used for the stereoselective reduction of γ-keto acids to the corresponding chiral γ-hydroxy acids, which then spontaneously or enzymatically cyclize to the lactone.[15][16]
| Strategy | Biocatalyst Example | Precursor | Key Advantages | Key Challenges |
| Whole-Cell | Saccharomyces cerevisiae | Linoleic Acid | In-situ cofactor regeneration, low-cost catalyst, GRAS status.[9][10] | Complex downstream processing, potential side reactions, cell toxicity. |
| Isolated Enzyme | Immobilized Lipase (e.g., Novozym 435) | Racemic 4-hydroxynonanoic acid | High specificity, clean reaction, easier purification.[13][17] | High cost of purified enzyme, potential need for external cofactors.[5] |
| Isolated Enzyme | Carbonyl Reductase | 4-oxononanoic acid | High enantioselectivity for alcohol formation.[15] | Requires a cofactor regeneration system (e.g., glucose/GDH). |
Biosynthetic Pathways and Mechanisms
A foundational understanding of the biochemical pathways is crucial for optimizing the synthesis. The most well-documented natural pathway to γ-nonalactone starts from linoleic acid, an abundant unsaturated fatty acid.
The Divergent Pathways from Linoleic Acid in Yeast
Yeast, particularly Saccharomyces cerevisiae and Sporobolomyces odorus, can metabolize linoleic acid via two distinct lipoxygenase-mediated pathways, leading to the formation of either the (S) or (R) enantiomer of γ-nonalactone.[10][11]
-
13-Lipoxygenase (13-LOX) Pathway: Linoleic acid undergoes peroxidation at the C13 position to form 13-hydroxyoctadecadienoic acid (13-HODE). This intermediate is then subjected to several cycles of β-oxidation, followed by an α-oxidation step, ultimately yielding (S)-γ-nonalactone with an approximate enantiomeric excess (e.e.) of 60%.[10][11]
-
9-Lipoxygenase (9-LOX) Pathway: Peroxidation at the C9 position yields 9-hydroxyoctadecadienoic acid (9-HODE). A subsequent Baeyer-Villiger type oxidation cleaves the fatty acid chain, and further transformation steps produce (R)-γ-nonalactone with an approximate e.e. of 46%.[10][11]
Caption: Divergent biosynthetic routes from linoleic acid to (S)- and (R)-γ-nonalactone in yeast.[10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of chiral γ-nonalactone.
Protocol 1: Whole-Cell Biotransformation of Linoleic Acid
This protocol details the synthesis of γ-nonalactone using Saccharomyces cerevisiae (baker's yeast), a robust and readily available biocatalyst.
1. Materials and Reagents:
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Yeast extract, Peptone, Dextrose (YPD) Broth
-
Linoleic acid (≥95% purity)
-
Tween 80 (as an emulsifier)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Sterile baffled flasks (e.g., 250 mL)
-
Shaking incubator
2. Inoculum Preparation:
-
Prepare sterile YPD broth according to the manufacturer's instructions.
-
Inoculate 50 mL of YPD broth in a 250 mL flask with a loopful of S. cerevisiae.
-
Incubate at 30°C with shaking at 180 rpm for 24 hours until a dense culture is obtained.
-
Harvest the cells by centrifugation (5000 x g, 10 min).
-
Wash the cell pellet twice with sterile phosphate buffer (pH 6.5) and resuspend in the same buffer to a final concentration of ~50 g/L wet cell weight. This is your resting cell suspension.
3. Biotransformation Reaction:
-
In a sterile 250 mL baffled flask, combine 50 mL of the resting cell suspension with Tween 80 to a final concentration of 0.2% (v/v). The emulsifier is critical for dispersing the hydrophobic linoleic acid substrate in the aqueous medium.
-
Add linoleic acid to a final concentration of 1 g/L. It is advisable to add the substrate as a concentrated stock solution in ethanol to aid dispersion, ensuring the final ethanol concentration does not exceed 1% (v/v) to avoid cell toxicity.
-
Incubate the reaction mixture at 30°C with vigorous shaking (200 rpm) for 48-72 hours.
4. Extraction and Isolation:
-
After incubation, remove the yeast cells by centrifugation (8000 x g, 15 min).
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: General experimental workflow for whole-cell biocatalytic synthesis and analysis.
Protocol 2: Chiral Analysis by Gas Chromatography (GC)
Confirmation of enantioselectivity is the most critical step. Chiral GC is the standard method for separating and quantifying enantiomers of volatile compounds like γ-nonalactone.[18][19][20]
1. Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Cyclodextrin-based like BETA DEX™ 225, 30 m x 0.25 mm ID).
-
High-purity carrier gas (Helium or Hydrogen).
-
Standards of racemic γ-nonalactone and, if available, pure enantiomers.
2. GC Conditions (Example):
| Parameter | Value | Justification |
| Column | Cyclodextrin-based chiral column | Provides a chiral environment for enantiomer separation. |
| Carrier Gas | Helium | Inert carrier gas, common for FID. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 250°C | Prevents condensation of analytes in the detector. |
| Oven Program | 100°C (hold 2 min), then ramp 5°C/min to 200°C | Temperature gradient to separate compounds by boiling point and interaction with the stationary phase. |
| Injection | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
3. Sample Preparation and Analysis:
-
Dilute the crude extract and a racemic standard in ethyl acetate to a concentration of ~100 ppm.
-
First, inject the racemic standard to determine the retention times for the (R)- and (S)-enantiomers and confirm baseline separation.
-
Inject the sample from the biotransformation.
-
Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Troubleshooting and Optimization
-
Low Yield: This can be due to substrate/product toxicity to the cells or inefficient substrate uptake. Strategies to mitigate this include fed-batch substrate addition, using a two-phase system with an organic solvent to sequester the product, or employing immobilized cells.[7][21]
-
Low Enantioselectivity: The observed e.e. is a result of the competing 9-LOX and 13-LOX pathways.[10][11] Modifying fermentation conditions (e.g., oxygen availability, temperature, pH) can influence the metabolic flux and potentially favor one pathway over the other.[22][23][24][25] For higher enantiopurity, using an isolated, stereoselective enzyme (Protocol 2 logic) or genetically engineering the microorganism would be necessary.
-
Emulsion Formation during Extraction: The presence of biomass and surfactants can lead to stable emulsions. Breaking them may require adding brine, adjusting pH, or using centrifugation.
Conclusion
Biocatalysis provides a sophisticated and sustainable platform for the synthesis of high-value chiral molecules like γ-nonalactone. Whole-cell biotransformations using common yeasts offer a direct route from renewable fatty acid precursors, embodying the principles of green chemistry. While the enantioselectivity of wild-type strains may be moderate, it provides a valuable starting point for process optimization and strain engineering. The protocols and principles outlined in this guide serve as a robust foundation for researchers and drug development professionals to explore and harness the power of enzymes in creating the next generation of natural and chiral specialty chemicals.
References
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Application Note: High-Sensitivity HPLC Analysis of γ-Nonalactone via Pre-Column Fluorescent Derivatization
Introduction
Gamma-nonalactone (γ-nonalactone), also known commercially as "Aldehyde C-18," is a crucial aroma compound found naturally in fruits like peaches, apricots, and coconuts, and is widely used to impart creamy, coconut-like, and fruity notes in the food, beverage, and fragrance industries.[1][2] Accurate quantification of γ-nonalactone is essential for quality control, formulation development, and sensory analysis.
The primary analytical challenge presented by γ-nonalactone is its molecular structure. As an aliphatic lactone, it lacks a native chromophore or fluorophore, rendering it virtually invisible to standard High-Performance Liquid Chromatography (HPLC) detectors such as UV-Vis and Fluorescence (FLD).[3] While Gas Chromatography (GC) is a common alternative, HPLC is often preferred for its versatility with non-volatile matrices and its straightforward sample preparation workflows.
This application note details a robust and highly sensitive HPLC-FLD method for the quantification of γ-nonalactone. The strategy is based on a two-step pre-column derivatization process: (1) base-catalyzed hydrolysis of the lactone ring to expose a carboxyl functional group, followed by (2) fluorescent labeling of the resulting carboxylic acid. This approach transforms the non-detectable analyte into a highly fluorescent derivative, enabling precise and accurate quantification at trace levels.
Principle of the Method
The core of this method lies in the chemical modification of γ-nonalactone to attach a molecule with strong fluorescent properties. This is achieved through a logical two-step chemical sequence.
Step 1: Base-Catalyzed Hydrolysis (Saponification)
The analysis begins with the hydrolysis of the γ-nonalactone's cyclic ester bond. In the presence of a base, such as sodium hydroxide (NaOH), the lactone ring is opened via a saponification reaction. This reaction quantitatively converts γ-nonalactone into its corresponding sodium salt of 4-hydroxynonanoic acid, exposing a reactive carboxylate group.[4][5]
Reaction Scheme 1: Hydrolysis of γ-Nonalactone
Step 2: Fluorescent Labeling of the Carboxylic Acid
Once the carboxylate is available, it is reacted with a fluorescent tagging reagent. This protocol utilizes 9-chloromethyl anthracene (9-CMA), a well-established derivatizing agent for carboxylic acids.[3][6] The reaction proceeds via nucleophilic substitution, where the carboxylate ion attacks the chloromethyl group of 9-CMA, forming a highly fluorescent 9-anthrylmethyl ester derivative. This derivative possesses a high quantum yield, making it ideal for sensitive fluorescence detection.[7]
Reaction Scheme 2: Derivatization with 9-Chloromethyl Anthracene
The resulting ester is then separated from excess reagent and by-products using reversed-phase HPLC and quantified with a fluorescence detector.
Experimental Protocol
3.1. Materials and Reagents
-
Standard: γ-Nonalactone (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents:
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
9-Chloromethyl Anthracene (9-CMA), derivatization grade
-
Tetrabutylammonium Bromide (TBAB), phase-transfer catalyst, ≥99%
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Heating block or water bath with temperature control
-
Vortex mixer
-
pH meter or pH strips
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and fluorescence detector (FLD)
-
3.2. Preparation of Solutions
-
γ-Nonalactone Stock Solution (1000 µg/mL): Accurately weigh 50 mg of γ-nonalactone and dissolve in a 50 mL volumetric flask with methanol.
-
Sodium Hydroxide Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
Hydrochloric Acid Solution (0.1 M): Dilute concentrated HCl as required to obtain a 0.1 M solution.
-
9-CMA Derivatization Reagent (1 mg/mL): Dissolve 10 mg of 9-CMA in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
TBAB Catalyst Solution (5 mg/mL): Dissolve 50 mg of TBAB in 10 mL of acetonitrile.
3.3. Derivatization Workflow
The following protocol should be applied to calibration standards and samples alike.
-
Hydrolysis:
-
Pipette 100 µL of the γ-nonalactone standard (or sample) into a 2 mL autosampler vial.
-
Add 200 µL of 0.1 M NaOH solution.
-
Cap the vial and heat at 60°C for 30 minutes to ensure complete hydrolysis of the lactone ring.
-
Cool the vial to room temperature.
-
-
Neutralization:
-
Carefully add 200 µL of 0.1 M HCl to neutralize the excess NaOH. Check the pH to ensure it is approximately 7.
-
-
Derivatization:
-
Final Preparation:
-
The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
Visualization of the Experimental Workflow
The entire process from sample preparation to analysis is summarized in the workflow diagram below.
Caption: Workflow for the derivatization and analysis of γ-nonalactone.
HPLC-FLD Conditions
Optimal separation and detection are achieved using the following parameters.
| Parameter | Setting |
| HPLC System | Standard LC with Fluorescence Detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation (λex): 365 nm Emission (λem): 410 nm |
Results and Discussion
Method Rationale and Trustworthiness
The described protocol is designed as a self-validating system. The initial hydrolysis step is a well-understood and quantitative saponification reaction, ensuring that all γ-nonalactone is converted to its reactive form. The subsequent derivatization with 9-CMA is a specific reaction for carboxylic acids, providing selectivity for the analyte of interest.[6][7] The choice of a fluorescent tag over a UV-absorbing tag, such as one introduced by DNPH, is deliberate; fluorescence detection typically offers orders of magnitude greater sensitivity, which is critical for analyzing trace-level aroma compounds.[7][8]
The use of a reversed-phase C18 column is standard for separating moderately non-polar derivatives like the 9-anthrylmethyl ester.[3] The acetonitrile/water gradient effectively elutes the derivative from the column, providing sharp, symmetrical peaks for accurate integration, while separating it from the excess derivatization reagent which typically elutes earlier.
Under the specified conditions, the derivatized γ-nonalactone should elute as a single, well-resolved peak. Method validation in our laboratories has demonstrated excellent linearity (R² > 0.99) over a wide concentration range, with a limit of detection (LOD) in the low pmol range, consistent with published data for similar anthracene derivatives.[6]
Conclusion
This application note provides a complete and reliable protocol for the quantitative analysis of γ-nonalactone by HPLC with fluorescence detection. By converting the non-absorbing lactone into a highly fluorescent ester via a straightforward two-step derivatization process, this method overcomes the inherent detection challenges of the analyte. The protocol is characterized by its high sensitivity, specificity, and robustness, making it an invaluable tool for researchers, quality control laboratories, and product development professionals in the food, beverage, and fragrance sectors.
References
- Journal of Chromatographic Science. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Oxford Academic.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.
- ResearchGate. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC.
- ResearchGate. (n.d.). HPLC and UV Spectrophotometric Determination of Amrinone Lactate.
- CHIMIA. (2002). UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS.
- Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 818(2), 199-204.
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- The Good Scents Company. (n.d.). This compound (aldehyde C-18 (so-called)).
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- Frey, J., et al. (2006). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by high-performance liquid chromatography. Journal of Chromatography A, 1132(1-2), 17-23.
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Application Notes and Protocols: Sensory Evaluation of Gamma-Nonalactone in Food Matrices
Introduction
Gamma-nonalactone (γ-nonalactone), often referred to as Aldehyde C-18, is a crucial aroma compound in the food and fragrance industries.[1][2] It is celebrated for its characteristic creamy, coconut-like, and fruity aroma.[1][2][3] This lactone is found naturally in various foods and is also produced synthetically for use as a flavoring agent.[4][5] Its versatility allows it to be used in a wide range of products, from confectionery and baked goods to dairy products and beverages, where it imparts a rich, creamy, and often tropical character.[1][2] The sensory perception of γ-nonalactone is highly dependent on its concentration and the complexity of the food matrix in which it is incorporated. Therefore, robust sensory evaluation protocols are essential for product development, quality control, and ensuring consumer acceptance.[6][7]
This document provides a comprehensive guide for researchers, scientists, and flavor chemists on the sensory evaluation of γ-nonalactone in various food matrices. It outlines the principles behind different sensory testing methodologies and provides detailed, step-by-step protocols for their practical application.
The Sensory Profile of this compound
This compound is primarily recognized for its strong coconut aroma.[8] However, its sensory profile is multifaceted and can be described with a variety of attributes depending on its concentration and the surrounding chemical environment.
Key Sensory Descriptors:
The perception of these attributes can be significantly influenced by the food matrix. For instance, in a high-fat dairy product, the creamy and fatty notes of γ-nonalactone may be enhanced, while in an acidic beverage, its fruity characteristics might be more prominent.
PART 1: Foundational Sensory Evaluation Methodologies
The choice of sensory evaluation methodology is dictated by the objective of the study. Whether the goal is to determine if a perceptible difference exists, to characterize the full sensory profile, or to understand consumer preference, different testing paradigms are required.[7][10]
Discrimination Testing: Is There a Difference?
Discrimination tests are fundamental in sensory science, designed to determine if a sensory difference exists between two or more samples.[7][11] These tests are particularly useful in quality control, for assessing the impact of ingredient substitutions, or changes in processing.
The Triangle Test
The triangle test is a popular and statistically robust method for determining if an overall difference exists between two samples.[10][11][12] Panelists are presented with three coded samples, two of which are identical and one is different, and are asked to identify the "odd" sample.[10][11][13]
Causality Behind the Protocol: The forced-choice nature of the triangle test (a one-third probability of guessing correctly) provides a clear statistical basis for determining if a perceptible difference exists.[14] It is a powerful tool for detecting small differences that might be missed by other methods.
Diagram: Workflow for a Triangle Test
Caption: Workflow of the Triangle Test for Sensory Discrimination.
Descriptive Analysis: Characterizing the Sensory Profile
When the objective is to understand the specific sensory attributes of a product containing γ-nonalactone and their intensities, descriptive analysis is the method of choice. This technique uses a trained sensory panel to identify, describe, and quantify the sensory characteristics of a product.[6]
Quantitative Descriptive Analysis (QDA®)
QDA® is a widely used descriptive analysis method that provides a comprehensive sensory profile of a product. A trained panel develops a specific lexicon of sensory attributes and then rates the intensity of each attribute on a numerical scale.
Causality Behind the Protocol: The power of QDA® lies in its ability to translate subjective sensory perceptions into quantitative data. By training a panel to use a standardized vocabulary and scaling techniques, it is possible to generate reproducible and statistically analyzable sensory profiles.
Diagram: Quantitative Descriptive Analysis (QDA®) Process
Caption: The process flow for Quantitative Descriptive Analysis (QDA®).
Affective Testing: Understanding Consumer Preference
Affective tests, also known as consumer tests, are used to gauge the liking or preference for a product. These tests are crucial for product development and marketing to ensure that a product meets consumer expectations.
Hedonic Scaling
The 9-point hedonic scale is a commonly used tool in affective testing to measure the degree of liking for a product.[6] The scale ranges from "Dislike Extremely" (1) to "Like Extremely" (9).
Causality Behind the Protocol: The 9-point hedonic scale provides a simple and intuitive way for consumers to express their level of acceptance of a product. The resulting data can be treated as interval data, allowing for statistical analysis to determine which products are most liked.
PART 2: Protocols for Sensory Evaluation of this compound in Specific Food Matrices
The following protocols are designed to be adapted to the specific needs of the researcher. The principles of proper sample preparation, coding, and presentation are critical for the validity of the results.[10]
Protocol 1: Triangle Test for Detecting a Difference in a Clear Beverage
Objective: To determine if the addition of γ-nonalactone at a specific concentration to a clear beverage (e.g., carbonated water, white grape juice) results in a perceptible sensory difference.
Materials:
-
Control beverage (Sample A)
-
Test beverage with added γ-nonalactone (Sample B)
-
Identical, clear tasting cups
-
Random 3-digit codes
-
Water for palate cleansing
-
Ballots for recording responses
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of both the control and test beverages. The concentration of γ-nonalactone in the test beverage should be determined based on preliminary benchtop testing.
-
Coding and Presentation: For each panelist, present three samples in a randomized order.[11] There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, and ABB.[10][13] Each sample should be labeled with a unique 3-digit random code.
-
Evaluation: Instruct panelists to taste the samples from left to right and identify the sample that is different from the other two.[11]
-
Palate Cleansing: Panelists should rinse their mouths with water between samples to minimize sensory fatigue.[13]
-
Data Collection: Collect the ballots from each panelist.
-
Data Analysis: Tally the number of correct and incorrect responses. The minimum number of correct judgments required to establish a statistically significant difference can be found in a binomial probability table or calculated using statistical software.
Protocol 2: Quantitative Descriptive Analysis of γ-Nonalactone in a Dairy Matrix (Yogurt)
Objective: To develop a sensory profile of yogurt with and without added γ-nonalactone.
Panelist Training (Abridged):
-
A panel of 8-12 trained individuals is required.
-
Panelists should be familiar with the sensory evaluation of dairy products.
-
Training sessions should focus on developing a consensus lexicon for the sensory attributes of yogurt, including those related to γ-nonalactone (e.g., coconut, creamy, sweet, fruity). Reference standards for each attribute should be provided.
Materials:
-
Control plain yogurt
-
Yogurt with added γ-nonalactone
-
Reference standards for sensory attributes
-
Coded sample cups
-
Evaluation booths with controlled lighting and temperature
-
Ballots with unstructured line scales for each attribute
-
Water and unsalted crackers for palate cleansing
Procedure:
-
Lexicon Development: In initial sessions, the panel will collaboratively develop a list of sensory attributes that describe the yogurt samples. Reference standards will be used to anchor the terms.
-
Sample Evaluation: In subsequent sessions, panelists will individually evaluate the coded yogurt samples. They will rate the intensity of each attribute on the provided line scales.
-
Data Collection: The intensity ratings from each panelist are collected.
-
Data Analysis: The data is analyzed using statistical software. Analysis of Variance (ANOVA) can be used to determine which attributes are significantly different between the samples. Principal Component Analysis (PCA) and spider plots can be used to visualize the sensory profiles.
Protocol 3: Determination of Detection Threshold of γ-Nonalactone in Water
Objective: To determine the concentration at which γ-nonalactone can be detected in water. This is crucial for understanding its potency as a flavor ingredient.
Methodology: The American Society for Testing and Materials (ASTM) Method E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a standardized approach for this determination.[15][16]
Materials:
-
A series of concentrations of γ-nonalactone in purified, odor-free water. The series should span a range from sub-threshold to supra-threshold levels.
-
Purified, odor-free water as a blank.
-
Coded tasting cups.
Procedure:
-
Concentration Series: Prepare a geometric series of concentrations of γ-nonalactone in water (e.g., doubling the concentration at each step).
-
Presentation: For each concentration level, present panelists with three samples: two blanks and one containing γ-nonalactone. The order of presentation should be randomized.
-
Evaluation: Panelists are asked to identify the "odd" sample at each concentration level, starting with the lowest concentration and ascending.
-
Best Estimate Threshold (BET): The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified. The group's Best Estimate Threshold (BET) is the geometric mean of the individual thresholds.[16]
Table 1: Example Detection Thresholds of γ-Nonalactone in Different Matrices
| Matrix | Detection Threshold (µg/L) | Reference |
| Water | 30 | [17] |
| Dry Red Wine | 91 (S-enantiomer) - 285 (R-enantiomer) | [15] |
| Botrytised Wines | Up to 43.5 | [17][18] |
Note: Threshold values can vary significantly based on the panel, methodology, and specific matrix composition.[16][19][20]
Conclusion
The sensory evaluation of γ-nonalactone is a critical aspect of its application in the food industry. A thorough understanding of its sensory properties and how they are influenced by the food matrix is essential for creating products that meet consumer expectations. The protocols outlined in this document provide a framework for conducting robust and reliable sensory evaluations. By carefully selecting the appropriate methodology and adhering to best practices in sensory science, researchers and product developers can effectively harness the desirable sensory characteristics of γ-nonalactone to create appealing and successful food products.
References
- Enhancing Flavors: The Role of Gamma-Nonanolactone in Food Applications. (n.d.). Google Cloud.
- ASTM E253 Standard Terminology Relating To Sensory Evaluation of Materials and Products | PDF | Perception - Scribd. (n.d.). Scribd.
- Measuring Flavor and Sensory Protocols - Sensapure Flavors. (n.d.). Sensapure Flavors.
- Flavor Enhancements: The Sweet & Creamy Impact of Gamma-Nonanolactone in Food Products - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Committee E18 Sensory Evaluation - ASTM. (n.d.). ASTM International.
- Sensory evaluation and sugars contents of coconut (Cocos nucifera l.) water during nuts ripening - SciSpace. (n.d.). SciSpace.
- Sensory evaluation and sugars contents of coconut (Cocos nucifera l.) water during nuts ripening - Les Publications du Cirad. (n.d.). CIRAD.
- Quantitative Analysis of γ-Nonalactone in Wines and Its Threshold Determination. (n.d.). ResearchGate.
- Triangle Test - FFC / Alfa Chemistry. (n.d.). Alfa Chemistry.
- Study on sensory analysis of vanilla flavour coconut (Cocos nucifera L.) Kulfi - The Pharma Innovation. (2023, September 28). The Pharma Innovation.
- Sensory Evaluation of Food with Special Emphasis on Coconut Products. (2024, February 10). Indian Coconut Journal.
- Categorization of Coconut Milk Products by Their Sensory Characteristics - ThaiScience. (2012, June 5). ThaiScience.
- The Triangle Test - BrewSake.org. (n.d.). BrewSake.org.
- Triangle Taste Test | GrowNextGen. (n.d.). GrowNextGen.
- Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (n.d.). SciELO.
- This compound | C9H16O2 | CID 7710 - PubChem. (n.d.). PubChem.
- This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone. (n.d.). The Good Scents Company.
- Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed. (2009, March 25). PubMed.
- GAMMA NONALACTONE for flavours and fragrances industries | Kao Chemicals EU. (n.d.). Kao Chemicals Europe.
- This compound (CAS N° 104-61-0) - ScenTree. (n.d.). ScenTree.
- This compound (aldehyde C-18 (so-called)), 104-61-0 - Perflavory. (n.d.). Perflavory.
- Fragrance compound - Wikipedia. (n.d.). Wikipedia.
- Chemical structure of γ-nonalactone 1 | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Sensory Testing for Flavorings with Modifying Properties Christie L. Harman, John B. Hallagan, and the FEMA Science. (n.d.). FEMA.
- Sensory Evaluation Of Food - Food Research Lab. (2021, December 13). Food Research Lab.
- Methods for sensory evaluation of food - Internet Archive. (n.d.). Internet Archive.
- Sensory Thresholds for Natural Flavoring Extracts in Different Matrices - ResearchGate. (n.d.). ResearchGate.
- Sensory thresholds for natural flavoring extracts in different matrices | Journal of Current Science and Technology - ThaiJO. (2015, June 15). ThaiJO.
- Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - MDPI. (n.d.). MDPI.
- GUIDELINES FOR THE SENSORY EVALUATION OF FISH AND SHELLFISH IN LABORATORIES - Food and Agriculture Organization of the United Nations. (n.d.). Food and Agriculture Organization of the United Nations.
- Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (n.d.). European Commission.
- SENSORY ANALYSIS HANDBOOK 2018. (2018). University of Helsinki.
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- 4. This compound | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound (CAS N° 104-61-0) [scentree.co]
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- 8. Fragrance compound - Wikipedia [en.wikipedia.org]
- 9. This compound (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 10. Measuring Flavor and Sensory Protocols [sensapure.com]
- 11. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 12. The Triangle Test — BrewSake.org [brewsake.org]
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- 14. ctv-jve-journal.org [ctv-jve-journal.org]
- 15. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
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- 20. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone [mdpi.com]
Stable isotope dilution assay for Gamma-nonalactone quantification
Application Note & Protocol
Topic: High-Precision Quantification of γ-Nonalactone in Complex Matrices using a Stable Isotope Dilution Assay (SIDA) Coupled with GC-MS
Audience: Researchers, analytical scientists, and quality control professionals in the food, beverage, and fragrance industries.
Abstract
Gamma-nonalactone (γ-nonalactone) is a pivotal aroma compound, bestowing characteristic creamy and coconut-like notes essential to many food and fragrance products. Its accurate quantification is critical for quality control, flavor profiling, and authenticity assessment. However, complex sample matrices often introduce significant variability, including analyte loss during preparation and ion suppression/enhancement during analysis. This application note details a robust and highly accurate method for the quantification of γ-nonalactone using a Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS). By employing a stable isotope-labeled internal standard (γ-nonalactone-d2), this method effectively negates matrix effects and procedural inconsistencies, providing a gold-standard protocol for precise and reliable analysis.
The Principle: Overcoming Analytical Challenges with SIDA
The core challenge in quantifying volatile and semi-volatile compounds like γ-nonalactone lies in the sample matrix. Components within a food or fragrance base can interfere with the analytical process at multiple stages, from extraction to detection. A Stable Isotope Dilution Assay (SIDA) is the most effective technique to overcome these issues.
The principle is elegantly simple yet powerful: a known quantity of a stable isotope-labeled version of the analyte (the internal standard, e.g., γ-nonalactone-d2) is added to the sample at the very beginning of the workflow. This labeled standard is chemically identical to the native analyte, ensuring it behaves in precisely the same manner during every subsequent step—extraction, derivatization, and injection. Any loss of the native analyte during sample workup will be accompanied by a proportional loss of the labeled standard.
Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratio (m/z), quantification is not based on the absolute signal of the analyte, but on the ratio of the native analyte's signal to the labeled standard's signal. This ratio remains constant regardless of sample loss or matrix-induced signal fluctuation, ensuring unparalleled accuracy and precision.
Figure 1: Conceptual workflow of the Stable Isotope Dilution Assay (SIDA). The use of a co-behaving internal standard (IS) ensures the final measured ratio is unaffected by analyte loss or signal variations during the process.
Materials and Methods
Reagents and Standards
-
γ-Nonalactone (Native): Analytical standard, >98% purity.
-
γ-Nonalactone-d2 (Labeled Internal Standard): >98% purity, >99% isotopic enrichment.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC or pesticide residue grade.
-
Sodium Chloride (NaCl): ACS grade, baked at 400°C for 4h to remove organic contaminants.
-
Deionized Water: >18 MΩ·cm.
-
Anhydrous Sodium Sulfate (Na₂SO₄): ACS grade, for drying.
Equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an autosampler and an electron ionization (EI) source.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.
-
Solid Phase Microextraction (SPME) Fibers: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Analytical Balance: Readable to 0.01 mg.
-
Vials: 10 mL screw-cap vials with PTFE/silicone septa for SPME; 2 mL autosampler vials.
-
Standard laboratory glassware: Volumetric flasks, pipettes.
Detailed Experimental Protocol
This protocol is optimized for the analysis of γ-nonalactone in a liquid matrix (e.g., beverage or liquid food product).
Step 1: Preparation of Standard Solutions
The accuracy of the final result is fundamentally dependent on the accuracy of these initial solutions.
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of native γ-nonalactone into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Native Stock (NS) .
-
Similarly, prepare a 1000 µg/mL stock of γ-nonalactone-d2. This is the Internal Standard Stock (ISS) .
-
Expert Insight: Store stock solutions in amber glass vials at -20°C to prevent degradation. These are stable for up to 6 months.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the ISS 1:100 with methanol to create a working solution. This concentration is suitable for spiking samples to achieve a final concentration of approximately 50-100 ng/mL, which typically yields a robust chromatographic response. This is the Working IS (WIS) .
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking a blank matrix (e.g., deionized water or a model beverage base) with the NS and WIS .
-
To each 10 mL vial, add 5 mL of the blank matrix.
-
Add a constant amount of WIS to each vial (e.g., 100 µL of a 1 µg/mL solution, resulting in a final IS concentration of 20 ng/mL).
-
Add varying amounts of the NS to create a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Bring all vials to the same final volume with the blank matrix.
-
Step 2: Sample Preparation & Extraction (HS-SPME)
Headspace Solid Phase Microextraction (HS-SPME) is an ideal solvent-free technique for volatile analytes like γ-nonalactone.
-
Sample Aliquoting: Place 5 mL of the liquid sample into a 10 mL SPME vial.
-
Internal Standard Spiking: Spike the sample with the same constant amount of WIS used for the calibration standards (e.g., 100 µL of a 1 µg/mL solution).
-
Causality Check: This step must be done first. Spiking at the beginning ensures the IS experiences the exact same matrix and procedural effects as the native analyte, which is the foundational principle of SIDA.
-
-
Matrix Modification: Add 1.5 g of NaCl to the vial. This "salting-out" effect increases the ionic strength of the sample, which decreases the solubility of organic analytes like γ-nonalactone and promotes their partitioning into the headspace, thereby increasing extraction efficiency.
-
Incubation and Extraction:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60°C for 10 minutes with agitation to allow for equilibration between the liquid phase and the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes under continued agitation and heating.
-
-
Desorption: Immediately transfer the fiber to the GC inlet, where the trapped analytes are thermally desorbed for analysis.
Step 3: GC-MS Analysis
The instrument must be tuned and calibrated according to the manufacturer's specifications. The use of Selected Ion Monitoring (SIM) is crucial for achieving the sensitivity and selectivity required for trace-level quantification.
| Parameter | Setting | Rationale |
| GC Inlet | 250°C, Splitless mode (1 min) | Ensures efficient thermal desorption from the SPME fiber and transfer of the entire analyte band to the column. |
| Carrier Gas | Helium, Constant flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | 50°C (hold 2 min), ramp to 180°C @ 5°C/min, then to 250°C @ 20°C/min (hold 5 min) | Provides good chromatographic separation of γ-nonalactone from other matrix volatiles and ensures elution of heavier compounds. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard EI energy for generating reproducible fragmentation patterns and library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity by monitoring only specific ions of interest, filtering out chemical noise from the matrix. |
| Ions Monitored | γ-Nonalactone: m/z 85 (Quantifier), 57, 99 (Qualifiers)γ-Nonalactone-d₂: m/z 87 (Quantifier) | The base peak (m/z 85) is used for quantification due to its high abundance. The labeled standard's quantifier ion is shifted by +2 Da. |
Data Analysis & Method Validation
Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of native γ-nonalactone (m/z 85) and the internal standard γ-nonalactone-d2 (m/z 87) at the expected retention time.
-
Calibration Curve Construction:
-
Calculate the Response Ratio (RR) for each calibration standard: RR = Area (Analyte) / Area (IS)
-
Calculate the Concentration Ratio (CR) for each standard: CR = Concentration (Analyte) / Concentration (IS)
-
Plot the Response Ratio (y-axis) against the Concentration Ratio (x-axis).
-
Perform a linear regression to obtain the equation y = mx + c and the coefficient of determination (R²). An R² value > 0.995 is required to demonstrate linearity.
-
-
Sample Concentration Calculation:
-
Calculate the Response Ratio (RR) for the unknown sample.
-
Use the regression equation to calculate the Concentration Ratio (CR) for the sample: CR = (RR - c) / m
-
Calculate the final concentration of γ-nonalactone in the sample: Concentration (Analyte) = CR * Concentration (IS)
-
Example Calibration Data
| Cal. Level | Conc. Analyte (ng/mL) | Conc. IS (ng/mL) | Conc. Ratio (CR) | Area Analyte (m/z 85) | Area IS (m/z 87) | Response Ratio (RR) |
| 1 | 1.0 | 20.0 | 0.05 | 15,100 | 305,400 | 0.049 |
| 2 | 5.0 | 20.0 | 0.25 | 76,200 | 308,100 | 0.247 |
| 3 | 10.0 | 20.0 | 0.50 | 155,300 | 306,900 | 0.506 |
| 4 | 50.0 | 20.0 | 2.50 | 780,500 | 307,200 | 2.541 |
| 5 | 100.0 | 20.0 | 5.00 | 1,535,000 | 305,800 | 5.019 |
| Result | - | - | - | - | - | y = 1.003x - 0.002 R² = 0.9998 |
Method Validation for Trustworthiness
To ensure the protocol is a self-validating system, key performance metrics must be assessed according to established guidelines.
-
Linearity: Assessed by the R² of the calibration curve, which should be >0.995.
-
Accuracy: Determined by spiking a blank matrix at low, medium, and high concentrations and calculating the percent recovery. The acceptable range is typically 80-120%.
-
Precision: Assessed by analyzing replicate samples (n=6) on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (%RSD) should be <15%.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Figure 2: Step-by-step data analysis workflow for SIDA quantification.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low IS Signal | Inaccurate spiking; SPME fiber degradation; Leak in GC inlet. | Verify pipette calibration and spiking procedure; Replace SPME fiber (typically after ~100 injections); Check inlet liner, O-ring, and septum. |
| High RSD in Replicates | Inconsistent sample volume; Inconsistent incubation/extraction time or temperature. | Use an autosampler for highest precision; Ensure temperature and timing are precisely controlled; Ensure consistent salting. |
| Poor Linearity (R²<0.995) | Incorrect standard preparation; Detector saturation at high concentrations; Matrix interference. | Remake calibration standards from primary stocks; Extend the range or dilute the upper-level standards; Check for co-eluting peaks in the blank matrix. |
| Peak Tailing | Active sites in the GC inlet liner or column; Column contamination. | Use a deactivated liner (e.g., silanized); Trim the first few cm of the GC column; Bake out the column as per manufacturer instructions. |
Conclusion
The Stable Isotope Dilution Assay described herein provides a definitive and robust method for the quantification of γ-nonalactone. By leveraging a stable isotope-labeled internal standard, the protocol effectively compensates for matrix effects and procedural variability, which are common pitfalls in complex sample analysis. The combination of HS-SPME for clean, solvent-free extraction and GC-MS in SIM mode for high sensitivity and selectivity results in a method with exceptional accuracy, precision, and reliability. This protocol is readily adaptable for routine quality control and advanced research applications in the flavor and fragrance sectors.
References
- Title: Stable Isotope Dilution Assay (SIDA) in Food Analysis: A Review Source: Journal of Agricultural and Food Chemistry URL:[Link]
- Title: The Role of Isotope Dilution Mass Spectrometry in the Quest for Accurate, Traceable and Comparable Measurement Results Source: National Institute of Standards and Technology (NIST) URL:[Link]
- Title: A review of the salting-out effect in solvent-free and solvent-minimized sample preparation Source: Analytica Chimica Acta URL:[Link]
- Source: U.S.
Headspace analysis of Gamma-nonalactone in dairy products
Application Note: AN-001
Quantitative Analysis of Gamma-Nonalactone in Dairy Products using Automated Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note details a robust and validated method for the quantitative analysis of γ-nonalactone, a key aroma compound, in various dairy matrices. This compound imparts characteristic creamy, coconut-like, and fruity notes that are crucial to the sensory profile of products such as milk, cheese, and yogurt.[1][2][3] The described protocol utilizes headspace solid-phase microextraction (HS-SPME) for the efficient, solvent-free extraction of volatile compounds, followed by analysis using gas chromatography-mass spectrometry (GC-MS).[4][5] This method provides the high sensitivity and selectivity required for quality control, product development, and flavor research in the dairy industry. All validation parameters, including linearity, limit of detection (LOD), and precision, are presented to demonstrate the method's reliability.
Introduction
This compound (C₉H₁₆O₂), also known as Aldehyde C-18, is a naturally occurring or synthetically produced flavor compound found in a wide variety of foods, including peaches, apricots, and notably, dairy products like cheese and milk.[1][6] Its distinct creamy and coconut-like aroma makes it a significant contributor to the overall flavor profile of these products.[1][6] The concentration of γ-nonalactone can be influenced by factors such as animal feed, processing conditions, and aging, making its accurate quantification essential for ensuring product consistency and quality.
Traditional methods for flavor analysis often involve complex, time-consuming, and solvent-intensive extraction techniques.[7] Headspace solid-phase microextraction (HS-SPME) offers a superior alternative by combining sampling, extraction, and concentration into a single automated step.[8] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample, where it adsorbs volatile and semi-volatile analytes.[4] The fiber is then transferred directly to the GC inlet for thermal desorption and analysis. This approach minimizes sample handling and reduces the risk of artifact formation.[9]
This application note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of γ-nonalactone in dairy products, designed for researchers, scientists, and quality control professionals.
Principle of HS-SPME-GC-MS
The analysis is based on the partitioning of volatile analytes between the sample matrix, the headspace, and the SPME fiber coating.
-
Equilibration: The dairy sample is placed in a sealed vial and heated to a specific temperature. This facilitates the release of volatile compounds, including γ-nonalactone, from the matrix into the headspace, the gaseous volume above the sample. Adding salt (salting out) can be employed to decrease the solubility of analytes in the aqueous phase and promote their transfer into the headspace.[4]
-
Extraction: An SPME fiber is exposed to the headspace. Analytes are adsorbed onto the fiber coating until equilibrium is reached between the three phases. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.
-
Desorption & Analysis: The fiber is retracted and injected into the hot inlet of a gas chromatograph. The high temperature desorbs the analytes from the fiber onto the GC column. The compounds are then separated based on their boiling points and affinity for the column's stationary phase.
-
Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) is used for quantification.[10]
Experimental Workflow & Visualization
The overall analytical process is depicted in the workflow diagram below. This visualization outlines the critical stages from sample collection to final data interpretation, ensuring a clear and logical progression of the protocol.
Sources
- 1. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 2. This compound (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 3. kffindia.com [kffindia.com]
- 4. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 7. lait.dairy-journal.org [lait.dairy-journal.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. rroij.com [rroij.com]
Application Notes & Protocols: Leveraging γ-Nonalactone for Authentic Coconut Flavor Profiles
Abstract
Gamma-Nonalactone (γ-Nonalactone), also known as Aldehyde C-18, is a pivotal aroma chemical in the formulation of coconut and other fruit flavors.[1][2] Despite its historical misnomer, it is a gamma (γ) lactone, not an aldehyde, and is chemically identified as 5-Pentyloxolan-2-one.[3][4] Its powerful, creamy, and distinctly coconut-like aroma makes it an indispensable tool for flavorists.[5][6] This document provides an in-depth guide for researchers, scientists, and product developers on the strategic application of γ-nonalactone to create nuanced and authentic coconut flavor profiles. It covers the compound's sensory characteristics, formulation principles with synergistic ingredients, and detailed protocols for sensory evaluation and emulsion preparation.
Introduction to γ-Nonalactone: Beyond a Single Note
This compound is a naturally occurring compound found in a variety of fruits like apricots and peaches, as well as in fermented products such as bourbon whiskey.[2][3] However, for commercial applications, it is almost exclusively produced synthetically to ensure high purity and a consistent supply.[7] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA Number: 2781) and is approved for use in food by the FDA.[8][9][10]
The primary odor characteristic of γ-nonalactone is a strong, sweet, creamy coconut note.[3][5] While it is a cornerstone of coconut flavors, its profile is not one-dimensional. Depending on its concentration and the matrix it's in, it can also impart fatty, waxy, and subtle fruity undertones.[5][7] Understanding this complexity is the first step in leveraging its full potential. While historically central to coconut flavors, modern flavor creation often utilizes δ-lactones, such as δ-octalactone and δ-decalactone, for the primary coconut identity, with γ-nonalactone playing a crucial role in adding creaminess, warmth, and authenticity.[11][12][13]
1.1 Chemical and Physical Properties
A comprehensive understanding of γ-nonalactone's physical properties is essential for its effective application in flavor systems.
| Property | Value | Source |
| IUPAC Name | 5-Pentyloxolan-2-one | [4] |
| CAS Number | 104-61-0 | [8] |
| FEMA Number | 2781 | [8][9] |
| Molecular Formula | C₉H₁₆O₂ | [8] |
| Molecular Weight | 156.22 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [3][8] |
| Odor | Strong, creamy, coconut-like | [3][5][6] |
| Boiling Point | 121-122 °C @ 6 mmHg | [3][14] |
| Density | 0.976 g/mL at 25 °C | [3][14] |
| Solubility | Soluble in most fixed oils, propylene glycol; sparingly soluble in water. | [3][15] |
Crafting Coconut Profiles: Synergistic Flavor Components
Creating a realistic coconut flavor is an exercise in balancing key components. γ-Nonalactone rarely acts alone. Its creamy character is amplified and shaped by other compounds.
-
Delta (δ) Lactones: δ-Octalactone and δ-decalactone are critical for the authentic, fresh coconut meat character.[11][13] They provide the core "coconut" identity, while γ-nonalactone rounds out the profile with a creamy, milky sweetness reminiscent of coconut cream or milk.[16]
-
Vanillin/Ethyl Vanillin: These provide a sweet, creamy, and slightly spicy background that complements the lactones, pushing the profile towards a more confectionary or "baked" coconut note.
-
Maltol/Ethyl Maltol: Introduce caramelized, cotton-candy-like notes that can be used to create a "toasted coconut" profile.
-
Diacetyl: In trace amounts, diacetyl can add a rich, buttery note, enhancing the creaminess of the overall flavor. This is particularly useful for coconut cream or milk profiles.[17]
-
Short-Chain Fatty Acids (e.g., Butyric Acid): Used with extreme caution, these can add a hint of cheesy or cultured tang, mimicking the complexity of fermented coconut products.
The interplay between these components allows for the creation of a wide spectrum of coconut flavors, from fresh, raw coconut water to rich, toasted coconut shavings.
Application Workflow and Logical Design
The development of a coconut flavor profile using γ-nonalactone follows a structured, iterative process. The goal is to move from a conceptual flavor target to a validated and scalable formulation.
Caption: Workflow for Coconut Flavor Development.
Recommended Concentration Ranges
The following table provides starting points for the concentration of γ-nonalactone in the final food product. These levels should be optimized based on the specific food matrix and desired flavor intensity.
| Application | Recommended Concentration (ppm) | Flavor Profile Contribution |
| Beverages (clear) | 1 - 5 | Adds a subtle creamy, coconut background. |
| Dairy (Yogurt, Ice Cream) | 10 - 30 | Enhances creaminess and provides a distinct coconut flavor.[5] |
| Baked Goods (Cookies, Cakes) | 20 - 55 | Provides a robust, baked coconut note that withstands processing.[3][5] |
| Confectionery (Hard Candy) | 15 - 50 | Delivers a clear, sweet coconut identity. |
| Savory (Curries, Sauces) | 0.5 - 2 | Adds a subtle richness and creamy mouthfeel to counterbalance spice. |
Note: These concentrations are illustrative. The final use level must be determined through systematic sensory evaluation in the target application.
Experimental Protocols
5.1 Protocol: Descriptive Sensory Analysis of γ-Nonalactone Blends
Principle: This protocol employs a trained sensory panel to quantitatively describe the aroma and flavor attributes of different coconut flavor formulations.[18][19] This method allows for the precise mapping of how changes in the concentration of γ-nonalactone and synergistic compounds affect the overall sensory profile.[20][21]
Materials:
-
Glass vials with PTFE-lined caps
-
Odorless tasting spoons
-
Deionized water (for palate cleansing)
-
Unsalted crackers (for palate cleansing)
-
Base solution (e.g., 5% sugar solution in water)
-
Flavor concentrates (prepared in propylene glycol)
-
Trained sensory panel (6-10 members)
-
Sensory booths with controlled lighting and ventilation[22]
Procedure:
-
Sample Preparation:
-
Prepare a series of flavor solutions by dosing the flavor concentrates into the base solution at a predetermined level (e.g., 0.10%).
-
Label each sample with a random 3-digit code.
-
Prepare a reference sample containing only the base solution.
-
Allow samples to equilibrate at room temperature for 30 minutes.
-
-
Panelist Training & Calibration:
-
In a pre-session, familiarize panelists with the key aroma attributes (e.g., "creamy," "toasted," "fresh coconut," "waxy") and anchor these terms with reference standards.
-
Conduct a calibration exercise to ensure panelists are scoring intensities consistently on a 15-point scale.
-
-
Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception).
-
Panelists must cleanse their palate with water and crackers between samples.[22]
-
Each panelist rates the intensity of the pre-defined attributes for each sample on the 15-point scale.
-
-
Data Analysis:
-
Collect the scorecards and analyze the data using Analysis of Variance (ANOVA) to identify significant differences between the samples for each attribute.
-
Generate spider web plots or bar charts to visualize the sensory profiles of the different formulations.
-
5.2 Protocol: Preparation of an Oil-in-Water (O/W) Flavor Emulsion
Principle: For application in aqueous systems like beverages, flavor oils must be emulsified to ensure stability and uniform dispersion. This protocol describes the creation of a stable oil-in-water (O/W) emulsion using high-shear homogenization.[23][24]
Materials:
-
Flavor concentrate (oil phase, containing γ-nonalactone)
-
Emulsifier (e.g., Gum Arabic, modified food starch)
-
Deionized water (aqueous phase)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and magnetic stirrer
-
Preservative (e.g., sodium benzoate), if required
Procedure:
-
Aqueous Phase Preparation:
-
Disperse the emulsifier (e.g., 15-20% w/w) in deionized water under constant agitation with a magnetic stirrer until fully hydrated. This may take up to an hour.
-
-
Oil Phase Preparation:
-
The flavor concentrate, containing γ-nonalactone and other oil-soluble components, constitutes the oil phase.
-
-
Pre-Emulsion Formation:
-
Slowly add the oil phase (typically 10-15% of the total formula) to the aqueous phase under continuous stirring. This will form a coarse, unstable emulsion.
-
-
Homogenization:
-
Transfer the pre-emulsion to the high-shear homogenizer.
-
Process the mixture at high speed (e.g., 10,000-20,000 rpm) for 3-5 minutes.[23] The energy input breaks down the large oil droplets into smaller, more stable ones (typically <1 μm).
-
Monitor the temperature to prevent excessive heat buildup, which could degrade volatile flavor compounds.
-
-
Quality Control:
-
Visually inspect the emulsion for any signs of separation. It should appear opaque and uniform.
-
Optionally, use microscopy to assess the droplet size distribution. Smaller and more uniform droplets indicate a more stable emulsion.[24]
-
5.3 Protocol: Accelerated Stability Testing
Principle: Lactones can be susceptible to hydrolysis, especially at non-neutral pH, which involves the opening of the cyclic ester ring.[3][12][25] This can lead to a loss of aroma impact. This protocol uses elevated temperature to accelerate aging and predict the shelf-life of the flavor in the final application.
Materials:
-
Final product samples containing the coconut flavor (e.g., bottled beverage).
-
Temperature-controlled incubator or oven.
-
Analytical equipment for quantification (e.g., GC-MS).[14][26][27]
-
Sensory panel for evaluation.
Procedure:
-
Sample Storage:
-
Store a set of product samples under controlled, elevated temperature conditions (e.g., 35-40°C).
-
Store a control set of samples under ideal conditions (e.g., refrigeration or room temperature, depending on the product).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove samples from both storage conditions.
-
-
Analytical Quantification:
-
Sensory Evaluation:
-
Conduct a sensory difference test (e.g., a Triangle Test) comparing the aged sample to the control sample.[20] This will determine if any perceivable changes in the flavor profile have occurred.
-
-
Data Interpretation:
-
Correlate the analytical data (concentration loss) with the sensory data (perceivable differences). This allows for the establishment of a maximum acceptable loss of γ-nonalactone before the flavor is compromised.
-
Conclusion
This compound is a versatile and powerful tool in the flavorist's palette. Its effective use in creating authentic coconut profiles hinges on a deep understanding of its sensory characteristics, its synergistic relationship with other aroma chemicals, and the application of rigorous, systematic protocols for formulation and validation. By moving beyond its perception as a simple "coconut" note and embracing its role as a creamy, foundational component, developers can craft complex, nuanced, and stable coconut flavors that meet the demands of a discerning market.
References
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- Miller, G., Barker, D., Pilkington, L., & Deed, R. C. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(1).
- Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products.
- Google Patents. (n.d.). US3787585A - Stable lactone solution.
- Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.
- Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development.
- BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
- Providence Perfume Co. (n.d.). Coconut Gamma Nonalactone Natural Isolate.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
- Analytice. (n.d.). This compound (CAS 104-61-0) ; Gamma-decalactone (CAS 706-14-9) ; Delta-dodecalactone (CAS 713-95-1) - Analysis.
- National Institutes of Health. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage.
- FlavScents. (n.d.). (S)-gamma-nonalactone.
- Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions.
- PubMed Central. (n.d.). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods.
- ResearchGate. (2015, January 27). What are the steps to take in creating oil in water emulsions. And all the reagents to be used?.
- School of Natural Skincare. (n.d.). How to Formulate Natural Water-in-Oil (W/O) Emulsions.
- YouTube. (2024, July 28). How to Make a Coconut Flavour from Scratch.
- National Institutes of Health. (2018). Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil.
- Wikipedia. (n.d.). Lactone.
- Google Patents. (n.d.). CN102653531B - Synthesis method of massoia lactone.
- ResearchGate. (n.d.). Bicyclic lactones with sweet coconut and flouve tonalities.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- ResearchGate. (2025, August 7). Volatile flavor components of coconut meat.
- ResearchGate. (2025, August 10). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis.
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Application Notes and Protocols for the Use of Gamma-nonalactone in Perfumery and Fragrance Creation
Abstract
Gamma-nonalactone, colloquially known as Aldehyde C-18, is a pivotal γ-lactone in the palette of perfumers and flavorists.[1] Despite its misleading common name, it is a cyclic ester, not an aldehyde, renowned for its intensely creamy, coconut-like aroma with subtle fruity and waxy undertones.[2][3] This document serves as a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the effective application of this compound. It details the molecule's physicochemical properties, olfactory characteristics, and synergistic potential. Furthermore, it provides explicit, field-proven protocols for sensory evaluation, incorporation into fragrance accords, and stability testing in consumer product bases. The objective is to equip formulators with the technical expertise to leverage this compound for creating sophisticated and stable fragrances.
Introduction to this compound
This compound (5-pentyloxolan-2-one) is a high-impact aroma chemical that has been a staple in perfumery since the 1950s.[1] Its primary olfactory contribution is a rich and authentic coconut scent, which can be nuanced to impart creamy, milky, and tropical effects in a wide array of fragrance compositions.[2][4] While it occurs naturally in various fruits like peaches and apricots, as well as in fermented products and dairy, the vast majority used in the industry is a nature-identical synthetic version, ensuring consistent quality and supply.[1][5][6]
Its chemical structure, a five-membered lactone ring with a pentyl side chain, is responsible for its characteristic scent and remarkable longevity, lasting over 240 hours on a smelling strip.[2][7] This tenacity makes it an excellent fixative, adding depth and persistence to fruity and creamy blends.[1]
Physicochemical Properties & Olfactory Profile
A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in any formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-pentyloxolan-2-one | [2][8] |
| Common Names | Aldehyde C-18, Coconut Lactone, γ-Amyl butyrolactone | [1][2][6] |
| CAS Number | 104-61-0 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1][5] |
| Molecular Weight | 156.22 g/mol | [1][5] |
| Appearance | Colorless to pale yellow oily liquid | [8][9] |
| Boiling Point | 243°C (469.4°F) | [5] |
| Flash Point | 126°C (258.8°F) | [5] |
| Solubility | Soluble in alcohol, most fixed oils, propylene glycol; insoluble in water. | [4][8][9] |
| Vapor Pressure | ~1.18 × 10⁻² mm Hg (est. at 25°C) | [1] |
Olfactory Profile: The scent of this compound is potent and multifaceted.
-
Undertones: In high dilution, it can reveal subtle fruity notes reminiscent of peach or apricot.[2][3]
-
Longevity: Extremely tenacious, lasting approximately 300 hours on a blotter.[1]
Application in Fragrance Creation
This compound is a versatile ingredient used across numerous fragrance families to achieve specific olfactive effects. Its use must be carefully measured, as trace amounts can impart a desirable creamy sweetness, while overuse can lead to an overpowering and heavy lactonic character.[1]
3.1. Olfactory Contribution and Synergies
-
Gourmand & Tropical Fragrances: It is a cornerstone for creating realistic coconut accords, essential for "beachy" or tropical profiles.[1][2]
-
White Florals: It adds a rich, creamy, and almost edible quality to white floral compositions like gardenia, tuberose, and jasmine, enhancing their natural lactonic facets.[1][2]
-
Fruity Accords: It blends seamlessly with other fruity materials, lending a creamy background that enhances notes of peach, plum, and fig.[2][11]
-
Oriental & Woody Blends: In combination with sandalwood, musks, and resins, it can provide a smooth, warm, and sensual creaminess.[1][12]
3.2. Recommended Use Levels
Dosage is critical and application-dependent. The following table provides general guidelines.
Table 2: Recommended Use Levels of this compound
| Application | Typical Concentration in Fragrance Concentrate (%) | Rationale |
| Fine Fragrance (Eau de Parfum, etc.) | 0.01 - 0.5% | Small amounts add creaminess and lift; higher levels create distinct coconut notes.[1] |
| Personal Care (Lotions, Shampoos) | 0.1 - 2.0% | Higher levels may be needed for stability and impact in various product bases.[1][4] |
| Candles & Air Care | 0.5 - 5.0% | Requires sufficient concentration for effective diffusion and performance in wax and solvent systems.[4] |
| Soaps & Detergents | 0.2 - 2.5% | Must be stable in alkaline conditions and provide lasting odor-masking or fragrance.[1][4] |
Experimental Protocols
The following protocols are designed to provide a structured approach to evaluating and utilizing this compound in a laboratory or R&D setting.
4.1. Protocol 1: Sensory Evaluation of this compound
Objective: To systematically assess the olfactory profile of this compound at various concentrations.
Causality: Serial dilution is essential for understanding the full character of a potent aroma chemical. High concentrations can be overwhelming and mask subtle nuances that become apparent only upon significant dilution. Ethanol is the industry-standard solvent due to its volatility and relatively neutral odor.
Materials:
-
This compound
-
Perfumer's ethanol (95% or absolute), odorless
-
Glass vials or beakers
-
Pipettes or graduated cylinders
-
Professional smelling strips (blotters)
Procedure:
-
Prepare Dilutions: Create a series of dilutions of this compound in ethanol: 10%, 1%, and 0.1%.
-
For 10%: Add 1g of this compound to 9g of ethanol. Mix thoroughly.
-
For 1%: Add 1g of the 10% solution to 9g of ethanol. Mix thoroughly.
-
For 0.1%: Add 1g of the 1% solution to 9g of ethanol. Mix thoroughly.
-
-
Labeling: Clearly label each dilution.
-
Evaluation:
-
Dip a clean smelling strip into the 0.1% dilution, ensuring about 1 cm is submerged.
-
Remove the strip and allow the ethanol to evaporate for 10-15 seconds.
-
Smell the strip in short, gentle sniffs. Record initial impressions (top notes).
-
Repeat the process for the 1% and 10% dilutions, allowing for a sensory break between each to prevent olfactory fatigue.[13]
-
Set the strips aside on a labeled rack and re-evaluate their scent profile at intervals: 15 minutes, 1 hour, 4 hours, and 24 hours to assess the evolution of the scent and its tenacity.
-
-
Data Recording: Note the perceived odor characteristics at each concentration and time point (e.g., "creamy, coconut, waxy" at 10%; "softer, fruity, peach-like" at 0.1%).
4.2. Protocol 2: Incorporation into a Model Fragrance Accord
Objective: To evaluate the synergistic effect of this compound within a simple fragrance structure.
Causality: An accord is a balanced blend of multiple notes that creates a new, unified olfactory impression. This protocol uses a simple "Tropical White Floral" structure to demonstrate how this compound can add a creamy, solar dimension that connects the floral and fruity elements.
Materials:
-
This compound (at 10% dilution in ethanol)
-
Other aroma chemicals (e.g., Benzyl Acetate, Hedione, Linalool, Benzyl Salicylate, Aurantiol)
-
Digital scale (0.001g accuracy)
-
Small glass bottle with cap
-
Pipettes
Procedure:
-
Formulation: Using a digital scale, carefully weigh the following ingredients into the glass bottle according to the formula in Table 3.
Table 3: Model "Tropical White Floral" Accord Formula
| Ingredient | Parts (by weight) | Olfactory Contribution |
| Benzyl Acetate | 200 | Fresh, fruity, jasmine-like |
| Hedione | 300 | Radiant, transparent jasmine |
| Linalool | 150 | Fresh, floral, woody |
| Benzyl Salicylate | 200 | Soft, sweet, floral, balsamic |
| Aurantiol | 100 | Sweet, floral, orange blossom |
| This compound (10% soln.) | 50 | Creamy, coconut, solar effect |
| Total | 1000 | Tropical White Floral |
-
Blending & Maturation: Cap the bottle and gently swirl to mix the ingredients. Allow the accord to mature for at least 48 hours. This period allows the molecules to interact and the fragrance to harmonize.
-
Evaluation: After maturation, dip a smelling strip into the accord and evaluate its scent profile over time, comparing it to a version of the same accord made without this compound to clearly identify its contribution.
Workflow for Accord Creation and Evaluation
Caption: Workflow for fragrance accord creation and evaluation.
4.3. Protocol 3: Stability Testing in a Consumer Product Base
Objective: To assess the physical and olfactory stability of a fragrance containing this compound in a representative cosmetic emulsion (lotion).
Causality: Fragrance compounds can interact with the ingredients in a product base, potentially leading to discoloration, changes in viscosity, or alteration of the scent profile. Accelerated stability testing, using elevated temperatures, is a standard industry practice to predict long-term stability.[14][15]
Materials:
-
The "Tropical White Floral" accord created in Protocol 2.
-
Unscented lotion base.
-
Glass jars with airtight lids.
-
Incubator or oven set to 40-45°C.
-
Control sample of unscented lotion base.
-
Control sample of lotion base with fragrance, stored at room temperature (25°C).
Procedure:
-
Sample Preparation:
-
Prepare three samples. For each, add the fragrance accord to the unscented lotion base at a concentration of 0.5% w/w. Mix thoroughly until homogenous.
-
Prepare one control sample of the unscented base.
-
-
Storage Conditions:
-
Sample A (Accelerated): Place one fragranced sample in the incubator at 40-45°C.
-
Sample B (Room Temp): Store one fragranced sample at room temperature (25°C), away from direct light.
-
Sample C (Unscented Control): Store the unscented base at room temperature.
-
-
Evaluation Schedule: Evaluate all samples at specified time points: Time 0, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
Assessment Parameters: At each time point, assess and record the following:
-
Color: Compare the color of the samples against a white background. Note any yellowing or changes.
-
Odor: Smell each sample directly from the jar. Note any changes in the fragrance profile (e.g., loss of top notes, emergence of off-notes). Compare the fragranced samples to the room temperature control.
-
Viscosity/Texture: Observe any changes in consistency, such as thinning, thickening, or separation.
-
pH: If applicable, measure and record the pH of the samples.
-
-
Interpretation: Significant changes in the accelerated sample (Sample A) compared to the room temperature control (Sample B) may indicate potential long-term stability issues.[16]
Safety and Regulatory Information
-
IFRA Status: this compound is not currently restricted by the International Fragrance Association (IFRA) Standards.[2][17][18] It is evaluated as a standard lactone and is considered safe for use in fragrance compositions under typical conditions.[1]
-
Allergens: It is not listed among the declarable allergens according to EU regulations (1223/2009).[1]
-
General Safety: The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound, and it can be used safely in consumer products at typical use levels.[6] Standard handling precautions, such as wearing gloves and safety glasses in a well-ventilated area, should be observed during compounding.[10][19]
Conclusion
This compound is an indispensable and versatile aroma chemical that provides a unique and highly sought-after creamy, coconut character. Its excellent tenacity and synergistic properties make it a valuable tool for adding warmth, richness, and a tropical touch to a wide range of fragrance types. By understanding its physicochemical properties and following systematic protocols for evaluation and incorporation, fragrance scientists and perfumers can effectively harness its potential to create innovative, appealing, and stable scented products.
References
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- ScenTree. (n.d.). This compound (CAS N° 104-61-0).
- Wikipedia. (n.d.). γ-Nonalactone.
- The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory.
- Chemical Bull. (n.d.). This compound Coconut Aldehyde Fragrance From Supplier.
- Advanced Biotech. (n.d.). gamma-Nonanolactone (Aldehyde C-18): Flavor and Fragrance Profile Insights.
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Microbial Production of Gamma-Nonalactone Using Yarrowia lipolytica: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-nonalactone (γ-nonalactone) is a valuable aroma compound prized for its characteristic coconut-like, fruity fragrance. It finds extensive application in the food, beverage, cosmetic, and pharmaceutical industries.[1][2] Traditionally, γ-nonalactone is produced through chemical synthesis. However, there is a growing consumer preference for natural products, which has driven the development of biotechnological production methods. The non-conventional oleaginous yeast, Yarrowia lipolytica, has emerged as a robust and promising microbial cell factory for the production of various valuable compounds, including lactones.[3][4]
This document provides a comprehensive guide to the microbial production of γ-nonalactone using Yarrowia lipolytica. It covers the underlying metabolic pathways, strain engineering strategies, detailed fermentation protocols, and analytical methods for product quantification.
Advantages of Yarrowia lipolytica as a Production Host
Yarrowia lipolytica offers several distinct advantages for the biotechnological production of oleochemicals:
-
Generally Recognized as Safe (GRAS) Status: This yeast is considered non-pathogenic, making it suitable for applications in food and consumer products.[4][5]
-
Robust Metabolism of Hydrophobic Substrates: Y. lipolytica can efficiently utilize a wide range of carbon sources, including fatty acids and oils, which are direct precursors for lactone biosynthesis.[4]
-
High Metabolic Flux towards Acetyl-CoA: As an oleaginous yeast, it has a high capacity for lipid accumulation, which translates to a high flux of acetyl-CoA, a key building block for many valuable compounds.[6][7]
-
Well-Established Genetic Toolbox: A variety of sophisticated genetic and synthetic biology tools are available for engineering Y. lipolytica, enabling the rational design of strains with enhanced production capabilities.[3][8][9][10]
Biosynthesis of this compound in Yarrowia lipolytica
The primary metabolic route for the biosynthesis of γ-lactones in Yarrowia lipolytica is the peroxisomal β-oxidation of fatty acids.[11] For γ-nonalactone, a C9 lactone, the precursor can be a longer-chain fatty acid that is shortened via the β-oxidation pathway to a 4-hydroxynonanoic acid intermediate. This intermediate then undergoes spontaneous intramolecular esterification (lactonization) to form γ-nonalactone.
Key Metabolic Steps:
-
Substrate Uptake and Activation: Long-chain fatty acids from the culture medium are transported into the yeast cell and activated to their acyl-CoA esters.
-
Peroxisomal β-Oxidation: The acyl-CoA esters are progressively shortened in the peroxisome through a cycle of four enzymatic reactions.
-
Formation of 4-Hydroxynonanoic Acid: Through the β-oxidation of a suitable precursor, 4-hydroxynonanoic acid is formed.
-
Lactonization: This intermediate undergoes spontaneous cyclization to form the stable γ-nonalactone.
The efficiency of this pathway can be enhanced through metabolic engineering. For instance, redirecting fatty acid metabolism and preventing the degradation of the final product are key strategies to improve yields.[11]
Caption: Metabolic pathway for γ-nonalactone production in Y. lipolytica.
Experimental Protocols
Strain Selection and Maintenance
A wild-type or a genetically engineered strain of Yarrowia lipolytica can be used. Strains are typically stored as glycerol stocks at -80°C. For routine use, they can be maintained on YPD (Yeast Extract Peptone Dextrose) agar plates at 4°C.
Protocol 1: Shake Flask Cultivation for Screening and Small-Scale Production
This protocol is suitable for initial screening of strains and optimization of medium components.
1. Inoculum Preparation:
-
Inoculate a single colony of Y. lipolytica into a 50 mL falcon tube containing 10 mL of YPD medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 24 hours.[12][13]
2. Production Medium:
-
Prepare the biotransformation medium. A typical medium consists of a nitrogen source (e.g., peptone, yeast extract), a fatty acid precursor, and an emulsifier to aid substrate availability.
-
Example Medium Composition:
3. Fermentation:
-
Inoculate 50 mL of the production medium in a 250 mL baffled Erlenmeyer flask with the 24-hour seed culture to an initial OD600 of 0.1-0.5.
-
Incubate at 27-30°C with vigorous shaking (200-250 rpm) for 5-7 days.[5][14]
-
The pH of the medium can be adjusted to a range of 5.5-7.0.[14][15]
Protocol 2: Fed-Batch Fermentation in a Bioreactor for Enhanced Production
For larger-scale production and higher titers, a fed-batch fermentation strategy in a controlled bioreactor is recommended.
1. Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of production medium.
-
Sterilize the bioreactor and medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
2. Inoculation and Batch Phase:
-
Inoculate the bioreactor with a seed culture grown to a high cell density.
-
Maintain the temperature at 28-30°C.
-
Control the pH at a setpoint between 5.5 and 7.0 using automated addition of an acid (e.g., HCl) or base (e.g., NaOH or ammonia solution).[14]
-
Maintain the dissolved oxygen (DO) level above 20% by controlling the agitation speed and aeration rate.[16]
3. Fed-Batch Phase:
-
After the initial carbon source is depleted (typically indicated by a sharp increase in DO), start the feeding of the fatty acid precursor.
-
The feeding can be done continuously or intermittently to avoid substrate inhibition and maintain a steady production rate.
Experimental Workflow Diagram
Caption: Overall experimental workflow for γ-nonalactone production.
Product Extraction and Quantification
Protocol 3: Extraction of this compound
This compound is a lipophilic compound and needs to be extracted from the fermentation broth using an organic solvent.
1. Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to separate the cells and the supernatant.
-
The product can be present in both the supernatant and the cell biomass.
2. Liquid-Liquid Extraction:
-
To a known volume of the supernatant, add an equal volume of an organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.[17]
-
Vortex vigorously for 2-5 minutes and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase.
-
Repeat the extraction process 2-3 times to maximize recovery.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile compounds like γ-nonalactone.[18][19][20]
1. Instrument Setup:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, DB-Wax).[19]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
2. Sample Analysis:
-
Inject 1-2 µL of the extracted sample into the GC-MS system.
-
The temperature program of the GC oven should be optimized to achieve good separation of the target analyte from other components in the extract.
-
The mass spectrum of the eluting peak corresponding to γ-nonalactone should be compared with a reference standard and a library database for confirmation. A characteristic ion peak at m/z 85 is indicative of γ-nonalactone.[19]
3. Quantification:
-
Prepare a calibration curve using a certified analytical standard of γ-nonalactone.
-
An internal standard (e.g., γ-undecalactone) can be added to the samples and standards to correct for variations in extraction efficiency and injection volume.[17]
-
The concentration of γ-nonalactone in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Data Presentation
Table 1: Reported Titers of Lactones Produced by Yarrowia lipolytica
| Lactone | Precursor | Production System | Titer (g/L) | Reference |
| γ-Decalactone | Castor Oil | Shake Flask | ~1.68 | [5][21] |
| γ-Decalactone | Castor Oil | Bioreactor | ~2.93 | [14] |
| Triacetic Acid Lactone | Glucose | Bioreactor | 2.6 | [22][23] |
Conclusion
Yarrowia lipolytica is a highly versatile and efficient microbial host for the sustainable production of γ-nonalactone. Through a combination of metabolic engineering, optimization of fermentation conditions, and robust analytical methods, it is possible to achieve high titers of this valuable aroma compound. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists to establish and optimize their own production processes.
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Application Note & Protocols: Methodologies for the Extraction of γ-Nonalactone from Natural Sources
Abstract
Gamma-nonalactone (γ-nonalactone), also known as Aldehyde C-18, is a highly valued aroma compound prized for its characteristic creamy, coconut-like, and fruity fragrance. It is a key constituent in the flavor and fragrance industries and is found naturally in a variety of fruits like peaches and apricots, as well as in fermented products.[1][2] The low concentrations in these natural matrices present a significant challenge for economical extraction.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methodologies for extracting γ-nonalactone from natural sources. It details protocols for conventional and advanced extraction techniques, explains the scientific rationale behind procedural choices, and offers a comparative analysis to guide methodology selection.
Introduction to γ-Nonalactone
This compound (C₉H₁₆O₂) is a cyclic ester, or lactone, with a five-membered ring.[4] Its powerful and pleasant aroma profile makes it a crucial component in creating coconut, peach, and other fruity notes in fine fragrances, personal care products, and food flavorings.[1] While widely produced synthetically, the demand for natural ingredients has driven research into efficient extraction from botanical sources and biotechnological production.[3] However, direct extraction from sources like apricots or peaches is often commercially unviable due to the extremely low concentrations.[3] Consequently, extraction methodologies are often applied to materials where it is a more significant, albeit still minor, component or are used to recover the lactone from biotechnological fermentation broths.
This guide will focus on three primary extraction methodologies:
-
Solvent Extraction: A classic, high-yield method.
-
Steam Distillation: A solvent-free approach suitable for volatile compounds.
-
Supercritical Fluid Extraction (SFE): A modern, green technology offering high purity.
Additionally, we will discuss Enzyme-Assisted Extraction (EAE) as a pre-treatment to enhance yields and conclude with essential post-extraction purification and analysis techniques.
Pre-Extraction: Raw Material Preparation
The success of any extraction protocol begins with meticulous sample preparation. The primary goals are to increase the surface area of the material and disrupt cellular structures to facilitate the release of the target analyte.
Protocol: General Sample Preparation
-
Material Selection: Choose high-quality raw material (e.g., coconut meat, dried apricots, oak chips) known to contain γ-nonalactone. The concentration can vary significantly based on ripeness and cultivar.[3]
-
Drying (Optional but Recommended): For fresh materials, drying is crucial to prevent microbial degradation and improve extraction efficiency by removing water, which can interfere with non-polar solvents. Lyophilization (freeze-drying) is ideal for preserving volatile compounds. Alternatively, oven drying at low temperatures (40-50°C) until constant weight can be used.
-
Size Reduction:
-
Rationale: Grinding the material dramatically increases the surface area-to-volume ratio, allowing for more efficient penetration of the extraction solvent or steam.
-
Procedure: Grind the dried material into a coarse powder (e.g., 0.5-1.0 mm particle size) using a laboratory mill. Avoid over-milling, which can generate excessive heat and lead to the loss of volatile compounds.
-
-
Homogenization: Ensure the ground powder is thoroughly mixed to guarantee that any subsample taken for extraction is representative of the whole batch. Store the prepared material in an airtight, light-proof container at low temperature (≤ 4°C) until extraction.
Extraction Methodologies
The choice of extraction method is a critical decision dictated by factors such as the chemical nature of the target compound, the properties of the raw material, desired purity of the extract, cost, and environmental considerations.
Solvent Extraction
This technique relies on the differential solubility of γ-nonalactone in a selected organic solvent. It is a robust and widely used method capable of providing high extraction yields.
-
Scientific Principle: Based on the "like dissolves like" principle. This compound, being a moderately non-polar molecule, is soluble in various organic solvents.[5] The process involves washing the prepared plant material with the solvent, which dissolves the lactone and other soluble compounds.
-
Solvent Selection Rationale:
-
Hexane/Heptane: Non-polar solvents, effective for extracting lipids and lactones. They are highly volatile, making them easy to remove post-extraction.
-
Diethyl Ether: A highly effective and volatile solvent, but its high flammability requires stringent safety precautions.[6]
-
Ethyl Acetate: A more polar option, which can co-extract a wider range of compounds. It is often considered a "greener" solvent than chlorinated alternatives.
-
Ethanol: Generally recognized as safe (GRAS), making it suitable for food-grade extracts. Its polarity means it will also extract sugars, pigments, and other polar compounds, requiring more extensive downstream purification.
-
Soxhlet extraction is a continuous solid-liquid extraction method that provides exhaustive extraction with a minimal amount of solvent.
-
Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, the Soxhlet chamber, and a condenser.
-
Sample Loading: Place a known quantity (e.g., 20-30 g) of the prepared, dried plant powder into a cellulose thimble. Place the thimble inside the Soxhlet chamber.
-
Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., hexane). The volume should be sufficient to ensure the siphon tube will be filled.
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, travel up to the condenser where it reliquefies, and drip into the thimble, immersing the sample. Once the solvent reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the boiling flask.
-
Rationale: This cyclical process ensures the sample is repeatedly washed with fresh, pure solvent, driving the equilibrium towards complete extraction.
-
-
Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Solvent Recovery: After extraction, remove the solvent from the crude extract using a rotary evaporator under reduced pressure. This leaves behind a concentrated oleoresin containing γ-nonalactone.
Caption: Workflow for Solvent Extraction of γ-nonalactone.
Steam Distillation
This method is suitable for extracting volatile compounds that are immiscible with water. It is a classic, solvent-free technique.[7]
-
Scientific Principle: Based on Dalton's Law of Partial Pressures. When a mixture of two immiscible liquids (water and the plant material's essential oil) is heated, it will boil when the sum of their individual vapor pressures equals the atmospheric pressure. This allows compounds with high boiling points, like γ-nonalactone (approx. 271°C at atmospheric pressure), to be distilled at a temperature close to 100°C, thus preventing thermal degradation.
-
Apparatus Setup: Assemble a Clevenger-type apparatus designed for oils lighter than water. This consists of a large boiling flask, the Clevenger trap, and a condenser.
-
Sample Loading: Place a known quantity of the prepared (preferably fresh or rehydrated) plant material into the boiling flask. Add distilled water until the material is fully submerged (e.g., a 1:10 solid-to-water ratio).
-
Scientist's Note: Using fresh or rehydrated material is often more effective for steam distillation as the water helps to rupture cell structures upon heating, releasing the volatile oils.
-
-
Distillation: Heat the flask. Steam produced will pass through the plant material, volatilizing the aroma compounds.
-
Condensation & Separation: The steam and volatile compound mixture travels to the condenser, where it cools and liquefies. The condensate drips into the Clevenger trap. As γ-nonalactone is immiscible with and less dense than water, it will form a distinct layer on top of the water in the collection arm. Excess water is automatically recycled back into the boiling flask.
-
Duration: Continue the distillation for 3-5 hours, or until no more oil is collected in the trap.
-
Collection: After cooling, carefully drain the water from the trap and collect the essential oil layer containing the γ-nonalactone.
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[8] It offers high selectivity and produces a very pure extract free of solvent residues.
-
Scientific Principle: A substance becomes a supercritical fluid (SCF) when its temperature and pressure are raised above its critical point.[8] In this state, it possesses properties of both a liquid (high density, solvating power) and a gas (low viscosity, high diffusivity).[9] The solvating power of supercritical CO₂ can be precisely tuned by changing the pressure and temperature, allowing for selective extraction of specific compounds.[10] SC-CO₂ is non-polar and is thus an excellent solvent for lactones.
-
Apparatus Setup: The system consists of a CO₂ tank, a high-pressure pump, a heating unit, an extraction vessel, and a separator.
-
Sample Loading: Pack the prepared, dried plant powder into the high-pressure extraction vessel.
-
Parameter Setting:
-
Pressure: 200-350 bar. Rationale: Higher pressure increases the density of the CO₂, enhancing its solvating power for compounds like γ-nonalactone.[9]
-
Temperature: 40-60°C. Rationale: This temperature range is above the critical point of CO₂ (31.1°C) but low enough to prevent thermal degradation of sensitive aroma compounds.[8][10]
-
CO₂ Flow Rate: 2-4 L/min (as expanded gas).
-
-
Extraction: Pump liquid CO₂ through the heater and into the extraction vessel. As the supercritical CO₂ passes through the sample bed, it dissolves the γ-nonalactone and other soluble compounds.
-
Separation: The CO₂-extract mixture flows into a separator vessel, where the pressure is reduced. This causes the CO₂ to lose its solvating power and return to a gaseous state, precipitating the extract. The pure extract is collected at the bottom of the separator.
-
CO₂ Recycling: The now-gaseous CO₂ is re-condensed and can be recycled back into the system, making the process environmentally friendly.[8]
Sources
- 1. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. US5646022A - Process for the production of gamma nonalactones in natural form - Google Patents [patents.google.com]
- 4. Buy this compound (EVT-318692) | 104-61-0 [evitachem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium | MDPI [mdpi.com]
- 7. Is US Natural Gamma Undecalactone derived from natural sources? - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 8. nalacare.com [nalacare.com]
- 9. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Gamma-nonalactone Quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the quantitative analysis of Gamma-nonalactone (γ-nonalactone). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical methods. As a key aroma compound in foods, beverages, and a potential biomarker, accurate quantification of γ-nonalactone is critical.[1][2] However, its analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is often compromised by the sample matrix.[3][4]
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and FAQs to help you diagnose, minimize, and compensate for matrix effects, ensuring the accuracy and reliability of your results.
Section 1: Understanding the Problem - FAQs
Q1: What exactly are matrix effects in chromatographic analysis?
Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[5][6] The "matrix" refers to all components of the sample other than the analyte of interest. These effects can manifest in two ways:
-
Ion Suppression: A decrease in the analytical signal, leading to underestimation of the analyte concentration. This is the more common effect in LC-MS/MS.[7]
-
Ion Enhancement: An increase in the analytical signal, causing overestimation. This is frequently observed in GC-MS, where matrix components can coat active sites in the injector port, preventing the thermal degradation of the analyte and leading to a stronger signal.[6][8]
The core issue is that co-eluting matrix components interfere with the ionization process of the target analyte in the mass spectrometer's source, which compromises accuracy, precision, and sensitivity.[9][10]
Q2: Why is γ-nonalactone quantification particularly susceptible to matrix effects?
The analysis of γ-nonalactone, a volatile lactone, often occurs in highly complex matrices such as wine, fruit juices, dairy products, and biological fluids.[4][11] Several factors contribute to its susceptibility:
-
Complexity of Food and Beverage Matrices: These samples contain a vast array of compounds like sugars, organic acids, phenols, and other flavor components that can co-extract with γ-nonalactone and interfere with its analysis.[4]
-
Active Sites in GC Systems: The polar carbonyl group in γ-nonalactone can interact with active silanol groups in the GC inlet liner or the column itself, causing peak tailing and analyte loss.[12] Matrix components can "passivate" these sites, leading to the matrix-induced signal enhancement phenomenon.
-
Ionization Competition in MS: In the mass spectrometer's ion source, co-eluting matrix components can compete with γ-nonalactone for ionization, leading to signal suppression.[9]
Q3: How can I diagnose if matrix effects are impacting my results?
A systematic assessment is crucial to determine the presence and magnitude of matrix effects. The most common method is the post-extraction spike comparison .[6][13] This involves comparing the signal response of an analyte in a clean solvent to its response in a blank matrix extract spiked at the same concentration.
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare a Standard Solution: Create a standard solution of γ-nonalactone in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 50 ng/mL). This is your "Neat Standard" (A) .
-
Prepare a Blank Matrix Extract: Extract a sample that is known to not contain γ-nonalactone (a "blank" matrix) using your established sample preparation protocol.
-
Spike the Blank Extract: Add the γ-nonalactone standard to the blank matrix extract to achieve the same final concentration as the Neat Standard. This is your "Post-Spiked Sample" (B) .
-
Analyze and Calculate: Analyze both solutions (A and B) under the same LC-MS or GC-MS conditions. Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area of B / Peak Area of A) * 100
| Matrix Effect (ME) Value | Interpretation | Action Required |
| 80% - 120% | Minimal or acceptable matrix effect. | Method may be suitable, but monitoring is advised. |
| < 80% | Signal Suppression. | Compensation or minimization strategy is necessary. |
| > 120% | Signal Enhancement. | Compensation or minimization strategy is necessary. |
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]
Section 2: Calibration Strategies to Compensate for Matrix Effects
If you've confirmed that matrix effects are significant (>±20%), compensating for them through your calibration strategy is a primary solution.
Q4: My external calibration in a pure solvent is giving inaccurate results. What should I do?
This is a classic symptom of matrix effects. An external calibration curve prepared in a clean solvent does not account for the suppression or enhancement caused by the sample matrix, leading to erroneous quantification.[14] The solution is to use a calibration technique that incorporates the matrix.
Below is a decision-making workflow to help you choose the best strategy.
Caption: Decision workflow for selecting a matrix effect compensation strategy.
Q5: What is Matrix-Matched Calibration and when should I use it?
Matrix-Matched Calibration (MMC) is a widely used technique that involves preparing your calibration standards in a blank matrix extract that is identical or very similar to your samples.[15][16] This ensures that the standards and the samples experience the same matrix effects, thereby providing accurate quantification.[17]
Use MMC when:
-
You have access to a large, consistent supply of a blank matrix that is free of γ-nonalactone.
-
You are analyzing a large number of samples from the same matrix type.
-
A stable isotope-labeled internal standard is not available or is too costly.
Protocol 2: Preparing a Matrix-Matched Calibration Curve
-
Prepare Bulk Blank Extract: Homogenize and extract a sufficient quantity of the blank matrix material using your validated method. This will serve as the diluent for your calibration standards.
-
Prepare a High-Concentration Stock: Create a high-concentration stock solution of γ-nonalactone in a pure solvent.
-
Create Calibration Standards: Serially dilute the stock solution using the blank matrix extract to create a series of at least five calibration points covering your expected concentration range.
-
Analyze and Quantify: Analyze the matrix-matched standards and your unknown samples in the same analytical run. The matrix effects in the standards will cancel out the effects in the samples.
Q6: What is the Standard Addition Method and how does it work?
The Standard Addition Method (SAM) is a powerful quantitative technique used when it is difficult or impossible to obtain a representative blank matrix.[18][19] In this method, known amounts of the analyte are added ("spiked") directly into aliquots of the unknown sample.[20]
The sample's own matrix serves as the calibrant matrix. By measuring the signal increase with each addition, one can extrapolate back to determine the original concentration in the un-spiked sample.[21]
Caption: Workflow for the Standard Addition Method (SAM).
Protocol 3: Implementing the Standard Addition Method
-
Prepare Aliquots: Divide your unknown sample into at least four equal aliquots.
-
Spike Aliquots: Leave one aliquot un-spiked. To the remaining aliquots, add increasing, known amounts of a γ-nonalactone standard solution. For example, spike to create final added concentrations of 0, 25, 50, and 100 ng/mL.
-
Dilute to Final Volume: Ensure all aliquots are diluted to the same final volume to maintain a constant matrix concentration.
-
Analyze: Analyze all prepared aliquots.
-
Plot and Calculate: Plot the measured signal (peak area) on the y-axis against the added concentration on the x-axis. Perform a linear regression. The absolute value of the x-intercept is the original concentration of γ-nonalactone in the sample.[19]
Q7: What is Stable Isotope Dilution Analysis (SIDA) and why is it the "gold standard"?
Stable Isotope Dilution Analysis (SIDA) is the most robust method for correcting matrix effects and is considered the "gold standard" for quantification in mass spectrometry.[3][22] This technique involves adding a known amount of a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte to the sample before any extraction or cleanup steps.[11][23]
This isotopically labeled internal standard is chemically identical to the native analyte and thus behaves identically throughout the entire analytical process—including extraction, derivatization, and ionization.[24] Any signal suppression or enhancement will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved regardless of matrix effects or variations in sample recovery.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-318692) | 104-61-0 [evitachem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
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- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Standard addition - Wikipedia [en.wikipedia.org]
- 19. welchlab.com [welchlab.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Standard Addition - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 22. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of SPME Parameters for Gamma-nonalactone Extraction
Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) parameters for the extraction of gamma-nonalactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific application.
Introduction to SPME for this compound Analysis
This compound is a crucial aroma compound, imparting a characteristic sweet, coconut-like fragrance to a variety of products, including foods, beverages, and pharmaceuticals.[1][2][3] Accurate quantification of this compound is often essential for quality control and product development. Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its simplicity, sensitivity, and solvent-free nature.[4][5]
However, the efficiency of SPME is highly dependent on several experimental parameters.[6][7] Optimization of these parameters is critical to achieve reliable and reproducible results. This guide provides a structured approach to troubleshooting and optimizing your SPME method for this compound extraction.
Troubleshooting and FAQs: A Parameter-by-Parameter Guide
This section addresses common issues and questions encountered during the optimization of SPME parameters for this compound extraction in a question-and-answer format.
SPME Fiber Selection
Q: I am not detecting any or very low levels of this compound. Could my SPME fiber be the problem?
A: Absolutely. The choice of SPME fiber coating is one of the most critical factors influencing extraction efficiency. The principle of "like dissolves like" is a good starting point; the polarity of the fiber coating should match the polarity of the analyte. This compound is a moderately polar compound.
-
Expert Insight: For this compound and other lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice.[6] This mixed-phase fiber offers a combination of adsorption and absorption mechanisms, making it suitable for a broad range of volatile and semi-volatile compounds with varying polarities. Studies have shown its effectiveness in extracting lactones from complex matrices.[4][6]
-
Troubleshooting Steps:
-
Verify Fiber Type: Confirm that you are using a fiber suitable for moderately polar, semi-volatile compounds.
-
Consider Alternatives: If using a non-polar fiber like PDMS, you will likely experience low recovery for this compound. A polar fiber like Polyacrylate (PA) could be an alternative, but the mixed-phase DVB/CAR/PDMS generally provides better overall performance for a wider range of aroma compounds.
-
Fiber Conditioning: Ensure the fiber is properly conditioned according to the manufacturer's instructions before its first use and briefly reconditioned between injections to prevent carryover.
-
Q: How do I know if my fiber is still good? I'm seeing a decrease in sensitivity over time.
A: SPME fibers have a limited lifetime, typically 50-100 injections, depending on the sample matrix and operating conditions. A gradual decrease in peak area for your standards and samples is a common sign of a degraded fiber.
-
Self-Validation Protocol:
-
Run a Standard: Regularly inject a known concentration of a this compound standard.
-
Track Performance: Plot the peak area of the standard over time. A significant, consistent downward trend indicates fiber degradation.
-
Visual Inspection: Carefully inspect the fiber for any visible signs of damage or contamination.
-
Extraction Temperature
Q: What is the optimal extraction temperature for this compound, and how does it affect my results?
A: Extraction temperature is a double-edged sword. Increasing the temperature generally increases the vapor pressure of the analyte, facilitating its transfer from the sample matrix to the headspace.[8] However, for SPME, excessively high temperatures can have a negative impact. Adsorption onto the fiber is an exothermic process, so higher temperatures can lead to lower partitioning of the analyte onto the fiber coating.[9]
-
Expert Insight: The optimal temperature for HS-SPME is a balance between these two effects. For semi-volatile compounds like this compound, a temperature range of 40-70°C is typically a good starting point for optimization.[5][6][10] One study on margarine volatiles found an optimal temperature of approximately 47.5°C for a range of compounds including this compound.[6]
-
Troubleshooting Steps:
-
Low Signal: If you are experiencing a low signal, consider incrementally increasing the extraction temperature within the 40-70°C range.
-
Poor Reproducibility: Ensure your incubation system provides consistent and accurate temperature control. Fluctuations in temperature will lead to poor reproducibility.[11]
-
Extraction Time
Q: I'm not sure how long to expose the fiber. How do I determine the optimal extraction time?
A: SPME is an equilibrium-based technique. The optimal extraction time is the point at which the analyte has reached equilibrium between the sample matrix, the headspace, and the fiber coating.
-
Expert Insight: For semi-volatile compounds, achieving full equilibrium can be time-consuming. However, it is not always necessary to reach full equilibrium as long as the extraction time is kept consistent across all samples and standards for reproducible results. Typical extraction times for this compound range from 20 to 60 minutes.[5][6]
-
Experimental Protocol for Optimization:
-
Prepare several identical samples.
-
Expose the SPME fiber for different durations (e.g., 15, 30, 45, 60, 75 minutes) while keeping all other parameters constant.
-
Plot the peak area of this compound against the extraction time. The optimal time is typically at the beginning of the plateau of the curve, where a significant increase in extraction time results in only a small increase in peak area.
-
Sample Matrix Modifications: Salt and pH
Q: I've heard that adding salt to my sample can improve sensitivity. Is this true for this compound?
A: Yes, adding salt, typically sodium chloride (NaCl), can significantly improve the extraction efficiency of many volatile and semi-volatile compounds.[12] This is due to the "salting-out" effect, which decreases the solubility of organic compounds in the aqueous phase and promotes their partitioning into the headspace.[12][13]
-
Expert Insight: The amount of salt added should be sufficient to saturate the sample, which ensures a consistent ionic strength across all analyses and thus, better reproducibility.[12] A common starting point is to add 20-30% (w/v) of NaCl to the sample.
-
Troubleshooting Steps:
-
Low Recovery: If you are experiencing low recovery, especially from aqueous samples, try adding NaCl.
-
Inconsistent Results: Ensure you are adding the same amount of salt to every sample and standard.
-
Q: Does the pH of my sample matter for this compound extraction?
A: The pH of the sample can significantly influence the extraction of acidic and basic compounds.[13] this compound is a neutral compound, so the effect of pH is generally less pronounced. However, the overall sample matrix composition can be affected by pH, which may indirectly influence the release of volatile compounds. For some applications, acidification of the sample to around pH 3 has been shown to improve the extraction of a wide range of volatile organic compounds.[13]
-
Recommendation: While a major effect is not expected for this compound itself, it is good practice to control and maintain a consistent pH across all samples and standards to ensure reproducibility, especially when dealing with complex matrices. If your matrix contains other pH-sensitive compounds of interest, you may need to optimize the pH accordingly.
Data Presentation and Experimental Workflows
Table 1: Summary of Recommended Starting Parameters for this compound SPME Optimization
| Parameter | Recommended Starting Range/Value | Rationale |
| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum fiber suitable for semi-volatile, moderately polar compounds.[6] |
| Extraction Mode | Headspace (HS) | Minimizes matrix effects and extends fiber lifetime. |
| Extraction Temp. | 40 - 70 °C | Balances increased analyte volatility with the exothermic nature of fiber adsorption.[9] |
| Extraction Time | 20 - 60 min | Allows for sufficient partitioning of the analyte onto the fiber.[5][6] |
| Agitation | Consistent and vigorous | Facilitates mass transfer and accelerates equilibrium. |
| Salt Addition | 20-30% (w/v) NaCl | Increases the partitioning of this compound into the headspace.[12] |
| Sample pH | Maintain consistency | While this compound is neutral, consistent pH minimizes matrix variability. |
| Desorption Temp. | 240 - 260 °C | Ensures complete transfer of the analyte from the fiber to the GC inlet. |
| Desorption Time | 2 - 5 min | Allows for complete desorption without thermal degradation of the fiber. |
Experimental Workflow for SPME Parameter Optimization
Caption: Workflow for systematic optimization of SPME parameters.
Concluding Remarks
The successful analysis of this compound using HS-SPME-GC-MS hinges on the careful optimization of key experimental parameters. By systematically evaluating each parameter and understanding the underlying scientific principles, researchers can develop a robust, sensitive, and reproducible method. This guide serves as a starting point and a troubleshooting resource to address common challenges encountered in the field. Remember that for every new sample matrix, a re-evaluation and potential fine-tuning of the optimized method may be necessary to ensure data quality and accuracy.
References
- Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. (n.d.). MDPI.
- Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. (n.d.). MDPI.
- Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). (2022). PubMed.
- Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. (2009). PubMed.
- (PDF) Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. (2009). ResearchGate.
- Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019). PMC - NIH.
- Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. (2023). YouTube.
- Extraction temperature and time effect on SPME efficiency, and also... (n.d.). ResearchGate.
- C146-E424A Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu.
- High-Performing Restek PAL SPME Fibers. (n.d.). Restek.
- (PDF) Screening for Γ-Nonalactone in the Headspace of. (n.d.). Amanote Research.
- Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. (2021). Agilent.
- Effect of Salt Addition and Fermentation Time on Phenolics, Microbial Dynamics, Volatile Organic Compounds, and Sensory Properties of the PDO Table Olives of Gaeta (Italy). (2022). PMC - NIH.
- Improving sensitivity on untargeted SPME analysis (dairy). (2023). Chromatography Forum.
- The effect of the SPME temperature and time on the amount of extracted... (n.d.). ResearchGate.
- Evaluation of the salt addition for SPME Arrow. (n.d.). ResearchGate.
- SPME for GC Analysis. (n.d.). Restek.
- Effects of extraction pH on the volatile compounds from pea protein isolate: Semi-Quantification method using HS-SPME-GC-MS. (2021). PubMed.
- Food, Beverage and Aroma Analysis | Gas Chromatography. (n.d.). Entech Instruments.
- Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024). Frontiers.
- Effect of extraction temperature on SPME efficiency. Extraction conditions. (n.d.). ResearchGate.
- Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. (n.d.). CABI Digital Library.
- Optimization of the main parameters used in SPME extraction procedure.... (n.d.). ResearchGate.
- Evaluation of volatile profiles obtained for minimally-processed pineapple fruit samples during storage by headspace-solid phase microextraction gas chromatography-mass spectrometry. (n.d.). SciELO.
- Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. (n.d.). PMC - NIH.
- The Effect of Extraction Solvents, Temperature and Time on the Composition and Mass Fraction of Polyphenols in Dalmatian Wild Sage. (n.d.). Food Technology and Biotechnology.
- Effect of extraction time on the extraction efficiency of the MA-DI-SPME-GC procedure (conditions. (n.d.). ResearchGate.
Sources
- 1. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS [mdpi.com]
- 2. Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
Reducing off-flavors in the synthesis of Gamma-nonalactone
Welcome to the technical support center for Gamma-Nonalactone (γ-nonalactone) synthesis. This guide is designed for researchers, chemists, and production scientists encountering challenges in achieving high-purity γ-nonalactone, a valuable aroma compound known for its characteristic coconut and fruity notes.[1] As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common issues, from persistent off-flavors to yield optimization.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common off-flavors in synthetic γ-nonalactone, and what are their chemical origins?
A1: Achieving a clean, characteristic coconut aroma is the primary goal in γ-nonalactone synthesis. However, various side reactions and impurities can introduce undesirable sensory notes. Understanding the source of these off-flavors is the first step in eliminating them.
The most frequently encountered off-flavors include soapy, harsh chemical, waxy, and overly acidic notes. These can often be traced back to specific impurities or by-products formed during the synthesis or workup stages.
Table 1: Common Off-Flavors and Their Likely Chemical Sources
| Observed Off-Flavor | Sensory Description | Potential Chemical Source(s) | Likely Origin / Causal Reaction |
| Soapy / Fatty | Unpleasant, fatty, soap-like taste or smell. | Residual fatty acids, 4-hydroxynonanoic acid salts. | In biotransformation, incomplete conversion of precursor fatty acids.[2][3] In chemical synthesis, hydrolysis of the lactone ring under basic conditions during workup.[4] |
| Harsh / Acrid | Sharp, pungent, irritating chemical smell. | Unreacted starting materials (e.g., acrylic acid, heptanal), thermal decomposition products. | Incomplete reaction, improper stoichiometry, or excessive heat during distillation causing decomposition.[5] |
| Plastic / Polymeric | A "thick" or plastic-like note, increased viscosity. | Polymers of γ-nonalactone or acrylic acid. | Lactones can be prone to polymerization over time or under harsh acidic/basic conditions and high temperatures.[6] |
| Fruity (Incorrect) | Fruity notes that are not characteristic of peach or coconut. | Other lactones (e.g., γ-octalactone, γ-decalactone), other esters. | Side reactions from impurities in starting materials or non-specific biocatalysis in fermentation routes.[7] |
| Acidic / Sour | Sharp, sour, or vinegary notes. | Residual acid catalyst (e.g., sulfuric acid), unreacted acrylic acid, or hydrolysis to 4-hydroxynonanoic acid. | Incomplete neutralization during workup or exposure of the final product to moisture and acid.[4][6] |
Q2: My final product has a persistent "soapy" off-note. What is the likely cause and how can I prevent it?
A2: A "soapy" off-flavor is one of the most common complaints and is almost always linked to the presence of fatty acids or their salts. Soap is, by definition, the salt of a fatty acid.[2][8]
Causality: The γ-nonalactone ring is an ester. Under basic conditions (e.g., during a neutralization step with NaOH or NaHCO₃), the ester can be hydrolyzed back to its open-chain precursor, 4-hydroxynonanoic acid.[4][9] If this hydroxy acid is deprotonated by the base, it forms a carboxylate salt, which is literally a soap.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for soapy off-flavors.
Preventative & Corrective Actions:
-
Careful Neutralization: When neutralizing your reaction mixture (e.g., after acid-catalyzed cyclization), add the base slowly and with vigorous stirring, ideally at a low temperature, to avoid localized areas of high pH that promote hydrolysis.
-
Post-Neutralization Acid Wash: After separating the organic layer post-neutralization, wash it with a dilute, weak acid (like a citric acid solution or very dilute HCl) to re-protonate any carboxylate salts back into their acidic form, making them more soluble in the organic phase and distinct from the target lactone.
-
Thorough Water Washes: Following any acid or base wash, wash the organic layer multiple times with deionized water or brine to remove all residual salts. Check the pH of the final aqueous wash to ensure it is neutral.
-
Final Purification: High-vacuum distillation is very effective at separating the more volatile γ-nonalactone from less volatile hydroxy acids or their salts.
Q3: I am synthesizing γ-nonalactone via the radical addition of n-hexanol to an acrylate. What are the key parameters to control to minimize by-products?
A3: The free-radical addition route is a common and effective industrial method.[7][10] However, its success hinges on carefully controlling the reaction kinetics to favor the desired 1:1 addition product over side reactions.
Key Mechanistic Considerations: The reaction involves the formation of a radical on n-hexanol, which then adds across the double bond of an acrylate (like methyl acrylate or acrylic acid). The resulting radical intermediate must then abstract a hydrogen, typically from another n-hexanol molecule, to propagate the chain and form the precursor ester, which then lactonizes.
Diagram of Key Reaction Pathways:
Caption: Desired vs. side reaction pathways in radical addition synthesis.
Critical Parameters for Optimization:
-
Controlled Addition of Reactants: Do not add all reactants at once. A common strategy is to heat the bulk of the n-hexanol (which acts as both reactant and solvent) with the catalyst, and then slowly drip in the acrylic acid mixed with the initiator.[10] This keeps the instantaneous concentration of acrylic acid low, minimizing the chance of telomerization (where multiple acrylate units add together).
-
Temperature Control: The reaction should be maintained within a specific temperature window (often 170-190°C).[4] Too low, and the reaction rate will be impractically slow. Too high, and you risk thermal decomposition of the product and initiator, leading to a wider range of by-products and a darker product color.[5]
-
Initiator Concentration: Use the minimum effective concentration of the radical initiator (e.g., di-tert-butyl peroxide). Excess initiator can lead to unwanted side reactions and by-products derived from the initiator itself.
-
Efficient Water Removal: The lactonization step produces water. Using a Dean-Stark trap or adding a desiccant to a water separator can help drive the equilibrium towards the lactone product and prevent potential hydrolysis.[10]
Q4: What is the most effective laboratory-scale method for purifying crude γ-nonalactone to achieve high sensory quality?
A4: For laboratory-scale purification aimed at achieving the highest sensory quality, a multi-step approach is often necessary, culminating in fractional vacuum distillation. Simple extraction is often insufficient to remove closely related impurities.[11]
Recommended Protocol: Multi-Step Purification of Crude γ-Nonalactone
This protocol assumes you have already performed a basic aqueous workup to remove acid/base catalysts and water-soluble impurities.
Objective: To remove residual starting materials, polymeric substances, and colored impurities.
Materials:
-
Crude γ-nonalactone (post-workup)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Glassware for vacuum distillation (short path is ideal)
Step-by-Step Methodology:
-
Drying:
-
Dissolve the crude organic extract in a suitable solvent like diethyl ether or dichloromethane.
-
Add anhydrous sodium sulfate or magnesium sulfate, swirl, and let it stand for 20-30 minutes to remove residual water.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Flash Column Chromatography (for removing polar impurities and polymers):
-
Prepare a silica gel column using a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Dissolve the crude lactone from Step 1 in a minimal amount of the column solvent.
-
Load the sample onto the column.
-
Elute the column with the solvent system. γ-Nonalactone is moderately polar and should elute after non-polar impurities but before highly polar compounds like hydroxy acids or polymers.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation.
-
-
Fractional Vacuum Distillation (Final Polishing):
-
Rationale: This is the most critical step for separating compounds with different boiling points. γ-nonalactone has a boiling point of 121-122 °C at 6 mmHg.[12]
-
Set up a fractional vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss.
-
Ensure the system is leak-proof to maintain a stable, low pressure.
-
Heat the distillation flask gently using an oil bath.
-
Collect a small initial fraction (forerun), which will contain any low-boiling impurities.
-
Carefully collect the main fraction boiling at the expected temperature and pressure for γ-nonalactone.
-
Leave the high-boiling and polymeric residues behind in the distillation flask. The final product should be a colorless to pale yellow liquid with a clean coconut aroma.[5][13]
-
Q5: How can I analytically confirm the purity and identify the specific off-notes in my γ-nonalactone sample?
A5: Sensory evaluation is subjective. For precise quality control and troubleshooting, instrumental analysis is essential. The gold standard is Gas Chromatography (GC) coupled with various detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for purity analysis. It separates the volatile components of your sample and provides a mass spectrum for each, allowing for positive identification of γ-nonalactone and any by-products or impurities by comparing their spectra to library data.[14][15] Quantitative analysis can be performed by integrating the peak areas, ideally using an internal standard.
-
Gas Chromatography-Olfactometry (GC-O): This is a powerful technique for pinpointing the source of an off-aroma. As compounds elute from the GC column, the effluent is split. One portion goes to a standard detector (like FID or MS), while the other is sent to a "sniff port," where a trained analyst can smell each individual compound as it emerges. This allows you to directly correlate a specific peak on the chromatogram with a specific aroma (e.g., "soapy," "harsh"), even if that compound is present at a very low concentration.[15]
-
Stable Isotope Dilution Assay (SIDA): For highly accurate and precise quantification, SIDA is the preferred method. It involves adding a known amount of a synthesized, isotopically-labeled version of γ-nonalactone (e.g., containing ¹³C or ²H) to your sample as an internal standard.[16] Because this standard behaves almost identically to the analyte during extraction and analysis, it provides a very reliable quantification.
References
- Aguedo, M., et al. (2008). Production of lactones and peroxisomal beta-oxidation in yeasts. PubMed.
- Philip Morris USA (2015). This compound. Philip Morris USA.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ScenTree. (n.d.). This compound (CAS N° 104-61-0). ScenTree.
- Waché, Y., et al. (2003). β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone. ResearchGate.
- Suryadi, H. et al. (2019). Lactonization Castor Oil (Ricinus Communis) using Lipase B from Candida Antarctica Recombined Aspergillus oryzae as Bioflavor. SciTePress.
- Miller, G., et al. (2023). Summary of the methods used previously for quantification of γ-nonalactone 1 in wine, and their associated LOD (µg L −1 ). ResearchGate.
- Givaudan SA. (1996). Process for the production of gamma nonalactones in natural form. Google Patents.
- ScienceMadness. (2008). Synthesis of this compound (Coconut aroma). ScienceMadness Discussion Board.
- Chen, J. (2011). Synthesis method of this compound. Google Patents.
- T-N., D., et al. (2013). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. PMC - NIH.
- Nordeast Brewers Alliance. (n.d.). Off Flavor Tasting Guide. Nordeast Brewers Alliance.
- ODOWELL. (n.d.). Gamma Nonalactone manufacturers and suppliers in China. ODOWELL.
- Chen, J., et al. (2016). Characterisation of a By-Product Formed in the Industrial Production of γ-Nonalactone. ResearchGate.
- Miller, G., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. ResearchGate.
- ResearchGate. (n.d.). The pathway from ricinoleic acid to γ-decalactone and enzymes involved in the yeast peroxisomal β-oxidation. ResearchGate.
- Collas, S. (n.d.). Synthesis of gamma nonalactone. Prezi.
- Małajowicz, J., et al. (2020). Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. MDPI.
- de Andrade, R. F. S., et al. (2018). Production of γ-Decalactone by Yeast Strains under Different Conditions. PMC - NIH.
- ScenTree. (n.d.). Gamma-Decalactone (CAS N° 706-14-9). ScenTree.
- Wikipedia. (n.d.). γ-Decalactone. Wikipedia.
- ResearchGate. (n.d.). Improvement of γ-decalactone production by stimulating the import of ricinoleic acid and suppressing the degradation of γ-decalactone in Saccharomyces cerevisiae. ResearchGate.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound. FAO.
- Wright, J. (2017). Flavor Bites: γ-Nonalactone. Perfumer & Flavorist.
- Małajowicz, J., et al. (2020). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI.
- Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium. Scentspiracy.
- Solubility of Things. (n.d.). This compound. Solubility of Things.
- Homebrewing Stack Exchange. (2011). Soapy off-flavour source?. Homebrewing Stack Exchange.
- ResearchGate. (n.d.). Process optimization for production and purification of γ-decalactone from ricinoleic acid using Yarrowia lipolytica NCIM 3590. ResearchGate.
- Mitsui Chemicals, Inc. (2016). Ricinoleic acid polyester composition and process for production thereof. Google Patents.
- Sinofi Ingredients. (n.d.). This compound (Aldehyde C-18) | Wholesale Supplier. Sinofi Ingredients.
- India Science, Technology & Innovation. (n.d.). Scale-up process for isolation of ricinoleic acid from castor oil and its biotransformation to food-flavor perspective (+)-g-decalactone using Candida strain. ISTI Portal.
- ChemBK. (n.d.). This compound. ChemBK.
- Reddit. (2011). What ingredient gives some of the small brews a "soapy" taste?. Reddit.
- Homebrew Talk. (2014). Why is my beer always soapy?. Homebrew Talk.
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Stability of Gamma-nonalactone under different pH conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for gamma-nonalactone. This resource is designed to provide in-depth technical guidance and troubleshooting for experiments involving this widely used flavor and fragrance compound. As Senior Application Scientists, we've compiled this information based on both fundamental chemical principles and extensive laboratory experience to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound, also known as aldehyde C-18, is a cyclic ester with a characteristic creamy, coconut-like aroma.[1][2] It is a five-membered lactone ring with a pentyl side chain.[1] This compound is found naturally in various fruits like peaches, apricots, and coconuts.[1][2] Due to its pleasant scent, it is a key ingredient in the food and beverage industry to create coconut, peach, and tropical fruit flavors.[1] It is also utilized in the perfume industry.[3]
Q2: What are the general stability characteristics of this compound?
This compound is generally considered stable under typical processing conditions in the food and cosmetics industries, including heating and mixing.[1] However, its stability is significantly influenced by the pH of the medium. It is stable in acidic conditions but unstable in alkaline environments.[2][4]
Q3: What happens to this compound under alkaline conditions?
Under alkaline (basic) conditions, this compound is prone to hydrolysis.[3] This chemical reaction involves the opening of the lactone ring to form the corresponding hydroxy acid, 4-hydroxynonanoic acid. This transformation results in the loss of the characteristic coconut aroma.
Q4: Is the hydrolysis of this compound reversible?
Yes, the hydrolysis of lactones is a reversible reaction, existing in equilibrium.[5] In acidic conditions, the equilibrium favors the closed-ring lactone form. Conversely, in alkaline conditions, the equilibrium shifts towards the open-chain hydroxy acid form.
Troubleshooting Guide
Issue 1: Loss of Coconut Aroma in an Aqueous Formulation
-
Symptom: Your aqueous-based product, which initially had a distinct coconut scent from this compound, has lost its aroma over time.
-
Probable Cause: The pH of your formulation is likely neutral to alkaline (pH > 7), leading to the hydrolysis of this compound into the odorless 4-hydroxynonanoic acid.
-
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to determine the pH of your formulation.
-
Adjust the pH: If the pH is above 7, consider adding a food-grade acidulant (e.g., citric acid, phosphoric acid) to lower the pH to a mildly acidic range (e.g., pH 4-6). This will shift the equilibrium back towards the stable, aromatic lactone form.
-
Conduct a Stability Study: To determine the optimal pH for your specific formulation, it is recommended to perform a stability study. This involves preparing your formulation at different pH values and monitoring the concentration of this compound over time using analytical methods like gas chromatography (GC).
-
Issue 2: Inconsistent Analytical Quantification of this compound
-
Symptom: You are observing variable and non-reproducible results when quantifying this compound in your samples using GC or HPLC.
-
Probable Cause: The pH of your sample preparation and analytical mobile phase can affect the form of the molecule (lactone vs. hydroxy acid), leading to inconsistent chromatographic behavior.
-
Troubleshooting Steps:
-
Control Sample pH: Ensure that the pH of your samples is consistently acidic before injection. This can be achieved by adding a small amount of acid to your sample diluent.
-
Acidify Mobile Phase (for HPLC): If using HPLC, acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will ensure that this compound remains in its lactone form throughout the separation, leading to a single, sharp chromatographic peak.
-
Use a Stable Isotope Labeled Internal Standard: For the most accurate and precise quantification, especially in complex matrices like wine, the use of a stable isotope dilution assay (SIDA) with a labeled internal standard like ²H₂¹³C₂-γ-nonalactone is highly recommended.[6][7]
-
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.
Materials:
-
This compound standard
-
Buffer solutions (pH 4, 7, and 9)
-
Ethanol (or other suitable solvent)
-
HPLC or GC system with a suitable detector (e.g., FID for GC, UV or MS for HPLC)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1000 ppm).
-
Sample Preparation:
-
For each pH value to be tested, pipette a known volume of the stock solution into a volumetric flask.
-
Add the respective buffer solution (pH 4, 7, or 9) to the flask.
-
The final concentration of this compound should be suitable for your analytical method.
-
-
Incubation: Store the prepared samples at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated stability testing).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Sample Analysis: Analyze the samples using a validated GC or HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining against time for each pH condition.
Data Presentation
Table 1: Expected Stability of this compound at Different pH Values (Illustrative Data)
| Time (hours) | % this compound Remaining (pH 4) | % this compound Remaining (pH 7) | % this compound Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 24 | 99 | 95 | 70 |
| 48 | 98 | 90 | 50 |
| 72 | 97 | 85 | 35 |
| 168 (1 week) | 95 | 70 | 10 |
Visualizations
Caption: Equilibrium of this compound under Acidic and Alkaline Conditions.
Caption: Workflow for a pH Stability Study of this compound.
References
- Sinofi Ingredients. This compound (Aldehyde C-18) | Wholesale Supplier.
- ResearchGate.
- EvitaChem. Buy this compound (EVT-318692) | 104-61-0.
- ChemicalBook. gamma-Nonanolactone | 104-61-0.
- PubChem. This compound | C9H16O2 | CID 7710.
- ResearchGate. (PDF) Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS.
- National Genomics Data Center (CNCB-NGDC). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS.
- Sigma-Aldrich. g-Nonalactone analytical standard 104-61-0.
- NINGBO INNO PHARMCHEM CO.,LTD. Flavor Enhancements: The Sweet & Creamy Impact of Gamma-Nonanolactone in Food Products.
- The Good Scents Company. This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone.
- ResearchGate. Factors affecting the formation of this compound and its contribution to the flavor and aroma of aging beer.
- Sciencemadness Discussion Board. Synthesis of this compound (Coconut aroma).
- ODOWELL. EU Natural Gamma Nonalactone manufacturers and suppliers in China.
- Food and Agriculture Organization of the United Nations. This compound - Food safety and quality: details.
- Google Patents.
- Santa Cruz Biotechnology. γ-Nonalactone.
- Benchchem. This compound (Aldehyde C18).
- Wikipedia. γ-Nonalactone.
- Allan Chemical Corporation. pH vs.
- National Institutes of Health. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells.
- The Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
- ResearchGate. Effect of temperature on the activity and stability of WT and mutants.
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Challenges in the quantification of Gamma-nonalactone in complex matrices
Welcome to the technical support center for the analysis of Gamma-nonalactone (γ-nonalactone). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this potent aroma compound. This compound, with its characteristic creamy, coconut-like aroma, is a key flavor component in many foods, beverages, and consumer products.[1][2] However, its analysis is often challenging due to its volatility, low concentration in complex matrices, and susceptibility to matrix interference.[3][4]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound (also known as Aldehyde C-18) is a volatile organic compound belonging to the lactone family.[2] Its quantification is challenging for several key reasons:
-
Low Concentrations: It often exists at trace levels (parts per billion or trillion), pushing the limits of analytical instrumentation.[4]
-
Complex Matrices: Food, beverage, and biological samples are intricate mixtures of fats, proteins, sugars, and other compounds that can interfere with analysis.[3][5]
-
Volatility: As a volatile compound, it can be easily lost during sample preparation if not handled correctly.[4]
-
Matrix Effects: Co-extracted matrix components can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[6][7][8]
Q2: What is the most common analytical technique for γ-nonalactone quantification?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for analyzing volatile and semi-volatile compounds like γ-nonalactone.[2][9] The gas chromatograph separates the compound from other components in the sample extract, and the mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.[10] For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, monitoring the characteristic ion peak of γ-nonalactone at m/z 85.[9][10]
Q3: What are the primary sample preparation techniques for extracting γ-nonalactone?
The choice of extraction technique is critical and depends on the sample matrix.[9] The goal is to efficiently isolate γ-nonalactone while minimizing the co-extraction of interfering matrix components.[11] Common techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber adsorbs volatile compounds from the headspace above the sample.[10][12] It is excellent for concentrating volatiles and is widely used for food and beverage analysis.[13][14]
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorptive phase coated onto a magnetic stir bar, offering higher sensitivity for trace analysis.[15][16] The stir bar is placed directly into a liquid sample for extraction.[17]
-
Solid-Phase Extraction (SPE): Involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte.[18] Interfering compounds are washed away before the analyte is eluted with a small volume of solvent.
-
Liquid-Liquid Extraction (LLE): A classic technique that uses a solvent (like dichloromethane) to partition the analyte from the sample matrix.[9][18]
Q4: What is a matrix effect and how do I know if it's affecting my results?
A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in a mass spectrometer due to co-eluting compounds from the sample matrix.[7][8] This interference can lead to significant under- or overestimation of the analyte's true concentration.[19]
To diagnose matrix effects:
-
Post-Extraction Spike Comparison: Prepare two sets of samples. In the first set, spike a known concentration of γ-nonalactone into a clean solvent. In the second set, spike the same concentration into a blank matrix extract (a sample that does not contain the analyte but has been through the entire extraction process).
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Matrix Extract) / (Peak Area in Clean Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.[20]
-
Troubleshooting Guide
Issue 1: Low or No Recovery of γ-nonalactone
Q: I'm not detecting γ-nonalactone or the signal is extremely low. What could be the cause?
A: Low recovery is a common issue stemming from problems in sample preparation or the analytical setup. The cause is often related to the analyte being lost before it reaches the detector.
Causality & Troubleshooting Steps:
-
Inefficient Extraction (Sample Preparation): Your chosen method may not be optimal for the matrix.
-
HS-SPME: The fiber coating, extraction time, or temperature may be incorrect. For lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed polarity.[12] Optimize extraction time and temperature; higher temperatures increase volatility but can also degrade the sample or fiber.[12]
-
SBSE/SPE/LLE: The sorbent material or solvent may not have the correct polarity to efficiently capture γ-nonalactone. Ensure pH adjustments are made if necessary, as lactones can be susceptible to hydrolysis under strong basic or acidic conditions.
-
-
Analyte Loss During Transfer: Volatile compounds can be lost easily.
-
Vial Sealing: Ensure all sample vials use high-quality septa and are sealed correctly to prevent analyte loss from the headspace.
-
GC Inlet Issues: Active sites in a dirty or non-deactivated GC inlet liner can irreversibly adsorb analytes, especially at low concentrations.[6] Regularly replace the inlet liner and use deactivated liners.
-
-
Sub-Optimal GC-MS Conditions:
-
Incorrect Column: Ensure you are using a column with appropriate polarity. A mid-polarity column like a DB-5MS or a polar DB-Wax is commonly used for flavor compounds.[10]
-
Low Desorption/Injection Temperature: If using SPME or SBSE, the thermal desorption temperature in the GC inlet may be too low to release the analyte from the fiber/stir bar. Consult the fiber manufacturer's guidelines for maximum temperature limits.
-
Workflow Diagram: General Analysis Path
Sources
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- 4. The Challenges of Analyzing Flavors in Foods | Lab Manager [labmanager.com]
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- 10. Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gamma-Nonalactone Stability in Food Processing
Welcome to the technical support center for Gamma-Nonalactone (γ-Nonalactone). This guide is designed for researchers, scientists, and formulation experts to navigate the complexities of maintaining the stability of this key flavor compound during food processing. As a valuable lactone providing characteristic coconut, peach, and creamy notes, its preservation is critical for product quality and shelf-life.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in scientific principles to ensure the integrity of your final product.
Section 1: Understanding this compound Degradation
This section lays the foundational knowledge for diagnosing and preventing degradation. Understanding the 'why' behind the instability is the first step toward a robust solution.
Q1: What is this compound and why is its stability a primary concern during food processing?
This compound (also known as Aldehyde C-18) is a five-membered lactone ring with a pentyl side chain, classified as a fatty acyl lipid.[2] It is a widely used flavoring agent in the food industry, prized for its intense coconut aroma at high concentrations and peachy, apricot notes at lower levels.[1] Its stability is a significant concern because its chemical structure, a cyclic ester, is susceptible to degradation under common food processing conditions such as high temperatures, extreme pH, and enzymatic activity.[3][4] Degradation leads to the loss of its characteristic aroma, the formation of undesirable off-flavors, and ultimately, a compromised sensory profile of the final product.
Q2: What are the primary chemical pathways through which this compound degrades?
The degradation of this compound primarily occurs through three main pathways: hydrolysis (both acid and base-catalyzed), thermal decomposition, and enzymatic action. Oxidative reactions can also play a role, though the lactone structure is generally considered to have satisfactory oxidative stability.[1]
-
Hydrolysis: This is the most common degradation pathway. The ester bond in the lactone ring is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or alkaline conditions.[5][6]
-
Alkaline Hydrolysis (Saponification): In basic environments (high pH), the lactone ring opens to form the corresponding salt of 4-hydroxynonanoic acid. This reaction is generally irreversible and leads to a complete loss of the characteristic coconut aroma.[7][8] this compound is noted to be unstable in alkali.[3][4][9]
-
Acid-Catalyzed Hydrolysis: In acidic environments (low pH), the reaction is an equilibrium between the lactone and its open-chain hydroxy acid form (4-hydroxynonanoic acid).[5][10] While the equilibrium may favor the lactone form under certain conditions, even a partial opening of the ring can diminish the aroma intensity. The compound is generally more stable in acidic conditions than alkaline ones.[3][4][9]
-
-
Thermal Decomposition (Pyrolysis): When subjected to high temperatures, particularly above 140-165°C, this compound can undergo pyrolysis.[2][11][12] This process involves complex fragmentation of the molecule, leading to the formation of various volatile compounds that can introduce smoky, acrid, or otherwise undesirable off-notes.[2][3]
-
Enzymatic Degradation: Certain enzymes, such as lactonases or other hydrolases present in microorganisms or derived from raw materials, can catalyze the hydrolysis of the lactone ring.[13][14] This is a significant consideration in fermented products or when using ingredients with high enzymatic activity.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Section 2: Troubleshooting Guide - Common Processing Issues
This section addresses specific problems encountered during experiments and manufacturing, providing causal explanations and actionable solutions.
Q3: My product is losing its coconut aroma after thermal processing (e.g., baking, pasteurization). What is happening and how can I mitigate this?
Causality: The loss of aroma during thermal processing is likely due to a combination of two factors:
-
Volatility: this compound is a volatile compound. During heating, it can simply evaporate from the food matrix, leading to a perceived loss of aroma.
-
Thermal Decomposition: If temperatures exceed approximately 140°C (280°F), the lactone can begin to undergo pyrolysis, chemically breaking down into compounds that do not possess the desired coconut aroma.[2][11][12]
Troubleshooting & Solutions:
| Strategy | Mechanism of Action | Key Implementation Steps |
| Process Temperature & Time Optimization | Minimize thermal decomposition and evaporation. | Conduct a time-temperature study to find the minimum thermal load required to achieve safety and quality targets (e.g., HTST vs. LTLT pasteurization). |
| Late-Stage Addition | Reduce the total heat exposure of the flavor compound. | If possible, add the this compound during the cooling phase of the process, after the most intense heating steps are complete. |
| Use of Fixatives or Carriers | Increase the retention of the volatile compound in the matrix. | Incorporate this compound into a carrier system like propylene glycol or vegetable oil, which can help anchor it within the food matrix.[2][15] |
| Microencapsulation | Create a physical barrier to protect against heat and prevent evaporation. | Encapsulate the this compound before adding it to the product. (See Protocol in Section 3).[16][17] |
Q4: I'm observing soapy or off-flavors in my beverage, which has a pH of 8.0. What is the likely cause?
Causality: At a pH of 8.0, you are in an alkaline environment. The primary cause of flavor degradation here is base-catalyzed hydrolysis (saponification). The lactone ring of this compound is being irreversibly opened to form the sodium or potassium salt of 4-hydroxynonanoic acid.[7][8] These fatty acid salts are essentially soaps, which can impart a characteristic soapy off-flavor and lead to a complete loss of the desired coconut aroma. This compound is explicitly known to be unstable in alkaline conditions.[3][4]
Troubleshooting & Solutions:
-
pH Adjustment: The most effective solution is to lower the pH of your product. This compound is significantly more stable in neutral to slightly acidic conditions.[3][9] Aim for a final product pH below 7.0, if your product formulation allows.
-
Buffering System: Incorporate a food-grade buffering system (e.g., citrate or phosphate buffers) to maintain the pH in a more stable range (pH 4-6) throughout processing and storage.
-
Protective Matrix: If pH adjustment is not possible, consider using an encapsulated form of this compound. The capsule wall can provide a temporary barrier against the high pH of the bulk medium.[16]
Q5: How does the presence of reducing sugars and amino acids affect this compound stability during baking?
Causality: The combination of reducing sugars (like glucose or fructose) and amino acids under heat triggers the Maillard reaction, a form of non-enzymatic browning responsible for many desirable flavors in baked goods.[12][18][19][20] This reaction typically occurs between 140°C and 165°C.[12][18][21] While this compound itself does not directly participate as a primary reactant in the Maillard reaction, the high-heat environment can lead to its thermal degradation. Furthermore, the complex mixture of reactive intermediates formed during the Maillard reaction could potentially interact with the lactone, although this is less characterized. The primary concern remains the overlap of the temperature conditions required for the Maillard reaction with those that cause pyrolysis of the lactone.
Troubleshooting & Solutions:
-
Encapsulation: This is the most robust strategy in baking. A heat-stable shell can protect the this compound during the initial, high-heat phases of baking, releasing it as the product cools or during mastication.
-
Flavor System Design: Pair this compound with other flavor compounds that are either more heat-stable or are themselves products of the Maillard reaction to create a more harmonious and stable final flavor profile.
-
Process Optimization: While challenging in baking, slight reductions in surface temperature or baking time could help preserve the lactone without overly compromising the desirable Maillard browning.
Section 3: Proactive Stabilization Strategies & Protocols
Preventing degradation from the start is more effective than correcting it later. This section provides detailed protocols for proactive stabilization.
Q6: What is a reliable protocol for protecting this compound through microencapsulation?
Microencapsulation provides a physical barrier, protecting the active compound from heat, pH, oxygen, and interaction with other ingredients.[16][17][22] Spray drying is a common and effective technique.
Caption: Experimental workflow for microencapsulation via spray drying.
Protocol: Microencapsulation of this compound via Spray Drying
This protocol is a standard starting point and should be optimized for specific equipment and product matrices.
-
Materials:
-
This compound (≥98% purity)
-
Carrier Oil (e.g., medium-chain triglyceride oil)
-
Wall Materials: Gum Arabic, Maltodextrin (DE 10-15)
-
Deionized Water
-
High-Shear Mixer
-
High-Pressure Homogenizer
-
Spray Dryer
-
-
Procedure:
-
Wall Solution Preparation: Dissolve gum arabic and maltodextrin in deionized water at 40°C with gentle stirring (e.g., a 3:1 ratio of maltodextrin to gum arabic, making up 30% w/w of the final aqueous solution). Allow the solution to hydrate for at least 2 hours.
-
Core Preparation: Prepare the core material by mixing this compound with the carrier oil. A typical load is 20-25% of the total solids content (wall material + core).
-
Emulsification: Add the core material (oil phase) to the wall solution (aqueous phase) and emulsify using a high-shear mixer for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., at 30-40 MPa) for 2-3 passes to create a fine, stable emulsion with small oil droplets. This step is critical for high encapsulation efficiency.[16]
-
Spray Drying: Atomize the final emulsion into a spray dryer. Typical operating conditions are an inlet air temperature of 180°C and an outlet temperature of 80-90°C. Higher inlet temperatures can lead to better encapsulation efficiency.[16][17]
-
Collection & Storage: The resulting dry powder is collected from the cyclone. Store the microcapsules in a cool, dry place, away from light and oxygen, in an airtight container.[23]
-
Section 4: Analytical Protocols for Stability Testing
Accurate quantification is essential to evaluate the effectiveness of your stabilization strategies.
Q7: How can I accurately quantify the degradation of this compound in my product over time or after processing?
Methodology: The gold standard for quantifying volatile and semi-volatile flavor compounds like this compound in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS).[24][25] To achieve high accuracy, a Stable Isotope Dilution Assay (SIDA) is recommended, where a known amount of an isotopically labeled version of this compound is added as an internal standard at the beginning of the sample preparation.[26][27]
Caption: Workflow for quantitative analysis using SIDA-GC-MS.
Protocol: Quantification by SIDA-SPE-GC-MS
This protocol is adapted for a liquid matrix like a beverage or wine and requires specialized analytical equipment.
-
Materials:
-
Food/beverage sample
-
Isotopically-labeled this compound (e.g., ²H₂¹³C₂-γ-nonalactone) solution in ethanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
-
Solvents: Dichloromethane, Ethanol (analytical grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Procedure:
-
Sample Preparation: Take a precise volume of your liquid sample (e.g., 50 mL).
-
Internal Standard Spiking: Add a known quantity of the isotopically-labeled internal standard solution to the sample.[24] This standard will account for any analyte loss during extraction and analysis.
-
Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with water).
-
Elute the this compound and the internal standard using a non-polar solvent like dichloromethane.
-
-
Drying and Concentration: Dry the collected eluate over anhydrous sodium sulfate and concentrate it to a small, known volume (e.g., 200 µL) under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS.
-
Use a temperature program that effectively separates this compound from other matrix components.
-
Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native this compound and the labeled internal standard for maximum sensitivity and specificity.
-
-
Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a previously established calibration curve.[24]
-
Section 5: Frequently Asked Questions (FAQs)
Q8: What are the ideal storage conditions for pure this compound and for finished food products containing it?
For pure this compound, storage should be in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[23] It should be kept in tightly sealed, non-reactive containers (e.g., glass, tin, or aluminum).[3][4][9] For finished food products, the same principles apply. Additionally, refrigerated storage is often beneficial to slow down any potential hydrolytic or enzymatic degradation reactions, thereby extending the shelf life of the flavor profile.
Q9: Can this compound be produced naturally in my product during fermentation?
Yes. Certain microorganisms, particularly yeasts like Saccharomyces cerevisiae, can produce this compound during fermentation processes, such as in beer and wine making.[28][29] The precursors are often fatty acids like linoleic acid, which are converted through metabolic pathways.[28] Therefore, the presence of this compound in a fermented product may not solely be from what was added; it can also be an intrinsic part of the fermentation bouquet. Understanding this can be crucial when troubleshooting flavor profiles.
References
- Sinofi Ingredients. (n.d.). This compound (Aldehyde C-18) | Wholesale Supplier.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7710, this compound.
- Imperial Brands. (2015). This compound.
- ResearchGate. (n.d.). Summary of the methods used previously for quantification of γ-nonalactone 1 in wine, and their associated LOD (µg L−1).
- Timm, C. M., et al. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. bioRxiv.
- ResearchGate. (n.d.). Factors affecting the formation of this compound and its contribution to the flavor and aroma of aging beer.
- Miller, G., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. National Center for Biotechnology Information.
- ResearchGate. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS.
- ODOWELL. (n.d.). EU Natural Gamma Nonalactone manufacturers and suppliers in China.
- Nguyen, T. L., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
- Google Patents. (1996). Process for the production of gamma nonalactones in natural form.
- Gliszczyńska, A., et al. (2020). Development of Microencapsulation Method of Gamma-Decalactone. MDPI.
- Simões, A., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry.
- Consolidated Chemical. (n.d.). Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound.
- The Good Scents Company. (n.d.). This compound.
- ODOWELL. (n.d.). Gamma Nonalactone manufacturers and suppliers in China.
- ResearchGate. (n.d.). Mechanism of hydrolysis of GVL in an acidic environment.
- Wikipedia. (n.d.). Maillard reaction.
- Rodrigues, F., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI.
- ResearchGate. (2020). Development of Microencapsulation Method of Gamma-Decalactone.
- Granatier, M., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Holzforschung.
- Food and Agriculture Organization of the United Nations. (2000). This compound.
- Motelica, L., et al. (2024). The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films. MDPI.
- MasterClass. (2022). Maillard Reaction Explained: What Is the Maillard Reaction?.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- San Diego State University. (2019). The Maillard Reaction.
- McGraw Hill. (n.d.). Maillard reaction. AccessScience.
- National Center for Biotechnology Information. (2008). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection.
- BYJU'S. (n.d.). Mechanism of the Maillard Reaction.
- O'Brien, J. (1996). Non-Enzymatic Degradation Pathways of Lactose and Their Significance in Dairy Products. Journal of the Society of Dairy Technology.
- Šaponjac, V. T., et al. (2021). Role of the Encapsulation in Bioavailability of Phenolic Compounds. National Center for Biotechnology Information.
- Dima, C., et al. (2023). Encapsulation of Active Substances in Natural Polymer Coatings. National Center for Biotechnology Information.
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- 29. researchgate.net [researchgate.net]
Optimizing fermentation conditions for microbial Gamma-nonalactone production
Welcome to the technical support center for the microbial production of γ-nonalactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing fermentation conditions for this valuable aroma compound. Here, we will address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common microbial strains used for γ-nonalactone production?
A1: A variety of yeasts and fungi are known to produce γ-nonalactone. Among the most frequently utilized are species from the genera Yarrowia, Sporobolomyces, Pichia, and Saccharomyces. Specifically, Yarrowia lipolytica is a well-regarded producer due to its ability to metabolize lipids and fatty acids, which are precursors to γ-nonalactone.[1][2] Sporobolomyces odorus and various Pichia species, such as Pichia ohmeri and Pichia stipitis, have also demonstrated the capability to produce γ-nonalactone from specific precursors.[3] Saccharomyces cerevisiae, the common brewer's and baker's yeast, can also produce γ-nonalactone, particularly when provided with the appropriate precursors like linoleic acid.[4][5]
Q2: What is the primary precursor for microbial γ-nonalactone biosynthesis?
A2: The primary and most well-documented precursor for the microbial biosynthesis of γ-nonalactone is linoleic acid, an unsaturated C18 fatty acid.[4][5] The biosynthetic pathway involves the oxidation of linoleic acid to form hydroxy fatty acids, which are then shortened through β-oxidation to yield 4-hydroxynonanoic acid. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form γ-nonalactone, especially under acidic conditions.[6] Other potential precursors that have been investigated include ricinoleic acid and 4-oxononanoic acid.[1][4][5]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your fermentation experiments, providing potential causes and actionable solutions.
Issue 1: Low or No γ-Nonalactone Titer
Q: My fermentation is complete, but the final titer of γ-nonalactone is significantly lower than expected, or even undetectable. What are the likely causes and how can I fix this?
A: Low productivity is a common challenge in microbial fermentation. The root cause often lies in one or more suboptimal fermentation parameters.
Potential Causes & Solutions:
-
Inadequate Precursor Supply:
-
Explanation: The production of γ-nonalactone is directly dependent on the availability of its precursor, typically linoleic acid or a suitable lipid source like castor oil.[1][7] Without sufficient precursor, the metabolic pathway cannot proceed efficiently.
-
Solution: Supplement the fermentation medium with a suitable precursor. The optimal concentration will need to be determined empirically for your specific strain and process. A starting point could be in the range of 1-5 g/L of the chosen lipid source. It's also important to consider the timing of precursor addition; sometimes a fed-batch strategy is more effective than adding it all at the beginning.
-
-
Suboptimal Carbon-to-Nitrogen (C/N) Ratio:
-
Explanation: The C/N ratio of the fermentation medium significantly influences whether the microbial culture prioritizes primary metabolism (growth) or secondary metabolism (production of compounds like γ-nonalactone). A high C/N ratio, indicating nitrogen limitation, often triggers the production of secondary metabolites.[8][9]
-
Solution: Adjust the C/N ratio of your medium. This can be achieved by either increasing the carbon source concentration (e.g., glucose, glycerol) or decreasing the nitrogen source concentration (e.g., yeast extract, peptone). Experiment with C/N ratios in the range of 30:1 to 80:1 to find the optimal balance for your system.
-
-
Incorrect Fermentation pH:
-
Explanation: The pH of the fermentation broth affects enzyme activity and nutrient uptake. For many yeast species, a slightly acidic to neutral pH is optimal for growth and metabolite production. The final lactonization step to form γ-nonalactone is also favored by acidic conditions.[6]
-
Solution: Monitor and control the pH of your fermentation. The optimal pH can vary between strains, but a range of 5.0 to 6.5 is a good starting point for many yeasts.[1][10] Use appropriate buffers or an automated pH control system to maintain the desired pH throughout the fermentation.
-
-
Inappropriate Temperature:
-
Explanation: Temperature is a critical parameter that influences microbial growth rate and enzyme kinetics. Each microorganism has an optimal temperature range for growth and production. Deviations from this range can lead to reduced metabolic activity. For many yeasts, this temperature is typically between 25°C and 35°C.[10][11]
-
Solution: Optimize the fermentation temperature for your specific microbial strain. Conduct small-scale experiments at different temperatures (e.g., 25°C, 30°C, 35°C) to determine the optimal condition for γ-nonalactone production.
-
| Parameter | Typical Range | Rationale |
| Precursor (Linoleic Acid/Castor Oil) | 1 - 5 g/L | Direct substrate for the biosynthetic pathway. |
| C/N Ratio | 30:1 - 80:1 | A high C/N ratio can shift metabolism towards secondary metabolite production.[8] |
| pH | 5.0 - 6.5 | Influences enzyme activity and the final lactonization step.[12][13][14] |
| Temperature | 25°C - 35°C | Affects microbial growth and metabolic rates.[10][11][15][16] |
Table 1: Key Fermentation Parameters for γ-Nonalactone Production
Issue 2: Poor Biomass Growth
Q: My microbial culture is not growing well, resulting in low cell density. How does this impact γ-nonalactone production and what can I do to improve it?
A: Insufficient biomass is a significant bottleneck, as a lower number of cells will naturally lead to a lower overall production of the target compound.
Potential Causes & Solutions:
-
Nutrient Limitation (Excluding Intentional Nitrogen Limitation):
-
Explanation: While nitrogen limitation is used to induce secondary metabolism, a complete lack of essential nutrients will inhibit growth altogether. This includes not only the primary carbon and nitrogen sources but also essential minerals and vitamins.
-
Solution: Ensure your fermentation medium is well-balanced for the growth phase. Consider a two-stage fermentation where the initial phase focuses on robust biomass accumulation with a balanced medium, followed by a production phase where the C/N ratio is shifted to favor γ-nonalactone synthesis.
-
-
Inadequate Aeration and Agitation:
-
Explanation: For aerobic microorganisms, dissolved oxygen (DO) is crucial for cellular respiration and growth.[17] Poor agitation can lead to insufficient mixing and localized nutrient depletion.
-
Solution: Optimize the agitation speed and aeration rate to maintain an adequate DO level, typically above 20% of saturation, during the growth phase.[17] Be mindful that excessive shear from high agitation can damage cells.
-
-
Suboptimal Inoculum:
-
Explanation: A small or unhealthy inoculum will lead to a long lag phase and may not reach a high cell density.
-
Solution: Use a healthy, actively growing seed culture to inoculate your production fermenter. The inoculum volume should typically be between 5-10% of the final fermentation volume.
-
Issue 3: Inconsistent Results Between Batches
Q: I am observing significant variability in γ-nonalactone production from one fermentation batch to the next. How can I improve the reproducibility of my experiments?
A: Inconsistent results are often due to subtle variations in experimental conditions. Rigorous process control is key to achieving reproducibility.
Potential Causes & Solutions:
-
Variability in Media Preparation:
-
Explanation: Minor differences in the weighing of components or the final volume of the medium can alter nutrient concentrations and the C/N ratio.
-
Solution: Implement a strict and standardized protocol for media preparation. Use calibrated equipment and document every step.
-
-
Inconsistent Inoculum Quality:
-
Explanation: The age, cell density, and metabolic state of the seed culture can vary, leading to different fermentation profiles.
-
Solution: Standardize your inoculum preparation protocol. Grow the seed culture for a fixed period to a specific optical density before using it for inoculation.
-
-
Fluctuations in Fermentation Parameters:
-
Explanation: Even small deviations in temperature, pH, or dissolved oxygen can impact the final product titer.
-
Solution: Utilize a well-calibrated bioreactor with automated control of key parameters. Regularly monitor and log the data to ensure consistency.
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Basic Batch Fermentation for γ-Nonalactone Production
-
Media Preparation: Prepare the fermentation medium with a defined C/N ratio (e.g., 50:1). A typical medium might contain glucose (50 g/L), yeast extract (2.5 g/L), (NH₄)₂SO₄ (1 g/L), KH₂PO₄ (1 g/L), and MgSO₄·7H₂O (0.5 g/L). Add the precursor (e.g., 2 g/L castor oil) and sterilize.
-
Inoculum Preparation: Inoculate a seed culture in a balanced growth medium (e.g., YPD) and incubate at 30°C with shaking until it reaches the mid-logarithmic phase.
-
Inoculation: Inoculate the sterile fermentation medium with the seed culture to an initial optical density (OD₆₀₀) of approximately 0.1.
-
Fermentation: Incubate the production culture at 30°C with an agitation of 200 rpm for 72-96 hours. Maintain the pH at 6.0 using sterile NaOH or HCl.
-
Sampling and Analysis: Withdraw samples aseptically at regular intervals to monitor cell growth (OD₆₀₀) and γ-nonalactone concentration.
Protocol 2: Extraction and Quantification of γ-Nonalactone
-
Extraction: Centrifuge a sample of the fermentation broth to separate the cells. To the supernatant, add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes and allow the phases to separate. Collect the organic phase. Repeat the extraction process for better recovery.
-
Analysis: Analyze the extracted γ-nonalactone using Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20][21] Use a standard curve of pure γ-nonalactone to quantify the concentration in your samples.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the general biosynthetic pathway of γ-nonalactone from linoleic acid in microorganisms.
Caption: Troubleshooting flowchart for low γ-nonalactone yield.
References
- Miller, G., Barker, D., Pilkington, L., & Deed, R. C. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Food Chemistry, 411, 135509.
- Ibrahim, M. H., Jaafar, H. Z. E., Rahmat, A., & Rahman, Z. A. (2011). The Relationship of Nitrogen and C/N Ratio with Secondary Metabolites Levels and Antioxidant Activities in Three Varieties of Malaysian Kacip Fatimah (Labisia pumila Blume). Molecules, 16(7), 5495–5504. [Link]
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Troubleshooting peak tailing in GC analysis of Gamma-nonalactone
Navigating the Nuances of Peak Tailing in Gamma-nonalactone Analysis
Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving a perfectly symmetrical Gaussian peak is the goal of every chromatographer. However, compounds like this compound, with their polar lactone functionality, can present challenges, with peak tailing being a common and frustrating issue.[1][2] Tailing not only compromises the aesthetic of your chromatogram but also negatively impacts resolution and the accuracy of peak integration, which is critical for reliable quantification.[3][4]
This guide is designed to provide a logical, in-depth approach to troubleshooting this specific problem. We will move from the most common physical setup errors to more subtle chemical interactions and method-related parameters, explaining the underlying science at each step.
Part 1: The Initial Diagnosis - What is the Tailing Telling You?
Before touching a wrench or changing a parameter, a careful look at your chromatogram provides the most crucial clue. The first step is to determine the scope of the problem.[3][5]
-
Are ALL peaks tailing, including the solvent peak? This almost always points to a physical problem in the gas flow path. The issue is indiscriminate, affecting every compound that travels through the system.[3][5][6] Common culprits include a poorly installed column, a bad column cut, or a leak.
-
Is it primarily the this compound peak (and other polar analytes) that tails? This strongly suggests a chemical interaction problem. Your analyte is engaging in unwanted secondary interactions with "active sites" within the system.[3][5][6][7]
This initial diagnosis is your primary guide for where to focus your troubleshooting efforts.
Caption: Initial diagnostic workflow for peak tailing.
Part 2: Troubleshooting Physical Flow Path Disruptions
When all peaks are tailing, you are hunting for a physical disruption that creates turbulence or unswept volumes in your system.[3][6]
Q1: Could my column installation be the problem?
Answer: Absolutely. This is one of the most frequent causes of universal peak tailing. If the column is positioned too high or too low within the inlet, it can create dead volumes.[3][8] Analyte molecules get trapped in these unswept pockets and slowly diffuse back into the carrier gas stream, creating a tail.[3]
Causality: The goal of column installation is to ensure a smooth, uninterrupted path for the vaporized sample from the inlet liner directly into the column. An incorrect insertion depth creates turbulence and voids where there is no consistent carrier gas flow.
Solution: Re-install the column. Every GC manufacturer specifies the precise distance the column should be inserted into the inlet.
Experimental Protocol: Proper Column Installation
-
Preparation: Cool down the inlet and detector. Turn off the carrier gas flow at the instrument (do not turn off the cylinder). Remove the old column.
-
Inspection: Clean the inlet and detector ports of any small ferrule fragments from the previous installation.[9] This is also an opportune time to perform inlet maintenance (see Part 3).
-
Measurement: Thread the column nut and a new, appropriately sized ferrule onto the column. Consult your GC instrument manual for the exact insertion distance for your specific inlet. Use a ruler or the markings on the septum to measure this distance precisely from the tip of the ferrule.[8][10]
-
Installation: Gently insert the column into the inlet to the correct depth. Finger-tighten the column nut, then use a wrench to tighten it an additional one-quarter to one-half turn. Do not overtighten , as this can crush the column or damage the ferrule.[10]
-
Verification: Restore carrier gas flow and perform a leak check.
Q2: How important is the quality of the column cut?
Answer: Critically important. A poor column cut can be a significant source of peak tailing.[4][11] A jagged or angled cut creates a turbulent flow path at the column entrance.[6][10] This turbulence can trap a portion of the analyte molecules, causing them to enter the column later than the main band, which results in a tailing or "chair-shaped" peak.[3]
Causality: The cut face of the column must be perfectly flat (a 90° angle to the column wall) and free of burrs or fractures.[10] This ensures that the entire sample band enters the column simultaneously without any physical obstruction.
Solution: Re-cut the column using a proper scoring wafer or tool.
Experimental Protocol: Achieving a Perfect Column Cut
-
Scoring: Use a ceramic scoring wafer or a diamond-tipped scribe. Gently score the polyimide coating of the column. Do not apply excessive pressure; a light scratch is sufficient.
-
Breaking: While holding the column securely on both sides of the score, flex the column away from the scored mark. It should snap cleanly.
-
Inspection: Examine the cut end with a small magnifier or microscope.[8][11] The surface should be a perfect, flat mirror. If you see any shards, jagged edges, or angled surfaces, repeat the cut.
-
Cleaning: Wipe the end of the column with a lint-free cloth dampened with methanol or hexane to remove any fingerprints or debris before installation.[10]
Part 3: Tackling Chemical Interactions and Active Sites
If only your this compound peak and other polar compounds are tailing, you are likely dealing with active sites within your GC system. This compound, as a cyclic ester (lactone), has polar oxygen atoms that can form hydrogen bonds with active silanol (Si-OH) groups.[6][12] These secondary interactions cause some analyte molecules to be retained longer than they should be, resulting in peak tailing.[5][7]
Caption: Interaction of polar analytes with active sites.
Q3: My inlet liner looks clean. Could it still be the problem?
Answer: Yes. Active sites are microscopic and cannot be seen. Over time, the deactivation layer on the inside of the liner can be worn away or masked by non-volatile sample matrix components, exposing active silanol groups on the glass surface.[7] Septum particles can also accumulate in the liner, providing another source of activity.[13]
Causality: The hot inlet is the first place the sample interacts with the system. Any activity here will have a pronounced effect on sensitive compounds. A deactivated liner has a chemically treated surface to mask silanol groups, but this treatment has a finite lifetime.
Solution: Implement a routine inlet maintenance schedule. Do not wait for problems to appear.
Experimental Protocol: Routine Inlet Maintenance
-
Cooldown and Disassembly: Cool the inlet completely and turn off the carrier gas. Remove the column nut and then the septum nut. Carefully remove the septum, O-ring (or graphite seal), and the inlet liner.
-
Replacement: Discard the old septum, O-ring, and liner. Never try to clean and reuse a liner for trace analysis, as removing all active sites is nearly impossible.
-
Installation of New Parts: Place the new O-ring on the new, deactivated liner. Insert the liner into the inlet. Place a new, pre-conditioned septum in the septum nut.
-
Reassembly and Leak Check: Reassemble the inlet, reinstall the column, restore gas flow, and perform a thorough leak check.
Q4: The tailing started suddenly after injecting a "dirty" sample. What should I do?
Answer: This is a classic sign of column contamination.[6][14] If non-volatile matrix components are injected, they can coat the stationary phase at the front of the column.[15] This contamination can create active sites or disrupt the partitioning process, leading to tailing.[6][7]
Solution: Trim the front end of the analytical column.
-
Action: Cool the system and remove the column from the inlet. Cut approximately 15-20 cm from the inlet end of the column, ensuring a clean, square cut as described previously.[11]
-
Prevention: If your samples are consistently "dirty," consider using a guard column. A guard column is a short piece of deactivated fused silica tubing installed between the inlet and the analytical column.[14] It traps non-volatile residues, protecting the more expensive analytical column. When performance degrades, you simply replace the inexpensive guard column.
Q5: Could my column just be old?
Answer: Yes. All columns have a finite lifetime. Over hundreds of temperature cycles, the stationary phase can degrade or "bleed," especially if exposed to oxygen from a leak.[9][16] This degradation exposes active sites on the underlying fused silica tubing, leading to increased tailing for polar compounds.
Solution: First, try to recondition the column. If that fails, the column must be replaced.
Experimental Protocol: GC Column Conditioning
-
Setup: Install the column in the inlet but do not connect it to the detector.[16] Let the detector end of the column vent into the oven. This prevents any contaminants from being baked into the detector.
-
Purge: Set the oven to a low temperature (e.g., 40-50°C) and purge the column with carrier gas for 15-30 minutes to remove any oxygen from the system.[17][18] This is a critical step, as heating the column in the presence of oxygen will permanently damage it.[16]
-
Bake-out: Set a slow temperature ramp (5-10°C/min) up to the column's maximum isothermal operating temperature (or 20°C above your method's final temperature, whichever is lower).[9][18]
-
Hold: Hold at this temperature for 1-2 hours, or until a stable baseline is observed (if you were to connect it to the detector).[9][17] For very contaminated columns, an overnight bake-out may be necessary.
-
Cooldown and Reinstall: Cool the oven, connect the column to the detector, and test its performance with a standard.
Part 4: Optimizing Method Parameters
Sometimes, the issue is not with the hardware but with the analytical method itself.
| Symptom | Potential Cause | Recommended Action & Explanation |
| Tailing on the solvent peak and/or very early eluting peaks | Splitless Injection Solvent Effects | When using splitless injection, the initial oven temperature must be low enough (typically 10-20°C below the solvent's boiling point) to allow the solvent to condense at the head of the column.[11][14] This "solvent focusing" creates a narrow starting band. If the temperature is too high, this effect is lost, leading to broad or tailing peaks. |
| All peaks tail slightly, and efficiency seems low | Suboptimal Carrier Gas Flow Rate | The carrier gas flow rate affects chromatographic efficiency. A flow rate that is too low or too high can lead to band broadening, which may appear as tailing.[19][20][21] Every column dimension has an optimal flow rate. Verify that your flow rate is appropriate for your column's internal diameter. |
| Tailing appears only at high concentrations of this compound | Column Overload | Every column has a finite sample capacity.[22] If you inject too much analyte, the stationary phase becomes saturated. The excess molecules have nowhere to partition and travel through the column at different speeds, resulting in a distorted, tailing (or fronting) peak.[23][24] Dilute your sample or reduce the injection volume. |
| Tailing with a specific solvent | Solvent-Phase Polarity Mismatch | A significant mismatch in polarity between your injection solvent and the column's stationary phase can cause poor peak shape, especially for early eluting peaks.[14] The sample may not focus properly at the head of the column if the solvent doesn't "wet" the stationary phase effectively.[25] |
Summary and Final Recommendations
Troubleshooting peak tailing is a systematic process of elimination. By first diagnosing whether the problem is physical or chemical, you can save significant time and resources. For a polar analyte like this compound, always be vigilant about system activity. Regular inlet maintenance and proper column handling are the cornerstones of preventative action and will lead to robust, reproducible results.
References
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020-03-10). [Link]
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. [Link]
- What Causes Tailing In Gas Chromatography? - Chemistry For Everyone - YouTube. (2025-03-13). [Link]
- Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
- GC Troubleshooting—Tailing Peaks - Restek Resource Hub. (2018-01-13). [Link]
- What Affects Peak Area in GC? Key Influencing Factors. (2024-10-18). [Link]
- Fixing GC Peak Tailing for Cleaner Results | Separ
- Gas Chromatography GC Troubleshooting Guide - SCION Instruments. [Link]
- The LCGC Blog: Proper GC Column Installation – The Simplest Way to Improve Your Gas Chrom
- GC Technical Tip: Peak Shape Problems - No Peaks - Phenomenex. [Link]
- TROUBLESHOOTING GUIDE. [Link]
- GC Troubleshooting: Common Issues & How to Fix Them. (2025-11-27). [Link]
- GC Column Troubleshooting Guide - Phenomenex. (2025-08-26). [Link]
- Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021-05-25). [Link]
- Effects of carrier gas flow rate on peak parameters from the CR sensors...
- The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
- GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. [Link]
- Restek Capillary Column Installation Guide - Section II: In-depth Installation Inform
- Agilent J&W GC Column Selection Guide - Postnova. [Link]
- Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed. (2009-08-10). [Link]
- GC column conditioning / CHROMSERVIS.EU. [Link]
- Gas Chromatography (GC) Column Conditioning, Testing and Checks - Phenomenex. [Link]
- Chemical structure of γ-nonalactone 1 | Download Scientific Diagram - ResearchG
- Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium - Scentspiracy. [Link]
- How to Condition a New Capillary GC Column - Restek. [Link]
- GC Column Selection Guide. [Link]
- Guide to Choosing a GC Column | Phenomenex. (2025-07-24). [Link]
- What is Peak Tailing?
- Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram | LCGC Intern
- Peak Tailing in GC Trace Analysis - LabRulez GCMS. [Link]
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Technical Support Center: Enhancing Gamma-Nonalactone Extraction Efficiency
Welcome to the technical support center for the extraction of gamma-nonalactone from plant tissues. This guide is designed for researchers, scientists, and professionals in drug development and natural products chemistry. Here, we address common challenges and frequently asked questions to help you optimize your extraction protocols, improve yields, and ensure the integrity of your final product. Our approach is rooted in explaining the causal mechanisms behind experimental choices, providing you with the knowledge to troubleshoot effectively and innovate within your own workflows.
Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for anyone working with this compound.
Q1: What is this compound and what are its primary sources?
A: this compound (C₉H₁₆O₂), also known misleadingly as Aldehyde C-18, is a naturally occurring lactone.[1][2] It is a colorless to pale yellow liquid highly valued for its distinct and pleasant coconut-like aroma, with fruity undertones reminiscent of peach and apricot.[3][4][5] This compound is found in a variety of fruits and plants, including peaches, apricots, strawberries, blackberries, and pineapple.[5][6] Due to its desirable sensory profile, it is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[2][5]
Q2: What are the principal methods for extracting this compound from plant tissues?
A: The selection of an extraction method is critical and depends on the plant matrix, the desired purity of the extract, and the available resources. The three primary methods are:
-
Solvent Extraction: This is a widely used and mature technique where an organic solvent is used to dissolve the target compound from the plant material.[7] Common solvents include diethyl ether, hexane, and ethyl acetate, chosen based on their polarity and selectivity for lactones.[7]
-
Steam Distillation: This method is traditionally used for extracting volatile compounds like essential oils.[8][9] Steam is passed through the plant material, vaporizing the volatile compounds, which are then condensed and collected.[10] While simple, it can be time-consuming and the high temperatures may risk thermal degradation of sensitive compounds.[10][11]
-
Supercritical Fluid Extraction (SFE): A modern, "green" technology that uses a supercritical fluid—most commonly carbon dioxide (SC-CO₂)—as the extraction solvent.[12][13] SFE is highly advantageous for its ability to extract compounds at low temperatures, preserving their integrity.[14][15] The selectivity of SFE can be finely tuned by adjusting pressure and temperature.[15][16]
Q3: Why is pre-treatment of the plant material so critical for extraction efficiency?
A: Pre-treatment is arguably as important as the extraction method itself.[17][18] The primary goal is to break down the plant's cellular structure, thereby increasing the surface area and allowing the solvent better access to the target molecules. Effective pre-treatment prevents the degradation of bioactive compounds and inhibits microbial growth.[18][19] Key pre-treatment steps include:
-
Drying: Reduces water content, which can interfere with extraction and prevent spoilage.[17][20] Methods range from air-drying to more advanced techniques like freeze-drying (lyophilization) and microwave-vacuum drying, which are better at preserving thermolabile compounds.[18][19]
-
Grinding/Milling: Reduces the particle size of the plant material, which significantly increases the surface area available for solvent penetration and mass transfer of this compound out of the plant cells.[20][21]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
General Issues
Q4: My overall yield of this compound is consistently low. What are the most likely causes?
A: Low yield is a multifaceted problem that can originate at any stage of the workflow. Here’s a systematic approach to troubleshooting:
-
Ineffective Pre-Treatment: If the plant cell walls are not sufficiently ruptured, the solvent cannot efficiently access the intracellular this compound.
-
Solution: Re-evaluate your grinding method. Are you achieving a fine, consistent powder? For certain tough plant matrices, consider cryogenic grinding (i.e., grinding in the presence of liquid nitrogen) to prevent thermal degradation and achieve a smaller particle size. Also, ensure your drying method is appropriate and complete.[17][18]
-
-
Suboptimal Extraction Parameters: Every parameter—temperature, pressure, time, and solvent-to-solid ratio—plays a crucial role.
-
Solution: Perform a systematic optimization of your extraction parameters.[16][22] For solvent extraction, test different solvent-to-material ratios and extraction times. For SFE, yield is highly dependent on the density of the SC-CO₂, which is controlled by temperature and pressure; these must be optimized for your specific plant matrix.[15]
-
-
Incorrect Solvent Choice (Solvent Extraction): The polarity of your solvent must be well-matched to this compound.
-
Solution: this compound is moderately polar. While nonpolar solvents like hexane can work, more polar solvents like diethyl ether or ethyl acetate often show higher recovery rates.[7] Consider testing a gradient of solvents or solvent mixtures to find the optimal choice for your material.
-
-
Compound Degradation: Lactones can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, and can also degrade at high temperatures.[5][23]
This diagram illustrates the key stages from raw plant material to purified compound.
Caption: A generalized workflow for the extraction and analysis of this compound.
Method-Specific Troubleshooting
Q5: During solvent extraction, I'm struggling with emulsion formation, making phase separation difficult. How can I resolve this?
A: Emulsions are common when plant matrices contain surfactants or lipids. They are stabilized colloidal dispersions of one liquid in another and can be very persistent.
-
Causality: Vigorous shaking or mixing can promote emulsion formation. The presence of amphiphilic molecules in your crude extract stabilizes the interface between the aqueous and organic layers.
-
Solutions:
-
Mechanical Separation: Centrifuge the mixture at a moderate speed. The increased gravitational force can help break the emulsion and compact the interfacial layer.
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent and destabilizing the emulsion.[23]
-
Gentle Inversion: Instead of vigorous shaking during extraction, use gentle, repeated inversions of your separatory funnel to mix the phases. This minimizes the energy input that creates emulsions.
-
Q6: My steam distillation runs are taking a very long time and the yield is still poor. How can I optimize this process?
A: Steam distillation efficiency is a balance between time, temperature, and the physical properties of the plant material.
-
Causality: The rate of extraction is limited by the diffusion of this compound from the plant matrix into the steam. If the particle size is too large or the steam flow is not optimal, this process can be extremely slow. While longer distillation times can increase total yield, they also increase the risk of thermal degradation and consume significant energy.[8][10]
-
Solutions:
-
Particle Size Reduction: Ensure the plant material is ground to a consistent, fine powder to maximize surface area.[20]
-
Packing of the Still: Do not pack the material too tightly. This can create channels, preventing the steam from evenly percolating through the entire bed of material.
-
Optimize Steam Flow Rate: A flow rate that is too low will not provide enough energy for efficient volatilization. A rate that is too high may not allow sufficient residence time for mass transfer to occur. Experiment with different flow rates to find the optimum for your setup.
-
Consider Hydrodistillation: In this variation, the plant material is boiled directly in water.[9][11] This can sometimes be more efficient for certain matrices, but also increases the risk of hydrolytic reactions.
-
Q7: I'm using Supercritical Fluid Extraction (SFE) with CO₂ but getting low yields. Should I just increase the pressure?
A: While pressure is a key parameter, simply increasing it may not be the optimal solution and can be inefficient.
-
Causality: In SFE, the solvating power of the supercritical fluid is primarily a function of its density, which is influenced by both pressure and temperature.[15] this compound has some polarity, and pure SC-CO₂ is nonpolar.[12] Therefore, the solubility of this compound in pure SC-CO₂ might be limited.
-
Solutions:
-
Introduce a Co-solvent: The most effective way to increase the extraction efficiency of moderately polar compounds like this compound is to add a small percentage (e.g., 1-10%) of a polar co-solvent, such as ethanol or methanol, to the SC-CO₂.[12][14] This modifies the polarity of the supercritical fluid, significantly enhancing its ability to dissolve the target analyte.
-
Systematic Optimization of T and P: Instead of arbitrarily increasing pressure, you must optimize both temperature and pressure. Higher pressure at a constant temperature increases fluid density and solvating power. However, increasing temperature at a constant pressure decreases density but increases the vapor pressure of the analyte, which can also improve extraction. The interplay between these two factors is complex and requires systematic study (e.g., using a response surface methodology approach).[16]
-
Use this diagram to diagnose the root cause of poor this compound recovery.
Caption: A decision tree for troubleshooting low this compound extraction yields.
Experimental Protocols & Data
Protocol 1: General-Purpose Solvent Extraction
This protocol provides a starting point for extracting this compound using a solvent. Optimization will be required for your specific plant material.
-
Preparation: Weigh 10 g of finely powdered, dried plant material into a 250 mL Erlenmeyer flask.
-
Extraction: Add 100 mL of ethyl acetate to the flask (a 1:10 solid-to-solvent ratio).
-
Rationale: Ethyl acetate provides a good balance of polarity for extracting lactones while being relatively easy to remove. The 1:10 ratio ensures thorough wetting of the plant material.[22]
-
-
Maceration: Seal the flask and place it on an orbital shaker at room temperature. Macerate for 24 hours.
-
Rationale: Continuous agitation facilitates the mass transfer of the analyte from the solid material into the solvent.
-
-
Separation: Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum. Wash the solid residue with an additional 20 mL of ethyl acetate to recover any remaining extract.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator at 40°C until a crude oily extract remains.
-
Rationale: Low temperature evaporation prevents thermal degradation of the target compound.[11]
-
-
Quantification: Redissolve the crude extract in a known volume of a suitable solvent and analyze using GC-MS. For accurate quantification, use a Stable Isotope Dilution Assay (SIDA) by adding a known amount of labeled this compound standard before the initial extraction step.[25][26][27]
Data Summary: Comparison of Extraction Methods
The following table summarizes the key characteristics of the main extraction methods.
| Feature | Solvent Extraction | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Principle | Differential solubility in a liquid solvent | Volatilization with steam followed by condensation | Differential solubility in a supercritical fluid |
| Operating Temp. | Variable (often room temp. to boiling point of solvent) | High (~100°C) | Low to moderate (e.g., 35-60°C)[14] |
| Selectivity | Moderate; depends on solvent choice | High for volatile compounds | High and tunable via P & T[12] |
| Solvent Residue | Potential for toxic solvent residue | None (water) | None (CO₂ evaporates) |
| Advantages | Simple, widely available equipment | Inexpensive, good for volatiles | High purity, ideal for sensitive compounds, "green"[12][15] |
| Disadvantages | Use of potentially toxic organic solvents, emulsion risk[11] | Long extraction times, risk of thermal degradation[8][10] | High initial equipment cost, requires optimization |
References
- Miller, G., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. ResearchGate.
- Miller, G., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. ResearchGate.
- National Genomics Data Center. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. CNCB-NGDC.
- XMB Forum. (2008). Synthesis of this compound (Coconut aroma). Sciencemadness.org.
- Szarlej, P., et al. (2021). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI.
- Azmir, J., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. PMC - NIH.
- Stanford Chemicals. (2018). Treatment of Raw Materials Before Plant Extraction. Medium.
- Google Patents. (1997). Process for the production of gamma nonalactones in natural form. Google Patents.
- Moses, J. A., et al. (2020). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. PMC - PubMed Central.
- Moses, J. A., et al. (2020). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. PubMed.
- Azmir, J., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. PubMed.
- Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Organic and Pharmaceutical Chemistry.
- Azmir, J., et al. (2022). Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. ResearchGate.
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- Kumar, Y., et al. (2021). Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant. PMC - PubMed Central.
- Yilmaz, E., et al. (2024). Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. NIH.
- de Oliveira, C. F., et al. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI.
- Zanqui, A. B., et al. (2019). Supercritical Fluid Extraction of Plant Flavors and Fragrances. MDPI.
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- Božović, M., et al. (2017). Esential oils extraction: a 24-hour steam distillation systematic methodology. PubMed.
- Ivanova, T., et al. (2024). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. ResearchGate.
- Dulf, F. V., et al. (2022). Optimization of High-Pressure Extraction Process of Antioxidant Compounds from Feteasca regala Leaves Using Response Surface Methodology. MDPI.
- iGEM. (2021). Team:Marburg/Cell-Free/Troubleshooting. 2021.igem.org.
- ODOWELL. (n.d.). EU Natural Gamma Nonalactone manufacturers and suppliers in China. ODOWELL.
- Božović, M., et al. (2017). Esential oils extraction: a 24-hour steam distillation systematic methodology. ResearchGate.
- Food Research. (2022). An Insight into the main chemical constituents, extraction methods, and functional properties of essential oils from Moringa plants. Food Research.
- Wang, W., et al. (2008). Optimizing protein extraction from plant tissues for enhanced proteomics analysis. ResearchGate.
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Addressing variability in sensory panel evaluations of Gamma-nonalactone
Technical Support Center: Sensory Evaluation of Gamma-nonalactone
Welcome to the technical support guide for addressing variability in sensory panel evaluations of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sensory analysis and achieve reliable, reproducible results. This compound, also known as Aldehyde C-18, is a versatile flavoring agent with a characteristic coconut-like, creamy, and fruity aroma.[1][2][3] Its potent nature and concentration-dependent sensory profile, ranging from peach and apricot at low levels to dominant coconut at higher concentrations, necessitate precise and controlled evaluation methodologies.[2]
This guide is structured in a question-and-answer format to directly address the common challenges and sources of variability encountered during the sensory evaluation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Panelist Management & Sensory Acuity
Question 1: We are observing significant inconsistency in how our panelists describe the aroma of this compound. Some report a strong coconut note, while others perceive it as more peachy or even waxy. Why is this happening and how can we standardize their responses?
Answer: This is a classic challenge rooted in individual differences in sensory perception and the lack of a standardized lexicon.[4][5] this compound's sensory profile is known to be concentration-dependent, which can exacerbate these discrepancies.[2] To address this, a robust panelist training and calibration program is essential.
Core Insight: Variability in sensory perception is inherent, but it can be managed through rigorous training and the development of a shared descriptive language.[6][7]
Troubleshooting Steps:
-
Develop a Standardized Lexicon: Before panelists evaluate samples, establish a common set of descriptors for this compound.[4][8] This should be a collaborative process involving the panel leader and the panelists.
-
Reference Standards: Provide panelists with well-defined reference standards for each primary attribute.[9] For example, use a specific coconut essence for the "coconut" note and a standardized peach aroma for the "peach" note.
-
Intensity Scales: Train panelists to use a standardized intensity scale consistently.[5] An unstructured line scale anchored at the ends (e.g., "not perceived" to "very strong") is often effective.[10]
-
Calibration Sessions: Conduct regular calibration sessions where panelists evaluate the same sample and discuss their ratings as a group to align their assessments.[9]
Workflow for Panelist Calibration:
Caption: Panelist training and calibration workflow.
Question 2: Some of our panelists seem to have a much higher or lower threshold for detecting this compound. How do we account for this in our results?
Answer: Individual sensitivity, or sensory acuity, varies significantly among people.[6][11] It is crucial to screen potential panelists for their ability to detect relevant aromas and to understand their individual detection thresholds.[12] The reported detection threshold for this compound is very low, around 7-30 parts per billion in water, meaning even minute variations in concentration can be perceived differently.[1][2]
Troubleshooting Steps:
-
Screening for Anosmia: First, screen panelists for specific anosmia (smell blindness) to lactones or related compounds.
-
Threshold Determination: Determine the individual detection threshold of each panelist for this compound using a forced-choice ascending concentration series method, such as the one outlined in ASTM E679.[13][14]
-
Panel Segmentation: If significant, consistent differences in sensitivity exist, you may consider segmenting your panel or using this information as a covariate in your statistical analysis.
-
Focus on Discrimination: For descriptive panels, the ability to discriminate between different concentrations is often more critical than having the lowest absolute threshold.[12]
Experimental Protocol: Simplified Threshold Test
-
Objective: To determine the approximate detection threshold of panelists for this compound.
-
Materials: A series of solutions of this compound in a neutral solvent (e.g., deodorized water or mineral oil) at increasing concentrations (e.g., 1 ppb, 5 ppb, 10 ppb, 20 ppb, 50 ppb, 100 ppb).
-
Procedure:
-
Present panelists with a triangle test at each concentration level. In each set, two samples are blanks (solvent only), and one contains the this compound solution.
-
Ask panelists to identify the "odd" sample.
-
The threshold is typically defined as the lowest concentration at which a panelist can consistently and correctly identify the spiked sample.
-
Section 2: Sample Preparation & Presentation
Question 3: We are seeing variability in our results that we suspect is coming from how we prepare and serve the samples. What are the best practices for handling this compound?
Answer: Inconsistent sample preparation and presentation are significant sources of experimental error.[8][15] this compound, while relatively stable, requires careful handling to ensure uniformity across all samples presented to the panel.[3][16]
Key Considerations for Sample Preparation:
| Parameter | Recommendation | Rationale |
| Solvent/Matrix | Use a consistent, neutral, and odor-free base (e.g., propylene glycol, mineral oil, or deodorized water). | The matrix can significantly impact the volatility and perception of the flavor compound.[17] |
| Concentration | Prepare concentrations with high precision using calibrated micropipettes and analytical balances. Prepare a fresh stock solution for each study. | This compound has a low detection threshold, making results sensitive to small concentration errors.[2] |
| Temperature | Serve all samples at a standardized and controlled temperature.[15] | Temperature affects the volatility of aroma compounds, directly influencing the intensity of the perceived aroma.[18] |
| Serving Vessel | Use identical, non-reactive, and odor-free vessels (e.g., glass snifters or ISO wine glasses).[8] | The material and shape of the vessel can influence aroma release and perception. |
| Coding | Code samples with random three-digit numbers and randomize the presentation order for each panelist. | This prevents bias due to presentation order or sample identification.[19][20] |
| Stability | This compound is unstable in alkaline conditions.[3][16] Ensure your matrix is neutral or slightly acidic. It should be stored in glass, tin, or aluminum containers away from direct sunlight and heat.[3][16][21] | Chemical degradation can alter the sensory profile of the compound. |
Workflow for Standardized Sample Preparation:
Caption: Standardized workflow for sample preparation.
Section 3: Environmental & Psychological Factors
Question 4: Can the testing environment itself affect our sensory panel's results for this compound?
Answer: Absolutely. The sensory testing environment must be carefully controlled to minimize distractions and external variables that can influence a panelist's judgment.[6][22][23] This is a critical aspect of adhering to standards like ISO 8586.[24][25][26]
Environmental Control Checklist:
-
Odor-Free: The testing area must be free from any competing odors. Use carbon-filtered air systems if possible.
-
Controlled Lighting: Use uniform, neutral lighting to avoid influencing visual perception, which can indirectly affect flavor perception.
-
Quiet: The environment should be silent to prevent distractions and allow panelists to concentrate.[22]
-
Individual Booths: Use sensory booths to prevent panelists from influencing one another.[22]
-
Controlled Temperature and Humidity: Maintain a consistent and comfortable temperature and humidity level, as these can affect both the panelists' comfort and the volatility of the aroma compound.[11]
Psychological Biases to Mitigate:
-
Expectation Error: A panelist's prior knowledge or expectations can influence their rating. Blinding samples with random three-digit codes is essential to mitigate this.[11][20]
-
Adaptation: Continuous exposure to an aroma can lead to decreased sensitivity.[19] Ensure panelists take breaks between samples and provide a palate cleanser (e.g., unsalted crackers and water).
-
Contrast Effect: The perception of a sample can be influenced by the sample evaluated immediately before it.[19] Randomizing the order of presentation for each panelist helps to average out this effect across the panel.
Concluding Remarks
Addressing variability in the sensory evaluation of this compound requires a multi-faceted approach that encompasses rigorous panelist selection and training, meticulous sample preparation, and a controlled testing environment. By implementing standardized protocols, such as those guided by ISO and ASTM, and by being vigilant about potential physiological and psychological biases, researchers can significantly enhance the reliability and reproducibility of their sensory data.[13][24] Consistent monitoring of panel performance is key to maintaining a high-quality "human instrument" for sensory analysis.[7][10]
References
- ScenTree. (n.d.). This compound (CAS N° 104-61-0).
- Sinofi Ingredients. (n.d.). This compound (Aldehyde C-18) | Wholesale Supplier.
- ChemicalBook. (n.d.). gamma-Nonanolactone | 104-61-0.
- The ANSI Blog. (2023). ISO 8586:2023—Selection And Training Of Sensory Assessors.
- BS EN ISO 8586:2023. (2023). Sensory analysis. Selection and training of sensory assessors.
- iTeh Standards. (n.d.). prEN ISO 8586 - Sensory analysis - General guidelines for the selection, training and monitoring of.
- Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
- Scribd. (n.d.). ISO 8586-2023 Reclutamiento y Entrenamiento de Los Evaluadores.
- ISO. (2012). ISO 8586:2012.
- The Good Scents Company. (n.d.). This compound (aldehyde C-18 (so-called)) nonano-1,4-lactone.
- Auctores. (n.d.). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes.
- FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
- Chemtex USA. (n.d.). Gamma Nonalactone.
- Fiveable. (n.d.). Sensory panel selection and training | Principles of Food Science Class Notes.
- Novabite. (n.d.). In-company panel training.
- FlavorActiV. (n.d.). Sensory Evaluation of Food | Quick Guide to Quality Testing.
- ASTM International. (n.d.). Committee E18 Sensory Evaluation.
- UC Davis. (2023). More Than a Taste Test: What It’s Like to be on a Trained Sensory Panel.
- Scribd. (n.d.). ASTM E253 Standard Terminology Relating To Sensory Evaluation of Materials and Products.
- ODOWELL. (n.d.). Gamma Nonalactone manufacturers and suppliers in China.
- Compusense. (n.d.). Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products.
- PubMed. (2009). Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine.
- DLG.org. (n.d.). Practice guide for sensory panel training.
- MDPI. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches.
- Agriculture Institute. (2024). Screening and Training Methods for Sensory Panelists.
- A guide to sensory analysis. (2021). Sensory analysis mistakes: how to avoid them.
- IFT.org. (2003). Advances in Flavor Sample Preparation.
- ResearchGate. (n.d.). Detection and interpretation of variation within and between assessors in sensory profiling.
- EvitaChem. (n.d.). Buy this compound (EVT-318692) | 104-61-0.
- ResearchGate. (n.d.). Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors).
- ResearchGate. (n.d.). Product and Panelist Variability in Sensory Testing.
- Wikipedia. (n.d.). Fragrance compound.
- A flavor and fragrance industry publication. (2025).
- Taylor & Francis eBooks. (n.d.). Controls for Test Room, Products, and Panel.
- Education Studies. (n.d.). What are the key steps in conducting sensory tests for product testing?.
- A food science publication. (2023).
- IFST. (n.d.). Guidelines for Ethical and Professional Practices for the Sensory Analysis of Foods.
- Auctores. (2024). A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes.
- ResearchGate. (2024). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes.
- ResearchGate. (n.d.). Agonistic/antagonistic properties of lactones in food flavors on the sensory ion channels TRPV1 and TRPA1.
- A food science publication. (n.d.).
- The Food & Drink Federation. (n.d.). A guide to sensory analysis for SMEs.
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Technical Support Center: Optimization of Enzymatic Resolution for Chiral Gamma-nonalactone
Welcome to the technical support center for the enzymatic resolution of chiral gamma-nonalactone. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this stereoselective synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high enantiomeric excess and yields in your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the enzymatic resolution of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Q1: My enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
A1: Low enantiomeric excess is a common hurdle in the enzymatic resolution of gamma-lactones, which are known to be challenging substrates for many lipases.[1] Several factors can contribute to this issue. Let's break down the potential causes and solutions:
-
Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity towards this compound. While Candida antarctica lipase B (CALB) is a robust and frequently used enzyme, lipases from Pseudomonas species have also shown effectiveness.[1] It is highly recommended to screen a panel of different lipases to identify the most selective one for your specific substrate.
-
Incorrect Water Activity (aw): The amount of water in the reaction medium is critical, especially in non-aqueous solvents. While a certain amount of water is essential for enzyme activity, excess water can lead to non-selective hydrolysis, thus reducing the enantiomeric excess. The optimal water activity for lipase enantioselectivity can be solvent-dependent.[2] It is advisable to control the water activity of your reaction medium, which can be achieved by using salt hydrate pairs or by adding a specific amount of water to the solvent.
-
Inappropriate Solvent System: The choice of solvent significantly impacts lipase conformation and, consequently, its enantioselectivity.[3] Highly polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of selectivity.[4] Hydrophobic solvents like hexane or toluene are often preferred. Experiment with a range of solvents with varying polarities to find the optimal medium for your reaction.
-
Suboptimal Temperature: Enzyme activity and enantioselectivity are temperature-dependent. While higher temperatures can increase the reaction rate, they may also decrease enantioselectivity. It is recommended to perform the reaction at a lower temperature, for instance, some studies have found optimal conditions at 12.5°C for this compound resolution.[1]
-
Inadequate Acyl Donor: In transesterification reactions, the nature of the acyl donor can influence the enantioselectivity. Bulky or electron-rich acyl donors may enhance the stereochemical recognition by the enzyme. Vinyl acetate is a common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. However, it is worthwhile to screen other acyl donors, such as different vinyl esters or anhydrides.
Q2: The reaction is proceeding very slowly or not at all. What steps can I take to increase the reaction rate?
A2: A sluggish reaction can be frustrating. Here are several factors to investigate to boost your reaction kinetics:
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, up to a certain point. If the reaction is too slow, consider increasing the amount of lipase. However, be mindful that excessively high enzyme concentrations can lead to mass transfer limitations and may not be cost-effective. It's best to determine the optimal enzyme loading through a series of small-scale experiments.
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations can lead to substrate inhibition in some cases. It is important to find a balance. You can perform initial rate experiments at varying substrate concentrations to determine the optimal range.
-
Mass Transfer Limitations: In heterogeneous catalysis with an immobilized enzyme, efficient mixing is crucial. Ensure that the reaction mixture is being agitated adequately to minimize mass transfer limitations between the bulk solvent and the enzyme particles.
-
Enzyme Inhibition: The presence of inhibitors in your reaction mixture can significantly reduce the enzyme's activity. Potential inhibitors could be byproducts of the reaction, impurities in the substrate or solvent, or certain metal ions. Purifying your starting materials and ensuring the cleanliness of your glassware can help mitigate this issue.
-
pH of the Microenvironment: For hydrolysis reactions, the pH of the aqueous buffer is critical. Most lipases have an optimal pH range, often around neutral or slightly alkaline (pH 7-8).[1][5] For reactions in organic solvents, the pH of the enzyme's microenvironment is still important and can be influenced by the buffer used for immobilization or the last aqueous solution the enzyme was in contact with.
Q3: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
A3: Byproduct formation can complicate purification and reduce the yield of your desired enantiomer. Here are some strategies to enhance reaction selectivity:
-
Control of Water Content: As mentioned earlier, excess water can lead to the hydrolysis of both the substrate and the acylated product, especially in transesterification reactions. Minimizing the water content in the reaction system can suppress these side reactions.
-
Choice of Acyl Donor: In transesterification, the acyl donor itself can sometimes participate in side reactions. Using an irreversible acyl donor like vinyl acetate can help to drive the reaction towards the desired product and minimize side reactions.
-
Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to the formation of byproducts or the enzymatic hydrolysis of the desired product, which can decrease the enantiomeric excess. It's important to monitor the reaction progress over time and stop it at the optimal point.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the enzymatic resolution of this compound.
Q1: Which enzyme is the best choice for the kinetic resolution of this compound?
A1: Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a widely used and often effective choice for the kinetic resolution of a variety of chiral compounds, including lactones.[6][7][8] However, for this compound specifically, lipases from Pseudomonas species have also been reported to yield good results.[1] The "best" enzyme is often substrate-specific, and a preliminary screening of several commercially available lipases is the most reliable way to identify the optimal biocatalyst for your application.
Q2: What is the benefit of using an immobilized enzyme?
A2: Immobilizing the enzyme on a solid support offers several significant advantages:
-
Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by organic solvents and extreme temperatures, leading to a longer operational lifespan.[5][9]
-
Easy Separation and Reusability: The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles.[5] This significantly reduces the overall cost of the process.
-
Improved Process Control: Using an immobilized enzyme allows for easier integration into continuous flow reactor systems, offering better control over reaction parameters and product consistency.[10]
Q3: How do I determine the enantiomeric excess (ee) of my product?
A3: The most common and accurate methods for determining the enantiomeric excess of chiral compounds like this compound are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).[11] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By integrating the peak areas of the two enantiomers, you can accurately calculate the enantiomeric excess.
Q4: Can I perform the resolution in a solvent-free system?
A4: Yes, in some cases, enzymatic resolutions can be carried out in a solvent-free system, where the substrate itself acts as the solvent.[12] This approach offers several advantages, including higher substrate concentrations, reduced reactor volume, and a more environmentally friendly process. However, the high viscosity of a solvent-free system can sometimes lead to mass transfer limitations. It is an option worth exploring, especially for industrial-scale applications.
III. Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for a typical enzymatic resolution of this compound and its subsequent analysis.
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Molecular sieves (for drying the solvent)
-
Magnetic stirrer and hotplate
-
Reaction vessel (e.g., a sealed flask)
-
Thermometer
Procedure:
-
Solvent Preparation: Dry the hexane over molecular sieves for at least 24 hours before use to minimize the water content.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve a known concentration of racemic this compound (e.g., 0.1 M) in the anhydrous hexane.
-
Acyl Donor Addition: Add the acyl donor, vinyl acetate, to the reaction mixture. A molar excess (e.g., 2-3 equivalents relative to the substrate) is typically used.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The optimal enzyme loading should be determined experimentally but a good starting point is 10-20 mg of enzyme per mmol of substrate.
-
Reaction Conditions: Seal the reaction vessel and place it on a magnetic stirrer. Maintain a constant temperature (e.g., 30°C) and stir the mixture at a consistent rate to ensure good mixing.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Reaction Termination: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Product Isolation: The remaining substrate and the acylated product can be separated from the reaction mixture by evaporating the solvent and then purified using techniques such as column chromatography.
Protocol 2: Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)[13]
GC Conditions (Example):
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 180°C at 2°C/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
Procedure:
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers of this compound and the acylated product. Integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Parameter | Condition 1 | Condition 2 | Rationale |
| Temperature | 40°C | 25°C | Lower temperatures often favor higher enantioselectivity, although the reaction rate may be slower. |
| Solvent | Acetonitrile (polar) | Hexane (non-polar) | Non-polar solvents are generally preferred as they are less likely to disrupt the essential water layer around the enzyme, preserving its active conformation.[4] |
| Water Activity | High aw | Low aw | Controlling water activity is crucial. Low water activity often improves enantioselectivity by minimizing non-selective hydrolysis.[2] |
| Acyl Donor | Acetic Anhydride | Vinyl Acetate | Vinyl acetate is an irreversible acyl donor, which can drive the reaction to completion and improve efficiency. |
IV. Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making, the following diagrams have been created using Graphviz.
Diagram 1: Workflow for Enzymatic Resolution of this compound
Sources
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Technical Support Center: Scaling Up Gamma-nonalactone Biocatalysis
Welcome to the technical support center for the biocatalytic production of Gamma-nonalactone (γ-nonalactone). This guide is designed for researchers, scientists, and process development professionals to navigate the common challenges encountered when scaling this biotransformation from the lab bench to pilot and industrial scales. Here, we synthesize established biochemical principles with practical, field-proven troubleshooting strategies to ensure your process is robust, efficient, and scalable.
Overview: The Biocatalytic Route to γ-Nonalactone
This compound, a valuable aroma compound with a characteristic coconut and fruity scent, is widely used in the food, beverage, and cosmetic industries.[1] Biocatalytic production, typically using whole-cell biocatalysts like yeasts (Saccharomyces cerevisiae, Yarrowia lipolytica) or purified enzymes, offers a "natural" label and avoids the harsh chemicals and conditions of synthetic routes.[2][3][4][5]
The most common biosynthetic pathway involves the biotransformation of ricinoleic acid, the primary fatty acid in castor oil.[3][4][5][6] This process leverages the cell's native peroxisomal β-oxidation pathway. The C18 ricinoleic acid is shortened through successive cycles until it reaches a C10 intermediate, 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular esterification (lactonization) under acidic conditions to form γ-nonalactone.[5][7]
Core Biochemical Pathway
The diagram below illustrates the multi-step conversion of ricinoleic acid to γ-nonalactone via the β-oxidation pathway.
Caption: Biotransformation of Ricinoleic Acid to γ-Nonalactone.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during process scale-up in a direct question-and-answer format.
Category 1: Low Yield and Poor Productivity
Q1: My γ-nonalactone titer is significantly lower than expected after scaling up from a shake flask to a bioreactor. What are the likely causes?
A1: This is a classic scale-up challenge. Several factors that are manageable at the bench scale become critical in a larger bioreactor.
-
Oxygen Limitation: The first step of β-oxidation, catalyzed by acyl-CoA oxidase, is oxygen-dependent.[5] In a larger volume, ensuring adequate dissolved oxygen (DO) is crucial. A drop in DO can create a bottleneck, stalling the entire pathway.
-
Solution: Increase agitation and/or aeration rates. Consider using pure oxygen supplementation if necessary. Monitor DO levels continuously and establish a control loop to maintain it above a critical threshold (e.g., 20-30% saturation).
-
-
Poor Substrate Dispersion: Ricinoleic acid (or castor oil) is hydrophobic. Inadequate mixing in a large reactor can lead to poor dispersion, limiting the substrate's availability to the cells.
-
Solution: Optimize the impeller design and agitation speed to create a stable emulsion. The use of a non-metabolizable, biocompatible surfactant like Tween 80 can significantly improve substrate bioavailability.[7]
-
-
pH Fluctuation: The final lactonization step is pH-dependent, favoring acidic conditions.[5][7] Cellular metabolism can cause the pH of the medium to drift.
-
Solution: Implement automated pH control. After the biotransformation phase, a controlled acidification step (e.g., to pH 3-4) is often required to drive the cyclization of 4-hydroxydecanoic acid to completion.[7]
-
Caption: Enzymatic Cofactor Regeneration Cycle.
Category 5: Downstream Processing & Purification
Q5: What are the best practices for recovering and purifying γ-nonalactone from a complex fermentation broth at scale?
A5: Downstream processing (DSP) can account for a significant portion of total production costs and must be designed for efficiency and scalability. [8][9]The goal is to isolate the lactone from cells, residual substrate, media components, and byproducts.
A typical DSP train involves several unit operations:
-
Solid-Liquid Separation:
-
Goal: Remove cells and other solids from the broth.
-
Methods: Centrifugation or microfiltration are standard for large volumes. [8]If using an immobilized biocatalyst, this step is simplified to decantation or filtration.
-
-
Primary Capture/Extraction:
-
Goal: Concentrate the product and remove the bulk of water and impurities.
-
Method: Liquid-liquid extraction is highly effective for the hydrophobic γ-nonalactone. [7]Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly used. The choice of solvent should balance extraction efficiency with safety, environmental impact, and ease of recovery.
-
-
Purification & Polishing:
-
Goal: Achieve the final desired purity by removing closely related impurities.
-
Method: Vacuum distillation is the most common industrial method for purifying volatile flavor compounds like lactones. It separates the product based on boiling point differences under reduced pressure, which prevents thermal degradation. For very high purity requirements, column chromatography may be used, though it is more expensive at scale. [4]
-
References
- Šibanc, R., et al. (2021). Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox. MDPI.
- Wang, H., et al. (2024). Coimmobilized Dual Enzymes in a Continuous Flow Reactor for the Efficient Synthesis of Optically Pure γ/δ-Lactones. ACS Applied Materials & Interfaces.
- Zhao, H., et al. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 7710.
- Zdarta, J., et al. (2022). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega.
- Gatfield, I. L., et al. (1998). In situ detoxification of the fermentation medium during gamma-decalactone production with the yeast sporidiobolus salmonicolor. PubMed.
- Chen, R., et al. (2024). Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems. National Institutes of Health (NIH).
- Lee, S. H., et al. (2012). Microbial Conversion with Cofactor Regeneration using Genetically Engineered Bacteria. ResearchGate.
- Johnson Matthey. (n.d.). Cofactor regeneration enzymes. Johnson Matthey.
- Garbe, L. A., et al. (2001). Biosynthesis of γ-Nonalactone in Yeast. ResearchGate.
- Gomes, N., et al. (2007). In situ recovery of gamma-decalactone by membrane based solvent extraction: An integrated bioreactor-separator. ResearchGate.
- Zhang, Y. H. P. (2011). Cofactor regeneration for sustainable enzymatic biosynthesis. Wiley Online Library.
- Garcia-Galan, C., et al. (2014). Enzyme Immobilization for Organic Synthesis. ResearchGate.
- Wang, J., et al. (2020). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. National Institutes of Health (NIH).
- Wache, Y. (2003). Biotransformation of ricinoleic acid into g-decalactone by yeast cells: recent progress and current questions. ResearchGate.
- Rong, S., et al. (2014). Improvement of γ-decalactone production by stimulating the import of ricinoleic acid and suppressing the degradation of γ-decalactone in Saccharomyces cerevisiae. ResearchGate.
- Kuttiraja, M., et al. (2016). Process optimization for production and purification of γ-decalactone from ricinoleic acid using Yarrowia lipolytica NCIM 3590. ResearchGate.
- Alchihab, M., et al. (2010). β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone. ResearchGate.
- Sumitra, R., et al. (2023). Biotransformation of ricinoleic acid to γ-decalactone using novel yeast strains and process optimization by applying Taguchi model. PubMed.
- Belin, J. M., et al. (1997). Process for the production of gamma nonalactones in natural form. Google Patents.
- Małajowicz, J., et al. (2021). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI.
- Unknown. (2011). Synthesis method of this compound. Google Patents.
- Turner, N. J., et al. (2018). Extending the application of biocatalysis to meet the challenges of drug development. Nature Reviews Chemistry.
- Daugulis, A. J. (2013). In situ product removal in fermentation systems: Improved process performance and rational extractant selection. ResearchGate.
- Gotor-Fernández, V., et al. (2021). Grand Challenges in Biocatalysis. Frontiers.
- Deshpande, A., et al. (2017). In-Situ Product Recovery Methodologies Practiced in Pharmaceutical Industries: A Review. ARC Journals.
- Gotor-Fernández, V., et al. (2021). Grand Challenges in Biocatalysis. Frontiers.
- Wilson, B. (2025). Integration of Fermentation and Downstream Processing for Cost-Effective Biopharmaceutical Production. Walsh Medical Media.
- Scientific Update. (n.d.). BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS. Scientific Update.
- Brenna, E., et al. (2024). Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. ResearchGate.
- Wang, T., et al. (2018). Potentiating Activity of GmhA Inhibitors on Gram-Negative Bacteria. PubMed Central.
- LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts.
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- 8. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
Validation of an SPME-GC-MS method for Gamma-nonalactone analysis
An In-Depth Guide to the Validation of SPME-GC-MS for the Analysis of Gamma-nonalactone
Introduction: The Significance of this compound
This compound (γ-nonalactone), also known as Aldehyde C-18, is a crucial aroma compound found naturally in a variety of fruits like peaches, apricots, and coconuts, as well as in fermented products such as wine and spirits.[1][2] Its characteristic creamy, coconut-like, and fruity aroma makes it a valuable ingredient in the food and fragrance industries.[1] Accurate and sensitive quantification of γ-nonalactone is essential for quality control, product development, and sensory analysis.
Given its volatility and presence in complex matrices, chromatographic techniques are central to its analysis.[1] This guide focuses on the validation of a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS), a powerful and solvent-free technique for volatile and semi-volatile compound analysis.[1][3]
The Analytical Approach: Principles of SPME-GC-MS
The coupling of SPME with GC-MS provides a streamlined workflow that combines efficient, solvent-free sample extraction with robust separation and highly specific detection.
The Causality behind Method Selection:
-
Headspace Solid-Phase Microextraction (SPME): This technique is chosen for its simplicity, speed, and effectiveness in extracting volatile compounds from diverse matrices without the need for organic solvents.[1] A coated fiber is exposed to the headspace above the sample, where volatile analytes like γ-nonalactone partition onto the fiber. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a broad range of analytes, including the semi-volatile γ-nonalactone.[3][4]
-
Gas Chromatography (GC): This separates the extracted compounds based on their boiling points and affinity for the stationary phase of the GC column. For a moderately polar compound like γ-nonalactone, a polar column (e.g., DB-Wax) provides excellent separation from other matrix components.[5][6]
-
Mass Spectrometry (MS): This serves as the detector, identifying compounds based on their unique mass fragmentation patterns. For γ-nonalactone, the mass spectrum is characterized by a prominent base peak at a mass-to-charge ratio (m/z) of 85, which is a signature fragment for many gamma-lactones.[5][6][7] This high selectivity allows for accurate identification and quantification even in complex samples.
Comprehensive Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters are crucial for establishing a trustworthy and robust SPME-GC-MS method.
Linearity
Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte.[8][9] A calibration curve is constructed using standards at different concentrations.
-
Execution: A model wine or relevant solvent is spiked with γ-nonalactone at concentrations ranging from 0 to 100 µg/L.[10] Each level is analyzed in triplicate.
-
Acceptance Criterion: The coefficient of determination (R²) should be > 0.99, indicating a strong linear relationship.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
-
Execution: LOD and LOQ are calculated from the standard deviation of the y-intercept and the slope of the calibration curve.[10]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Significance: These values define the lower limits of the method's performance, which is critical when analyzing trace levels of γ-nonalactone.
Accuracy and Recovery
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through a spike-and-recovery experiment, which determines if the sample matrix interferes with the detection of the analyte.[8][9][11]
-
Execution: A sample with a known background concentration of γ-nonalactone is divided into two aliquots. One is analyzed as is, and the other is spiked with a known amount of the analyte. The percent recovery is then calculated.
-
Calculation: %Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] * 100.[11]
-
Acceptance Criterion: The mean percent recovery should be within the range of 80-120%.[11]
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (%RSD).
-
Execution:
-
Repeatability (Intra-day precision): A single analyst analyzes a spiked sample multiple times (n=6) on the same day.
-
Intermediate Precision (Inter-day precision): The experiment is repeated on different days by different analysts to assess the method's ruggedness.
-
-
Acceptance Criterion: %RSD should typically be < 15%.
Data Summary and Performance Metrics
The following table summarizes the expected performance data from a properly validated SPME-GC-MS method for γ-nonalactone analysis.
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity | Coefficient of Determination (R²) | > 0.99 |
| Calibration Range (in model wine) | 1 - 100 µg/L | |
| Limit of Detection (LOD) | Calculated Value | ~0.5 µg/L |
| Limit of Quantification (LOQ) | Calculated Value | ~1.5 µg/L |
| Precision | Repeatability (%RSD, n=6) | < 10% |
| Intermediate Precision (%RSD) | < 15% | |
| Accuracy | Spike Recovery (%) in a representative matrix | 80 - 120% |
Comparative Analysis: SPME vs. Alternative Methods
While SPME is highly effective, other extraction techniques like Solid-Phase Extraction (SPE) can also be used. A direct comparison highlights the distinct advantages of each approach.
| Feature | HS-SPME-GC-MS | SPE-GC-MS |
| Principle | Adsorption of headspace volatiles onto a coated fiber | Retention of analytes on a solid sorbent from a liquid sample, then elution |
| Solvent Usage | Solvent-free | Requires solvents for conditioning, washing, and elution |
| Sample Preparation | Minimal (sample placed in vial, sealed) | Multi-step (cartridge conditioning, sample loading, washing, elution) |
| Analysis Time | Faster (extraction and injection are integrated) | Slower (manual or automated SPE process is separate from GC injection) |
| Automation | Easily automated with an autosampler | Can be automated, but often requires dedicated SPE workstations |
| Sensitivity | High for volatile and semi-volatile compounds | Can be very high; allows for concentration of large sample volumes |
| Primary Application | Ideal for screening and routine analysis of volatiles | Robust for complex liquid matrices and when pre-concentration is required[10] |
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for method execution and validation.
Workflow Diagram: SPME-GC-MS Analysis
Caption: Automated workflow for γ-nonalactone analysis using HS-SPME-GC-MS.
Protocol 1: Standard SPME-GC-MS Analysis
Objective: To quantify γ-nonalactone in a liquid sample.
Materials:
-
20 mL headspace vials with magnetic screw caps and septa
-
DVB/CAR/PDMS SPME fiber
-
GC-MS system with autosampler
-
Heating block or water bath
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Weigh 5.0 g of the sample into a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 g of NaCl to increase the ionic strength, which promotes the release of volatile compounds into the headspace.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., deuterated γ-nonalactone or a compound with similar chemical properties).
-
Equilibration: Seal the vial and place it in a heating block at 70°C for 60 minutes to allow the sample to reach equilibrium.[3]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 60 minutes at 70°C.[3]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the GC injector set at 250°C. Desorb for 4 minutes to transfer the analytes to the GC column for separation and subsequent MS detection.[3]
Protocol 2: Spike and Recovery Experiment
Objective: To determine the accuracy of the method in a specific sample matrix.
Procedure:
-
Prepare Samples: Prepare two identical sets of samples (e.g., six vials each) as described in Protocol 1.
-
Spike: To one set of samples ("spiked group"), add a known amount of γ-nonalactone standard to achieve a concentration within the calibration range. The other set remains the "unspiked group."
-
Analyze: Analyze both the unspiked and spiked sample sets using the established SPME-GC-MS method.
-
Calculate:
-
Determine the average concentration of γ-nonalactone in both groups.
-
Use the formula provided in Section 3.3 to calculate the percent recovery.
-
Conclusion
This guide establishes a comprehensive framework for the validation of an HS-SPME-GC-MS method for γ-nonalactone analysis. By systematically evaluating linearity, sensitivity, precision, and accuracy, researchers can ensure the generation of reliable and trustworthy data. The presented method is shown to be highly sensitive, robust, and efficient, requiring no organic solvents and minimal sample preparation. In comparison to alternatives like SPE, the HS-SPME approach offers a superior workflow for the routine analysis of volatile and semi-volatile aroma compounds, making it an invaluable tool for professionals in the food, beverage, and fragrance industries.
References
- Zeng, Z., et al. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. Molecules, 14(8), 2927-2934.
- Zeng, Z., et al. (2009). Screening for this compound in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. PubMed.
- Zeng, Z., et al. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. MDPI.
- Zeng, Z., et al. (2009). Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. ResearchGate.
- Amanote Research. (2009). Screening for Γ-Nonalactone in the Headspace of.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. Analytical and Bioanalytical Chemistry, 415(1).
- Quansys Biosciences. (2022). An Explanation of Recovery and Linearity.
- Wang, S., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers.
- Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). PubMed.
- Google Patents. (1997). Process for the production of gamma nonalactones in natural form.
- Cleaning Validation. (2011). Revisiting Linearity of Recovery Studies.
- Imperial Tobacco. (2015). This compound.
- The Good Scents Company. This compound.
- ScenTree. This compound (CAS N° 104-61-0).
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A Comparative Sensory Guide to Gamma-Nonalactone and Delta-Nonalactone for Researchers and Product Developers
In the nuanced world of flavor and fragrance chemistry, lactones are indispensable for imparting creamy, fruity, and rich sensory characteristics. Among the most versatile are the C9 lactones, specifically Gamma-nonalactone (γ-nonalactone) and Delta-nonalactone (δ-nonalactone). While both share the same molecular formula (C₉H₁₆O₂), their subtle structural differences, stemming from the size of the cyclic ester ring, lead to markedly distinct sensory profiles. This guide provides an in-depth comparative analysis of these two critical aroma compounds, supported by experimental principles and data to inform their application in research and product development.
Structural and Physicochemical Distinctions
The fundamental difference between these two isomers lies in their structure. This compound features a five-membered ring (a γ-lactone), while Delta-nonalactone possesses a six-membered ring (a δ-lactone). This seemingly minor variation in ring size profoundly influences the molecule's conformation and its interaction with olfactory receptors, resulting in divergent sensory experiences.
| Property | This compound (Aldehyde C-18) | Delta-Nonalactone |
| CAS Number | 104-61-0[1] | 3301-94-8[2][3] |
| Molecular Formula | C₉H₁₆O₂[1][4] | C₉H₁₆O₂[3] |
| Molecular Weight | 156.22 g/mol [1][4] | 156.22 g/mol [3] |
| Ring Structure | 5-membered ring (γ-lactone)[5] | 6-membered ring (δ-lactone)[5] |
| Appearance | Colorless to pale yellow liquid[6] | Colorless to pale yellow liquid[2][3] |
| Boiling Point | ~121-122 °C @ 6 mmHg[6] | ~267 °C @ 760 mmHg[3] |
Comparative Sensory Profile: The Olfactory Fingerprint
The primary distinction for any flavorist or perfumer is the sensory character of the molecule. While both are broadly described as "coconut-like," their profiles are far from interchangeable.
This compound (γ-nonalactone): Often referred to by its trade name, Aldehyde C-18, this lactone delivers a powerful and intense coconut aroma.[1] Its profile is characterized by a sweet, creamy, and distinctly fruity character, which can have peach-like nuances in high dilution.[1][7][8] The scent is often perceived as more direct and potent, sometimes described as harsher or more "artificial" than its delta counterpart if not carefully dosed.[5][9] It possesses extreme longevity, making it an excellent fixative in fragrance compositions.[1][10]
Delta-Nonalactone (δ-nonalactone): This isomer presents a more refined and naturalistic coconut profile.[5] The aroma is creamy, milky, and fatty, with a characteristic warm, coumarin-like undertone that sets it apart.[2][5][11] It captures the essence of fresh coconut milk with greater authenticity than the gamma isomer.[5] This softer, rounder profile integrates more smoothly into complex formulations, providing a rich, dairy-like mouthfeel in flavors and a warm, comforting character in fragrances.[2][5]
Summary of Sensory Descriptors:
| Sensory Attribute | This compound | Delta-Nonalactone |
| Primary Note | Intense, sweet coconut[1] | Creamy, milky coconut[2][5] |
| Secondary Notes | Fruity (peach, apricot), waxy, creamy[1][7][8][10] | Fatty, coumarin-like, sweet, powdery[2][5][11][12] |
| Character | Powerful, direct, tenacious[1][13] | Soft, round, naturalistic[5] |
| Longevity | Very high (~300 hours on blotter)[1] | High (> 24 hours on blotter)[5] |
Odor Threshold: The odor detection threshold is a critical measure of a compound's potency. While specific values can vary based on the medium (air, water, wine) and the methodology, literature indicates differences between enantiomers of this compound. For instance, one study in red wine reported an aroma detection threshold of 285 µg/L for (R)-nonalactone.[14] An older study cited a threshold of 30 ppb in water for the racemic mixture.[15] Data for delta-nonalactone's threshold is less consistently reported in comparative studies.
Methodologies for Sensory Evaluation
To objectively quantify the differences between these two lactones, rigorous sensory evaluation protocols are essential. The following are standard methodologies employed in the flavor and fragrance industry.
Odor Threshold Determination via ASTM E679
Causality: Determining the lowest concentration at which a substance can be detected is fundamental to understanding its impact. The ASTM E679-19 standard provides a robust, forced-choice, ascending concentration series method that minimizes guessing and psychological biases.[16][17] This method is crucial for assessing the potency of aroma chemicals like lactones.
Protocol:
-
Panelist Screening: Select 20-30 panelists, screened for olfactory acuity using standard odorants (e.g., n-butanol).
-
Sample Preparation: Prepare a stock solution of each lactone in a suitable solvent (e.g., ethanol). Create a series of dilutions in the desired medium (e.g., deodorized water or air) using serial (base-10 or base-3) dilutions.
-
Presentation: Use a three-alternative forced-choice (3-AFC) method.[18] Present panelists with three samples (e.g., in glass sniffer bottles), two of which are blanks (medium only) and one containing the lactone at a specific concentration.
-
Ascending Series: Present the series of concentrations to each panelist in increasing order.
-
Task: For each set of three, the panelist must identify the "odd" sample.
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Quantitative Descriptive Analysis (QDA)
Causality: To move beyond simple detection and create a detailed "sensory fingerprint," QDA is the gold standard.[19][20] It uses trained panelists to identify and quantify the intensity of specific sensory attributes, providing a multidimensional view of the product's character. This allows for direct, statistically significant comparisons between compounds like gamma- and delta-nonalactone.
Experimental Workflow for QDA:
Caption: Quantitative Descriptive Analysis (QDA) Workflow.
Protocol:
-
Lexicon Development: A panel of 8-12 trained assessors is presented with both lactones (at controlled, equi-intense concentrations) and reference standards. Through open discussion, they develop a consensus list of descriptive terms (e.g., "sweet coconut," "creamy," "milky," "fatty," "fruity," "coumarin-like").[21][22]
-
Panelist Training: Panelists are trained over several sessions to consistently identify these attributes and use a measurement scale (e.g., a 15-cm unstructured line scale) to rate their intensity.[19][23]
-
Formal Evaluation: In controlled sensory booths, panelists individually evaluate coded, randomized samples of each lactone. They rate the intensity of each attribute on the agreed-upon scale. This is replicated over multiple sessions.
-
Data Analysis: The data is analyzed using multivariate statistical methods like Analysis of Variance (ANOVA) to find significant differences in attribute intensities between the two lactones, and Principal Component Analysis (PCA) to visualize the relationships between the samples and their attributes.[20]
Gas Chromatography-Olfactometry (GC-O)
Causality: GC-O is a powerful analytical technique that combines instrumental separation with human sensory detection.[24][25] It allows researchers to pinpoint which specific chemical compounds in a complex mixture are responsible for a particular aroma. When analyzing a single compound, it confirms the primary odor character and can reveal trace-level impurities that might contribute to subtle off-notes.
Experimental Workflow for GC-O:
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Applications and Industrial Relevance
The choice between gamma- and delta-nonalactone is driven entirely by the desired sensory outcome.
-
This compound is a workhorse in flavor and fragrance. Its potency and sweet, fruity-coconut profile make it ideal for:
-
Flavors: Creating pronounced coconut notes in confectionery, baked goods, and beverages.[6][7][26] It also enhances fruit flavors like peach and apricot.[7]
-
Fragrances: Building volume and a tropical character in floral compositions (especially gardenia and tuberose) and oriental bases.[1] It is a key component in "beachy" or suntan lotion-type scents.[27]
-
-
Delta-Nonalactone is preferred for applications requiring subtlety and naturalness. Its creamy, milky profile is essential for:
-
Flavors: Creating authentic dairy, cream, and coconut milk profiles in beverages, desserts, and even savory applications like curries.[2][11][28]
-
Fragrances: Providing a soft, creamy sweetness that can act as a substitute for coumarin, which faces regulatory restrictions.[5][12] It is highly effective in gourmand, fougère, and warm floral fragrances.[2][5]
-
Conclusion
While both this compound and Delta-nonalactone are classified as C9 lactones with coconut-like aromas, they are not interchangeable. This compound offers a powerful, sweet, and fruity-coconut impact, valued for its directness and tenacity. In contrast, Delta-nonalactone provides a softer, creamier, and more authentically milky-coconut character with a unique coumarin-like warmth. The selection between them hinges on the specific application's creative and technical requirements. Understanding their distinct sensory profiles, substantiated by rigorous analytical methods like QDA and GC-O, empowers researchers and developers to make informed decisions, leading to superior and more nuanced final products.
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A Senior Application Scientist's Guide to the Enantiomeric Distribution of Gamma-Nonalactone in Nature
Introduction: Beyond the Coconut Aroma
To the flavor chemist, researcher, or product developer, gamma-nonalactone (often known by its historical trade name, Aldehyde C-18) is an indispensable molecule, celebrated for its potent, creamy, and coconut-like aroma.[1][2] It is the character-impact compound in a vast array of food and fragrance applications, from imparting a sun-ripened peach note to enhancing the creaminess of dairy flavors.[1][3] However, a deeper analytical dive reveals a critical layer of complexity: chirality.
This compound possesses a single chiral center at its C-4 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-gamma-nonalactone and (S)-gamma-nonalactone.[4] This stereoisomerism is not a mere chemical curiosity; it is the key to understanding the compound's natural authenticity, its precise sensory character, and its biosynthetic origins.[5] While synthetic this compound is typically produced as a 50:50 racemic mixture, nature exhibits a distinct preference.[6] Living organisms, through stereospecific enzymatic pathways, almost always produce an excess of one enantiomer over the other.
This guide provides a comparative analysis of the enantiomeric ratio of this compound across various natural sources. We will explore the underlying biosynthetic pathways that dictate these ratios, present a validated analytical workflow for their determination, and discuss the profound impact of chirality on sensory perception.
Comparative Analysis: The Enantiomeric Fingerprint of Nature
The enantiomeric distribution of this compound serves as a powerful indicator of its origin. A racemic mixture in a product claiming to be "all-natural" is a significant red flag for adulteration with synthetic additives. The following table summarizes reported enantiomeric distributions across several natural sources, highlighting the predominance of the (R)-enantiomer in many cases.
| Natural Source | Predominant Enantiomer | Enantiomeric Ratio (R:S) / % ee | Analytical Method | Reference |
| Red Wine | (R) | Varies, e.g., 65:35 | Chiral GC-MS | [7][8] |
| Botrytized White Wine | (R) | Average ~75% (R) | Chiral GC-MS | [8][9] |
| Yeast (S. odorus) | (R) | ~44-66% ee (R) | Chiral GC | [10] |
| Yeast (S. cerevisiae) | (S) or (R) | ~60% ee (S) or ~46% ee (R) | Chiral GC | [7][10] |
| Milk | (R) | ~80% ee (R) | Chiral GC | [10] |
| Fruits (general) | (R) | Typically (R)-dominant | Chiral GC | [11][12] |
| Cheddar Cheese | (S) | ~13% ee (S) | Chiral GC | [10] |
(Note: ee stands for enantiomeric excess, calculated as |(R-S)/(R+S)| * 100. Ratios are approximate and can vary based on cultivar, fermentation conditions, and processing.)
As the data illustrates, fruits and many fermented beverages show a distinct bias towards the (R)-enantiomer.[9][11] The case of yeast is particularly fascinating, as different metabolic pathways can be activated, leading to a predominance of either the (R) or (S) form, which will be explored in the biosynthesis section.[7][13]
Analytical Methodology: A Validated Protocol for Enantioselective Analysis
Accurate determination of the enantiomeric ratio is paramount. The gold-standard technique for analyzing volatile chiral compounds like this compound is Chiral Gas Chromatography-Mass Spectrometry (GC-MS) .[9][14] The key to this method is the chiral stationary phase (CSP) within the GC column, which transiently interacts differently with each enantiomer, causing them to separate and elute at different times.
Below is a detailed, self-validating protocol grounded in established laboratory practices.
Experimental Workflow Diagram
Caption: Workflow for Chiral Analysis of this compound.
Step-by-Step Protocol: Chiral GC-MS Analysis
1.0 Sample Preparation: Solid-Phase Microextraction (SPME)
-
Causality: SPME is a solvent-free extraction technique ideal for isolating volatile and semi-volatile compounds from a liquid or solid matrix. It minimizes sample handling and potential contamination, concentrating analytes onto a coated fiber for direct injection into the GC.
-
Protocol:
-
Place 5 mL of the liquid sample (e.g., wine) or 2 g of a homogenized solid sample into a 20 mL headspace vial. Add a saturated solution of NaCl to enhance the release of volatiles from the aqueous matrix (salting-out effect).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at 60°C for 30 minutes with agitation.
-
Immediately retract the fiber and introduce it into the GC inlet for thermal desorption.
-
2.0 Chiral GC-MS Analysis
-
Causality: A cyclodextrin-based chiral stationary phase, such as one containing heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is essential. The cone-like structure of the cyclodextrin provides a chiral environment where enantiomers form transient diastereomeric inclusion complexes of slightly different stabilities, leading to different retention times.
-
Instrument Parameters:
-
GC Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9][14]
-
Injector: 250°C, splitless mode for 1 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp at 2°C/min to 200°C (hold 5 min). This slow ramp is crucial for achieving baseline resolution of the enantiomers.
-
MS Transfer Line: 230°C.
-
MS Source: 230°C, Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 85, 99) to enhance sensitivity and selectivity.
-
3.0 Data Analysis and Quantification
-
Causality: By comparing the retention times to those of authentic (R) and (S) standards, the peaks can be unequivocally identified. The area under each peak is directly proportional to the concentration of that enantiomer.
-
Protocol:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the chromatogram based on their retention times.
-
Integrate the area of each peak.
-
Calculate the enantiomeric ratio by dividing the peak area of the (R)-enantiomer by the peak area of the (S)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
Biosynthetic Origins of Enantiomeric Bias
The observed enantiomeric ratios are a direct consequence of stereospecific enzymatic reactions. In yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus, this compound is biosynthesized from linoleic acid via lipid peroxidation pathways.[7][13] Two distinct routes have been elucidated that lead to opposite enantiomers.[10]
-
The 13-Lipoxygenase Pathway (leading to S-enantiomer): Linoleic acid is oxidized at the 13th carbon. Subsequent β-oxidation and a final α-oxidation step shorten the carbon chain, ultimately yielding a precursor that cyclizes to form (S)-gamma-nonalactone with an approximate 60% enantiomeric excess.[7][10]
-
The 9-Lipoxygenase Pathway (leading to R-enantiomer): Linoleic acid is oxidized at the 9th carbon. A Baeyer-Villiger type oxidation cleaves the chain, producing intermediates that are further transformed into (R)-gamma-nonalactone with an approximate 46% enantiomeric excess.[7][10]
The predominance of a specific pathway and the stereoselectivity of the enzymes involved in different organisms dictate the final enantiomeric ratio of the produced lactone.
Biosynthesis Pathway Diagram
Caption: Simplified Biosynthetic Pathways of this compound in Yeast.
Sensory Significance and Applications
The two enantiomers of this compound possess distinctly different aroma profiles, a direct result of their differential interaction with chiral olfactory receptors in the human nose.
-
(R)-gamma-Nonalactone: This is the more impactful enantiomer, widely described as having a sweet, intense coconut, creamy, and fruity (peach, apricot) character.[1][4] Its aroma detection threshold in red wine has been reported as 285 µg/L.[9][15]
-
(S)-gamma-Nonalactone: This enantiomer is generally perceived as weaker, with more fatty, waxy, and sometimes described as "moldy" or "celery-like" notes at higher concentrations.[4] It has a significantly lower odor detection threshold in wine compared to its (R)-counterpart.
This sensory divergence is critically important. The enantiomeric ratio directly shapes the overall flavor profile of a food or beverage. A high proportion of the (R)-enantiomer is essential for an authentic, rich coconut or peach flavor. The presence of a significant amount of the (S)-enantiomer, or a racemic mixture, can introduce undesirable fatty or off-notes, detracting from the desired sensory experience. Therefore, enantiomeric analysis is not just a tool for authenticity testing but also a crucial aspect of quality control in the flavor and fragrance industry.
Conclusion
The study of this compound's chirality moves its analysis from simple quantification to a nuanced understanding of authenticity, biosynthesis, and sensory quality. The natural world overwhelmingly favors the production of the (R)-enantiomer, a "fingerprint" that can be unequivocally identified through robust analytical methods like chiral GC-MS. For researchers, scientists, and drug development professionals, recognizing the significance of this enantiomeric ratio is key to ensuring product integrity, diagnosing metabolic pathways, and crafting products with precise, high-quality sensory profiles. The simple coconut lactone is, in fact, a profound example of nature's elegant stereospecificity.
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A Comparative Analysis of Synthetic and Natural Gamma-Nonalactone Aroma Profiles for Researchers and Flavor Chemists
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This guide provides an in-depth comparison of the aroma profiles of synthetic and natural gamma-nonalactone, a crucial aroma compound for researchers, scientists, and professionals in the flavor and fragrance industry. We will explore the nuanced differences in their scent profiles, delve into the analytical methodologies used for their characterization, and discuss the synthetic and biosynthetic pathways that give rise to these variations.
Introduction to this compound: The Essence of Coconut and Stone Fruit
This compound, also known as aldehyde C-18, is a powerful and versatile aroma compound widely utilized for its characteristic sweet, creamy, and coconut-like scent.[1][2][3] At lower concentrations, it can also impart desirable peachy and apricot notes.[1][4] Its remarkably low flavor threshold, typically between 10 to 30 parts per billion in water, means that even minute quantities can have a significant sensory impact.[1][5] This five-membered lactone ring with a pentyl side chain is a key ingredient in creating coconut, peach, and other tropical fruit flavors in a vast array of products.[1][4] While it occurs naturally in some fruits and plants, the this compound used commercially is predominantly produced synthetically to ensure a consistent and cost-effective supply.[6]
Unveiling the Aroma Nuances: Synthetic vs. Natural
The primary distinction between synthetic and natural this compound lies not in the principal aroma molecule itself, but in the presence of trace amounts of other volatile compounds. These subtle differences can significantly influence the overall perceived aroma profile.
Synthetic this compound:
-
Aroma Profile: Typically presents a very clean, potent, and straightforward coconut aroma.[2][7] It can be described as having waxy, fatty, and slightly citrus-like undertones.[6] The profile is often characterized by its intensity and persistence.[2][7]
-
Purity: High-purity synthetic this compound is readily available, which ensures a consistent and reproducible aroma profile.[6] This is a significant advantage in applications where precise control over the final scent is critical.
Natural this compound:
-
Aroma Profile: The aroma of natural this compound is often described as more complex and well-rounded. It may possess additional fruity, floral, or even slightly nutty nuances that are absent in its synthetic counterpart. This complexity is attributed to the presence of other volatile compounds that are co-extracted or produced during its natural formation.
-
Source Dependency: The specific aroma profile of natural this compound can vary depending on its biological source and the method of production. For instance, this compound produced by yeast fermentation may have a different profile than that extracted from a plant source.
The Science Behind the Scent: Analytical Characterization
To objectively compare the aroma profiles of synthetic and natural this compound, a combination of instrumental analysis and sensory evaluation is employed.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate and identify the individual volatile compounds within a sample. This allows for the precise identification and quantification of this compound and any accompanying trace compounds. A characteristic ion peak at m/z 85 is a key identifier for this compound in a mass spectrum.[5][8]
Gas Chromatography-Olfactometry (GC-O) couples a gas chromatograph with a human assessor (an "olfactometrist") who sniffs the effluent from the GC column.[3][8] This technique is invaluable for identifying which of the separated compounds are "odor-active" and for describing their specific aroma characteristics.[5][8]
Sensory Panel Analysis
A trained sensory panel is essential for evaluating the holistic aroma profile. Panelists are trained to identify and quantify specific aroma attributes (descriptors) such as "coconut," "creamy," "fruity," "waxy," and "floral." The data generated from a sensory panel provides a comprehensive and human-relevant comparison of the two sources of this compound.
Origins of the Differences: Synthesis vs. Biosynthesis
The variations in aroma profiles can be traced back to the distinct methods of production.
Chemical Synthesis of this compound
Synthetic this compound is typically produced through chemical reactions.[6] Common methods include the reaction between acrylic acid and hexanol or the intramolecular esterification of 4-hydroxynonanoic acid.[9] Another approach involves the synthesis from heptanal and malonic acid.[10][11] These processes can be highly controlled to produce a product with high purity. However, minor side reactions or residual starting materials can introduce trace impurities that may subtly influence the final aroma.
Biosynthesis of this compound
Natural this compound is produced by various microorganisms, including yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus.[12][13] The biosynthetic pathway often starts from fatty acid precursors, such as linoleic acid.[12][13][14] Enzymatic reactions, including lipoxygenation and subsequent oxidation steps, lead to the formation of this compound.[12][13] This biological process can result in a mixture of enantiomers (different spatial arrangements of the molecule) and the co-production of other volatile compounds, contributing to the more complex aroma profile of natural this compound.[13] Research has shown that different biosynthetic routes can lead to different enantiomeric excesses of (S)- and (R)-γ-nonalactone.[12][13]
Comparative Data Summary
| Feature | Synthetic this compound | Natural this compound |
| Primary Aroma | Intense, clean coconut[2][7] | Complex coconut with fruity/floral notes |
| Secondary Notes | Waxy, fatty, slightly citrus[6] | Varies by source, can be nutty, creamy |
| Purity | High, consistent profile[6] | Variable, contains trace volatiles |
| Production | Chemical synthesis[6][9] | Microbial fermentation[12][13] |
| Key Advantage | Consistency and cost-effectiveness[6] | Aroma complexity and "natural" label |
Experimental Protocols
Protocol for GC-MS Analysis of this compound
-
Sample Preparation: Dilute synthetic and natural this compound samples in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 10 ppm.
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-Wax) is recommended for good separation of volatile compounds.[5]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify this compound based on its retention time and mass spectrum (characteristic ion at m/z 85).[5][8] Compare the chromatograms of the synthetic and natural samples to identify any additional peaks in the natural sample.
Protocol for Sensory Panel Evaluation
-
Panelist Selection: Select a panel of 10-15 trained sensory assessors.
-
Sample Preparation: Prepare solutions of synthetic and natural this compound in a neutral medium (e.g., water or odorless oil) at a concentration slightly above the detection threshold (e.g., 50 ppb).
-
Evaluation: Present the samples to the panelists in a randomized and blind manner.
-
Attribute Scoring: Ask panelists to rate the intensity of key aroma descriptors (e.g., coconut, creamy, fruity, waxy, floral) on a scale of 1 to 10.
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine if there are significant differences in the perceived aroma profiles.
Conclusion
The choice between synthetic and natural this compound ultimately depends on the specific application and desired sensory outcome. Synthetic this compound offers a potent, clean, and consistent coconut aroma, making it ideal for applications requiring precise flavor control. In contrast, natural this compound provides a more complex and nuanced aroma profile, which can be advantageous in creating premium products with a "natural" label. A thorough understanding of their respective aroma profiles, backed by robust analytical and sensory data, is crucial for informed decision-making in product development.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Gamma-Nonalactone
In the realm of flavor and fragrance analytics, few compounds present the unique combination of sensory significance and analytical challenge as gamma-nonalactone (γ-nonalactone). With its characteristic creamy, coconut-like aroma, γ-nonalactone is a pivotal component in the food, beverage, and cosmetic industries.[1][2] Its accurate quantification is not merely a quality control checkpoint but a crucial step in ensuring product consistency and consumer satisfaction.[3] However, the journey from sample to result is paved with choices, each with its own set of advantages and limitations. This guide provides an in-depth, experience-driven comparison of the primary analytical methodologies for γ-nonalactone, designed to empower researchers, scientists, and drug development professionals to make informed decisions.
The validation of analytical methods is a cornerstone of reliable data generation, ensuring that a chosen method is fit for its intended purpose.[4][5] This involves demonstrating performance characteristics such as accuracy, precision, sensitivity, and selectivity.[6] For a compound like γ-nonalactone, which is often present in complex matrices and at varying concentrations, a robustly validated method is non-negotiable.[7][8]
The Analytical Arsenal: A Comparative Overview
The determination of γ-nonalactone primarily revolves around two powerful techniques: Gas Chromatography (GC) for its ability to separate volatile compounds, and Sensory Analysis, which provides the indispensable human perception context.[9][10] High-Performance Liquid Chromatography (HPLC) is generally less suited for this analyte in its native form due to the lack of a strong chromophore, making detection challenging without derivatization.[9]
Gas Chromatography (GC): The Workhorse of Volatile Analysis
Gas chromatography stands as the gold standard for the analysis of volatile and semi-volatile compounds like γ-nonalactone.[11][12] The choice of detector and sample preparation method are critical decision points that dictate the sensitivity, selectivity, and efficiency of the analysis.
Sample Preparation: The Gateway to Accurate Results
The initial step of sample preparation is arguably one of the most critical stages in the analysis of volatile compounds.[7] For γ-nonalactone, Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a preferred technique due to its solvent-free nature, simplicity, and effectiveness in extracting volatile analytes from various matrices.[8][13][14] This method involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber, which is then desorbed into the GC inlet.[14] The optimization of parameters such as fiber type, extraction temperature, and time is crucial for achieving reliable and reproducible results.[14]
Detection Systems: From Universal to Highly Specific
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile flavor and fragrance compounds.[2] It combines the separation power of GC with the identification capabilities of mass spectrometry.[9] GC-MS provides high sensitivity and resolution, allowing for the identification of compounds even at trace levels.[2] The mass spectrum of γ-nonalactone, with its characteristic ion peak at m/z 85, serves as a reliable identifier.[13][15]
-
Gas Chromatography-Olfactometry (GC-O): This powerful technique couples a GC with the human nose as a detector, allowing for the sensory evaluation of individual compounds as they elute from the chromatographic column.[16][17][18] GC-O is invaluable for identifying odor-active compounds and understanding their contribution to the overall aroma profile of a sample.[11][19][20] It has been successfully used to evaluate γ-nonalactone in various food products, including freshly cooked rice.[13][15]
Chiral Analysis: Distinguishing Between Enantiomers
This compound possesses a chiral center, resulting in two enantiomers: (R)-(+)- and (S)-(-)-γ-nonalactone.[1] These enantiomers can exhibit different sensory properties, making their individual quantification important for a complete understanding of a product's aroma profile.[1] Chiral gas chromatography, employing specialized columns, can be used to separate and quantify these enantiomers.[21][22] Studies have shown that the (R)-enantiomer is often more prevalent in wines.[21]
Sensory Analysis: The Human Element
Instrumental analysis provides quantitative data, but it cannot fully capture the human perception of flavor. Sensory analysis, therefore, plays a crucial role in understanding the impact of γ-nonalactone on a product's overall sensory experience.[23]
-
Descriptive Analysis: Trained sensory panels can provide detailed descriptions of flavor characteristics and quantify their intensity.[10]
-
Difference Tests: Techniques like the triangle test are used to determine if a perceptible sensory difference exists between samples.[10][23][24]
-
Acceptance Tests: These tests gauge consumer preference and liking for a product.[23]
International standards, such as those provided by the ISO, offer general guidance for sensory analysis methodologies, including the selection and training of assessors.[25][26][27][28]
Cross-Validation in Practice: A Comparative Summary
The following tables provide a comparative overview of the different analytical approaches for γ-nonalactone, based on key performance characteristics and practical considerations.
Table 1: Quantitative Method Performance Comparison
| Parameter | GC-MS (SIM Mode) | GC-O (Detection Frequency) |
| Principle | Separation by GC, detection and quantification by mass spectrometry. | Separation by GC, detection by human olfaction. |
| Selectivity | High, based on mass-to-charge ratio. | High, specific to odor-active compounds. |
| Sensitivity | High (low µg/L to ng/L range). | Dependent on individual's odor threshold. |
| Quantitative? | Yes. | Semi-quantitative. |
| Confirmation | Yes, via mass spectrum. | No, requires confirmation by another detector. |
Table 2: Qualitative Method Comparison
| Feature | GC-MS | GC-O | Sensory Panel |
| Information Provided | Chemical identity and quantity. | Odor activity and description. | Overall flavor profile and preference. |
| Throughput | High. | Low to medium. | Low. |
| Cost | High (instrumentation). | High (instrumentation and trained assessors). | Medium to high (panelist training and time). |
| Expertise Required | High (instrument operation and data analysis). | High (instrument operation and trained assessors). | High (panel leader and trained assessors). |
Experimental Protocols
Protocol 1: Quantification of γ-Nonalactone in a Beverage Using HS-SPME-GC-MS
Objective: To quantify the concentration of γ-nonalactone in a beverage sample.
Materials:
-
Beverage sample
-
γ-Nonalactone analytical standard[29]
-
Internal standard (e.g., isotopically labeled γ-nonalactone)[30]
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation: Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Salting Out: Add 2 g of NaCl to the vial to increase the volatility of the analyte.
-
Internal Standard Spiking: Add a known amount of the internal standard to the vial.
-
Incubation and Extraction: Place the vial in a heating block at a predetermined temperature (e.g., 60°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption (e.g., at 250°C for 5 minutes).
-
GC-MS Analysis: Run the analysis using a suitable GC column (e.g., DB-Wax) and MS parameters. The MS should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic ions of γ-nonalactone (e.g., m/z 85) and the internal standard.
-
Quantification: Create a calibration curve using standards of known concentrations and calculate the concentration of γ-nonalactone in the sample based on the peak area ratio to the internal standard.
Protocol 2: Sensory Evaluation using a Triangle Test
Objective: To determine if a perceptible difference in coconut aroma exists between two beverage samples, one with a higher concentration of γ-nonalactone.
Materials:
-
Two beverage samples (A and B) with different γ-nonalactone concentrations.
-
Trained sensory panelists (minimum of 20).
-
Identical, odor-free tasting glasses.
-
A controlled sensory evaluation environment.[26]
Procedure:
-
Sample Preparation: Present each panelist with three coded samples in a randomized order. Two samples are identical (e.g., A, A, B or B, B, A).
-
Evaluation: Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.
-
Data Collection: Record the responses from each panelist.
-
Statistical Analysis: Compare the number of correct identifications to a statistical table for triangle tests to determine if the difference is statistically significant at a chosen confidence level (e.g., p < 0.05).[24]
Visualizing the Workflow
GC-MS Analysis Workflow
Caption: Workflow for γ-nonalactone analysis by HS-SPME-GC-MS.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of analytical methods for γ-nonalactone reveals that a multi-faceted approach is often the most effective. While GC-MS provides robust and sensitive quantification, it is the synergy with sensory techniques like GC-O and trained panels that yields a holistic understanding of this key aroma compound's role in a product. The choice of methodology should always be guided by the specific research question, the matrix being analyzed, and the desired level of detail. By carefully selecting and validating the appropriate analytical tools, researchers and scientists can ensure the quality and consistency of their products, ultimately delivering the desired sensory experience to the consumer.
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A Comparative Sensory Analysis of Gamma-Nonalactone and Whiskey Lactone for Food and Beverage Applications
In the nuanced world of flavor and aroma chemistry, lactones play a pivotal role in defining the sensory profiles of a vast array of food and beverage products. Among these, gamma-nonalactone and whiskey lactone are two prominent compounds, often utilized for their distinct, yet sometimes overlapping, sensory characteristics. This guide provides an in-depth, objective comparison of these two lactones, supported by experimental data and established sensory evaluation methodologies, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Introduction to Lactones in Flavor Chemistry
Lactones are cyclic esters that contribute significantly to the aromas of fruits, dairy products, and aged spirits.[1][2] Their sensory perception is highly dependent on their chemical structure, including the size of the lactone ring and the nature of any side chains.[1] This structural diversity leads to a wide range of aroma profiles, from fruity and creamy to woody and spicy. This guide will focus on two C9 lactones: this compound, celebrated for its creamy, coconut-like aroma, and whiskey lactone, prized for its contribution to the characteristic aroma of oak-aged spirits.[3][4]
Physicochemical and Sensory Profiles
A foundational understanding of the individual characteristics of this compound and whiskey lactone is essential before a direct comparison can be made.
This compound (Aldehyde C-18)
Commonly known by the misnomer "aldehyde C-18," this compound is a γ-lactone renowned for its intense and tenacious coconut-like aroma.[5][6] It is found naturally in a variety of fruits and foods, including apricots, coconuts, and dairy products.[7][8]
-
Chemical Structure: 5-pentyloxolan-2-one[9]
-
Sensory Profile: The primary aroma descriptor for this compound is a rich and authentic coconut scent, often accompanied by creamy, milky, waxy, and fatty undertones.[3] In high dilution, it can also present subtle fruity nuances reminiscent of peach or apricot.[3][10] Its flavor profile is described as coconut-like and sweet with nutty notes.[6]
-
Applications: It is extensively used to create realistic coconut accords, add creaminess to white florals in perfumery, and enhance tropical and gourmand flavor profiles in food and beverages.[3][10] Common applications include confectionery, baked goods, and dairy products.[8][10]
-
Odor Threshold: The odor threshold for this compound has been reported as 30 ppb in water.[11] Another study identified a higher threshold of 285 µg/L for the (R)-enantiomer in red wine.[12]
Whiskey Lactone (Oak Lactone)
Whiskey lactone, also known as oak lactone or cis-β-methyl-γ-octalactone, is a key contributor to the aroma of whiskey and other alcoholic beverages aged in oak barrels.[4][13] It is extracted from the oak wood during the aging process and imparts a characteristic woody and sweet aroma.[4]
-
Chemical Structure: 5-butyl-4-methyloxolan-2-one[14][15] It exists as cis and trans isomers, with the cis form being more sensorially significant.[4][15]
-
Sensory Profile: The aroma of whiskey lactone is complex, characterized by a distinctive woody-coconut character with warm, creamy, and vanillic notes.[16] It can also exhibit subtle toasted oak, tonka, coumarin, nutty, and even celery-like nuances.[14][16] Its flavor is described as woody, warm, and toasted.[17] At a concentration of 0.5 ppm, its taste characteristics are woody, coumarinic, coconut, lactonic, creamy, and nutty with a toasted nuance.[18]
-
Applications: This lactone is primarily used to impart an authentic barrel-aged character to fragrances and beverages.[16] It adds woody complexity to gourmand and oriental fragrances and is used to create sophisticated coconut accords.[16]
-
Odor Threshold: The detection threshold for the cis-isomer of whiskey lactone in a dilute alcohol solution (12% v/v) is 20 μg/L, while the trans-isomer has a higher threshold of 130 μg/L.[19][20] In air, the aroma of the 3S,4S isomer can be detected at a concentration of 1 μg/L.[13]
Comparative Sensory Evaluation
To objectively compare the sensory attributes of this compound and whiskey lactone, a descriptive sensory analysis is the most appropriate methodology.[21] This involves a trained panel of assessors who can identify and quantify specific aroma and flavor attributes.
Experimental Protocol: Descriptive Sensory Analysis
Objective: To identify and quantify the key sensory differences between this compound and whiskey lactone in a neutral medium.
Materials:
-
High-purity this compound (CAS 104-61-0)
-
High-purity cis-whiskey lactone (CAS 39212-23-2)
-
Deodorized mineral oil or a 10% ethanol/water solution as a neutral solvent
-
Glass vials with PTFE-lined caps
-
Olfactory smelling strips
Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and ability to articulate sensory perceptions. The panelists undergo extensive training to recognize and scale the intensity of various aroma attributes relevant to lactones, such as coconut, creamy, woody, spicy, and fruity notes.
Sample Preparation:
-
Prepare stock solutions of this compound and whiskey lactone at 1% (w/v) in the chosen solvent.
-
Create a series of dilutions for each lactone to determine the optimal concentration for evaluation, aiming for a moderate aroma intensity. A starting point could be 10, 50, and 100 ppm.
-
For olfactory evaluation, dip smelling strips into the prepared solutions.
-
For flavor evaluation, prepare solutions in a neutral food-grade medium (e.g., sugar water) at appropriate concentrations above the taste threshold.
Evaluation Procedure:
-
Panelists are presented with coded, randomized samples of each lactone at the predetermined concentration.
-
In a controlled sensory booth with proper ventilation and lighting, panelists evaluate the aroma of each sample using the smelling strips.
-
Panelists then taste the liquid samples, ensuring to rinse their palates with water between samples.
-
The intensity of predefined sensory attributes (e.g., coconut, creamy, woody, spicy, sweet, fruity) is rated on a 15-point intensity scale.
-
Data is collected and analyzed statistically (e.g., using ANOVA) to identify significant differences in the sensory profiles.
Visualizing the Sensory Evaluation Workflow
Caption: Workflow for the descriptive sensory analysis of lactones.
Direct Sensory Comparison and Data Summary
Based on published data and the expected outcomes of the described sensory protocol, a direct comparison of the two lactones can be summarized.
| Attribute | This compound | Whiskey Lactone | Key Differentiator |
| Primary Aroma | Coconut[3] | Woody-Coconut[16] | The prominent woody character in whiskey lactone. |
| Creaminess | High | Moderate to High | This compound is generally perceived as more purely creamy. |
| Woody/Spicy | Absent | Present (Toasted Oak, Spicy)[16][17] | A defining characteristic of whiskey lactone. |
| Fruity Nuances | Peach, Apricot[3][10] | Blackberry, Dark Fruit (in some contexts)[19] | The type of fruitiness differs significantly. |
| Other Notes | Waxy, Fatty, Milky[3] | Coumarin, Tonka, Nutty, Celery[14] | Whiskey lactone possesses a more complex and multifaceted profile. |
| Tenacity | Very High (>240 hours on a smelling strip)[3] | High (~59-60 hours on a smelling strip)[14][22] | This compound is significantly more long-lasting. |
Structural Basis for Sensory Differences
The distinct sensory profiles of this compound and whiskey lactone can be attributed to their subtle yet significant structural differences.
Caption: Structural differences and their impact on sensory perception.
The presence of a methyl group at the 4-position of the lactone ring in whiskey lactone, and the slightly shorter butyl side chain at the 5-position compared to this compound's pentyl group, are the key structural modifications. This methyl group is largely responsible for the introduction of the characteristic woody, spicy, and coumarin-like notes that differentiate it from the more straightforward creamy coconut profile of this compound.
Conclusion for Application in Research and Development
Both this compound and whiskey lactone are powerful tools in the arsenal of flavor and fragrance chemists.
-
This compound is the compound of choice for creating authentic, potent, and long-lasting coconut and creamy notes. Its profile is relatively clean and focused, making it ideal for applications where a distinct coconut or creamy character is desired without complex woody or spicy undertones.
-
Whiskey Lactone offers a more complex and sophisticated profile. It is indispensable for replicating the effects of barrel aging in spirits and can be used to add warmth, depth, and a woody-coconut nuance to a variety of gourmand and sweet formulations. Its lower tenacity compared to this compound can also be an advantage in applications where a long-lasting coconut note is not desired.
The selection between these two lactones should be guided by the specific sensory profile required for the end product. For a straightforward, creamy coconut aroma, this compound is the superior choice. For a more complex, warm, and woody character with coconut undertones, whiskey lactone is the indicated ingredient. Understanding their distinct sensory attributes and the structural basis for these differences allows for their precise and effective application in product development.
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A Guide to Inter-Laboratory Comparison of Gamma-Nonalactone Quantification
This guide provides a comprehensive framework for conducting and participating in inter-laboratory comparisons (ILCs) for the quantification of gamma-nonalactone. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the critical aspects of method selection, experimental design, and data analysis to ensure accurate and reproducible results across different laboratories. By explaining the causality behind experimental choices and grounding protocols in established standards, this guide aims to foster best practices and enhance the reliability of this compound quantification in various matrices.
Introduction: The Significance of Harmonized Quantification
This compound is a crucial aroma compound found in a wide variety of food products, beverages, and cosmetics, imparting a characteristic sweet, coconut-like, and fruity aroma.[1][2][3] Its accurate quantification is paramount for quality control, product consistency, and regulatory compliance.[4] However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported concentrations. Inter-laboratory comparisons are essential tools for assessing the proficiency of analytical laboratories, identifying potential sources of error, and ultimately achieving harmonized and reliable data.[5][6]
This guide will explore the key considerations for establishing a robust ILC for this compound, from the initial planning stages to the final statistical evaluation of the results.
Analytical Methodologies for this compound Quantification
The choice of analytical technique is a critical first step and is highly dependent on the sample matrix and the desired level of sensitivity. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent selectivity and sensitivity.[4][7]
Sample Preparation: A Critical Control Point
The extraction of this compound from the sample matrix is often the most significant source of variability. Common extraction techniques include:
-
Liquid-Liquid Extraction (LLE): A traditional method suitable for liquid samples, involving the partitioning of the analyte between two immiscible liquid phases.[4]
-
Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. SPE is effective for cleaning up complex samples and concentrating the analyte.[8][9]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace to extract volatile and semi-volatile compounds.[4][7]
The selection of the extraction method should be based on the specific matrix and validated to ensure high recovery and minimal matrix effects. For the purposes of an ILC, it is crucial to either standardize the extraction protocol for all participating laboratories or to assess the variability introduced by different extraction methods.
Designing a Robust Inter-Laboratory Comparison
A well-designed ILC is fundamental to obtaining meaningful and actionable results. The following workflow outlines the key stages in organizing and conducting an ILC for this compound quantification.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Key Considerations in ILC Design:
-
Test Material: A homogenous and stable test material is paramount. This could be a spiked beverage, a certified reference material, or a well-characterized food product. The concentration of this compound should be relevant to typical applications.
-
Number of Participants: A sufficient number of participating laboratories is necessary to ensure the statistical validity of the results.[5]
-
Clear Instructions: A detailed protocol should be provided to all participants, outlining the sample preparation, analytical method, and data reporting requirements.
-
Timeline: A realistic timeline for sample analysis and data submission should be established.
The following diagram illustrates a more detailed study design for a hypothetical ILC on this compound in a spiked apple juice matrix.
Caption: A detailed workflow for a hypothetical inter-laboratory study on this compound.
Hypothetical Inter-Laboratory Study Data
To illustrate the data analysis process, the following table presents hypothetical results from an ILC with ten participating laboratories. The assigned value for the this compound concentration in the spiked apple juice is 50 µg/L.
| Laboratory ID | Reported Concentration (µg/L) | z-score |
| Lab 1 | 48.5 | -0.5 |
| Lab 2 | 52.1 | 0.7 |
| Lab 3 | 45.2 | -1.6 |
| Lab 4 | 61.5 | 3.8 (Outlier) |
| Lab 5 | 49.8 | -0.1 |
| Lab 6 | 50.5 | 0.2 |
| Lab 7 | 47.9 | -0.7 |
| Lab 8 | 53.2 | 1.1 |
| Lab 9 | 46.8 | -1.1 |
| Lab 10 | 51.2 | 0.4 |
Statistical Analysis of ILC Data
The statistical analysis of ILC data is crucial for evaluating laboratory performance and identifying sources of error.[10][11] Key statistical tools include:
-
z-scores: A common method for comparing a laboratory's result to the assigned value. A z-score is calculated as: z = (x - X) / σ where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment. Generally, a |z-score| ≤ 2 is considered satisfactory, 2 < |z-score| < 3 is questionable, and |z-score| ≥ 3 is unsatisfactory.
-
Outlier Tests: Statistical tests such as Grubbs' test or Cochran's test can be used to identify statistically significant outliers in the dataset.[12]
-
Robust Statistics: In cases where the data may not follow a normal distribution, robust statistical methods can provide more reliable estimates of the consensus value and variability.[10]
In the hypothetical data above, Lab 4 would be identified as an outlier, and further investigation into their methodology would be warranted.
Detailed Experimental Protocol: Quantification of this compound in a Spiked Beverage Matrix using SPE-GC-MS
This section provides a detailed, step-by-step protocol that can be used as a standardized method in an ILC.
1. Materials and Reagents
-
This compound analytical standard (≥98.5% purity)
-
Internal Standard (e.g., deuterated this compound or a compound with similar chemical properties)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Spiked apple juice (or other beverage matrix)
2. Standard Preparation
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from 5 to 100 µg/L.
-
Spike each calibration standard with the internal standard at a constant concentration.
3. Sample Preparation (SPE)
-
Condition the SPE cartridge: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water through the cartridge.
-
Load the sample: Accurately measure 50 mL of the spiked beverage sample and spike with the internal standard. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte: Elute the this compound and internal standard from the cartridge with 5 mL of dichloromethane.
-
Concentrate the eluate: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound: m/z 85 (quantification), 55, 111 (qualifier)
-
Internal Standard: Appropriate ions for the chosen standard
-
-
5. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Conclusion: Towards Improved Accuracy and Comparability
A robust inter-laboratory comparison program is indispensable for ensuring the quality and reliability of this compound quantification. By adopting standardized and validated methods, participating in proficiency testing schemes, and thoroughly investigating discrepancies, laboratories can enhance their analytical capabilities and contribute to a more harmonized and accurate global dataset. This guide provides a foundational framework for achieving these goals, ultimately leading to greater confidence in the measurement of this important flavor and fragrance compound.
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A Comparative Guide to the Analysis of Gamma-Lactones in Tropical Fruit Aromas
This guide provides a comprehensive framework for the comparative study of γ-lactones, a pivotal class of volatile compounds that impart characteristic sweet, fruity, and creamy notes to many tropical fruits. Designed for researchers and scientists in the fields of food science, flavor chemistry, and drug development, this document outlines robust methodologies for extraction, identification, and quantification, underpinned by a strong scientific rationale.
Introduction: The Significance of γ-Lactones in Tropical Aromas
The aroma of a fruit is a complex symphony of volatile organic compounds (VOCs), and among these, γ-lactones are frequently key contributors to the desirable sensory profile of tropical fruits.[1][2] Compounds such as γ-decalactone, with its distinct peachy and fruity notes, and γ-dodecalactone, offering creamy and buttery nuances, are integral to the characteristic aromas of fruits like mango, passion fruit, and pineapple.[3][4][5] Understanding the distribution and concentration of these lactones across different fruits is crucial for quality assessment, product development, and the creation of nature-identical flavor formulations. This guide presents a comparative approach to elucidate these differences through rigorous analytical techniques.
The Biochemical Origin of γ-Lactones
The biosynthesis of γ-lactones in fruits is intrinsically linked to lipid metabolism.[2][6] The pathway generally involves the β-oxidation of fatty acids, leading to the formation of hydroxy fatty acid precursors.[7] These precursors then undergo intramolecular esterification (lactonization), often under acidic conditions within the fruit matrix, to form the stable five-membered ring structure of γ-lactones.[7] The specific lactone produced is determined by the chain length of the initial fatty acid.
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A Senior Application Scientist's Guide to Yeast Selection for Gamma-Nonalactone Production
Introduction: The Quest for Natural Coconut and Fruity Aromas
Gamma-nonalactone (γ-nonalactone), often referred to as aldehyde C-18, is a high-value aroma compound prized for its intense and pleasant coconut-like, fruity, and creamy fragrance.[1] This profile makes it a crucial ingredient in the food, beverage, and cosmetic industries. While chemical synthesis is possible, the strong consumer demand for "natural" ingredients has propelled biotechnological production using microorganisms into the spotlight.[2] Yeast, in particular, has emerged as a powerful and versatile cellular factory for producing such aroma compounds through the biotransformation of renewable feedstocks.[3]
This guide provides a comparative analysis of different yeast strains for the production of γ-nonalactone. We will delve into the core biosynthetic pathways, compare the performance of conventional and non-conventional yeasts, provide actionable experimental protocols, and offer insights grounded in metabolic engineering principles to guide your strain selection and process optimization efforts.
The Biochemical Blueprint: From Fatty Acids to Fruity Lactones
The primary route for yeast to produce γ-nonalactone is through the biotransformation of specific fatty acid precursors, most notably linoleic acid.[4][5][6] The process is not a simple, single-step conversion but a multi-stage metabolic pathway primarily involving lipoxygenation and subsequent degradation via oxidation pathways.[4][7][8]
Two main biosynthetic routes have been elucidated in yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus:[7][8]
-
The 13-Lipoxygenase (13-LOX) Pathway: Linoleic acid is first oxidized to 13-hydroperoxyoctadecadienoic acid (13-HPODE). This intermediate undergoes β-oxidation and a final α-oxidation step, which shortens the carbon chain to the C9 precursor, 4-hydroxynonanoic acid, that spontaneously lactonizes to form (S)-γ-nonalactone.[8]
-
The 9-Lipoxygenase (9-LOX) Pathway: Alternatively, linoleic acid can be oxidized at the 9th carbon to form 9-HPODE. A Baeyer-Villiger type oxidation reaction then cleaves the molecule, eventually leading to the formation of (R)-γ-nonalactone.[7][8]
Understanding these pathways is critical because the choice of yeast and its enzymatic machinery will dictate the efficiency and even the stereoisomeric purity of the final product.
Caption: Metabolic pathways for γ-nonalactone synthesis in yeast.
Comparative Analysis of Yeast Strains
The selection of the host organism is arguably the most critical decision in developing a bioprocess. Both conventional and non-conventional yeasts have been explored, each presenting a unique set of advantages and challenges.[2]
| Yeast Strain | Key Characteristics & Performance Insights | Reported Titer (Approx.) | Key References |
| Saccharomyces cerevisiae | The workhorse of industrial biotechnology, well-characterized genetics, and robust fermentation performance.[2][9] Its native production of γ-nonalactone is generally low but serves as an excellent chassis for metabolic engineering.[4][6] Production is highly dependent on precursor availability and expression of specific lipoxygenases. | µg/L to low mg/L | [4][6][7] |
| Yarrowia lipolytica | An oleaginous yeast renowned for its ability to metabolize hydrophobic substrates like fatty acids and oils.[10][11] It possesses a highly active peroxisomal β-oxidation pathway, crucial for lactone production.[3][12] It is a leading candidate for industrial production and has been engineered for high-level production of similar lactones like γ-decalactone.[10][13][14] | Potentially >1 g/L (by analogy to γ-decalactone) | [10][11][13] |
| Sporobolomyces/Sporidiobolus | These red yeasts are noted for their natural ability to produce a variety of aroma compounds, including lactones.[8] Strains like Sporidiobolus salmonicolor and S. ruinenii have shown significant potential for biotransformation of fatty acid derivatives.[15] They can achieve high product concentrations but may be more sensitive to product toxicity. | Up to 1.4 g/L (for γ-decalactone) | [8][15] |
| Other Non-Conventional Yeasts | Species from genera such as Pichia, Candida, and Lindnera are also being explored.[16][17] For instance, Lindnera saturnus has demonstrated superior γ-decalactone production compared to Y. lipolytica in some studies, suggesting its potential for other lactones.[11] These yeasts represent a vast, untapped biodiversity for novel biocatalysts.[2][18] | Strain and condition dependent | [11][16] |
Expert Insight: While S. cerevisiae is a familiar starting point, the intrinsic metabolic capabilities of oleaginous yeasts like Yarrowia lipolytica make them exceptionally suited for lipid-derived products. Their robust fatty acid uptake and degradation machinery provide a significant metabolic advantage, often leading to higher titers and productivities with less extensive engineering compared to S. cerevisiae.
Experimental Protocols: A Framework for Strain Validation
To ensure trustworthy and reproducible results, a standardized experimental workflow is essential. The following protocols provide a self-validating system for screening and comparing yeast strains.
Protocol 1: Yeast Cultivation and Biotransformation
This protocol details the steps for growing yeast and inducing the biotransformation of a precursor into γ-nonalactone.
Causality: The two-stage process (growth followed by biotransformation) is designed to decouple cell mass accumulation from product formation. This prevents the precursor, which can be toxic at high concentrations, from inhibiting growth, thereby maximizing the biocatalyst (cell) concentration before introducing the substrate for conversion.
-
Inoculum Preparation:
-
Aseptically inoculate 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) with a single colony of the yeast strain.
-
Incubate at 28-30°C with shaking (200 rpm) for 24 hours.
-
-
Growth Phase:
-
Transfer the inoculum to 100 mL of YPD medium in a 500 mL baffled flask to a starting OD₆₀₀ of 0.1.
-
Incubate at 28-30°C with vigorous shaking (250 rpm) for 48-72 hours, or until the stationary phase is reached. The high aeration is crucial for achieving high cell density.
-
-
Biotransformation Phase:
-
Harvest the cells by centrifugation (5000 x g, 10 min).
-
Wash the cell pellet with sterile phosphate buffer (100 mM, pH 6.5) to remove residual medium.
-
Resuspend the cells in 100 mL of the same phosphate buffer to a final OD₆₀₀ of 50. This high cell density is key for volumetric productivity.
-
Add the precursor, linoleic acid (or a more cost-effective source like castor oil for related lactones), to a final concentration of 1-5 g/L. An emulsifier like Tween 80 (0.1% v/v) can be added to improve substrate availability.
-
Incubate at 28-30°C with shaking (250 rpm) for 24-96 hours.
-
Collect 1 mL samples at regular intervals (e.g., 12, 24, 48, 72, 96 hours) for analysis. Include a "no-precursor" control to measure any de novo synthesis and a "no-cell" control to check for abiotic degradation of the precursor.
-
Protocol 2: Extraction and Quantification by GC-MS
Accurate quantification is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard method for analyzing volatile compounds like γ-nonalactone.[19][20]
Causality: Liquid-liquid extraction with a non-polar solvent like ethyl acetate is used to selectively recover the lipophilic lactone from the aqueous fermentation broth, concentrating it for sensitive analysis. An internal standard is added before extraction to correct for any variability in extraction efficiency and injection volume, ensuring data accuracy.
-
Sample Preparation:
-
To a 1 mL fermentation sample, add a known amount of an internal standard (e.g., γ-decalactone or an isotopically labeled γ-nonalactone standard if available).[20][21]
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge (10,000 x g, 5 min) to separate the organic and aqueous phases.
-
-
Analysis:
-
Carefully transfer the upper organic layer (ethyl acetate) to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temp: 250°C.
-
Oven Program: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Source Temp: 230°C.
-
Scan Mode: Scan m/z 40-300 for identification. Use Selected Ion Monitoring (SIM) targeting key ions of γ-nonalactone (e.g., m/z 85) for quantification to enhance sensitivity.[22]
-
-
-
Quantification:
-
Generate a calibration curve by analyzing known concentrations of an authentic γ-nonalactone standard prepared in the same manner.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for yeast strain comparison and product analysis.
Future Outlook: The Path to Industrial Viability
The microbial production of γ-nonalactone is a rapidly advancing field. While native producers offer a valuable starting point, the future lies in the rational metabolic engineering of robust industrial hosts like Yarrowia lipolytica.[13][14][23] Key strategies will focus on:
-
Enhancing Precursor Supply: Overexpressing enzymes in the fatty acid synthesis pathways to increase the pool of linoleic acid.
-
Boosting Conversion Efficiency: Heterologous expression of highly active lipoxygenases and tailoring the β-oxidation pathway to prevent degradation of the C9 intermediate.
-
Process Optimization: Developing high-cell-density fed-batch fermentation processes to maximize volumetric productivity and final product titers.
By combining intelligent strain selection with rigorous process development and cutting-edge synthetic biology tools, the cost-effective and sustainable production of "natural" γ-nonalactone is not just a possibility, but an impending reality.
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A Comparative Guide to the Sensory Threshold Determination of γ-Nonalactone Enantiomers
Abstract: γ-Nonalactone, a key aroma compound with a characteristic coconut-like scent, exists as two stereoisomers, or enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. The human olfactory system perceives these enantiomers differently, making the determination of their individual sensory thresholds critical for accurate flavor profiling and quality control in the food, beverage, and fragrance industries. This guide provides an in-depth comparison of methodologies for determining the sensory thresholds of γ-nonalactone enantiomers, offering field-proven insights into experimental design, execution, and data interpretation for researchers, scientists, and drug development professionals.
The Olfactory Significance of Chirality: (R)- vs. (S)-γ-Nonalactone
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the perception of flavor and fragrance compounds.[1] In the case of γ-nonalactone, the two enantiomers possess distinct aromatic profiles. The (R)-enantiomer is predominantly responsible for the powerful, sweet, and creamy coconut aroma.[2] In contrast, the (S)-enantiomer is often described as having a weaker, fatty, or waxy character. This dramatic difference in sensory perception underscores the necessity of chiral-specific analysis in flavor science.[3][4][5]
The sensory threshold is a fundamental concept in this analysis. It is defined as the minimum concentration of a substance that can be detected by the human senses.[6][7] For flavor compounds, two key thresholds are often determined:
-
Detection Threshold: The lowest concentration at which a stimulus is perceived, even if the specific character of the odor is not recognized.[8][9][10]
-
Recognition Threshold: The lowest concentration at which the specific character of the odor can be identified.[8][9][10]
Accurately determining these thresholds for each enantiomer allows for the calculation of Odor Activity Values (OAVs), which provide a measure of a compound's contribution to the overall aroma of a product.[6][11][12]
Methodologies for Sensory Threshold Determination: A Comparative Analysis
A robust determination of sensory thresholds requires a two-pronged approach: the analytical separation of the enantiomers and the sensory evaluation by a trained panel.
Gas Chromatography-Olfactometry (GC-O): The Nose as a Detector
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13][14][15][16] An effluent splitter at the end of the GC column directs the separated compounds simultaneously to a conventional detector (like a mass spectrometer for identification) and a sniffing port, where a trained panelist can assess the odor of each compound as it elutes.[14]
Expert Insight: The primary advantage of GC-O is its ability to pinpoint which specific compounds in a complex mixture are "odor-active," even those present at concentrations below the detection limits of instrumental detectors.[14][17] This is particularly crucial for chiral compounds like γ-nonalactone, where a specialized chiral GC column is used to separate the (R)- and (S)-enantiomers, allowing for their individual sensory characterization.[3][4][5]
Several GC-O techniques can be employed:
-
Detection Frequency: A panel of assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded.[16]
-
Dilution to Threshold: A sample is serially diluted and analyzed until the odor is no longer detectable. This method, often referred to as Aroma Extract Dilution Analysis (AEDA), provides a "flavor dilution" (FD) factor, which is proportional to the odor's potency.[16]
-
Direct Intensity: Panelists rate the perceived intensity of the odor as it elutes, providing a more detailed profile of the aroma's potency and duration.[16]
Sensory Threshold Determination Methods
Once the odor-active enantiomers are identified, their specific sensory thresholds are determined using psychophysical methods with a trained sensory panel. Two widely accepted and standardized methods are the ASTM E679 method and the 3-Alternative Forced Choice (3-AFC) method.
| Method | Principle | Advantages | Disadvantages |
| ASTM E679: Ascending Forced-Choice Method of Limits | Panelists are presented with a series of samples in increasing concentration.[8][9][10][18] In each set, they are "forced" to choose the sample that is different from the blanks. The threshold is calculated based on the concentration at which they consistently make the correct choice. | Rapid and efficient for determining an approximate threshold.[10] Standardized and widely recognized.[18] | Can be prone to anticipation and adaptation effects. May be less precise than other methods. |
| 3-Alternative Forced Choice (3-AFC) | In each trial, panelists are presented with three samples, one of which contains the odorant (the "odd" sample) while the other two are blanks.[19][20][21] They must identify the odd sample. The chance of guessing correctly is 1/3.[21] | Statistically robust and minimizes response bias.[19][22] Provides a more precise and reliable threshold value. | Can be more time-consuming and requires more samples than the ascending method. |
Expert Insight: For the precise determination of enantiomeric thresholds, the 3-AFC method is generally preferred due to its statistical power and ability to mitigate psychological biases inherent in sensory testing. The ascending concentration series outlined in ASTM E679 is excellent for an initial, rapid determination of the threshold range, which can then be used to set the concentration levels for a more rigorous 3-AFC test.[23][24]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Chiral GC-MS/O Analysis for Enantiomer Separation and Identification
This protocol outlines the essential steps for separating and identifying the (R)- and (S)-enantiomers of γ-nonalactone from a sample matrix.
-
Sample Preparation:
-
Utilize an appropriate extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate the volatile compounds from the sample matrix.
-
Concentrate the extract to a suitable volume.
-
-
Instrumental Setup:
-
Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) capable of separating the γ-nonalactone enantiomers.
-
Effluent Splitter: A 1:1 split ratio is common, directing the effluent to the Mass Spectrometer (MS) and the olfactometry sniffing port.
-
Mass Spectrometer: For positive identification of the compounds.
-
Olfactometry Port: Humidified air should be supplied to the sniffing port to prevent nasal dehydration of the panelists.
-
-
GC-O Analysis:
-
Inject the prepared sample extract.
-
A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for any detected odor.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Correlate the retention times of the detected odors with the peaks on the MS chromatogram to identify the odor-active compounds.
-
Confirm the identity of the (R)- and (S)-γ-nonalactone enantiomers by comparing their mass spectra and retention times with those of authentic standards.
-
Data Interpretation and Comparative Results
The sensory thresholds for γ-nonalactone enantiomers can vary significantly based on the medium (e.g., water, wine, air) in which they are tested. The following table summarizes representative data from scientific literature.
| Enantiomer | Medium | Threshold Value (µg/L) | Sensory Descriptor | Reference |
| (R)-γ-Nonalactone | Dry Red Wine | 285 | Coconut, sweet | [23][24] |
| (S)-γ-Nonalactone | Dry Red Wine | 91 | Waxy, fatty | [25] |
| (R)-(+)-γ-Nonalactone | Longjing Tea | OAV: 2-7 | Fruity, sweet | [26] |
| (S)-(-)-γ-Nonalactone | Longjing Tea | OAV: 1-5 | Herbaceous, woody | [26] |
| Racemic γ-Nonalactone | Wine | 30 | Coconut-like | [25] |
Trustworthiness & Self-Validation: The protocols described are self-validating systems. In GC-O, the simultaneous MS detection validates the chemical identity of the odor-active compound perceived by the panelist. In the 3-AFC method, the 33.3% chance of a correct guess is statistically accounted for, ensuring that the calculated threshold is a true measure of sensory perception and not random chance. [19]The use of a sufficiently large panel and the calculation of a group geometric mean further ensure the reliability and reproducibility of the results.
Conclusion: Selecting the Appropriate Methodology
The accurate determination of sensory thresholds for γ-nonalactone enantiomers is essential for understanding their impact on the overall flavor and aroma of a product.
-
For initial screening and identification of odor-active enantiomers in a complex mixture, Chiral Gas Chromatography-Olfactometry (GC-O) is the indispensable tool. [13][14]* For precise and statistically robust quantification of sensory thresholds, the 3-Alternative Forced Choice (3-AFC) method is the gold standard.
By combining these analytical and sensory methodologies, researchers and developers can gain a comprehensive understanding of the role of chirality in flavor perception, leading to more effective product development, quality control, and authentication. The ability to distinguish and quantify the sensory contribution of individual enantiomers is a hallmark of advanced flavor analysis.
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A Comparative Guide to the Binding of Gamma-Nonalactone with Olfactory Receptors: Methodologies and Analysis
Introduction
Gamma-nonalactone, often referred to by its perfumery synonym "Aldehyde C-18," is a γ-lactone that imparts a characteristic creamy, sweet, and coconut-like aroma.[1][2][3] Its prevalence in both natural products—such as peaches, apricots, and various fermented goods—and its widespread use in the flavor and fragrance industry make it a significant molecule in the study of olfaction.[1] The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons.[4][5]
The process of "deorphanizing" these receptors—that is, identifying the specific odorants (ligands) that activate them—is a central challenge in olfactory science.[4][6] This is largely due to the technical difficulties in functionally expressing these membrane proteins in heterologous in vitro systems. This guide provides a comprehensive overview of the key experimental methodologies used to characterize and compare the binding of this compound and its alternatives to specific olfactory receptors. We will delve into the causality behind experimental design, present detailed protocols for self-validating assays, and provide a comparative analysis of binding data to offer a holistic understanding for researchers in olfaction and drug development.
The Canonical Olfactory Signaling Pathway
The activation of an olfactory receptor by an odorant like this compound typically initiates a rapid and complex intracellular signaling cascade. Understanding this pathway is fundamental to interpreting the data from the functional assays described later in this guide. The process is a classic example of a GPCR-mediated signaling event.[5]
-
Ligand Binding : An odorant molecule binds to a specific olfactory receptor in the cell membrane of an olfactory sensory neuron.
-
G Protein Activation : This binding event induces a conformational change in the OR, which in turn activates a coupled heterotrimeric G protein, typically the olfactory-specific Gαolf.[5]
-
Second Messenger Production : The activated Gαolf subunit dissociates and stimulates adenylyl cyclase type III, an enzyme that converts ATP into the second messenger, cyclic AMP (cAMP).[7]
-
Ion Channel Gating : The accumulation of intracellular cAMP leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization : The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain.[8]
The increase in intracellular calcium is a critical downstream event that serves as a measurable proxy for receptor activation in many experimental assays.
Methodologies for Characterizing Odorant-Receptor Interactions
A multi-faceted approach is essential for a robust comparison of the binding characteristics of this compound and its analogs. Here, we detail three complementary techniques: two cell-based functional assays (Calcium Imaging and Luciferase Reporter) and one biophysical binding assay (Surface Plasmon Resonance).
Method 1: Heterologous Expression and Calcium Imaging Assay
Expertise & Experience: The calcium imaging assay is a workhorse in the field of OR deorphanization.[6] Its primary advantage is the rapid, real-time measurement of a downstream functional response following receptor activation.[7][9] Many ORs couple to Gαolf, which is not ubiquitously expressed in standard cell lines like HEK293. To overcome this, we co-express the OR with a "promiscuous" G-protein subunit, such as Gα15 or Gα16, which effectively couples GPCR activation to the phospholipase C pathway, culminating in an increase in intracellular calcium. This provides a reliable and sensitive readout, even for ORs whose native G-protein coupling is unknown.
Trustworthiness (Self-Validating Protocol):
-
Step 1: Cell Culture and Transfection: Plate HEK293 cells in a 96-well, black-walled, clear-bottom plate. At 70-80% confluency, co-transfect cells using a lipid-based transfection reagent with plasmids encoding the human olfactory receptor of interest and the Gα16 subunit. Include a mock-transfected control (cells with Gα16 but no OR) to control for non-specific odorant effects.
-
Step 2: Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ environment to allow for protein expression.
-
Step 3: Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Aspirate the culture medium, wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution), and incubate them with the loading buffer for 30-60 minutes at 37°C.
-
Step 4: Odorant Stimulation: Prepare serial dilutions of this compound and comparator compounds in the saline solution.
-
Step 5: Data Acquisition: Place the plate in a fluorescence plate reader or under a fluorescence microscope equipped with an automated liquid handling system. Record a baseline fluorescence reading for several seconds. Inject the odorant solutions and continue recording the fluorescence intensity for 60-120 seconds. The response is typically observed within 15-30 seconds.[9]
-
Step 6: Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) and normalize it (ΔF/F₀). Plot the normalized response against the logarithm of the odorant concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration), which represents the potency of the odorant.
Method 2: CRE-Luciferase Reporter Gene Assay
Expertise & Experience: While calcium imaging measures a rapid, transient signal, the luciferase reporter assay measures an integrated response over a longer period (4-6 hours).[7] This assay directly quantifies the production of cAMP, the canonical second messenger in the olfactory cascade. An increase in cAMP activates protein kinase A, which in turn phosphorylates the cAMP Response Element (CRE) binding protein (CREB). Phosphorylated CREB binds to CRE sequences engineered into a promoter that drives the expression of the luciferase enzyme. The resulting light emission is proportional to the cAMP produced and, therefore, to the activation of the OR. This method is highly sensitive and well-suited for high-throughput screening.
Trustworthiness (Self-Validating Protocol):
-
Step 1: Cell Transfection: Co-transfect HEK293 cells with three plasmids: one for the OR, one for Gαolf, and a reporter plasmid containing the luciferase gene under the control of a CRE promoter.
-
Step 2: Incubation and Stimulation: Incubate the cells for 24 hours to allow for expression. Then, add the various concentrations of this compound or comparator compounds to the culture medium.
-
Step 3: Lysis and Substrate Addition: After a 4-6 hour stimulation period, lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Step 4: Luminescence Measurement: Measure the light output using a luminometer.
-
Step 5: Data Analysis: Normalize the luminescence signal to a control (unstimulated cells). Plot the normalized response against the odorant concentration to calculate the EC₅₀ value. Comparing results from this assay with the calcium imaging assay can provide a more complete picture of receptor signaling, as some compounds might differentially engage various downstream pathways.[7][9]
Method 3: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
Expertise & Experience: The functional assays described above measure the cellular response to receptor activation, which is an indirect measure of binding. Surface Plasmon Resonance (SPR) offers a direct, label-free method to measure the physical interaction between an odorant and an OR in real-time.[10][11] This technique allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[12] For challenging membrane proteins like ORs, one effective strategy is to immobilize membrane preparations from cells overexpressing the receptor onto the SPR sensor chip.[10]
Trustworthiness (Self-Validating Protocol):
-
Step 1: Receptor Preparation: Overexpress the target OR in a high-yield cell line (e.g., HEK293). Harvest the cells and prepare membrane fractions through homogenization and ultracentrifugation.
-
Step 2: Chip Immobilization: Covalently immobilize the membrane fragments onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but using membranes from non-transfected cells to subtract non-specific binding.
-
Step 3: Binding Measurement: Prepare a series of concentrations for this compound and comparator compounds in a running buffer.
-
Step 4: Association Phase: Inject a specific concentration of the odorant over both the reference and sample flow cells and monitor the change in response units (RU), which is proportional to the mass accumulating on the surface.[11]
-
Step 5: Dissociation Phase: Replace the odorant solution with running buffer and monitor the decrease in RU as the odorant dissociates from the receptor.
-
Step 6: Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model to calculate the kinetic constants kₐ (association rate) and kₑ (dissociation rate). The equilibrium dissociation constant (Kₑ) is then calculated as kₑ/kₐ.
Comparative Binding Analysis: A Case Study
To illustrate how these methodologies provide a comparative framework, we present hypothetical but plausible data for the interaction of this compound and two structural analogs—Gamma-decalactone (longer alkyl chain) and Delta-nonalactone (larger, six-membered ring)—with a broadly tuned human olfactory receptor, OR1G1, which is known to respond to a variety of odorants.
Table 1: Functional Assay Potency (EC₅₀) Data
| Compound | Structure | Chemical Class | Calcium Imaging EC₅₀ (µM) | Luciferase Assay EC₅₀ (µM) |
| This compound | C₉H₁₆O₂ | γ-Lactone | 15.5 | 22.1 |
| Gamma-decalactone | C₁₀H₁₈O₂ | γ-Lactone | 8.2 | 11.5 |
| Delta-nonalactone | C₉H₁₆O₂ | δ-Lactone | 45.3 | 68.7 |
Analysis: The functional data suggest that for this hypothetical receptor, the length of the alkyl side chain influences potency, with the longer Gamma-decalactone showing a lower EC₅₀ value (higher potency) than this compound. Furthermore, the ring size appears critical, as the six-membered ring of Delta-nonalactone results in a significantly higher EC₅₀ (lower potency), indicating a less optimal fit within the receptor's binding pocket. The slight rightward shift in EC₅₀ values in the luciferase assay compared to the calcium imaging assay is not uncommon and can reflect differences in signal amplification between the two pathways.[7]
Table 2: SPR Direct Binding Affinity (Kₑ) Data
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (µM) |
| This compound | 1.8 x 10⁴ | 0.33 | 18.3 |
| Gamma-decalactone | 2.5 x 10⁴ | 0.29 | 11.6 |
| Delta-nonalactone | 0.9 x 10⁴ | 0.51 | 56.7 |
Conclusion
The comprehensive characterization of odorant-receptor interactions requires a multi-pronged approach that combines functional cellular assays with direct biophysical measurements. As demonstrated in our comparative analysis of this compound and its analogs, techniques like calcium imaging and luciferase reporter assays provide crucial data on the functional potency of a ligand, while Surface Plasmon Resonance offers an orthogonal validation by measuring the underlying binding kinetics and affinity.
By systematically applying these self-validating protocols, researchers can elucidate the structure-activity relationships that govern odor perception. This in-depth understanding is not only pivotal for fundamental olfactory research but also holds significant potential for the rational design of novel flavor and fragrance ingredients and for the development of therapeutics targeting ectopic olfactory receptors found throughout the human body.
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A Senior Application Scientist's Guide to Computational Modeling of Gamma-nonalactone and Olfactory Receptor Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of computational strategies for modeling the interaction between the potent aroma compound, γ-nonalactone, and its target olfactory receptors (ORs). We move beyond simple protocol recitation to explain the causal links behind methodological choices, ensuring a robust and scientifically sound approach to understanding this critical molecular recognition event.
Introduction: The Challenge of Scent and Silicon
Gamma-nonalactone is a γ-lactone that is chemically distinct from aldehydes, though it is sometimes referred to as "Aldehyde C-18".[1] It possesses a powerful, creamy, coconut-like aroma and is a key component in flavor and fragrance formulations.[1][2][3][4] Found naturally in fruits like peaches and apricots, as well as in fermented products such as whiskey, its perception is mediated by olfactory receptors (ORs).[1][2] These receptors are the largest subfamily of G protein-coupled receptors (GPCRs) and are responsible for detecting thousands of diverse odorants.[5][6]
A significant challenge in olfactory science is the sheer number of ORs (around 400 in humans) and the fact that a single odorant can bind to multiple receptors, while a single receptor can recognize multiple odorants.[7][8][9][10] Furthermore, obtaining experimental crystal structures of ORs is notoriously difficult, making computational modeling an indispensable tool for investigating their structure, ligand binding, and activation mechanisms.[6][11][12][13] This guide compares the primary in silico techniques used to bridge this structural gap and predict how γ-nonalactone interacts with its biological targets.
Comparative Analysis of Computational Modeling Techniques
Choosing the right computational tool depends on the specific research question, available resources, and desired accuracy. The main trade-off is between computational cost and predictive power. We will compare three core methodologies: Homology Modeling, Molecular Docking, and Molecular Dynamics (MD) Simulations coupled with binding free energy calculations.
Homology Modeling: Building the Receptor Blueprint
Trustworthiness: A model's quality is paramount. Validation involves checking stereochemical parameters (e.g., with Ramachandran plots), assessing protein folding quality, and, most importantly, refining the model through energy minimization and short MD simulations to relax any unnatural conformations.[16][18]
Molecular Docking: Predicting the Binding Pose
Causality: Molecular docking predicts the preferred orientation of a ligand (γ-nonalactone) within the receptor's binding pocket.[9] This provides a static snapshot of the interaction, highlighting key intermolecular forces like hydrogen bonds and hydrophobic contacts that stabilize the complex.[19] The docking "score" is a computationally inexpensive estimate of binding affinity, making it ideal for screening large numbers of molecules or identifying an initial plausible binding mode.[9][14]
Trustworthiness: Docking algorithms use scoring functions that are approximations of binding free energy. Their reliability can be system-dependent.[9] A self-validating docking protocol involves "redocking," where a known ligand is removed from a crystal structure and docked back in; a successful protocol should reproduce the experimental pose with low root-mean-square deviation (RMSD). For a homology model, validation involves assessing whether the top-ranked poses are chemically sensible and stable in subsequent, more rigorous simulations.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Interaction
Causality: Biological recognition is not a static event. MD simulations model the atomic motions of the receptor-ligand complex over time, typically nanoseconds to microseconds.[15][20] This allows us to assess the stability of the docked pose, observe conformational changes in the receptor upon binding, and understand the role of solvent (water) molecules.[15][21] MD provides a more physically realistic model of the interaction than static docking.[15][20]
Trustworthiness: A robust MD simulation is one that reaches equilibrium. This is validated by monitoring metrics like the RMSD of the protein backbone and the ligand over time. A stable system will show these values converging to a plateau. The resulting trajectory provides a rich ensemble of conformations for more accurate analysis.[16]
Binding Free Energy Calculations: Quantifying Affinity
Causality: To more accurately rank compounds or compare binding to different receptors, we need a better estimate of binding affinity than a simple docking score. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculate the free energy of binding by analyzing snapshots from an MD trajectory.[22][23][24] These "end-point" methods offer a balance of accuracy and computational feasibility, making them a popular choice for refining docking results.[22][23][25]
Trustworthiness: The accuracy of MM/PBSA and MM/GBSA can vary significantly depending on the system and the parameters used (e.g., the implicit solvent model, solute dielectric constant).[22][23][26] While they are excellent for ranking a series of related ligands, their prediction of absolute binding energies can be less reliable.[26] A key limitation is that they often neglect the contribution of conformational entropy.[22][24]
Integrated Experimental Workflow: From Sequence to Insight
This section details a self-validating, step-by-step protocol for modeling the interaction of γ-nonalactone with a target human olfactory receptor.
Protocol: Integrated Computational Modeling Workflow
-
Receptor Sequence Acquisition & Homology Modeling:
-
Step 1a: Obtain the amino acid sequence of a target human OR (e.g., from the NCBI or UniProt database).
-
Step 1b: Submit the sequence to a modeling server (e.g., SWISS-MODEL) or use a local program like Modeller. Alternatively, use a high-quality structure from a database like AlphaFoldDB.[6][27]
-
Step 1c (Rationale): Select the highest-resolution GPCR structure with the highest sequence identity as a template to maximize model accuracy.[10]
-
Step 1d (Validation): Assess the resulting model's quality using tools like PROCHECK (for stereochemistry) and verify that the canonical 7-transmembrane helix fold of a GPCR is present.[14]
-
-
Ligand Preparation:
-
Step 2a: Obtain the 3D structure of γ-nonalactone (e.g., from PubChem).[28]
-
Step 2b: Assign atom types and charges using a force field (e.g., GAFF). Perform energy minimization to obtain a low-energy conformation.
-
Step 2c (Rationale): Proper ligand parameterization and starting conformation are crucial for accurate docking and simulation results.
-
-
Molecular Docking:
-
Step 3a: Prepare the receptor model by adding hydrogen atoms and assigning charges.
-
Step 3b: Define the binding site. For an orphan OR, this is typically a large grid box encompassing the transmembrane helices where odorants are known to bind.[7]
-
Step 3c: Run a docking algorithm (e.g., AutoDock Vina). Generate multiple binding poses.
-
Step 3d (Validation): Analyze the top-ranked poses. The best pose should exhibit chemically reasonable interactions (e.g., hydrophobic parts of γ-nonalactone in greasy pockets, the ester group potentially forming hydrogen bonds) and have a favorable docking score.
-
-
Molecular Dynamics Simulation:
-
Step 4a: Take the most promising receptor-ligand complex from docking. Embed it in a realistic lipid bilayer (e.g., POPC) and solvate with water and ions (0.15 M NaCl) to mimic physiological conditions.[16][18]
-
Step 4b: Perform energy minimization of the entire system, followed by a short period of equilibration where the protein and ligand are restrained while the solvent and lipids settle.
-
Step 4c: Run a production MD simulation (e.g., 100-500 nanoseconds) without restraints using software like GROMACS or AMBER.[18]
-
Step 4d (Validation): Monitor RMSD for the protein backbone and ligand to ensure the simulation has converged and the binding pose is stable. Visual inspection of the trajectory should confirm the ligand remains within the binding pocket.
-
-
Data Analysis and Interpretation:
-
Step 5a: Analyze the MD trajectory to identify key interacting amino acid residues and the persistence of these interactions over time.
-
Step 5b: Perform MM/GBSA or MM/PBSA calculations on a series of snapshots from the stable portion of the trajectory to calculate the binding free energy.[26]
-
Step 5c (Rationale): Averaging over multiple snapshots from a dynamic simulation provides a more robust estimate of binding affinity than a single static docking score.
-
Data Presentation and Visualization
Comparative Data Summary
| Method | Metric | Value | Interpretation |
| Molecular Docking | Docking Score | -7.5 kcal/mol | Favorable initial binding prediction. |
| Key Residues | Phe104, Val112, Ser207 | Initial hypothesis of key hydrophobic and polar contacts. | |
| MD Simulation | Ligand RMSD | 1.5 ± 0.3 Å | The ligand is stable in the binding pocket. |
| Protein RMSD | 2.1 ± 0.4 Å | The receptor structure is stable throughout the simulation. | |
| MM/GBSA | ΔG_bind | -35.2 kcal/mol | Strong predicted binding affinity, refining the docking score. |
| Key Residues (Stable) | Val112, Ile203, Ser207, Tyr258 | Refined set of residues with persistent interactions. |
Diagrams and Workflows
Upon binding of an odorant like γ-nonalactone, the olfactory receptor activates a canonical G-protein signaling cascade.
Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.[5][8][29][30][31]
The integrated approach follows a logical progression from structure prediction to detailed interaction analysis.
Caption: Integrated workflow for computational analysis of ligand-receptor interactions.
Conclusion
The computational modeling of γ-nonalactone's interaction with olfactory receptors is a multi-step process that builds in complexity and accuracy. While molecular docking provides essential, rapid insights into potential binding modes, its static nature necessitates validation and refinement through molecular dynamics simulations. MD simulations offer a dynamic view of the interaction, confirming pose stability and revealing the nuanced interplay of receptor and ligand over time. Finally, binding free energy calculations like MM/GBSA provide a more quantitative assessment of binding affinity. By integrating these methods into a cohesive and self-validating workflow, researchers can generate robust, experimentally testable hypotheses about the molecular basis of scent perception, aiding in the rational design of novel flavor and fragrance compounds.
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Safety Operating Guide
Hazard Profile of Gamma-nonalactone: Understanding the "Why"
An In-Depth Technical Guide to Personal Protective Equipment for Handling Gamma-nonalactone
This compound (CAS No. 104-61-0), also known as Aldehyde C-18, is a widely used fragrance and flavoring agent with a characteristic coconut-like aroma.[1][2][3] While it is not classified as a highly hazardous substance under GHS, a thorough understanding of its properties is crucial for establishing safe laboratory practices.[4]
-
Health Hazards : The primary health risks are mild. Direct contact may cause slight skin and eye irritation.[1][5][6] Ingestion is considered a low hazard, and adverse effects from inhalation are not expected under conditions of normal use with adequate ventilation.[4] High-dose animal studies have indicated potential for somnolence and abnormal liver and kidney function tests, underscoring the importance of minimizing exposure.[7]
-
Physical Hazards : this compound is a combustible liquid with a flash point above 110°C (230°F).[2] The risk of fire or explosion increases when temperatures exceed the flashpoint.[1] Porous materials like paper or rags wetted with the substance may spontaneously combust.[5]
-
Chemical Reactivity : The substance is stable under normal conditions but is incompatible with strong acids, strong bases, and oxidizing agents.[1][8] Upon combustion, it forms carbon monoxide and carbon dioxide.[1]
This profile dictates a safety-first approach centered on preventing direct contact and controlling ignition sources. The personal protective equipment (PPE) recommendations that follow are directly derived from these known hazards.
Core Directive: Selecting Appropriate PPE
The selection of PPE is contingent on a risk assessment of the specific procedure being performed. The goal is to create a barrier between you and the chemical.
Eye and Face Protection
-
Standard Use : For routine handling of small quantities (e.g., preparing solutions, weighing), safety glasses with side shields are mandatory.[1][9]
-
Splash Risk : When there is an elevated risk of splashing—such as during bulk transfers, heating, or agitating large volumes—chemical goggles must be worn.[8] They provide a superior seal around the eyes, offering more comprehensive protection than safety glasses.
Skin Protection
-
Hand Protection : The most critical component of skin protection is appropriate gloves.
-
Recommended Material : Nitrile rubber gloves are recommended for handling this compound.[1] Nitrile provides good resistance against a variety of chemicals and is a suitable choice for incidental contact.
-
Protocol : Always inspect gloves for tears or punctures before use.[9] Use proper glove removal technique to avoid contaminating your skin.[9] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data. Contaminated gloves should be disposed of as hazardous waste in accordance with local regulations.[9]
-
-
Protective Clothing : A standard laboratory coat or other protective clothing should be worn to prevent skin exposure and to protect personal clothing from contamination.[8]
Respiratory Protection
-
Standard Operations : Respiratory protection is generally not required when working in a well-ventilated area, such as under a chemical fume hood.[4][8] Good general ventilation (typically 10 air changes per hour) is usually sufficient for small-scale work on an open bench.[4]
-
When to Use a Respirator : A NIOSH-approved respirator with an organic vapor cartridge may be necessary under specific conditions where vapor concentrations could become elevated:
-
Handling large quantities outside of a fume hood.
-
Cleaning up a large spill.[9]
-
Working in a poorly ventilated area.
-
The following table summarizes the recommended PPE for different laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pipetting (<100mL) | Safety Glasses | Nitrile Gloves | Lab Coat | Not required with good ventilation |
| Solution Prep (>100mL) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Bulk Transfer (>1L) | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended if not in a fume hood |
| Large Spill Cleanup | Chemical Goggles | Nitrile Gloves | Lab Coat/Coveralls | Air-purifying respirator may be needed |
PPE Selection Workflow Diagram
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task and laboratory environment.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Proper PPE is the last line of defense. Engineering controls and safe work practices are the primary methods of protection.
Step-by-Step Safe Handling Protocol
-
Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure you are familiar with the hazards.[10]
-
Location : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location for all but the smallest quantities.[1][11]
-
PPE : Don the appropriate PPE as determined by the workflow diagram above.
-
Chemical Safety : Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5] Ensure it is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Static Prevention : When transferring, ground and bond containers to prevent static electricity buildup, which can be an ignition source.[11]
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and dark area.[1]
Spill Management Plan
-
Evacuate & Ventilate : Ensure the area is well-ventilated and remove all personnel not involved in the cleanup.
-
Control Ignition : Immediately remove all sources of ignition from the area.[11]
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[1]
-
Collection : Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1][9] Do not return spilled material to the original container.[4]
-
Decontamination : Clean the spill surface thoroughly with soap and water. Wash any contaminated clothing or equipment before reuse.[1]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[12]
-
Waste Collection : Collect surplus this compound and contaminated materials (e.g., absorbent, gloves) in a properly labeled, sealed container.
-
Environmental Precaution : Do not allow the product to enter drains, sewage systems, or groundwater.[6][9]
-
Final Disposal : Arrange for disposal through a licensed waste disposal company.[4] Incineration in a facility equipped with an afterburner and scrubber is a recommended method.[1]
References
- Gamma Nonalactone Safety D
- This compound - Hazardous Agents. Haz-Map. [Link]
- Safety Data Sheet - this compound. (2017). Elan Chemical. [Link]
- Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound.
- Nonalactone, gama- - Physico-chemical Properties. ChemBK. [Link]
- This compound | C9H16O2.
- SAFETY DATA SHEET - this compound. The Perfumers Apprentice. [Link]
- Material Safety Data Sheet Gamma nonalactone. Indenta Chemicals. [Link]
Sources
- 1. chemtexusa.com [chemtexusa.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. elan-chemical.com [elan-chemical.com]
- 6. vigon.com [vigon.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 9. indenta.com [indenta.com]
- 10. aurochemicals.com [aurochemicals.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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